molecular formula C56H32N6 B1459255 4CzIPN CAS No. 1416881-52-1

4CzIPN

Cat. No.: B1459255
CAS No.: 1416881-52-1
M. Wt: 788.9 g/mol
InChI Key: PRWATGACIORDEL-UHFFFAOYSA-N
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Description

4CzIPN, also known as this compound, is a useful research compound. Its molecular formula is C56H32N6 and its molecular weight is 788.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5,6-tetra(carbazol-9-yl)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H32N6/c57-33-43-53(59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59)44(34-58)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)54(43)60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWATGACIORDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416881-52-1
Record name 2,4,5,6-Tetra(9H-carbazol-9-yl)-1,3-Dicyanobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Photophysical Profile of 4CzIPN: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN. As a prominent metal-free organic photocatalyst and a key material in Thermally Activated Delayed Fluorescence (TADF) based Organic Light-Emitting Diodes (OLEDs), a thorough understanding of its photophysical behavior is paramount for its application in diverse fields, including organic synthesis and materials science.[1][2] This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visual representations of the underlying photophysical processes and experimental workflows.

Introduction

This compound is a donor-acceptor fluorophore featuring four electron-donating carbazole (B46965) moieties attached to an electron-accepting dicyanobenzene core.[1][2] This molecular architecture results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is fundamental to its signature TADF mechanism.[2] This mechanism allows for the efficient harvesting of triplet excitons, converting them back into emissive singlet excitons through reverse intersystem crossing (RISC), leading to high photoluminescence quantum yields (PLQY) and long excited-state lifetimes.[2][3] These properties make this compound a highly effective photocatalyst for a variety of organic transformations.[3]

Quantitative Photophysical Data

The photophysical properties of this compound are influenced by its local environment, particularly the polarity of the solvent. The following tables summarize key quantitative data gathered from various studies.

Table 1: Absorption and Emission Properties
Solventλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Optical Gap (E0,0) (eV)
Acetonitrile (MeCN)365, 43555114,900 at 390 nm-
Dichloromethane (DCM)448544-2.60
Toluene----
Tetrahydrofuran (THF)----
N,N-Dimethylformamide (DMF)----

Data compiled from multiple sources.[1][4][5][6]

Table 2: Luminescence Quantum Yields and Lifetimes
Solvent/StatePLQY (%)Prompt Lifetime (τp) (ns)Delayed Lifetime (τd) (µs)
Acetonitrile (MeCN)1818.71.39
Toluene86-9411.3 - 14.74.2 - 4.6
Dichloromethane (DCM)-3 - 7Becomes shorter with increasing polarity
Tetrahydrofuran (THF)-3 - 7Becomes shorter with increasing polarity
N,N-Dimethylformamide (DMF)-3 - 7Becomes shorter with increasing polarity
Amorphous Film41--
Single Crystal53--
Water (Organic Dots)--1.47

Data compiled from multiple sources.[4][5][7][8][9]

Table 3: Excited State Dynamics and Energetics
Solvent/StateΔEST (eV)kISC (s-1)kRISC (s-1)
Acetonitrile (MeCN)-2.2 x 1061.4 x 107
Toluene-5.1 x 1072.7 x 106
Dichloromethane (DCM)0.12--
Amorphous Film--One order of magnitude lower than single crystal
Single Crystal-One order of magnitude higher than amorphous filmOne order of magnitude higher than amorphous film

Data compiled from multiple sources.[4][5][7]

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. The following sections outline the general methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in spectroscopic-grade solvents at a known concentration, typically in the range of 10-5 to 10-6 M. The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Measurement: A cuvette containing the pure solvent is used as a reference to record a baseline. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm). The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum.

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Photoluminescence (PL) Spectroscopy

Objective: To determine the wavelength of maximum emission (λem).

Methodology:

  • Sample Preparation: Similar to UV-Vis spectroscopy, dilute solutions of this compound are prepared. For measurements in degassed conditions, the solutions are subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited states.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator to select the excitation wavelength, a sample holder, and an emission detector.

  • Measurement: The sample is excited at a wavelength where it absorbs strongly, typically one of its λabs values (e.g., 420 nm).[5][6] The emission spectrum is then recorded over a range of longer wavelengths.

  • Data Analysis: The wavelength at which the emission intensity is highest is reported as λem.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the excited-state lifetimes, including the prompt (τp) and delayed (τd) fluorescence components.

Methodology:

  • Sample Preparation: Samples are prepared as for PL spectroscopy. Degassing is crucial for accurate measurement of the delayed fluorescence lifetime, as oxygen is an efficient quencher of triplet states.

  • Instrumentation: A TRPL setup typically consists of a pulsed laser source for excitation (e.g., a picosecond or nanosecond laser), sample holder, light collection optics, a monochromator, and a high-speed detector such as a streak camera or a photomultiplier tube (PMT) coupled with time-correlated single-photon counting (TCSPC) electronics.

  • Measurement: The sample is excited with a short laser pulse, and the decay of the subsequent photoluminescence is recorded over time. The decay is often monitored at the peak emission wavelength.

  • Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the lifetime values. For TADF molecules like this compound, a bi-exponential decay is typically observed, corresponding to the prompt and delayed fluorescence components.[4]

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the efficiency of the emission process.

Methodology:

  • Sample Preparation: Solutions are prepared with an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption effects. For solid-state measurements, thin films are deposited on a substrate.

  • Instrumentation: The absolute method for PLQY measurement employs an integrating sphere coupled to a spectrofluorometer. The integrating sphere collects all emitted and scattered light from the sample.

  • Measurement: Two measurements are performed. First, the spectrum of the excitation source is measured with the integrating sphere containing a blank sample (solvent or substrate). Second, the spectrum is measured with the this compound sample placed inside the sphere and irradiated with the same excitation source.

  • Data Analysis: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the sample measurement compared to the blank measurement.

Visualizing Photophysical Processes and Experimental Workflows

Jablonski Diagram for this compound

The following diagram illustrates the key photophysical processes occurring in this compound, leading to its characteristic Thermally Activated Delayed Fluorescence (TADF).

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Prompt Fluorescence (τp) S1->S0 Delayed Fluorescence (τd) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (very weak) T1->S1 Reverse Intersystem Crossing (RISC) (Thermally Activated) T1->S1

Caption: Jablonski diagram illustrating the photophysical pathways in this compound.

Experimental Workflow for Photophysical Characterization

This diagram outlines the logical flow of experiments for a comprehensive photophysical characterization of this compound.

Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurements cluster_data Data Analysis prep_solution Prepare Solution (Known Concentration) degas Degas Sample (Freeze-Pump-Thaw) prep_solution->degas uv_vis UV-Vis Absorption Spectroscopy prep_solution->uv_vis plqy PL Quantum Yield Measurement prep_solution->plqy pl Photoluminescence Spectroscopy degas->pl trpl Time-Resolved Photoluminescence degas->trpl prep_film Prepare Thin Film prep_film->plqy get_lambda_abs Determine λabs & ε uv_vis->get_lambda_abs get_lambda_em Determine λem pl->get_lambda_em get_lifetimes Determine τp & τd trpl->get_lifetimes get_plqy Determine PLQY plqy->get_plqy

Caption: Workflow for the photophysical characterization of this compound.

Conclusion

The photophysical properties of this compound, characterized by strong visible light absorption, high photoluminescence quantum yield, and long-lived excited states due to the TADF mechanism, are central to its efficacy as a photocatalyst and an OLED emitter. This guide has provided a consolidated summary of its key photophysical parameters, outlined the standard experimental procedures for their determination, and offered visual aids to understand the underlying processes. This information serves as a valuable resource for researchers and professionals working with or developing applications for this versatile molecule.

References

The intricate mechanism of Thermally Activated Delayed Fluorescence in 4CzIPN: A technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

This technical guide provides an in-depth exploration of the mechanism behind Thermally Activated Delayed Fluorescence (TADF) in the prominent organic emitter, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). We delve into the core photophysical principles governing its unique luminescent properties, underpinned by its distinct molecular architecture. This document offers a comprehensive summary of its quantitative photophysical data, detailed experimental protocols for its characterization, and visual representations of the key processes and workflows. This guide is intended to be a valuable resource for researchers and professionals working in materials science, organic electronics, and photoredox catalysis, as well as for those in drug development exploring photosensitizers for applications such as photodynamic therapy.

Introduction to this compound and Thermally Activated Delayed Fluorescence

Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly efficient mechanism for light emission in organic molecules, enabling internal quantum efficiencies approaching 100% in organic light-emitting diodes (OLEDs).[1] Unlike conventional fluorescence and phosphorescence, TADF provides a pathway for harvesting non-emissive triplet excitons and converting them into emissive singlet excitons. At the forefront of this technology is this compound, a green-emitting organic molecule that has become a benchmark material for TADF research.[2]

The remarkable photophysical properties of this compound stem from its unique donor-acceptor (D-A) structure.[3][4] The molecule consists of an isophthalonitrile acceptor core decorated with four carbazole (B46965) electron-donating moieties.[3] Steric hindrance between the bulky carbazole units forces a significant twist in the molecular geometry.[3] This twisted conformation leads to a spatial separation of the highest occupied molecular orbital (HOMO), which is localized on the carbazole donors, and the lowest unoccupied molecular orbital (LUMO), which resides on the isophthalonitrile acceptor.[3] This separation minimizes the electron exchange energy, resulting in a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.[3] This small ΔEST is the critical feature that allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal activation, the cornerstone of the TADF mechanism.[5]

The Photophysical Mechanism of TADF in this compound

The TADF mechanism in this compound can be understood by examining the transitions between its electronic states, as depicted in the Jablonski diagram for TADF.

Upon photoexcitation, the this compound molecule is promoted from its ground state (S0) to an excited singlet state (S1). From the S1 state, the molecule can relax back to the ground state via two primary pathways:

  • Prompt Fluorescence (PF): Radiative decay from S1 to S0, resulting in the emission of a photon. This is a rapid process, typically occurring on the nanosecond timescale.[3]

  • Intersystem Crossing (ISC): A non-radiative transition from the S1 state to the isoenergetic triplet state manifold, followed by internal conversion to the lowest triplet state (T1).

Due to the small ΔEST in this compound, triplet excitons in the T1 state can be efficiently converted back to the S1 state through Reverse Intersystem Crossing (RISC) .[6] This process is thermally activated, meaning that ambient thermal energy is sufficient to overcome the small energy barrier. Once back in the S1 state, the excitons can once again undergo radiative decay, giving rise to Delayed Fluorescence (DF) . This delayed emission has the same spectral characteristics as the prompt fluorescence but occurs on a much longer timescale (microseconds to milliseconds) due to the longer lifetime of the triplet state.[3][6]

The overall photoluminescence quantum yield (PLQY) of a TADF emitter is the sum of the quantum yields of prompt and delayed fluorescence. By harnessing the triplet excitons that would otherwise be lost in conventional fluorescent materials, TADF molecules like this compound can achieve near-unity internal quantum efficiencies.

Quantitative Photophysical Data of this compound

The photophysical properties of this compound are highly sensitive to its environment, particularly the polarity of the solvent. The following tables summarize key quantitative data for this compound in various solvents.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Photoluminescence Quantum Yield (ΦPL, %)Prompt Lifetime (τp, ns)Delayed Lifetime (τd, µs)ΔEST (eV)
Toluene--94---
Dichloromethane (DCM)448544-24.62.040.12
Acetonitrile (MeCN)4355511818.71.39-

Data compiled from multiple sources.[3][6][7]

SolventIntersystem Crossing Rate (kISC, s-1)Reverse Intersystem Crossing Rate (kRISC, s-1)
Toluene5.1 x 1072.7 x 106
Acetonitrile (MeCN)2.2 x 106-

Data compiled from multiple sources.[3]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for understanding its TADF mechanism and for its application in various fields. Below are detailed methodologies for key experiments.

Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a measure of the efficiency of the emission process. The absolute method using an integrating sphere is recommended for accurate determination.

Materials and Equipment:

  • Fluorometer equipped with an integrating sphere

  • UV-Vis spectrophotometer

  • High-purity this compound

  • Spectroscopic grade solvents

  • Cuvettes (quartz for UV-Vis and fluorescence)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. Filter the solution using a syringe filter to remove any scattering particles. For measurements in deaerated conditions, the solution should be purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the integrating sphere. Measure the spectrum of the excitation light.

  • Sample Measurement: Replace the blank with the this compound solution and measure the emission spectrum. The sample is excited at a wavelength where it absorbs, and the entire emission profile is collected.

  • Scattering Measurement: Measure the scattered excitation light from the sample.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument software typically performs this calculation automatically by integrating the areas of the emission and absorbed light peaks, taking into account the sphere's spectral response.

Transient Photoluminescence Spectroscopy

Transient photoluminescence spectroscopy is used to measure the lifetimes of the prompt and delayed fluorescence components, providing insights into the rates of the different decay processes.

Materials and Equipment:

  • Time-correlated single-photon counting (TCSPC) system or a streak camera

  • Pulsed laser source (e.g., picosecond or nanosecond laser) with an appropriate excitation wavelength (e.g., 375 nm or 405 nm)

  • Photomultiplier tube (PMT) or other sensitive photodetector

  • Sample holder and cuvettes

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: Prepare a degassed solution of this compound as described for the PLQY measurement.

  • Instrument Setup: The pulsed laser excites the sample, and the emitted photons are detected by the PMT. The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first photon.

  • Data Acquisition: A histogram of photon arrival times is built up over many excitation cycles, which represents the decay of the photoluminescence. The measurement should be continued until sufficient counts are collected to ensure good statistical accuracy.

  • Data Analysis: The resulting decay curve is fitted with a multi-exponential decay function. For a TADF molecule like this compound, the decay is typically biexponential, with a short-lifetime component corresponding to prompt fluorescence and a long-lifetime component corresponding to delayed fluorescence. The fitting software will provide the lifetimes (τp and τd) and their relative amplitudes.

Determination of the Singlet-Triplet Energy Gap (ΔEST)

The ΔEST is a critical parameter for TADF and can be estimated from the onsets of the fluorescence and phosphorescence spectra.

Materials and Equipment:

  • Fluorometer with phosphorescence measurement capabilities

  • Cryostat for low-temperature measurements (e.g., 77 K)

  • Quartz Dewar for liquid nitrogen

  • Sample holder for low-temperature measurements

Procedure:

  • Fluorescence Spectrum: At room temperature, measure the fluorescence spectrum of the this compound solution. The energy of the singlet state (ES1) is estimated from the high-energy onset of the emission spectrum.

  • Phosphorescence Spectrum: Cool the sample to 77 K using the cryostat filled with liquid nitrogen. At this low temperature, the rate of RISC is significantly reduced, and phosphorescence from the T1 state becomes more prominent. Measure the emission spectrum under these conditions. The delayed emission will be dominated by phosphorescence. The energy of the triplet state (ET1) is estimated from the high-energy onset of the phosphorescence spectrum.

  • Calculation: The ΔEST is calculated as the difference between the singlet and triplet energies: ΔEST = ES1 - ET1.

Visualizing the TADF Mechanism and Experimental Workflows

Visual diagrams are essential for understanding the complex processes involved in the TADF mechanism of this compound. The following diagrams were generated using the Graphviz (DOT language).

Jablonski Diagram for TADF in this compound

Caption: Jablonski diagram illustrating the TADF mechanism in this compound.

Molecular Structure and HOMO-LUMO Separation in this compound

MolStructure cluster_mol This compound Molecular Structure cluster_orbitals Frontier Molecular Orbitals Acceptor Isophthalonitrile (Acceptor) Donor1 Carbazole (Donor) Acceptor->Donor1 Twisted Linkage Donor2 Carbazole (Donor) Acceptor->Donor2 Twisted Linkage Donor3 Carbazole (Donor) Acceptor->Donor3 Twisted Linkage Donor4 Carbazole (Donor) Acceptor->Donor4 Twisted Linkage LUMO LUMO (Localized on Acceptor) Acceptor->LUMO Contributes to HOMO HOMO (Localized on Donors) Donor1->HOMO Contributes to

Caption: Donor-acceptor structure of this compound and HOMO-LUMO localization.

Experimental Workflow for TADF Characterization

Workflow cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis Prep Prepare this compound Solution Degas Degas Solution (Ar/N2) Prep->Degas PLQY Measure PLQY (Integrating Sphere) Degas->PLQY Lifetime Measure Lifetimes (TCSPC) Degas->Lifetime Spectra Measure Fluorescence & Phosphorescence (77K) Degas->Spectra Analyze_PLQY Calculate Φ_PL PLQY->Analyze_PLQY Analyze_Lifetime Fit Decay for τ_p & τ_d Lifetime->Analyze_Lifetime Analyze_Spectra Determine E_S1 & E_T1 Spectra->Analyze_Spectra Calc_dEST Calculate ΔE_ST Analyze_Spectra->Calc_dEST

Caption: Workflow for the photophysical characterization of this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in several scientific and technological fields.

  • Organic Light-Emitting Diodes (OLEDs): As a highly efficient green emitter, this compound is a key component in the development of next-generation displays and lighting technologies.

  • Photoredox Catalysis: The long-lived excited state and favorable redox potentials of this compound make it an excellent metal-free photocatalyst for a variety of organic transformations.[3]

  • Photodynamic Therapy (PDT): The ability of this compound to generate reactive oxygen species (ROS) upon photoexcitation is being explored for applications in photodynamic therapy for the treatment of cancer and other diseases. Its strong absorption in the visible region and efficient triplet state formation are advantageous for this application.

Conclusion

This compound stands as a quintessential example of a molecule designed to exhibit Thermally Activated Delayed Fluorescence. Its donor-acceptor architecture, leading to a small singlet-triplet energy gap, is the key to its remarkable ability to harvest triplet excitons for light emission. A thorough understanding of its photophysical properties, obtained through rigorous experimental characterization, is essential for its continued development and application in advanced technologies, from high-efficiency OLEDs to novel phototherapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this remarkable molecule.

References

Unraveling the Electronic Landscape of 4CzIPN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, is a prominent organic molecule that has garnered significant attention in the fields of materials science and photoredox catalysis. Its unique electronic structure, characterized by a donor-acceptor architecture, gives rise to exceptional photophysical properties, most notably Thermally Activated Delayed Fluorescence (TADF). This technical guide provides an in-depth exploration of the electronic structure of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its fundamental electronic processes and applications.

Electronic and Photophysical Properties of this compound

The electronic properties of this compound are dictated by its molecular structure, which features four electron-donating carbazole (B46965) units attached to a central electron-accepting dicyanobenzene core.[1] This arrangement leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), primarily localized on the carbazole moieties, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the dicyanobenzene unit.[2] This separation results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical factor for its TADF mechanism.[1]

The photophysical characteristics of this compound can be influenced by its surrounding environment, such as the host material in which it is doped.[3] Theoretical studies have shown that doped this compound films can exhibit larger transition dipole moments and spin-orbital coupling constants compared to non-doped films, leading to faster radiative decay and higher fluorescence efficiency.[3]

A compilation of key quantitative data for this compound is presented in the tables below.

PropertyValueSolvent/MethodReference
Electrochemical Properties
HOMO Energy Level-5.8 eVCyclic Voltammetry[4]
LUMO Energy Level-3.4 eVCyclic Voltammetry[4]
Oxidation Potential (Eox)1.51 V vs. SCEDifferential Pulse Voltammetry (in DCM)[4]
Reduction Potential (Ered)-1.21 V vs. SCEDifferential Pulse Voltammetry (in DCM)[4]
Photophysical Properties
Absorption Maximum (λabs)435 nmUV-Vis Spectroscopy (in MeCN)[4]
Emission Maximum (λem)544 nmPhotoluminescence Spectroscopy (in DCM)[4]
S₀ → S₁ Energy (E0,0)2.60 eVFrom absorption and emission spectra (in DCM)[4]
Singlet-Triplet Splitting (ΔEST)0.12 eVFrom fluorescence and phosphorescence spectra (in DCM)[4]
Photoluminescence Quantum Yield (PLQY)> 90%Absolute PLQY measurement[1]
Prompt Fluorescence Lifetime (τp)18.7 nsTime-Correlated Single Photon Counting (in MeCN)[4]
Delayed Fluorescence Lifetime (τd)1390 ns (1.39 µs)Time-Correlated Single Photon Counting (in MeCN)[4]
Excited State Redox Potentials
Eox (S₁)-1.09 V vs. SCECalculated (Eox - E0,0)[4]
Ered (S₁)1.39 V vs. SCECalculated (Ered + E0,0)[4]

Experimental Protocols

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of this compound by measuring its oxidation and reduction potentials.

Materials:

Procedure:

  • Prepare a solution of the supporting electrolyte in the chosen solvent.

  • Dissolve a small amount of this compound in the electrolyte solution to a concentration of approximately 1-5 mM.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Perform a background scan of the electrolyte solution to ensure there are no interfering redox peaks.

  • Add the this compound solution to the cell and record the cyclic voltammogram. The potential is scanned from an initial value to a vertex potential and then back.

  • To determine the oxidation potential, scan towards positive potentials. To determine the reduction potential, scan towards negative potentials.

  • After the measurement of this compound, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.

  • The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, relative to the Fc/Fc⁺ couple using the following empirical equations:

    • HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

UV-Vis Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound, from which the S₀ → S₁ energy gap can be estimated.

Materials:

  • UV-Vis spectrophotometer

  • Fluorometer (photoluminescence spectrometer)

  • Quartz cuvettes (for solutions) or a suitable sample holder for thin films

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene)

  • This compound sample

Procedure for Solution-State Measurements:

  • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to ensure the absorbance is within the linear range of the Beer-Lambert law (typically < 0.1).

  • For absorption measurements, record the spectrum of the solvent in a quartz cuvette to obtain a baseline. Then, record the absorption spectrum of the this compound solution.

  • For photoluminescence measurements, excite the sample at a wavelength where it absorbs strongly (e.g., near its λabs). Record the emission spectrum over a range of longer wavelengths.

  • The intersection of the normalized absorption and emission spectra can be used to estimate the 0-0 transition energy (E0,0).

Procedure for Thin-Film Measurements:

  • Prepare a thin film of this compound on a suitable substrate (e.g., quartz).

  • For absorption measurements, use a spectrophotometer with a thin-film sample holder. A blank substrate should be used as a reference.

  • For photoluminescence measurements, position the film in the fluorometer and record the emission spectrum as described for the solution state.

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the efficiency of the photoluminescence process of this compound.

Method: Absolute PLQY using an Integrating Sphere

Materials:

  • Fluorometer equipped with an integrating sphere

  • Excitation light source (e.g., laser or xenon lamp with a monochromator)

  • Spectrometer

  • This compound sample (in solution or as a thin film)

  • Reference sample (solvent for solutions, blank substrate for thin films)

Procedure:

  • Place the reference sample (e.g., cuvette with solvent) inside the integrating sphere and record the spectrum of the excitation light source.

  • Replace the reference with the this compound sample and position it so that it is directly illuminated by the excitation source.

  • Record the spectrum, which will include the scattered excitation light and the emitted photoluminescence from the sample.

  • The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the presence of the sample compared to the reference.[5]

Transient Absorption Spectroscopy

Objective: To study the dynamics of the excited states of this compound, including intersystem crossing and reverse intersystem crossing.

Materials:

  • Pump-probe transient absorption spectrometer

  • Pulsed laser source for excitation (pump beam)

  • Broadband light source for probing (probe beam)

  • Detector (e.g., CCD or photodiode array)

  • This compound sample (in solution or as a thin film)

Procedure:

  • The sample is excited by an ultrashort laser pulse (the pump beam).

  • A second, broadband light pulse (the probe beam) is passed through the sample at a variable time delay after the pump pulse.

  • The change in the absorbance of the probe beam is measured as a function of wavelength and time delay.

  • By analyzing the transient absorption spectra, the formation and decay of excited singlet and triplet states can be monitored, providing information on the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC).[6]

Visualizing Electronic Processes and Applications

Jablonski Diagram for this compound (TADF Mechanism)

Jablonski_this compound S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence (Prompt) S1->S0 Fluorescence (Delayed) T1 T₁ (Triplet Excited State) S1->T1 ISC (k_ISC) T1->S0 Phosphorescence (Weak) T1->S1 RISC (k_RISC)

Caption: Jablonski diagram illustrating the photophysical processes in this compound, including the key steps of the TADF mechanism.

Experimental Workflow for this compound Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Sublimation) Synthesis->Purification CV Cyclic Voltammetry Purification->CV Spectroscopy UV-Vis & PL Spectroscopy Purification->Spectroscopy EnergyLevels HOMO/LUMO Levels CV->EnergyLevels PLQY PLQY Measurement Spectroscopy->PLQY TAS Transient Absorption Spectroscopy->TAS Photophysics Absorption/Emission Properties Spectroscopy->Photophysics Efficiency Quantum Yield PLQY->Efficiency Dynamics Excited State Dynamics TAS->Dynamics

Caption: A typical experimental workflow for the synthesis, purification, and comprehensive characterization of this compound.

Reductive Quenching Photocatalytic Cycle of this compound

Photocatalytic_Cycle PC This compound PC_star This compound* PC->PC_star hν (Visible Light) PC_minus This compound⁻ PC_star->PC_minus + D Donor_plus Donor⁺ (D⁺) PC_minus->PC + A Acceptor_minus Acceptor⁻ (A⁻) Donor Donor (D) Acceptor Acceptor (A)

Caption: A simplified representation of the reductive quenching photocatalytic cycle of this compound.[2]

This guide provides a foundational understanding of the electronic structure of this compound, supported by quantitative data and standardized experimental protocols. The visualized diagrams offer a clear depiction of the key processes that underpin its remarkable properties and diverse applications. This information is intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.

References

The Synthesis and Characterization of 4CzIPN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a prominent metal-free organic photocatalyst and a key material in the development of high-efficiency organic light-emitting diodes (OLEDs).[1][2][3][4][5] Its unique donor-acceptor architecture, where four electron-donating carbazole (B46965) units are attached to a central electron-accepting dicyanobenzene core, endows it with exceptional photophysical and electrochemical properties.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, a summary of its key quantitative data, and graphical representations of its structure and reaction mechanisms.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a halogenated dicyanobenzene derivative and carbazole. Several protocols have been developed, including methods suitable for large-scale production and solvent-minimized approaches.

Standard Laboratory Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of pentafluorobenzonitrile (B1630612) with carbazole in the presence of a base.[6]

Experimental Protocol:

  • To a solution of carbazole (4.4 equivalents) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) in a dry reaction vessel, add a strong base like sodium hydride (4.2 equivalents).[6][7]

  • Stir the resulting mixture at room temperature for approximately 30 minutes to facilitate the deprotonation of carbazole.[6]

  • Add pentafluorobenzonitrile (1 equivalent) to the reaction mixture.[6]

  • Allow the reaction to proceed for several hours at room temperature or with gentle heating.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[6]

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.[6][7]

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a solvent system of dichloromethane and hexane.[7] Further purification can be achieved by recrystallization from a mixture of dichloromethane and methanol.[7]

Large-Scale, Column-Free Synthesis Protocol

For industrial applications and to enable robust application in photocatalysis, a simplified, column-free process for large-scale production of this compound with high yield (91%) has been developed.[1][8][9] This method relies on purification by reslurrying the crude product in a hot solvent like THF.[8]

Mechanochemical Synthesis (Ball Milling)

A solvent-minimized approach using ball milling has been reported, offering a more environmentally friendly and rapid synthesis.[7][10] This method avoids the need for bulk solvents and air/moisture-sensitive reaction setups.[7]

Experimental Protocol:

  • Charge a stainless steel milling jar with carbazole (4.4 equivalents), sodium tert-butoxide (4.2 equivalents), and a stainless steel ball.[7]

  • Agitate the sealed jar in a mixer mill at a specified frequency (e.g., 30 Hz) for 30 minutes.[7]

  • Add the fluoroarene (1 equivalent) and a minimal amount of anhydrous THF.[7]

  • Continue milling for a designated period (e.g., 1 hour).[7]

  • Work-up and purification follow a similar procedure to the standard synthesis, involving extraction and chromatography or recrystallization.[7]

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques that probe its molecular structure, purity, and photophysical and electrochemical properties.

Spectroscopic and Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the molecule.

Photophysical Properties

This compound exhibits remarkable photophysical properties, making it a highly efficient photocatalyst and TADF emitter.[11][12]

Experimental Protocol for Photophysical Measurements:

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: UV-Vis and PL spectra are recorded in a suitable solvent (e.g., toluene, dichloromethane) using a spectrophotometer and a spectrofluorometer, respectively.[13]

  • Photoluminescence Quantum Yield (PLQY): The PLQY is determined using an integrating sphere or relative to a standard fluorophore with a known quantum yield. This compound has a high PLQY, often exceeding 90%.[4][12]

  • Time-Resolved Photoluminescence (TRPL) Spectroscopy: TRPL measurements are used to determine the excited-state lifetime of the prompt and delayed fluorescence components.[14] The delayed fluorescence is a characteristic of TADF materials.

Electrochemical Properties

The redox properties of this compound are crucial for its application in photoredox catalysis.

Experimental Protocol for Electrochemical Measurements:

  • Cyclic Voltammetry (CV): CV is performed in a degassed solution of an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). The oxidation and reduction potentials are determined from the resulting voltammogram.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound reported in the literature.

PropertyValueConditions
Photophysical Properties
Absorption Maximum (λabs)~435 nmIn solution
Emission Maximum (λem)~520 nm (Green Emission)In solution
Photoluminescence Quantum Yield (PLQY)> 90%[4][12]In deaerated solutions
Excited-State Lifetime (τ)~5.1 µs (delayed component)[12]Under N₂ atmosphere
Electrochemical Properties
Oxidation Potential (Eox)+1.49 V vs SCEIn MeCN (0.1 M ⁿBu₄N·BF₄)[15]
Reduction Potential (Ered)-1.24 V vs SCEIn MeCN (0.1 M ⁿBu₄N·BF₄)[15]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Synthesis and Characterization Workflow

4CzIPN_Workflow Start Starting Materials (Carbazole, Fluoroarene) Synthesis Synthesis (e.g., S N Ar reaction) Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Pure this compound Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS UVVis UV-Vis & PL Spectroscopy Characterization->UVVis CV Cyclic Voltammetry Characterization->CV

Caption: General workflow for the synthesis and characterization of this compound.

Photocatalytic Cycle of this compound

4CzIPN_Photocatalytic_Cycle cluster_reductive Reductive Quenching cluster_oxidative Oxidative Quenching PC This compound PC_excited [this compound]* (Excited State) PC->PC_excited hν (Visible Light) PC_reduced [this compound]˙⁻ (Radical Anion) PC_excited->PC_reduced e⁻ donor (Substrate D) PC_oxidized [this compound]˙⁺ (Radical Cation) PC_excited->PC_oxidized e⁻ acceptor (Substrate A) PC_reduced->PC e⁻ to Substrate (A) Substrate_A Substrate (A) Product_A_reduced Product (A˙⁻) Substrate_A->Product_A_reduced PC_oxidized->PC e⁻ from Substrate (D) Substrate_D Substrate (D) Product_D_oxidized Product (D˙⁺) Substrate_D->Product_D_oxidized

Caption: Reductive and oxidative quenching cycles of the this compound photocatalyst.

References

An In-depth Technical Guide to the Solubility of 4CzIPN in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN. A powerful metal-free organophotocatalyst and a key material in thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs), understanding its solubility is critical for its application in various fields.[1][2] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at room temperature. The compound exhibits a wide spectrum of solubility, from being highly soluble in chlorinated solvents to having very low solubility in ethers and some esters.[3][4] This variability is crucial for purification techniques such as recrystallization and for solution-processable applications.[1]

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubility (g/mL) at Room Temperature
Dichloromethane1.04[3][4]
Chloroform0.36[3][4]
Tetrahydrofuran (THF)0.088[3][4]
Acetonitrile0.039[3][4]
Acetone0.023[3][4]
Toluene0.017[3][4]
Diethyl Ether0.002[3][4]
Ethyl Acetate0.002[3][4][5]
Methanol0.001[3][4]

Additionally, this compound is reported to be highly soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[3][4]

Experimental Protocols for Solubility Determination

The following is a representative methodology for determining the solubility of an organic compound like this compound in a given solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Dichloromethane)

  • Scintillation vials or test tubes with secure caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Analytical balance

  • Shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C for room temperature solubility).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.

  • Gravimetric Analysis (for non-volatile solutes in volatile solvents):

    • Weigh the volumetric flask containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the this compound.

    • Once the solvent is completely removed, reweigh the flask containing the solid residue of this compound.

    • The mass of the dissolved this compound can be calculated by subtracting the initial weight of the flask from the final weight.

    • The solubility is then expressed as the mass of this compound per volume of the solvent.

  • Instrumental Analysis (Alternative Method):

    • Alternatively, the concentration of the filtered saturated solution can be determined using a calibrated analytical instrument like an HPLC or UV-Vis spectrophotometer.

    • A calibration curve must first be generated using standard solutions of this compound of known concentrations.

    • The filtered saturated solution is then appropriately diluted and analyzed to determine its concentration, from which the solubility can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in constant temperature bath B->C D Agitate for 24-48 hours C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Gravimetric Analysis G->H I Instrumental Analysis (HPLC/UV-Vis) G->I J Calculate Solubility (g/mL) H->J I->J

Caption: Workflow for determining the solubility of this compound.

References

Unveiling the Electronic Landscape of 4CzIPN: A Technical Guide to its HOMO and LUMO Energy Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, is a prominent organic molecule that has garnered significant attention in the fields of organic electronics and photoredox catalysis. Its efficacy as a thermally activated delayed fluorescence (TADF) emitter in organic light-emitting diodes (OLEDs) and as a metal-free photocatalyst is intrinsically linked to its electronic structure, particularly the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This technical guide provides an in-depth overview of the HOMO and LUMO energy levels of this compound, detailed experimental protocols for their determination, and a visualization of its key operational mechanisms.

Core Data: HOMO and LUMO Energy Levels

The experimentally determined and widely cited HOMO and LUMO energy levels of this compound are summarized in the table below. These values are crucial for designing and understanding the performance of devices and catalytic systems incorporating this molecule.

Molecular OrbitalEnergy Level (eV)
HOMO -5.8[1][2]
LUMO -3.4[1][2]
Energy Gap (Eg) 2.4

Experimental Protocols for Energy Level Determination

The determination of HOMO and LUMO energy levels of organic molecules like this compound is primarily achieved through a combination of electrochemical and spectroscopic techniques. Cyclic Voltammetry (CV) is employed to measure the oxidation and reduction potentials, which are then correlated to the HOMO and LUMO levels, respectively. UV-Visible (UV-Vis) absorption spectroscopy is used to determine the optical energy gap, which can be used to estimate the LUMO level if the HOMO level is known from CV.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to probe the redox behavior of a substance. By measuring the onset of the first oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Preparation of the Electrolyte Solution: A solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium tetrafluoroborate (B81430) (Et4NBF4), is prepared in an anhydrous, deoxygenated solvent such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or N,N-dimethylformamide (DMF)[3]. The solvent must be freshly distilled and purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Sample Preparation: A dilute solution of this compound (typically in the range of 1-5 mM) is prepared in the electrolyte solution.

  • Electrochemical Cell Setup: A standard three-electrode cell is used.

    • Working Electrode: A glassy carbon electrode is commonly used. It should be polished with alumina (B75360) slurry on a polishing pad, rinsed with deionized water and the solvent, and dried before use.

    • Reference Electrode: A silver/silver nitrate (B79036) (Ag/AgNO3) or a saturated calomel (B162337) electrode (SCE) is typically used.

    • Counter (Auxiliary) Electrode: A platinum wire or foil is used as the counter electrode.

  • Ferrocene as an Internal Standard: Ferrocene (Fc) is added to the solution at the end of the experiment, and its cyclic voltammogram is recorded. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential (4.8 eV below the vacuum level) and is used as an internal reference to calibrate the measured potentials against the vacuum level.

  • Data Acquisition: The cyclic voltammogram is recorded by scanning the potential. The scan is typically started from the open-circuit potential towards a more positive potential to observe the oxidation peak, and then the scan direction is reversed to observe the reduction peak. A typical scan rate is 100 mV/s.

  • Data Analysis:

    • The onset of the first oxidation potential (Eoxonset) and the onset of the first reduction potential (Eredonset) are determined from the voltammogram.

    • The HOMO and LUMO energy levels are calculated using the following empirical formulas, referencing the Fc/Fc+ couple:

      • HOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8]

      • LUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8] where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical energy gap (Egopt) of a material, which corresponds to the energy required to promote an electron from the HOMO to the LUMO upon absorption of a photon.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or toluene). The concentration should be adjusted to have an absorbance in the range of 0.5 - 1.5 at the absorption maximum to ensure good signal-to-noise ratio. Alternatively, a thin film of this compound can be deposited on a quartz substrate.

  • Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm for this compound).

  • Data Analysis:

    • The absorption onset (λonset) is determined from the absorption spectrum. This is the wavelength at which the absorption begins to rise from the baseline. It can be determined by finding the intersection of the tangent to the low-energy side of the absorption band with the baseline.

    • The optical energy gap is calculated using the following equation:

      • Egopt (eV) = 1240 / λonset (nm)

    • The LUMO energy level can then be estimated using the HOMO value obtained from cyclic voltammetry:

      • LUMO (eV) = HOMO (eV) + Egopt (eV)

Signaling Pathways and Experimental Workflows

The functionality of this compound in both photocatalysis and OLEDs is governed by a series of photophysical processes. These can be visualized to better understand the underlying mechanisms.

Photocatalytic Cycle of this compound

This compound can act as a potent photoredox catalyst through both oxidative and reductive quenching cycles. Upon excitation by visible light, this compound is promoted to its excited singlet state (1this compound), which can then undergo intersystem crossing (ISC) to the triplet state (3this compound). This long-lived triplet state is the key reactive species in photocatalysis.

G General Photocatalytic Cycle of this compound cluster_ground Ground State cluster_excited Excited State cluster_redox Redox Events This compound This compound 14CzIPN_star ¹this compound This compound->14CzIPN_star Visible Light (hν) 34CzIPN_star ³this compound 14CzIPN_star->34CzIPN_star ISC 4CzIPN_radical_anion This compound⁻˙ 34CzIPN_star->4CzIPN_radical_anion SET (Reductive Quenching) + Substrate (A) 4CzIPN_radical_cation This compound⁺˙ 34CzIPN_star->4CzIPN_radical_cation SET (Oxidative Quenching) + Substrate (D) 4CzIPN_radical_anion->this compound + Substrate⁺˙ (A⁻˙) 4CzIPN_radical_cation->this compound + Substrate⁻˙ (D⁺˙)

Caption: General photocatalytic cycle of this compound illustrating both reductive and oxidative quenching pathways.

Energy Level Alignment in a this compound-based OLED

In an OLED, the efficient injection of charge carriers (electrons and holes) and their subsequent recombination in the emissive layer are critical for high device performance. The HOMO and LUMO levels of this compound, along with those of the adjacent charge transport layers, determine the energy barriers for charge injection and transport.

G Energy Level Diagram of a this compound-based OLED Anode Anode (ITO) HTL_HOMO HTL HOMO Anode->HTL_HOMO Cathode Cathode (Al) ETL_LUMO ETL LUMO Cathode->ETL_LUMO E_vac Vacuum Level (0 eV) E_n4 -3.4 eV E_n5 -5.8 eV EML_HOMO This compound HOMO HTL_HOMO->EML_HOMO HTL_LUMO HTL LUMO EML_LUMO This compound LUMO HTL_LUMO->EML_LUMO ETL_HOMO ETL HOMO EML_HOMO->ETL_HOMO EML_LUMO->ETL_LUMO

Caption: Simplified energy level diagram for a multilayer OLED incorporating this compound as the emissive material.

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The high efficiency of this compound in OLEDs is attributed to its ability to harvest triplet excitons through the TADF mechanism. This involves reverse intersystem crossing (RISC) from the triplet state to the singlet state, which is enabled by a very small energy gap between these two states (ΔEST).

G TADF Mechanism in this compound S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Electrical Excitation S1->S0 Prompt Fluorescence T1 T₁ (Triplet Excited State) S1->T1 ISC (k_isc) T1->S0 Non-radiative Decay T1->S1 RISC (k_risc) (Thermal Energy)

Caption: The key photophysical processes involved in the TADF mechanism of this compound.

Conclusion

The HOMO and LUMO energy levels of this compound are fundamental parameters that dictate its performance in a wide range of applications. The well-established values of -5.8 eV and -3.4 eV for the HOMO and LUMO, respectively, provide a solid foundation for the rational design of new materials and devices. The experimental protocols outlined in this guide offer a standardized approach for the characterization of this compound and similar organic electronic materials. Furthermore, a clear understanding of the photocatalytic and TADF mechanisms, as visualized in the provided diagrams, is essential for optimizing the performance of this compound in its various applications. This comprehensive technical guide serves as a valuable resource for researchers and professionals working with this versatile molecule.

References

4CzIPN absorption and emission spectra analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Absorption and Emission Spectra of 4CzIPN

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as this compound, is a prominent organic compound that has garnered significant attention in the fields of materials science and photoredox catalysis.[1] Initially developed for organic light-emitting diodes (OLEDs), its exceptional photophysical properties have led to its widespread use as a powerful metal-free organophotocatalyst.[2][3] this compound is a quintessential donor-acceptor fluorophore, featuring four electron-donating carbazole (B46965) units attached to an electron-accepting dicyanobenzene core.[4] This molecular architecture leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), located on the carbazole moieties, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the dicyanobenzene unit.[3][4] This separation results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, enabling a crucial photophysical process known as Thermally Activated Delayed Fluorescence (TADF).[3] This guide provides a comprehensive analysis of the absorption and emission characteristics of this compound, details the experimental protocols for their measurement, and presents key quantitative data for researchers, scientists, and professionals in drug development.

Photophysical Properties of this compound

The unique photophysical behavior of this compound stems from its TADF mechanism, which allows it to harvest triplet excitons and convert them into light emission, leading to high photoluminescence quantum yields (PLQY) and long excited-state lifetimes.[4][5] Upon photoexcitation, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). While it can relax back to the ground state via prompt fluorescence, the small energy gap allows for efficient intersystem crossing (ISC) to the triplet state (T₁). Subsequently, through thermal energy, the molecule can undergo reverse intersystem crossing (RISC) back to the S₁ state, from which it emits delayed fluorescence.[6] This process gives this compound excited states that are sufficiently long-lived to participate effectively in photocatalysis.[6][7]

TADF_Mechanism cluster_singlet Singlet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (Light) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S1 Reverse Intersystem Crossing (RISC)

Figure 1: Jablonski diagram illustrating the TADF mechanism in this compound.

Quantitative Photophysical Data

The absorption and emission properties of this compound are sensitive to its environment, particularly the polarity of the solvent. The charge transfer (CT) character of its excited state is evidenced by the positive solvatochromism observed in its emission spectra.[6]

Table 1: Absorption and Emission Data for this compound in Various Solvents

SolventAbsorption λmax (nm)Emission λem (nm)Optical Gap E0,0 (eV)
Dichloromethane (DCM)448[6][8]-2.60[6][7]
Acetonitrile (MeCN)365[2], 435[6]551[2]-

Table 2: Luminescence Lifetime and Quantum Yield Data for this compound

Solvent / MediumPrompt Lifetime τp (ns)Delayed Lifetime τd (µs)PLQY (%)ΔEST (eV)
Dichloromethane (DCM)3 - 7[6][7]--0.12[6][7]
Acetonitrile (MeCN)18.7[6]1.39[6]>90[2][5]-
Neat Film (under N₂)-5.1[4][5]--
Doped Film--up to 94.6[4]-

Note: Lifetimes and quantum yields can vary depending on concentration, temperature, and the presence of oxygen.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible data on the photophysical properties of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Characterization arrow arrow prep Dissolve this compound in Spectroscopic Grade Solvent degas Degas solution via N₂/Ar bubbling or freeze-pump-thaw cycles prep->degas uv_vis UV-Vis Absorption Spectroscopy degas->uv_vis pl Photoluminescence Spectroscopy degas->pl analysis Determine λ_abs, λ_em, Stokes Shift uv_vis->analysis pl->analysis qy Quantum Yield Measurement (Integrating Sphere) pl->qy lifetime Time-Resolved PL (TCSPC/Strobe) pl->lifetime electrochem Cyclic Voltammetry (for HOMO/LUMO)

Figure 2: General experimental workflow for photophysical characterization.

1. UV-Vis Absorption Spectroscopy:

  • Objective: To determine the wavelengths of light absorbed by this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure: A dilute solution of this compound (e.g., 10-30 µM) in a spectroscopic grade solvent is prepared.[9] The solution is placed in a 1 cm path length quartz cuvette. A reference cuvette containing only the solvent is used to correct for solvent absorption. The absorbance is measured over a relevant wavelength range (e.g., 300-600 nm). The wavelength of maximum absorbance (λmax) corresponds to the main electronic transitions.[10]

2. Steady-State Photoluminescence (PL) Spectroscopy:

  • Objective: To determine the emission spectrum of this compound.

  • Instrumentation: A fluorometer or spectrofluorometer.

  • Procedure: The same solution from the UV-Vis measurement can be used. The sample is excited at a wavelength where it absorbs strongly, typically near its λmax (e.g., 360 nm or 420 nm).[6][8] The instrument then scans a range of longer wavelengths to detect the emitted light. The resulting spectrum provides the wavelength of maximum emission (λem). For TADF studies, measurements are often performed on degassed solutions or thin films to minimize quenching by oxygen.

3. Time-Resolved Photoluminescence (TRPL) Spectroscopy:

  • Objective: To measure the excited-state lifetime(s) of this compound.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or other time-resolved techniques.

  • Procedure: The sample is excited with a pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse and the arrival of emitted photons at the detector. The resulting decay curve is fitted to an exponential function (or multiple exponentials) to determine the lifetime(s). For this compound, a biexponential decay is typically observed, corresponding to the short-lived prompt fluorescence (τp) and the long-lived delayed fluorescence (τd).[6][7]

Application in Photocatalysis

The long excited-state lifetime and favorable redox potentials make this compound an excellent photocatalyst for a wide range of organic transformations.[4][5] It can participate in both oxidative and reductive quenching cycles.

Photocatalytic_Cycle cluster_ox Oxidative Quenching cluster_red Reductive Quenching PC This compound PC_star This compound* PC->PC_star hv (Light) PC_ox This compound⁺ PC_star->PC_ox SET PC_star->PC_ox A PC_red This compound⁻ PC_star->PC_red SET PC_star->PC_red D PC_ox->PC D⁻ PC_red->PC A⁺ Donor Substrate (D) Donor_ox Product (D⁺) Acceptor Substrate (A) Acceptor_red Product (A⁻)

Figure 3: Generalized photocatalytic cycles for this compound.

In a typical cycle, ground-state this compound is excited by visible light to its excited state (this compound*).[3] In an oxidative quenching pathway, the excited state accepts an electron from a donor substrate, generating the reduced photocatalyst (this compound⁻) and the oxidized substrate. In a reductive quenching pathway, the excited state donates an electron to an acceptor substrate, forming the oxidized photocatalyst (this compound⁺) and the reduced substrate.[5] In both cases, the ground-state photocatalyst is regenerated in a subsequent step to complete the catalytic cycle.

Conclusion

This compound exhibits a rich photophysical profile dominated by its thermally activated delayed fluorescence. Its strong absorption in the visible region, high quantum efficiency, long excited-state lifetime, and versatile redox properties make it a cornerstone material in OLED technology and a highly effective organophotocatalyst.[2][5][6] The data and protocols presented in this guide offer a foundational understanding for researchers and professionals aiming to harness the unique spectral characteristics of this compound in their respective fields. A thorough characterization of its absorption and emission properties under specific experimental conditions is paramount for the rational design of new technologies and synthetic methodologies.

References

Basic principles of 4CzIPN in photoredox catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Principles of 4CzIPN in Photoredox Catalysis

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as this compound, has emerged as a powerhouse in the field of organic synthesis, particularly in visible-light photoredox catalysis.[1][2] Initially developed for organic light-emitting diode (OLED) technology, its exceptional photophysical properties have made it an attractive metal-free alternative to traditional ruthenium and iridium-based photocatalysts.[2][3] this compound is a quintessential donor-acceptor fluorophore, where four carbazolyl units act as electron donors and a dicyanobenzene core serves as the electron acceptor.[1][4] This structure gives rise to a unique set of electronic characteristics, including an excellent redox window, high photoluminescence quantum yield (PLQY), a long excited-state lifetime, and good chemical stability, making it a versatile catalyst for a wide array of chemical transformations.[1][2][4] This guide provides a detailed exploration of the fundamental principles governing this compound's function in photoredox catalysis, intended for researchers, scientists, and professionals in drug development.

Core Principles and Photophysical Properties

The efficacy of this compound as a photocatalyst is rooted in its distinct molecular structure and resulting photophysical behavior. The steric interactions between the bulky carbazole (B46965) donor groups and the central dicyanobenzene acceptor create significant torsion in the molecule's ground state.[5][6] This twisted geometry minimizes the overlap between the Highest Occupied Molecular Orbital (HOMO), which is dispersed over the donor moieties, and the Lowest Unoccupied Molecular Orbital (LUMO), located on the acceptor core.[6][7] This separation is fundamental to its unique properties.

Mechanism of Action: Thermally Activated Delayed Fluorescence (TADF)

Upon absorption of visible light (λ_abs ≈ 435 nm), this compound transitions from its ground state (S₀) to a singlet excited state (S₁).[5][8] The key to its prolonged excited-state lifetime and high quantum efficiency is its ability to undergo Thermally Activated Delayed Fluorescence (TADF).[2][9] The small energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔE_ST) allows for efficient intersystem crossing (ISC) from the S₁ state to the T₁ state.[10][11] Subsequently, the molecule can harness thermal energy from its surroundings to facilitate reverse intersystem crossing (RISC), repopulating the emissive S₁ state from the long-lived T₁ state.[10][12] This process effectively converts non-emissive triplet excitons back into emissive singlet excitons, leading to a long delayed fluorescence lifetime and making internal quantum efficiencies approaching 100% possible.[9] This long-lived excited state is crucial for enabling the single-electron transfer (SET) events required for catalysis.[2]

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Prompt Fluorescence (k_f) S1->S0 Delayed Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (k_ISC) T1->S0 Phosphorescence (slow) T1->S1 Reverse ISC (k_RISC) (Thermal Activation) Photon Light Absorption (hν) Photon->S1 Excitation Reductive_Quenching PC This compound PC_star This compound* PC->PC_star PC_anion This compound•⁻ PC_star->PC_anion e⁻ from D Donor Donor (D) PC_anion->PC e⁻ to A Acceptor Acceptor (A) Donor_cation Donor•⁺ Acceptor_anion Acceptor•⁻ Oxidative_Quenching PC This compound PC_star This compound* PC->PC_star PC_cation This compound•⁺ PC_star->PC_cation e⁻ to A Acceptor Acceptor (A) PC_cation->PC e⁻ from D Donor Donor (D) Acceptor_anion Acceptor•⁻ Donor_cation Donor•⁺ Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Combine Carbazole, Tetrafluoroisophthalonitrile, K₂CO₃ in DMF reflux Reflux for 24-48h start->reflux precipitate Precipitate in Water & Filter reflux->precipitate purify Purify by Reslurrying (e.g., hot THF) or Washing precipitate->purify dry Dry to Yield Pure this compound purify->dry

References

4CzIPN: A Technical Guide to a Leading Metal-Free Photocatalyst for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful and sustainable tool for the construction of complex molecular architectures. For years, this field has been dominated by precious metal complexes, such as those based on iridium and ruthenium. However, the high cost, toxicity, and environmental concerns associated with these metal catalysts have driven the search for viable alternatives. In this context, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has risen to prominence as a highly efficient and versatile metal-free organic photocatalyst.[1][2]

Initially developed for organic light-emitting diode (OLED) technology, this compound's unique photophysical properties have made it a workhorse in a wide array of photoredox reactions.[1] Its structure, featuring electron-donating carbazolyl groups and an electron-accepting dicyanobenzene core, gives rise to Thermally Activated Delayed Fluorescence (TADF), a key characteristic that contributes to its long excited-state lifetime and high photoluminescence quantum yield.[1][3] These properties, combined with its excellent redox window, allow this compound to participate in both oxidative and reductive quenching cycles, making it suitable for a broad range of chemical transformations.[2][3] This guide provides an in-depth technical overview of this compound, covering its core properties, mechanistic principles, and practical applications, with a focus on providing researchers with the data and protocols necessary to effectively utilize this powerful catalyst.

Core Properties of this compound

The efficacy of this compound as a photocatalyst is rooted in its distinct photophysical and electrochemical characteristics. A summary of these key quantitative data is presented below for easy comparison and reference.

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes its key characteristics in various common organic solvents.

PropertyTolueneTHFDCMMeCNDMF
Absorption Max (λ_abs) ---435 nm[4]-
Emission Max (λ_em) ---545 nm[1]-
Photoluminescence Quantum Yield (Φ_PL) 0.94[5]--0.18[4]0.02[4]
Prompt Fluorescence Lifetime (τ_p) ---18.7 ns[4]-
Delayed Fluorescence Lifetime (τ_d) ---1390 ns[4]-
Excited State Lifetime (τ) 5.1 µs (N₂ atm)[3]--1.8 µs (degassed)[1]-
Electrochemical Properties

The redox potentials of this compound define its capacity to act as a single-electron transfer agent. The following table lists the ground and excited state redox potentials versus a Saturated Calomel Electrode (SCE).

PropertyPotential (V vs. SCE)
Ground State Oxidation (E_ox) +1.49[6]
Ground State Reduction (E_red) -1.24[6]
Excited State Oxidation (E_ox)-1.09 (in DCM)[7]
Excited State Reduction (E_red)+1.39 (in DCM)[7]

Mechanism of Photocatalysis

This compound can initiate chemical reactions through two primary quenching pathways: oxidative and reductive. The operative pathway is determined by the nature of the substrate.

Photocatalytic_Cycle cluster_reductive Reductive Quenching Cycle cluster_oxidative Oxidative Quenching Cycle PC This compound PC_star This compound* PC->PC_star hν (Visible Light) PC_minus This compound•⁻ PC_star->PC_minus SET PC_plus This compound•⁺ PC_star->PC_plus SET D_plus D•⁺ PC_star->D_plus D A_minus A•⁻ PC_star->A_minus A PC_minus->PC SET PC_minus->A_minus A PC_plus->PC SET PC_plus->D_plus D D Donor (D) A Acceptor (A)

Caption: General photocatalytic cycles of this compound.

  • Photoexcitation: Ground-state this compound absorbs visible light (hν), promoting it to an excited state (this compound*).

  • Single Electron Transfer (SET):

    • Reductive Quenching: The excited this compound* can accept an electron from an electron-rich substrate (Donor), forming the radical anion (this compound•⁻) and the radical cation of the donor (D•⁺). The reduced photocatalyst (this compound•⁻) then donates an electron to an acceptor molecule (A), regenerating the ground-state this compound and forming the radical anion of the acceptor (A•⁻).

    • Oxidative Quenching: Alternatively, the excited this compound* can donate an electron to an electron-deficient substrate (Acceptor), generating the radical cation (this compound•⁺) and the radical anion of the acceptor (A•⁻). The oxidized photocatalyst (this compound•⁺) is then reduced back to its ground state by an electron from a donor molecule (D), which in turn becomes a radical cation (D•⁺).

  • Catalyst Regeneration: In both cycles, the ground state of this compound is regenerated, allowing it to participate in further catalytic cycles.

Applications in Organic Synthesis

This compound has been successfully employed in a diverse range of organic transformations, proving its versatility and broad applicability. Key application areas include:

  • C-C and C-X Bond Formation: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[8]

  • Decarboxylative Couplings: Enabling the use of readily available carboxylic acids as radical precursors for cross-coupling reactions.[8][9]

  • Acylation and Cyclization Reactions: Catalyzing various acylation and cyclization reactions to construct complex cyclic systems.[8]

  • Dual Catalysis: Synergistically combining with transition metal catalysts (e.g., Nickel) to achieve novel reactivity and selectivity.[8][10]

The following table presents a selection of reactions catalyzed by this compound with their corresponding yields.

Reaction TypeSubstratesProductYield (%)
Decarboxylative Cross-Coupling N-Cbz-Proline + Aryl HalideArylated Proline Derivative99[7]
Synthesis of 3,4-dihydropyrimidin-2-(1H)-ones Benzaldehyde, Ethyl Acetoacetate, UreaDihydropyrimidinone96[11]
Arylation of 2H-Indazole 2H-Indazole + Aniline derivativeArylated Indazole90[12]
Decarboxylative Coupling α-Amino Acid + Uridine DerivativeN-Alkylated Uridine63[10]

Experimental Protocols

To facilitate the adoption of this compound in the laboratory, detailed experimental protocols for its synthesis and a representative photocatalytic reaction are provided below.

Synthesis of this compound

A practical and scalable, column-free synthesis of this compound has been reported, making it readily accessible.[6][13]

Synthesis_Workflow cluster_reagents Starting Materials cluster_procedure Procedure Tetrafluoroisophthalonitrile Tetrafluoroisophthalonitrile Carbazole Carbazole Potassium Carbonate Potassium Carbonate DMF DMF A Combine reagents in DMF B Heat mixture at reflux (e.g., 24h) A->B C Cool to room temperature B->C D Precipitate product with water C->D E Filter and wash solid D->E F Dry to obtain this compound E->F

Caption: General workflow for the synthesis of this compound.

Materials:

  • Tetrafluoroisophthalonitrile

  • Carbazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add tetrafluoroisophthalonitrile, carbazole, and potassium carbonate in DMF.

  • Heat the reaction mixture to reflux and stir for 24-72 hours.[6] The progress of the reaction can be monitored by TLC.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water and then with a suitable organic solvent (e.g., acetone (B3395972) or ether) to remove impurities.[6]

  • Dry the resulting solid under vacuum to obtain pure this compound as a yellow powder.

General Procedure for a this compound-Catalyzed Reaction: Synthesis of 3,4-dihydropyrimidin-2-(1H)-ones

This protocol is adapted from a reported procedure for the synthesis of dihydropyrimidinones.[11]

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up and Purification A Combine aldehyde, β-ketoester, urea, and this compound in a vial B Add solvent (e.g., ethanol) A->B C Seal the vial and place in photoreactor B->C D Irradiate with visible light (e.g., blue LEDs) with stirring C->D E Monitor reaction progress by TLC D->E F Quench the reaction E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify the product G->H

Caption: Experimental workflow for a typical this compound-catalyzed reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)

  • Urea (1.5 mmol)

  • This compound (0.2 mol%)

  • Ethanol (B145695) (3 mL)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vessel, combine the aldehyde, β-ketoester, urea, and this compound.

  • Add ethanol as the solvent.

  • Seal the vessel and place it in a photoreactor equipped with a magnetic stirrer and a cooling fan to maintain room temperature.

  • Irradiate the reaction mixture with a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 3,4-dihydropyrimidin-2-(1H)-one.

Conclusion

This compound has firmly established itself as a cornerstone of metal-free photoredox catalysis. Its exceptional photophysical properties, broad applicability, and cost-effectiveness make it an attractive alternative to traditional metal-based photocatalysts. For researchers in organic synthesis and drug development, a thorough understanding of this compound's capabilities and practical implementation is crucial for accessing novel chemical space and developing sustainable synthetic methodologies. This guide has provided the essential data and procedural information to empower scientists to harness the full potential of this remarkable photocatalyst in their research endeavors. As the field of photoredox catalysis continues to expand, the role of innovative organic photocatalysts like this compound will undoubtedly become even more significant.

References

A Technical Guide to the Photophysical Properties of 4CzIPN: Excited State Lifetime and Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a cornerstone material in the field of organic electronics and photoredox catalysis. Its prominence stems from its exceptional photophysical properties, particularly its high photoluminescence quantum yield (PLQY) and its characteristic thermally activated delayed fluorescence (TADF). This unique combination allows for the efficient harvesting of triplet excitons, leading to near-unity internal quantum efficiencies in organic light-emitting diodes (OLEDs) and making it a highly effective photocatalyst.

This technical guide provides an in-depth overview of the excited state lifetime and quantum yield of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this powerful molecule. The guide includes a compilation of quantitative data, detailed experimental protocols for key photophysical measurements, and visualizations of the underlying mechanisms and experimental workflows.

Photophysical Data of this compound

The photoluminescence quantum yield and excited-state lifetime of this compound are highly sensitive to its local environment, including the polarity of the solvent and the nature of the host matrix in solid-state applications. A summary of these key photophysical parameters under various conditions is presented below.

Medium/HostPLQY (%)Prompt Lifetime (τp) (ns)Delayed Lifetime (τd) (µs)Reference(s)
Solutions
Toluene9411.3 - 17.84.6 - 5.1[1]
Dichloromethane (DCM)-24.62.04[2]
Acetonitrile (MeCN)-18.71.39[2]
Solid State
50 wt% in CBP film--2.34[3]
Neat Film--1.86[3]
Single Crystal--1.3[3]
10 wt% in Zeonex-33.6 (RT), 18.9 (80K)2.05 (RT), -[4]
ZIF-117714.81.65

Experimental Protocols

Measurement of Photoluminescence Quantum Yield (PLQY)

The absolute PLQY of this compound, particularly in thin-film form, is most accurately determined using an integrating sphere. This method directly measures the ratio of emitted photons to absorbed photons, accounting for all emitted light, regardless of direction.

Materials and Equipment:

  • Spectrofluorometer equipped with an integrating sphere

  • Excitation light source (e.g., Xenon lamp or laser)

  • Sample holder for thin films

  • Thin film of this compound on a substrate (e.g., quartz)

  • Blank substrate (reference)

Procedure:

  • System Calibration: Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions to correct for the spectral response of the detector and optics.

  • Measurement 1: Empty Sphere (Reference):

    • Place the empty sample holder into the integrating sphere.

    • Illuminate the sphere with the excitation light at the desired wavelength (e.g., 440 nm).

    • Record the spectrum of the scattered excitation light. This serves as the reference spectrum (La).

  • Measurement 2: Sample in Sphere (Direct Excitation):

    • Mount the this compound thin-film sample in the holder and place it in the integrating sphere such that the excitation beam directly strikes the sample.

    • Record the spectrum, which will include the scattered excitation light and the photoluminescence from the sample (Lc and Ec).

  • Measurement 3: Blank Substrate in Sphere:

    • Replace the sample with a blank substrate.

    • Record the spectrum of the scattered excitation light from the blank substrate. This measurement helps to account for any absorption or scattering from the substrate itself.

  • Calculation: The PLQY (Φ) is calculated using the following equation, where E denotes the integrated emission spectrum and L denotes the integrated excitation spectrum:

    Φ = Ec / (La - Lc)

    The software accompanying the spectrofluorometer typically performs this calculation automatically after the three measurements are completed.

Measurement of Excited-State Lifetime

The excited-state lifetime of this compound, which exhibits both a prompt and a delayed fluorescence component, is measured using Time-Correlated Single Photon Counting (TCSPC). This high-sensitivity technique reconstructs the fluorescence decay profile by measuring the arrival times of individual photons relative to the excitation pulse.

Materials and Equipment:

  • Pulsed light source with a high repetition rate (e.g., picosecond laser diode or Ti:Sapphire laser)

  • Sample holder (e.g., cuvette for solutions or a cryostat for films)

  • High-speed, single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

  • TCSPC electronics (including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA))

  • Scattering solution or material for measuring the Instrument Response Function (IRF) (e.g., a dilute colloidal silica (B1680970) solution)

Procedure:

  • Sample Preparation:

    • Solutions: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner-filter effects. The solution should be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the triplet excitons and affect the delayed fluorescence.

    • Thin Films: Prepare a thin film of this compound, either as a neat film or doped into a host matrix, on a suitable substrate.

  • Instrument Response Function (IRF) Measurement:

    • Replace the sample with a scattering solution or material.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the TCSPC decay curve for the scattered light. This represents the temporal profile of the excitation pulse as broadened by the detection system and is crucial for accurate data analysis.

  • Data Acquisition:

    • Place the this compound sample in the sample holder.

    • Set the excitation wavelength and the emission wavelength at the peak of this compound's fluorescence.

    • Adjust the excitation power to ensure that the photon counting rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts.

    • Acquire the fluorescence decay curve until a sufficient number of photons (typically >10,000 in the peak channel) have been collected to ensure good statistical accuracy.

  • Data Analysis:

    • The acquired fluorescence decay data is fitted to a multi-exponential decay model, convoluted with the measured IRF. For this compound, a biexponential decay model is typically required to account for both the prompt and delayed fluorescence components:

      I(t) = A1exp(-t/τp) + A2exp(-t/τd)

      where I(t) is the intensity at time t, A1 and A2 are the amplitudes of the prompt and delayed components, and τp and τd are their respective lifetimes.

    • The goodness of the fit is evaluated by examining the chi-squared (χ²) value and the residuals.

Visualizations

TADF_Mechanism Figure 1: Jablonski Diagram for this compound TADF Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (τp) S1->S0 Delayed Fluorescence (τd) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) k_ISC T1->S0 Phosphorescence (Non-radiative at RT) T1->S1 Reverse Intersystem Crossing (RISC) k_RISC (Thermal)

Figure 1: Jablonski Diagram for this compound TADF Mechanism

Experimental_Workflow Figure 2: Experimental Workflow for Photophysical Characterization cluster_PLQY Photoluminescence Quantum Yield (PLQY) Measurement cluster_Lifetime Excited-State Lifetime Measurement (TCSPC) PLQY_Start Prepare Sample (Thin Film) PLQY_Step1 Measure Empty Integrating Sphere PLQY_Start->PLQY_Step1 PLQY_Step2 Measure Sample (Direct Excitation) PLQY_Step1->PLQY_Step2 PLQY_Step3 Measure Blank Substrate PLQY_Step2->PLQY_Step3 PLQY_Calc Calculate PLQY PLQY_Step3->PLQY_Calc LT_Start Prepare Sample (Degassed Solution/Film) LT_Step1 Measure Instrument Response Function (IRF) LT_Start->LT_Step1 LT_Step2 Acquire Fluorescence Decay Curve LT_Step1->LT_Step2 LT_Analysis Biexponential Fit (Deconvolution with IRF) LT_Step2->LT_Analysis LT_Result Obtain τp and τd LT_Analysis->LT_Result

Figure 2: Experimental Workflow for Photophysical Characterization

References

The Core Mechanism of Proton-Coupled Electron Transfer in 4CzIPN: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a highly efficient, metal-free photoredox catalyst in a myriad of organic transformations.[1] Its unique photophysical properties, including a high photoluminescence quantum yield and a long excited-state lifetime, are central to its catalytic activity.[1][2] A key mechanistic pathway that underpins the reactivity of this compound in many of these transformations is Proton-Coupled Electron Transfer (PCET). PCET is a fundamental process in which both an electron and a proton are exchanged, often in a concerted manner.[3] This guide provides a comprehensive technical overview of the PCET mechanism as it pertains to this compound, presenting key quantitative data, detailed experimental protocols for mechanistic investigation, and visual representations of the catalytic cycle.

Quantitative Data: Photophysical and Electrochemical Properties of this compound

The efficiency of this compound as a PCET photocatalyst is intrinsically linked to its electronic and photophysical properties. A summary of these key quantitative parameters is provided in the tables below.

ParameterValueSolventReference(s)
Electrochemical Properties
Ground State Oxidation Potential (Eox)+1.49 V vs. SCEAcetonitrile[4]
Ground State Reduction Potential (Ered)-1.24 V vs. SCEAcetonitrile[4]
Excited State Oxidation Potential (Eox)-1.18 V vs. SCEAcetonitrile[4]
Excited State Reduction Potential (Ered)+1.43 V vs. SCEAcetonitrile[4]
Photophysical Properties
Absorption Maximum (λabs)435 nmAcetonitrile[5]
Emission Maximum (λem)551 nmAcetonitrile[6]
Photoluminescence Quantum Yield (ΦPL)up to 94.6%Toluene[1]
Prompt Fluorescence Lifetime (τp)18.7 nsAcetonitrile[5]
Delayed Fluorescence Lifetime (τd)1390 nsAcetonitrile[5]

Note: Redox potentials are reported versus the Saturated Calomel (B162337) Electrode (SCE).

ParameterSignificance in PCETMethod of DeterminationReference(s) for Method
Thermodynamic Parameters
pKa of Radical Cation/AnionDetermines the thermodynamic feasibility of proton transfer to or from the catalyst's radical ion forms. Experimental data for this compound radical ions is not readily available in the literature.Potentiometric titration, spectrophotometry, or computational methods (thermochemical cycles).[7][8][9]
Bond Dissociation Free Energy (BDFE)Provides a measure of the energy required for homolytic bond cleavage of a substrate, a key parameter in evaluating the thermodynamic driving force of PCET. Specific BDFEs for intermediates in this compound-catalyzed reactions are typically determined computationally.Calculated using the Bordwell equation, which relates BDFE to redox potentials and pKa values, or through DFT calculations.[1][2][10]
Kinetic Parameters
Kinetic Isotope Effect (KIE)A ratio of reaction rates (kH/kD) upon isotopic substitution (e.g., H with D). A significant KIE (>2) provides strong evidence for the involvement of proton transfer in the rate-determining step, a hallmark of a concerted PCET mechanism. Experimental KIE data for this compound-catalyzed PCET reactions is a key area for future research.Determined by comparing the rates of reaction with deuterated and non-deuterated substrates, often measured by techniques like NMR spectroscopy or mass spectrometry.[11][12][13][14]

The PCET Mechanism in this compound-Catalyzed Reactions

The general mechanism for PCET-mediated catalysis by this compound can be described as a cycle initiated by the photoexcitation of the catalyst. The excited state of this compound is a potent oxidant and reductant, enabling it to engage in single electron transfer (SET) with a substrate.[4] The coupling of this electron transfer with a proton transfer event allows for the activation of substrates that would be energetically challenging to oxidize or reduce through a pure SET pathway.

A common scenario involves the reductive quenching of the excited this compound (*this compound) by a suitable electron donor. The resulting this compound radical anion (this compound•-) is a strong reductant and can participate in a PCET event with a substrate that is also a proton donor. In this step, the substrate is reduced and deprotonated simultaneously, generating a radical intermediate and regenerating the ground state of the this compound catalyst.

Alternatively, in an oxidative quenching cycle, the *this compound can be quenched by an electron acceptor, forming the this compound radical cation (this compound•+). This species can then engage in a PCET reaction with a substrate, acting as both an oxidant and a proton acceptor.

Visualizing the PCET Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental signaling pathways in this compound-catalyzed PCET reactions.

PCET_Reductive_Quenching PC This compound PC_star *this compound PC->PC_star hν (Visible Light) PC_anion This compound•- PC_star->PC_anion SET PC_anion->PC PCET H_plus H+ D Electron Donor (D) D_cation D•+ SH Substrate (S-H) S_radical S• SH->S_radical Substrate Activation Product Product S_radical->Product Further Reaction

Caption: Reductive Quenching PCET Cycle of this compound.

PCET_Oxidative_Quenching PC This compound PC_star *this compound PC->PC_star hν (Visible Light) PC_cation This compound•+ PC_star->PC_cation SET A Electron Acceptor (A) PC_cation->PC PCET H_plus H+ A_anion A•- SH Substrate (S-H) S_radical S• SH->S_radical Substrate Activation S_radical_cation [S-H]•+ Product Product S_radical->Product Further Reaction

Caption: Oxidative Quenching PCET Cycle of this compound.

Experimental Protocols for Mechanistic Elucidation

Investigating the PCET mechanism of this compound requires a combination of electrochemical, spectroscopic, and computational techniques. The following are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Objective: To determine the ground state redox potentials of this compound and the substrate.

Methodology:

  • Instrumentation: A standard three-electrode potentiostat. The working electrode can be glassy carbon or platinum, the reference electrode a saturated calomel electrode (SCE) or Ag/AgCl, and the counter electrode a platinum wire.

  • Sample Preparation: Prepare a solution of this compound (typically 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

  • Procedure:

    • Record a background voltammogram of the solvent and electrolyte.

    • Add the this compound solution to the electrochemical cell and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • Scan the potential in both the positive and negative directions to observe the oxidation and reduction waves of this compound.

    • The half-wave potential (E1/2) for a reversible wave provides the standard redox potential.

    • Repeat the experiment with the substrate to determine its redox potential.

CV_Workflow start Start prep Prepare Electrolyte Solution start->prep background Record Background CV prep->background add_sample Add this compound and Purge with N2/Ar background->add_sample scan Scan Potential (Oxidative and Reductive) add_sample->scan analyze Determine E1/2 for Redox Events scan->analyze repeat_sub Repeat for Substrate analyze->repeat_sub end End repeat_sub->end

Caption: Workflow for Cyclic Voltammetry Analysis.

Fluorescence Quenching Studies

Objective: To investigate the interaction between the excited state of this compound and potential quenchers (electron donors or acceptors).

Methodology:

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher.

  • Procedure:

    • Record the fluorescence emission spectrum of the this compound solution without any quencher.

    • Record the fluorescence emission spectra for each solution containing the quencher.

    • Plot the ratio of the fluorescence intensity in the absence of quencher (I0) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

    • A linear Stern-Volmer plot indicates a dynamic quenching mechanism (collisional). The slope of the plot gives the Stern-Volmer constant (KSV), which is related to the quenching rate constant (kq) by the equation: KSV = kqτ0, where τ0 is the excited-state lifetime of this compound in the absence of the quencher.

Transient Absorption Spectroscopy (TAS)

Objective: To directly observe the excited state of this compound and any transient radical intermediates formed during the reaction.

Methodology:

  • Instrumentation: A pump-probe transient absorption spectrometer. A femtosecond or picosecond laser is used as the pump to excite the sample, and a white-light continuum is used as the probe.

  • Sample Preparation: Prepare a solution of this compound and the substrate in a suitable solvent in a cuvette.

  • Procedure:

    • Excite the sample with a laser pulse at a wavelength where this compound absorbs.

    • Measure the change in absorbance of the sample at different wavelengths as a function of time after the pump pulse.

    • The resulting transient absorption spectra will show the decay of the excited state of this compound and the growth and decay of any new species, such as the radical anion or cation of this compound and substrate radicals.

    • Kinetic analysis of the transient signals provides information on the rates of electron transfer and other processes.

Computational Modeling (Density Functional Theory - DFT)

Objective: To calculate the thermodynamic and kinetic parameters of the PCET reaction and to elucidate the transition state structure.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Procedure:

    • Geometry Optimization: Optimize the geometries of the reactants, intermediates, transition states, and products using an appropriate DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)). A continuum solvation model (e.g., PCM, SMD) should be used to account for solvent effects.

    • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

    • Energy Profile: Construct a potential energy surface for the PCET reaction to determine the activation energy barrier and the overall reaction energy.

    • BDFE and pKa Calculations: The BDFE of relevant bonds and the pKa of radical ions can be calculated from the computed Gibbs free energies using appropriate thermochemical cycles.[7][10]

DFT_Workflow start Start geo_opt Geometry Optimization of Reactants, Products, Intermediates start->geo_opt freq_calc Frequency Calculations geo_opt->freq_calc ts_search Transition State Search geo_opt->ts_search thermo_calc Calculate BDFE and pKa freq_calc->thermo_calc irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc energy_profile Construct Potential Energy Surface irc->energy_profile end End energy_profile->end thermo_calc->end

Caption: Workflow for DFT-based Mechanistic Investigation.

Conclusion and Future Outlook

The proton-coupled electron transfer mechanism is central to the broad utility of this compound in modern organic synthesis. Its favorable photophysical and electrochemical properties enable the activation of a wide range of substrates through this low-energy pathway. While significant progress has been made in understanding the qualitative aspects of this mechanism, further quantitative studies are needed. Specifically, experimental determination of the pKa values of this compound's radical ion forms and the measurement of kinetic isotope effects in various this compound-catalyzed reactions will provide deeper mechanistic insights and facilitate the rational design of even more efficient photoredox systems. The combination of advanced spectroscopic techniques and high-level computational modeling will continue to be instrumental in unraveling the intricacies of PCET and expanding the synthetic applications of this compound and related photocatalysts.

References

The Dawn of a New Catalyst: Early Applications of 4CzIPN in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initially developed for organic light-emitting diode (OLED) technology, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has rapidly emerged as a powerhouse in the field of organic synthesis.[1] Its exceptional photophysical properties, including a high photoluminescence quantum yield and a long excited-state lifetime, have established it as a potent, metal-free photoredox catalyst.[1] This guide delves into the seminal, early applications of this compound, providing a detailed look at the foundational reactions that positioned this molecule as a transformative tool for chemists. We will explore key experimental protocols, quantitative data from early studies, and the underlying reaction mechanisms that govern its reactivity.

A New Paradigm in C(sp³)–C(sp²) Cross-Coupling: Photoredox/Nickel Dual Catalysis

One of the first and most impactful applications of this compound in organic synthesis was in a dual catalytic system with nickel for the cross-coupling of C(sp³)-hybridized carbon sources with C(sp²)-hybridized aryl halides. This work, pioneered by Zhang and co-workers in 2016, demonstrated the exceptional potential of this compound to drive energetically demanding reactions under mild conditions.

Decarboxylative Arylation of α-Amino Acids

This reaction enables the direct conversion of readily available α-amino acids into valuable benzylic amine structures, showcasing a novel approach to C-C bond formation.

EntryAryl HalideAmino AcidProductYield (%)
1Methyl 4-iodobenzoateN-Boc-proline89
24-IodoacetophenoneN-Boc-proline85
34-IodobenzonitrileN-Boc-proline81
4Methyl 4-bromobenzoateN-Boc-proline75
54-BromobenzonitrileN-Boc-proline72
64-IodoanisoleN-Boc-glycine78
74-IodoacetophenoneN-Boc-glycine75
81-IodonaphthaleneN-Boc-proline88

A mixture of the aryl halide (0.4 mmol, 1 eq.), α-amino acid (0.6 mmol, 1.5 eq.), this compound (7.9 mg, 10 µmol, 2.5 mol %), NiCl₂·DME (8.8 mg, 40 µmol, 10 mol %), 2,2'-bipyridine (B1663995) (9.4 mg, 60 µmol, 15 mol %), and Cs₂CO₃ (196 mg, 0.6 mmol, 1.5 eq.) in 20 mL of dry DMF was degassed by bubbling with argon for 10 minutes. The reaction mixture was then stirred under irradiation with a 26 W compact fluorescent lamp (CFL) at a distance of approximately 2 cm. An electric fan was used to maintain the reaction container at room temperature. The reaction was monitored by TLC (hexanes:ethyl ether = 10:1). Upon consumption of the starting material (typically 10–24 h), the crude mixture was poured into 40 mL of water and extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers were washed with brine (10 mL) and dried over Na₂SO₄. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.

The reaction proceeds through a dual catalytic cycle involving both the this compound photocatalyst and a nickel co-catalyst.

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle This compound This compound This compound->this compound Visible Light 4CzIPN_red This compound•- 4CzIPN_red->this compound Ni(I)-ArX This compound* This compound* This compound*->4CzIPN_red R-COO- R• + CO2 R• + CO2 This compound*->R• + CO2 SET Ni(0) Ni(0) Ni(II)ArX Ar-Ni(II)-X Ni(0)->Ni(II)ArX Ar-X Ni(I)X Ni(I)-X Ni(III)ArR Ar-Ni(III)-R Ni(I)X->Ni(III)ArR R• Ni(II)ArX->Ni(I)X e- (from this compound•-) Ni(III)ArR->Ni(0) Reductive Elimination (Ar-R) R-COO- R-COO-

Caption: Proposed mechanism for the this compound/Ni dual-catalyzed decarboxylative arylation.

The photocatalytic cycle is initiated by the excitation of this compound to its excited state (this compound*) upon absorption of visible light. The excited state is a potent oxidant and accepts an electron from the carboxylate, which is generated in situ from the amino acid and base. This single electron transfer (SET) leads to the formation of an alkyl radical (R•) after decarboxylation, and the reduced form of the photocatalyst (this compound•⁻).

In the nickel cycle, Ni(0) undergoes oxidative addition to the aryl halide (Ar-X) to form a Ni(II) intermediate. This is then reduced by this compound•⁻ to a Ni(I) species. The alkyl radical (R•) generated from the photoredox cycle is trapped by the Ni(I) complex to form a Ni(III) intermediate. Finally, reductive elimination from the Ni(III) complex furnishes the C(sp³)–C(sp²) cross-coupled product and regenerates the Ni(0) catalyst.

Early Advancements in C-H Functionalization: A Metal-Free Approach

Shortly after the development of dual catalytic systems, the utility of this compound as a standalone organophotocatalyst for C-H functionalization reactions was explored. These early studies demonstrated the ability of this compound to mediate challenging bond formations without the need for a transition metal co-catalyst, offering a more sustainable and cost-effective synthetic strategy.

Oxidative Decarboxylation of Arylacetic Acids to Aldehydes and Ketones

An early example of a purely organophotocatalytic application of this compound is the oxidative decarboxylation of arylacetic acids. This reaction utilizes air as a green oxidant and proceeds under exceptionally mild conditions to afford valuable aromatic aldehydes and ketones.

EntryArylacetic AcidProductYield (%)Time (h)
1Phenylacetic acidBenzaldehyde866
24-Methoxyphenylacetic acid4-Methoxybenzaldehyde826
34-Chlorophenylacetic acid4-Chlorobenzaldehyde896
42-Naphthylacetic acid2-Naphthaldehyde858
5Diphenylacetic acidBenzophenone9210
64-Methylphenylacetic acid4-Methylbenzaldehyde846

To a solution of the arylacetic acid (0.2 mmol) in CH₃CN (1.5 mL) in a reaction tube was added this compound (1 mol%) and 1,1,3,3-tetramethylguanidine (B143053) (TMG) (50 mol%). The reaction mixture was stirred at room temperature under an air atmosphere and irradiated with 25 W blue LEDs for the indicated time. Upon completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding aldehyde or ketone.

The proposed mechanism for this metal-free transformation is initiated by the photoexcitation of this compound.

G This compound This compound This compound->this compound Visible Light 4CzIPN_ox This compound•+ This compound->4CzIPN_ox O2 This compound* This compound* O2_red O2•- This compound*->O2_red SET 4CzIPN_ox->this compound ArCH-COO- ArCH• ArCH• 4CzIPN_ox->ArCH• SET ArCH2COOH ArCH2COOH ArCH-COO- ArCH-COO- ArCH2COOH->ArCH-COO- Base ArCH-COO-->ArCH• -CO2 ArCHO ArCHO ArCH•->ArCHO O2•-

Caption: Proposed mechanism for the this compound-catalyzed oxidative decarboxylation.

Upon irradiation with blue light, this compound is excited to this compound*. In an oxidative quenching cycle, the excited photocatalyst reduces molecular oxygen (O₂) to the superoxide (B77818) radical anion (O₂•⁻), generating the highly oxidizing this compound radical cation (this compound•⁺). The arylacetic acid is deprotonated by the base to form a carboxylate anion. This carboxylate is then oxidized by this compound•⁺ via a single electron transfer, leading to the formation of an arylmethyl radical after decarboxylation. This radical then reacts with the superoxide radical anion to ultimately form the desired aldehyde or ketone product, and the ground state of this compound is regenerated, completing the catalytic cycle.

Conclusion

The early applications of this compound in organic synthesis, from its role in sophisticated dual catalytic systems to its efficacy as a standalone organophotocatalyst, have laid a robust foundation for its widespread adoption. These initial studies not only demonstrated the catalyst's ability to promote a diverse range of valuable transformations under mild and sustainable conditions but also provided crucial insights into its mechanistic behavior. The detailed protocols and quantitative data from this nascent period serve as a valuable resource for researchers and drug development professionals, enabling the continued exploration and application of this remarkable photocatalyst in the synthesis of complex molecules. The principles established in these early works continue to inspire the development of novel and innovative synthetic methodologies, cementing this compound's status as a cornerstone of modern photoredox catalysis.

References

Unlocking Photocatalytic Potential: A Technical Guide to 4CzIPN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering green and efficient pathways to construct complex molecules. At the forefront of this revolution is the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN. This metal-free, donor-acceptor fluorophore has garnered significant attention for its exceptional photophysical properties, making it a versatile and cost-effective alternative to traditional iridium and ruthenium-based catalysts. This technical guide provides an in-depth exploration of the photocatalytic potential of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in their synthetic endeavors.

Core Properties of this compound: A Quantitative Overview

This compound's efficacy as a photocatalyst stems from its unique electronic structure. It comprises four electron-donating carbazole (B46965) moieties attached to a central electron-accepting dicyanobenzene core. This architecture facilitates a highly efficient thermally activated delayed fluorescence (TADF) mechanism, leading to a long-lived excited state and a high photoluminescence quantum yield (PLQY). These properties are crucial for mediating single-electron transfer (SET) processes that drive a wide range of chemical transformations.[1][2]

Below is a summary of the key photophysical and electrochemical properties of this compound, compiled from various sources.

PropertyValueSolvent/ConditionsReference
Photoluminescence Quantum Yield (PLQY) > 90%Toluene[3]
up to 94.6%Not specified[4][5]
Excited State Lifetime (τ) 5.1 µsNot specified[5]
Redox Potentials
E1/2(P+/P) (Oxidation, Excited State)-1.67 V vs. SCEMeCN[6]
E1/2(P/P–) (Reduction, Excited State)+1.35 V vs. SCEMeCN[7]
E1/2(P+/P) (Oxidation, Ground State)+1.52 V vs. SCEMeCN[7]
E1/2(P/P–) (Reduction, Ground State)-1.21 V vs. SCEMeCN[7]
Absorption Maximum (λmax) 435 nmMeCN[8]
Emission Maximum (λem) 507 nmNot specified[5]

General Photocatalytic Mechanism of this compound

The photocatalytic cycle of this compound can proceed through either an oxidative or a reductive quenching pathway, depending on the nature of the substrates involved. The general mechanism involves the absorption of visible light to generate the excited state (this compound*), which is a potent single-electron oxidant and reductant.

Photocatalytic Cycle of this compound cluster_oxidative Oxidative Quenching cluster_reductive Reductive Quenching PC This compound PC_star This compound* PC->PC_star Visible Light (hν) PC_radical_anion This compound•⁻ PC_star->PC_radical_anion SET PC_radical_cation This compound•⁺ PC_star->PC_radical_cation SET Sub_A Substrate (A) Sub_A_radical A•⁺ PC_star->Sub_A_radical e⁻ transfer Sub_D Substrate (D) Sub_D_radical D•⁻ PC_star->Sub_D_radical e⁻ transfer PC_radical_anion->PC SET PC_radical_cation->PC SET Product_A Product from A Sub_A_radical->Product_A Reaction Product_D Product from D Sub_D_radical->Product_D Reaction

Caption: General photocatalytic cycle of this compound.

Experimental Protocols for Key Reactions

Detailed methodologies are crucial for the successful implementation and adaptation of photocatalytic reactions. Here, we provide protocols for two representative transformations catalyzed by this compound.

Synthesis of Polyfunctionalized Dihydro-2-oxypyrroles

This procedure outlines a green radical synthesis based on the Michael–Mannich cyclocondensation.[9]

Experimental Workflow:

Dihydrooxypyrrole Synthesis Workflow start Start mix Mix Amine (1.0 mmol), Dialkyl Acetylenedicarboxylate (B1228247) (1.0 mmol), Formaldehyde (B43269) (1.0 mmol), This compound (1 mol%) in EtOH (3 mL) start->mix irradiate Irradiate with Blue LED at Room Temperature mix->irradiate monitor Monitor Reaction by TLC (15-25 min) irradiate->monitor workup Work-up: Add water, filter solid monitor->workup crystallize Crystallize from Ethanol (B145695) workup->crystallize product Pure Dihydro-2-oxypyrrole (Yields: 84-97%) crystallize->product

Caption: Workflow for dihydro-2-oxypyrrole synthesis.

Detailed Protocol:

  • In a suitable reaction vessel, combine the amine (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), formaldehyde (1.0 mmol), and this compound (1 mol%).

  • Add ethanol (3 mL) as the solvent.

  • Stir the mixture at room temperature under irradiation with a blue LED light source.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times typically range from 15 to 25 minutes.

  • Upon completion, quench the reaction by adding water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by crystallization from ethanol to afford the desired polyfunctionalized dihydro-2-oxypyrrole.

Quantitative Data for Dihydro-2-oxypyrrole Synthesis: [9]

Substrate (Amine)Product Yield (%)Reaction Time (min)
Aniline9715
4-Methylaniline9515
4-Methoxyaniline9615
4-Chloroaniline9220
4-Bromoaniline9020
4-Nitroaniline8425
Benzylamine9418
Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones (Biginelli Reaction)

This protocol describes a visible-light-induced, this compound-catalyzed three-component Biginelli reaction.[10]

Experimental Workflow:

Biginelli Reaction Workflow start Start mix Mix Arylaldehyde (1.0 mmol), Ethyl/Methyl Acetoacetate (B1235776) (1.0 mmol), Urea (B33335)/Thiourea (B124793) (1.5 mmol), This compound (0.2 mol%) in EtOH (3 mL) start->mix stir Stir at Room Temperature under Visible Light mix->stir monitor Monitor Reaction by TLC stir->monitor workup Work-up: Screening, wash with water monitor->workup crystallize Crystallize from Ethanol workup->crystallize product Pure Dihydropyrimidinone/thione (Yields: >90%) crystallize->product

Caption: Workflow for the Biginelli reaction.

Detailed Protocol:

  • To a reaction flask, add the arylaldehyde derivative (1.0 mmol), ethyl or methyl acetoacetate (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.2 mol%).

  • Add ethanol (3 mL) and stir the resulting mixture at room temperature.

  • Irradiate the reaction with a visible light source.

  • Follow the reaction's progress using TLC.

  • Once the starting materials are consumed, perform a work-up by screening and washing the crude mixture with water.

  • The crude solid is then purified by crystallization from ethanol, eliminating the need for column chromatography.

Quantitative Data for the Biginelli Reaction: [10]

Arylaldehydeβ-KetoesterUrea/ThioureaProduct Yield (%)
BenzaldehydeEthyl acetoacetateUrea95
4-ChlorobenzaldehydeEthyl acetoacetateUrea92
4-MethylbenzaldehydeEthyl acetoacetateUrea96
4-MethoxybenzaldehydeEthyl acetoacetateUrea94
BenzaldehydeMethyl acetoacetateUrea93
BenzaldehydeEthyl acetoacetateThiourea90

Dual Catalysis: Expanding the Synthetic Toolbox

This compound can also be employed in dual catalytic systems, often in combination with a transition metal catalyst such as nickel.[11] In these systems, this compound absorbs light and engages in a single-electron transfer to generate a reactive radical species. This radical then enters the catalytic cycle of the transition metal, enabling transformations that are not accessible through either catalyst alone. This synergistic approach has been successfully applied to a variety of cross-coupling reactions.[12]

Logical Relationship in Dual Catalysis:

Dual Catalysis with this compound and Nickel PC This compound PC_star This compound* PC->PC_star Visible Light PC_star->PC SET Radical Radical Intermediate PC_star->Radical SET with Substrate Substrate Substrate Ni_cycle Nickel Catalytic Cycle (e.g., Ni(0)/Ni(II)) Radical->Ni_cycle Enters Cycle Product Cross-Coupled Product Ni_cycle->Product Product Formation

Caption: Dual catalysis with this compound and Nickel.

Conclusion

This compound has firmly established itself as a powerhouse in the realm of photoredox catalysis. Its exceptional photophysical properties, coupled with its metal-free nature, make it an attractive and sustainable choice for a wide array of organic transformations. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full photocatalytic potential of this compound in their synthetic endeavors, from fundamental research to complex drug development. The continued exploration of this compound and its derivatives promises to unlock even more innovative and efficient synthetic methodologies in the years to come.

References

4CzIPN as a versatile organophotocatalyst for sustainable chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of greener and more sustainable chemical synthesis, organic photoredox catalysis has emerged as a powerful tool, enabling novel transformations under mild conditions. Among the diverse array of organic photocatalysts, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has garnered significant attention.[1][2] This metal-free, donor-acceptor fluorophore exhibits exceptional photophysical properties, including a high photoluminescence quantum yield (up to 94.6%) and a long excited-state lifetime, stemming from its ability to undergo thermally activated delayed fluorescence (TADF).[1][3] These characteristics make this compound a highly efficient single-electron transfer (SET) agent upon visible light irradiation, capable of facilitating a broad spectrum of chemical reactions.[1]

This technical guide provides a comprehensive overview of this compound's core properties, its diverse applications in sustainable chemistry, and detailed experimental protocols for key transformations. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile organophotocatalyst in their work.

Core Properties of this compound

The efficacy of this compound as a photocatalyst is rooted in its unique molecular structure and resulting photophysical properties. The molecule consists of four electron-donating carbazole (B46965) units attached to a central electron-accepting dicyanobenzene core.[4] This architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the carbazole moieties, and the lowest unoccupied molecular orbital (LUMO), centered on the dicyanobenzene ring. This separation facilitates efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1) and, crucially, reverse intersystem crossing (rISC) back to the S1 state. This rISC process, fueled by thermal energy, is the hallmark of TADF and is responsible for the long excited-state lifetime of this compound.

PropertyValueReference
Full Name 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene[1]
CAS Number 1416881-52-1
Molecular Formula C₅₆H₃₂N₆
Molecular Weight 788.89 g/mol
Appearance Vibrant yellow microcrystals[1]
Absorption Max (λmax) ~435 nm[5]
Emission Max (λem) ~551 nm
Photoluminescence Quantum Yield (ΦPL) up to 94.6%[1][3]
Excited State Lifetime (τ) Prompt: ~15-20 ns, Delayed: ~1-5 µs[6]
Oxidation Potential (Eox) +1.35 V vs. SCE
Reduction Potential (Ered) -1.35 V vs. SCE

Applications in Sustainable Chemistry

This compound has proven to be a remarkably versatile photocatalyst, enabling a wide array of chemical transformations relevant to sustainable synthesis and drug development. Its ability to operate under mild conditions, often at room temperature and with visible light, reduces energy consumption and minimizes the formation of byproducts.

Decarboxylative Couplings

Decarboxylative cross-coupling reactions are a powerful strategy for the formation of C-C and C-heteroatom bonds, utilizing readily available carboxylic acids as starting materials. This compound efficiently catalyzes these reactions by promoting the single-electron oxidation of carboxylates, leading to the formation of radical intermediates that can participate in subsequent coupling events.

ReactionSubstrate 1Substrate 2Yield (%)TONTOF (h⁻¹)Reference
Decarboxylative ArylationN-methacryloyl-2-phenylbenzoimidazolePhenylglyoxylic acid85--[1]
Decarboxylative AlkylationN-Cbz-ProlineDiethyl maleate99--[7]
Decarboxylative AcylationO-Methyl Ketoximeα-Keto Acid77--
Decarboxylative C-N CouplingAlkyl Carboxylic AcidNitrogen Nucleophileup to 90--
C-H Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. This compound has been successfully employed in various C-H functionalization reactions, including arylations and the introduction of other functional groups.

ReactionSubstrate 1Substrate 2Yield (%)TONTOF (h⁻¹)Reference
Arylation of 2H-Indazole2H-IndazoleAniline derivativeup to 95--[8]
C-H Arylation of HeteroarenesHeteroareneAryl Halideup to 85--
Atom Transfer Radical Polymerization (ATRP)

Organocatalyzed ATRP (O-ATRP) offers a metal-free alternative for the synthesis of well-defined polymers. This compound can act as an efficient photocatalyst in O-ATRP, enabling the controlled polymerization of various monomers with low dispersity.

MonomerInitiatorPolymer Mn (kDa)Dispersity (Đ)Reference
Methyl Methacrylate (MMA)Ethyl α-bromophenylacetate10.9 - 19.91.1 - 1.3[9]
Various MethacrylatesAlkyl Bromide Initiator30.81.5[9]
CO₂ Reduction

The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research for sustainable fuel production. This compound has been utilized as a photosensitizer in systems for CO₂ reduction, typically in combination with a co-catalyst.

Co-catalystProductTONQuantum Yield (Φ)Reference
Mn(I) complexCO, HCOOH>650 (for the system)22.8% (for the system)[10]
Bptpy⁺CO--[11]
Synthesis of Heterocycles

This compound catalyzes various cyclization reactions to produce a diverse range of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.

ReactionProductYield (%)Reference
Radical-initiated Cascade CyclizationPolysubstituted quinolin-3-aminesup to 85%[12]
Michael–Mannich CyclocondensationPolyfunctionalized dihydro-2-oxypyrrolesup to 97%[4]
Biginelli Reaction3,4-dihydropyrimidin-2-(1H)-ones/thionesup to 95%

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for key reactions catalyzed by this compound. Specific substrate and reagent amounts may vary and should be optimized for each specific transformation.

General Procedure for this compound-Photocatalyzed Decarboxylative Arylation

This protocol is a general guideline for the decarboxylative coupling of an α-keto acid with an alkene derivative.

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), the α-keto acid (1.2 equiv), and this compound (1-5 mol%).

  • The vessel is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., DMF, DMSO, or CH₃CN) via syringe.

  • The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs, 450 nm) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for this compound-Photocatalyzed C-H Arylation of Heteroarenes

This protocol outlines a general procedure for the direct C-H arylation of a heteroarene with an aryl halide.

Reaction Setup:

  • In a reaction tube, combine the heteroarene (1.0 equiv), aryl halide (1.5 equiv), this compound (2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).

  • The tube is sealed and the atmosphere is replaced with an inert gas.

  • Add the degassed solvent (e.g., dioxane or toluene).

  • The reaction mixture is stirred vigorously and irradiated with visible light at a slightly elevated temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered to remove inorganic salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Photocatalytic CO₂ Reduction using this compound

This protocol describes a typical setup for the photocatalytic reduction of CO₂ using this compound as a photosensitizer and a molecular co-catalyst.

Reaction Setup:

  • A solution of the co-catalyst (e.g., a Mn(I) complex, 1.0 equiv), this compound (2-10 equiv), and a sacrificial electron donor (e.g., triethylamine, TEOA, or BIH) in a suitable solvent (e.g., acetonitrile/water or DMF/water mixture) is prepared in a gas-tight reaction vessel.

  • The solution is saturated with CO₂ by bubbling the gas through it for at least 30 minutes.

  • The vessel is sealed and placed in front of a visible light source (e.g., a solar simulator or a high-power LED lamp).

  • The reaction is stirred continuously at a constant temperature.

  • Gas samples are periodically taken from the headspace of the reactor using a gas-tight syringe and analyzed by gas chromatography (GC) to quantify the gaseous products (e.g., CO, H₂).

  • Liquid products (e.g., formic acid) can be analyzed by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy after the reaction.

Mandatory Visualizations

Photocatalytic Cycles of this compound

General Photocatalytic Cycles of this compound cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC This compound PC_star This compound* PC->PC_star hν (Visible Light) PC_radical_cation This compound.+ PC_star->PC_radical_cation SET D_radical_cation D.+ PC_star->D_radical_cation SET PC_radical_cation->PC SET A_radical_anion A.- PC_radical_cation->A_radical_anion SET D Electron Donor (D) A Electron Acceptor (A) PC2 This compound PC2_star This compound* PC2->PC2_star hν (Visible Light) PC2_radical_anion This compound.- PC2_star->PC2_radical_anion SET A2_radical_anion A.- PC2_star->A2_radical_anion SET PC2_radical_anion->PC2 SET D2_radical_cation D.+ PC2_radical_anion->D2_radical_cation SET A2 Electron Acceptor (A) D2 Electron Donor (D)

Caption: General representation of the oxidative and reductive quenching photocatalytic cycles of this compound.

Experimental Workflow for a General Photocatalytic Reaction

General Experimental Workflow for this compound Photocatalysis start Start: Prepare Reactants setup Reaction Setup: - Add reactants & this compound to vessel - Seal and purge with inert gas start->setup solvent Add Degassed Solvent setup->solvent irradiation Visible Light Irradiation (e.g., Blue LEDs) solvent->irradiation monitoring Monitor Reaction Progress (TLC, GC-MS) irradiation->monitoring workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Isolated Pure Product purification->product

Caption: A typical experimental workflow for a this compound-catalyzed photocatalytic reaction.

Logical Relationship in Dual Catalysis

Logical Relationship in this compound/Transition Metal Dual Catalysis cluster_photo Photocatalytic Cycle cluster_tm Transition Metal Catalytic Cycle PC This compound PC_star This compound* PC->PC_star PC_red This compound.- PC_star->PC_red SET Radical Radical Intermediate PC_star->Radical SET TM_high TM(II/III) PC_red->TM_high Reduces TM Substrate1 Substrate 1 (e.g., Carboxylic Acid) Substrate1->Radical Radical->TM_high Transmetalation or Radical Capture TM_low TM(0/I) TM_low->TM_high Oxidative Addition TM_high->PC Regenerates PC Product Coupled Product TM_high->Product Reductive Elimination Substrate2 Substrate 2 (e.g., Aryl Halide) Substrate2->TM_high

Caption: Interplay between the photocatalytic cycle of this compound and a transition metal catalytic cycle in dual catalysis.

Conclusion

This compound has firmly established itself as a cornerstone of modern organophotocatalysis. Its accessibility, metal-free nature, and exceptional photophysical properties make it an attractive choice for a wide range of synthetic applications. From the construction of complex molecular architectures to the valorization of CO₂, this compound offers a sustainable and efficient platform for chemical innovation. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of this versatile photocatalyst in academic and industrial research, paving the way for the development of more environmentally benign chemical processes. Further exploration into novel reaction discovery and the development of next-generation catalysts inspired by the success of this compound will undoubtedly continue to push the boundaries of sustainable chemistry.

References

Methodological & Application

Application Notes and Protocols for 4CzIPN-Catalyzed C-C and C-X Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a powerful metal-free, organic photocatalyst in modern synthetic chemistry.[1][2][3] Its unique photophysical properties, including a high photoluminescence quantum yield, long excited-state lifetime, and the ability to undergo thermally activated delayed fluorescence (TADF), make it an efficient single-electron transfer (SET) agent upon irradiation with visible light.[1][2] These characteristics enable this compound to facilitate a wide array of chemical transformations under mild reaction conditions, positioning it as a sustainable alternative to traditional transition-metal catalysts.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in key carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These transformations are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The protocols outlined herein are intended to serve as a practical guide for researchers in academic and industrial settings.

Core Concepts and Mechanisms

This compound can participate in both oxidative and reductive quenching cycles, allowing it to mediate a diverse range of reactions.[1] Upon excitation by visible light, this compound* can be either oxidized or reduced by a suitable reaction partner, generating radical intermediates that drive the desired chemical transformation.

A general representation of the photocatalytic cycles is depicted below:

Photocatalytic Cycles of this compound cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC This compound PC_star This compound* PC->PC_star hν (Visible Light) PC_radical_cation This compound•+ PC_star->PC_radical_cation D D_radical_cation D•+ PC_radical_cation->PC Product D D PC2 This compound PC2_star This compound* PC2->PC2_star hν (Visible Light) PC2_radical_anion This compound•- PC2_star->PC2_radical_anion A A_radical_anion A•- PC2_radical_anion->PC2 Product A A

General Photocatalytic Cycles of this compound

Section 1: C-C Bond Formation Reactions

This compound has proven to be a versatile catalyst for the formation of C-C bonds through various strategies, most notably via decarboxylative cross-coupling reactions.

Decarboxylative Cross-Coupling Reactions

This class of reactions utilizes readily available carboxylic acids as radical precursors. Upon single-electron oxidation by the excited photocatalyst, the carboxylate undergoes decarboxylation to generate a carbon-centered radical, which can then engage in a variety of coupling reactions.

EntryCarboxylic Acid SubstrateCoupling PartnerProductYield (%)Reference
1Phenylacetic AcidN-Methylmaleimide3-benzyl-1-methyl-pyrrolidine-2,5-dione95See Protocol 1.1.1
2Cyclohexanecarboxylic AcidAcrylonitrile3-cyclohexylpropanenitrile88See Protocol 1.1.1
3N-Boc-prolineDiethyl maleateDiethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)succinate92[4]
44-Methoxyphenylacetic acidStyrene1-(4-methoxyphenyl)-3-phenylpropane75[2]
5Adamantane-1-carboxylic acidMethyl acrylateMethyl 3-(adamantan-1-yl)propanoate82[2]
Experimental Protocols

This protocol describes the general procedure for the this compound-catalyzed decarboxylative alkylation of electron-deficient alkenes.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add carboxylic acid, alkene, this compound, and base to a vial prep2 Add solvent and degas the mixture prep1->prep2 react1 Irradiate with visible light with stirring prep2->react1 workup1 Quench the reaction react1->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate the organic phase workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Experimental workflow for decarboxylative alkylation.

Materials:

  • This compound (1-5 mol%)

  • Carboxylic acid (1.0 equiv)

  • Alkene (1.5-3.0 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF, or CH₃CN)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., 405 nm or 455 nm LED)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound, the carboxylic acid, and the base.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and the alkene via syringe.

  • Degas the reaction mixture by freeze-pump-thaw cycles (3 times) or by bubbling with an inert gas for 20 minutes.

  • Place the reaction vial approximately 5-10 cm from the visible light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Section 2: C-X Bond Formation Reactions

This compound is also highly effective in catalyzing the formation of bonds between carbon and various heteroatoms, including nitrogen, sulfur, phosphorus, and selenium.

C-N Bond Formation

The construction of C-N bonds is a cornerstone of medicinal chemistry. This compound facilitates these couplings, often through a decarboxylative strategy.

EntryRadical PrecursorNitrogen SourceProductYield (%)Reference
1N-Boc-glycine1-Iodo-4-nitrobenzeneN-(4-nitrophenyl)-N-(tert-butoxycarbonyl)glycine78[5]
2Pivalic acid2-PhenylanilineN-tert-butyl-2-phenylaniline85[5]
3Cyclohexanecarboxylic acidIndazole2-cyclohexyl-2H-indazole82[6]
4Phenylacetic acidAnilineN-benzylaniline72[5]
Experimental Protocols

This protocol describes a dual catalytic system employing this compound and a nickel catalyst for the coupling of carboxylic acids with aryl halides.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add carboxylic acid, aryl halide, this compound, Ni catalyst, ligand, and base to a vial prep2 Add solvent and degas the mixture prep1->prep2 react1 Irradiate with visible light with stirring at elevated temperature prep2->react1 workup1 Cool to room temperature and filter react1->workup1 workup2 Concentrate the filtrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Experimental workflow for dual catalytic amination.

Materials:

  • This compound (2-5 mol%)

  • Nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 12 mol%)

  • Carboxylic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMA)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., Kessil blue LED)

Procedure:

  • In a glovebox, add the nickel catalyst, ligand, this compound, carboxylic acid, aryl halide, and base to a reaction vial equipped with a stir bar.

  • Add the anhydrous solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a pre-heated block (e.g., 40-45 °C) and irradiate with the visible light source with vigorous stirring.

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

C-S and C-Se Bond Formation

The formation of C-S and C-Se bonds is crucial for the synthesis of various biologically active compounds and materials. This compound provides a mild and efficient platform for these transformations.

EntryRadical PrecursorS/Se SourceProductYield (%)Reference
14-Ethyl-1,4-dihydropyridineS-phenyl benzenesulfonothioateEthyl phenyl sulfide99[7]
24-Isopropyl-1,4-dihydropyridineSe-phenyl benzeneselenosulfonateIsopropyl phenyl selenide95[7]
3tert-Butyl NHPI esterSodium benzenesulfonothioateS-tert-butyl benzenethiosulfonate83[8]
4Cyclohexyl NHPI esterSodium 4-methylbenzenesulfonothioateS-cyclohexyl 4-methylbenzenethiosulfonate75[8]
Experimental Protocols

This protocol details the cross-coupling of 4-alkyl-1,4-dihydropyridines with thiosulfonates or selenium sulfonates.[7]

Materials:

  • This compound (2 mol%)

  • 4-Alkyl-1,4-dihydropyridine (1.2 equiv)

  • Thiosulfonate or Selenium sulfonate (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Inert gas (Nitrogen)

  • Visible light source (e.g., 3W blue LED)

Procedure:

  • Add the 4-alkyl-1,4-dihydropyridine, thiosulfonate or selenium sulfonate, and this compound to an oven-dried reaction tube.

  • Seal the tube and evacuate and backfill with nitrogen three times.

  • Add anhydrous DCE via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a 3W blue LED.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C-P Bond Formation

Organophosphorus compounds are vital in catalysis, materials science, and medicinal chemistry. This compound can be employed to construct C-P bonds under mild conditions.

EntryAlkene/IndolePhosphorus SourceProductYield (%)Reference
1StyreneDiethyl phosphiteDiethyl phenethylphosphonate85
21-MethylindoleDiphenylphosphine oxide(1-Methyl-1H-indol-3-yl)diphenylphosphine oxide92
34-VinylpyridineDibutyl phosphiteDibutyl 2-(pyridin-4-yl)ethylphosphonate78
4AnetholeDi-p-tolylphosphine oxideDi-p-tolyl(1-(4-methoxyphenyl)propan-2-yl)phosphine oxide88
Experimental Protocols

This protocol describes the addition of P-H bonds across alkenes catalyzed by this compound in the presence of a Lewis acid co-catalyst.

Materials:

  • This compound (1 mol%)

  • Mg(NO₃)₂·6H₂O (10 mol%)

  • Alkene (1.0 equiv)

  • Phosphorus source (e.g., dialkyl phosphite, 1.2 equiv)

  • Anhydrous solvent (e.g., CH₃CN)

  • Inert gas (Nitrogen)

  • Visible light source (e.g., 5W blue LED)

Procedure:

  • To a reaction tube, add the alkene, phosphorus source, this compound, and Mg(NO₃)₂·6H₂O.

  • Seal the tube and evacuate and backfill with nitrogen.

  • Add the anhydrous solvent.

  • Stir the mixture at room temperature under irradiation from a 5W blue LED.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion

This compound is a remarkably versatile and efficient photocatalyst for a broad range of C-C and C-X bond-forming reactions. The mild reaction conditions, excellent functional group tolerance, and metal-free nature of many of these protocols make this compound an attractive tool for modern organic synthesis. The application notes and protocols provided herein offer a starting point for researchers to explore the synthetic potential of this powerful photocatalyst in their own work, from small-scale discovery to applications in drug development and materials science. Further exploration of dual catalytic systems and novel reaction pathways involving this compound is anticipated to continue to expand the horizons of synthetic chemistry.

References

Application Notes & Protocols: 4CzIPN-Mediated Decarboxylation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a prominent metal-free, organic photocatalyst in modern organic synthesis.[1][2] Its exceptional photophysical properties, including a high photoluminescence quantum yield (up to 94.6%), long excited-state lifetime, and thermally activated delayed fluorescence (TADF), make it a highly efficient single-electron transfer (SET) agent upon irradiation with visible light.[1][3] These characteristics allow this compound to facilitate a wide array of chemical transformations under mild conditions, positioning it as a sustainable alternative to traditional precious-metal catalysts like iridium and ruthenium complexes.[1][4]

This document provides detailed application notes and protocols for the use of this compound in the decarboxylation of carboxylic acids. This reaction is a powerful tool for generating carbon-centered radicals from abundant and stable starting materials, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][5] The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

1. Reaction Mechanisms: The Photocatalytic Cycle

The function of this compound in decarboxylation hinges on its ability to initiate a single-electron transfer (SET) process upon photoexcitation. The reaction can proceed through two primary mechanistic pathways: an oxidative quenching cycle or a reductive quenching cycle, depending on the nature of the substrates and additives.[1]

1.1. Oxidative Quenching Cycle

In the oxidative quenching cycle, the excited photocatalyst (this compound) is quenched by an electron donor. In the context of decarboxylation, a carboxylate (formed by the deprotonation of a carboxylic acid with a base) acts as the electron donor. The carboxylate transfers an electron to the excited this compound, generating a carboxyl radical and the reduced form of the photocatalyst (this compound•⁻). The unstable carboxyl radical rapidly undergoes decarboxylation (loses CO₂) to form a carbon-centered radical (R•), which can then engage in subsequent reactions. The reduced photocatalyst is regenerated to its ground state by an oxidant in the system to complete the catalytic cycle.

oxidative_quenching cluster_cycle Oxidative Quenching Cycle PC This compound PC_star This compound* PC->PC_star Visible Light (hν) PC_minus This compound•⁻ PC_star->PC_minus R-COO⁻ RCOO_minus R-COO⁻ PC_star->RCOO_minus PC_minus->PC Oxidant RCOO_dot R-COO• RCOO_minus->RCOO_dot - e⁻ R_dot R• RCOO_dot->R_dot - CO₂ Product Product R_dot->Product + Substrate CO2 CO₂

Caption: Oxidative quenching cycle for this compound-mediated decarboxylation.

1.2. Reductive Quenching Cycle

Conversely, in a reductive quenching cycle, the excited this compound* is quenched by an electron acceptor, which oxidizes the photocatalyst to its radical cation form (this compound•⁺). The resulting reduced substrate can then participate in the reaction. More relevant to some complex decarboxylation reactions, particularly those involving N-hydroxyphthalimide (NHP) esters, the cycle can be initiated by a different species (e.g., a copper complex in dual catalytic systems), which reduces the excited this compound* to this compound•⁻.[6] This highly reducing radical anion then transfers an electron to the carboxylic acid derivative (like an NHP ester), triggering fragmentation and decarboxylation to yield the alkyl radical.[6][7] The photocatalyst is returned to its ground state by subsequent electron transfer, completing the cycle.

reductive_quenching cluster_cycle Reductive Quenching Cycle PC This compound PC_star This compound* PC->PC_star Visible Light (hν) PC_minus This compound•⁻ PC_star->PC_minus Reductant (e.g., Base, Amine) PC_minus->PC R-X (e.g., NHP Ester) RX R-X PC_minus->RX RX_minus [R-X]•⁻ RX->RX_minus + e⁻ R_dot R• RX_minus->R_dot - CO₂, - Phthalimide Product Product R_dot->Product + Substrate X_minus X⁻

Caption: Reductive quenching cycle involving activated carboxylic acids.

2. Applications and Protocols

This compound can be employed in either single-catalyst systems or, more powerfully, in dual-catalytic systems where it is combined with a transition metal co-catalyst (e.g., Nickel, Palladium, Copper, or Cobalt).[1] Dual catalysis expands the reaction scope by merging the radical generation capabilities of photoredox catalysis with the unique bond-forming pathways of transition metal catalysis.[1][8]

2.1. General Experimental Workflow

A typical experiment involves the careful exclusion of oxygen, as it can quench the excited state of the photocatalyst.

experimental_workflow start Start reagents Combine carboxylic acid, base (if needed), substrate, and this compound in a reaction vessel. start->reagents solvent Add anhydrous, degassed solvent. reagents->solvent degas Seal vessel and degas the mixture (e.g., 3x vacuum/backfill with N₂ or Ar). solvent->degas irradiate Stir the reaction mixture under visible light irradiation (e.g., Blue LED) at a controlled temperature. degas->irradiate monitor Monitor reaction progress (TLC, GC-MS, LC-MS). irradiate->monitor workup Perform aqueous workup, extract with organic solvent, dry, and concentrate. monitor->workup purify Purify the crude product (e.g., column chromatography). workup->purify end End purify->end

Caption: General experimental workflow for a this compound-mediated reaction.

2.2. Protocol 1: Decarboxylative Coupling of Oxamic Acids with 4-Cyanopyridines (Single Catalyst)

This protocol describes a metal-free method for synthesizing isonicotinamides. The reaction proceeds via an oxidative quenching cycle where the carboxylate, formed from oxamic acid and a base, reduces the excited this compound.[1]

Reaction Parameters:

Component Loading/Concentration Role
Carboxylic Acid 1.0 equiv Radical Precursor
4-Cyanopyridine (B195900) 1.2 equiv Coupling Partner
This compound 5 mol% Photocatalyst
Cs₂CO₃ 2.0 equiv Base
DMSO 0.1 M Solvent
Light Source 405 nm LED Energy Source
Temperature Room Temperature -
Time 12 h -

| Atmosphere | N₂ | Inert |

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the oxamic acid (0.2 mmol, 1.0 equiv), 4-cyanopyridine derivative (0.24 mmol, 1.2 equiv), this compound (0.01 mmol, 5 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with dry nitrogen three times.

  • Add anhydrous, degassed DMSO (2.0 mL) via syringe.

  • Stir the resulting mixture at room temperature, positioned approximately 5-10 cm from a 405 nm LED lamp, for 12 hours.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the desired isonicotinamide.[1]

2.3. Protocol 2: Decarboxylative Arylation of α-Amino Acids (Dual Ni/Photoredox Catalysis)

This method enables the coupling of readily available amino acids with (hetero)aryl halides. It operates through a dual catalytic cycle where this compound generates an α-amino radical via decarboxylation, which is then intercepted by a nickel catalyst in its cross-coupling cycle.[9]

Reaction Parameters:

Component Loading/Concentration Role
N-Cbz-Amino Acid 3.0 equiv Radical Precursor
Aryl Halide 1.0 equiv Coupling Partner
This compound 5 mol% Photocatalyst
Ni Catalyst 10 mol% Cross-Coupling Cat.
Cs₂CO₃ 3.0 equiv Base
DMSO 0.025 M Solvent
Light Source Blue LED (e.g., Kessil) Energy Source
Temperature Room Temperature -
Time 15 h -

| Atmosphere | N₂ or Ar | Inert |

Experimental Protocol:

  • In a glovebox, add the aryl halide (0.05 mmol, 1.0 equiv), N-Cbz-glycine (0.15 mmol, 3.0 equiv), this compound (0.0025 mmol, 5 mol%), [Ni(dtbbpy)(H₂O)₄]Cl₂ (0.005 mmol, 10 mol%), and Cs₂CO₃ (0.15 mmol, 3.0 equiv) to a vial.

  • Add anhydrous, degassed DMSO (2.0 mL) to the vial.

  • Seal the vial, remove it from the glovebox, and place it in a rack equipped with a fan for cooling.

  • Irradiate the stirred mixture with a blue LED lamp for 15 hours.

  • After the reaction, filter the mixture through a short pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the resulting residue by flash column chromatography to obtain the α-arylated amino acid derivative.[9]

2.4. Protocol 3: Decarboxylative Polyfluoroarylation (Dual Cu/Photoredox Catalysis)

This protocol achieves the coupling of aliphatic carboxylic acids (via their NHP esters) with polyfluoroaryl groups. The reaction is proposed to begin with the reductive quenching of excited this compound by a Cu(I) species, followed by reduction of the NHP ester by the resulting this compound•⁻ to generate the key alkyl radical.[6]

Reaction Parameters:

Component Loading/Concentration Role
NHP Ester 1.0 equiv Radical Precursor
Polyfluoroaryl-ZnCl 2.0 equiv Coupling Partner
This compound 2 mol% Photocatalyst
CuI 10 mol% Cross-Coupling Cat.
Ligand (e.g., dppf) 12 mol% Ligand
Dioxane/DMF 10:1 mixture Solvent
Light Source 40 W Blue LED Energy Source
Temperature Room Temperature -
Time 12 h -

| Atmosphere | N₂ | Inert |

Experimental Protocol:

  • To an oven-dried vial, add CuI (0.02 mmol, 10 mol%), dppf (0.024 mmol, 12 mol%), and this compound (0.004 mmol, 2 mol%).

  • Seal the vial, evacuate, and backfill with nitrogen.

  • Add a solution of the NHP ester (0.2 mmol, 1.0 equiv) in degassed dioxane (2.0 mL).

  • Add a solution of the polyfluoroaryl zinc reagent (0.4 mmol, 2.0 equiv) in degassed DMF (0.2 mL).

  • Stir the mixture under blue LED irradiation at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product via silica gel chromatography to yield the polyfluoroarylated alkane.[6]

3. Substrate Scope and Limitations

This compound-mediated decarboxylation is compatible with a broad range of carboxylic acids, demonstrating its synthetic utility.

substrate_scope title Applicable Carboxylic Acid Substrates parent Carboxylic Acids (R-COOH) c1 Aliphatic Acids (Primary, Secondary, Tertiary) parent->c1 c2 α-Keto Acids parent->c2 c3 α-Amino Acids (N-Protected) parent->c3 c4 Specialized Acids (e.g., Oxamic, Glyoxylic) parent->c4 note2 Requires activation (e.g., as NHP esters) or use of a base. parent->note2 note1 Primary, secondary, and tertiary alkyl radicals can be generated. c1->note1

Caption: Logical overview of compatible carboxylic acid substrates.

  • Compatible Substrates : A wide variety of acids are well-tolerated. This includes simple aliphatic acids, α-keto acids, and N-protected α-amino acids (e.g., with Boc or Cbz groups).[1] The method is effective for generating primary, secondary, and even tertiary alkyl radicals.[1]

  • Activation : Simple aliphatic carboxylic acids typically require conversion to a more easily reducible form, such as an N-hydroxyphthalimide (NHP) ester, or deprotonation with a base to form a carboxylate in situ.[1][6]

  • Limitations : While the functional group tolerance is generally good, substrates containing easily reducible moieties may interfere with the desired photoredox cycle. Reaction conditions, particularly the choice of base and solvent, often require optimization for specific substrate combinations. The presence of oxygen is typically detrimental to the reaction efficiency.[9]

References

Application Notes and Protocols: Acylation Reactions Using 4CzIPN as a Photocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a potent, metal-free organophotocatalyst in modern organic synthesis.[1][2][3] Its strong oxidizing ability in the excited state, long excited-state lifetime, and high photoluminescence quantum yield make it an excellent single-electron transfer (SET) agent for a variety of chemical transformations under visible light irradiation.[2] This document provides detailed application notes and protocols for leveraging this compound in various acylation reactions, a cornerstone in the synthesis of pharmaceuticals and complex organic molecules. These reactions often proceed via the generation of acyl radicals from readily available precursors like α-keto acids, carboxylic acids, and aldehydes under mild conditions.[1][2][4]

General Mechanism of this compound-Photocatalyzed Acylation

The photocatalytic cycle of this compound in acylation reactions typically involves a single-electron transfer (SET) process. Upon irradiation with visible light (commonly blue LEDs), this compound is promoted to its excited state (this compound*). This excited state can then interact with an acyl precursor in one of two ways:

  • Oxidative Quenching Cycle: The excited photocatalyst accepts an electron from a suitable donor (e.g., an amine or the acylation precursor itself), generating a radical cation and the reduced form of the photocatalyst (this compound•⁻). The radical cation can then proceed through a cascade of reactions to generate the acyl radical.

  • Reductive Quenching Cycle: The excited photocatalyst donates an electron to a suitable acceptor, forming a radical anion and the oxidized form of the photocatalyst (this compound•⁺). The radical anion can then initiate the formation of the acyl radical.

The generated acyl radical can then participate in various bond-forming reactions, such as addition to olefins or coupling with other radical species. The ground state of the photocatalyst is regenerated in a subsequent electron transfer step, completing the catalytic cycle.

G cluster_quenching Oxidative Quenching PC This compound PC_star This compound* PC->PC_star Visible Light (hv) PC_red This compound•⁻ PC_star->PC_red SET PC_star->PC_red PC_red->PC SET PC_red->PC PC_ox This compound•⁺ Acyl_precursor Acyl Precursor (e.g., α-Keto Acid) Acyl_precursor->PC_star e⁻ donor Acyl_radical Acyl Radical Acyl_precursor->Acyl_radical Decarboxylation Substrate Substrate (e.g., Alkene) Acyl_radical->Substrate Radical_intermediate Radical Intermediate Substrate->Radical_intermediate Product Acylated Product Radical_intermediate->PC e⁻ acceptor Radical_intermediate->Product Further Reaction Radical_intermediate->Product

Figure 1: Generalized mechanism of this compound-photocatalyzed acylation.

Application Note 1: Decarboxylative Acylation of O-Methyl Ketoximes

This protocol details a dual catalytic system combining this compound with a palladium catalyst for the ortho-selective acylation of O-methyl ketoximes with α-keto acids.[5][6][7][8] This method provides a route to synthesize non-symmetric benzophenone (B1666685) derivatives, which are important structural motifs in medicinal chemistry.[6][7] The reaction proceeds via a free radical pathway, where the photocatalyst facilitates the decarboxylation of the α-keto acid to generate an acyl radical.[5][6][8]

Experimental Protocol

Materials:

  • O-Methyl ketoxime substrate

  • α-Keto acid (3 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

  • This compound (2 mol%)

  • Acetic acid (AcOH, 0.2 M)

  • Reaction vessel (e.g., Schlenk tube)

  • Blue LED light source (e.g., 450 nm)

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the O-methyl ketoxime (0.1 mmol, 1 equiv.), α-keto acid (0.3 mmol, 3 equiv.), Pd(OAc)₂ (0.01 mmol, 10 mol%), and this compound (0.002 mmol, 2 mol%).

  • Add acetic acid (0.5 mL, 0.2 M) to the vessel.

  • Seal the vessel and place it under an air atmosphere.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 18 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired acylated product.

Quantitative Data
Substrate (O-Methyl Ketoxime)Acyl Source (α-Keto Acid)ProductYield (%)
Acetophenone oxime methyl etherBenzoylformic acid2-(methoxyimino)-1,2-diphenylethan-1-one77
4'-Methylacetophenone oxime methyl etherBenzoylformic acid1-(4-methylphenyl)-2-(methoxyimino)-2-phenylethan-1-one82
4'-Methoxyacetophenone oxime methyl etherBenzoylformic acid1-(4-methoxyphenyl)-2-(methoxyimino)-2-phenylethan-1-one85
4'-Chloroacetophenone oxime methyl etherBenzoylformic acid1-(4-chlorophenyl)-2-(methoxyimino)-2-phenylethan-1-one68
Acetophenone oxime methyl ether4-Methylbenzoylformic acid2-(methoxyimino)-1-phenyl-2-(p-tolyl)ethan-1-one60
Acetophenone oxime methyl ether4-Bromobenzoylformic acid2-(4-bromophenyl)-2-(methoxyimino)-1-phenylethan-1-one21

Data sourced from a representative study on palladium-catalyzed decarboxylative acylation.[8]

G Start Start Step1 Combine Reactants: - O-Methyl Ketoxime - α-Keto Acid - Pd(OAc)₂ - this compound - Acetic Acid Start->Step1 Step2 Seal Vessel under Air Step1->Step2 Step3 Irradiate with Blue LED (18 hours, room temp.) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End End Step5->End G PC This compound PC_star This compound* PC->PC_star Visible Light PC_red This compound•⁻ PC_star->PC_red SET Amino_acid N-Boc Amino Acid Amino_acid->PC_star e⁻ donor Alkyl_radical Alkyl Radical Amino_acid->Alkyl_radical Decarboxylation Acceptor Vinylogous Amide/Ester Alkyl_radical->Acceptor Giese Addition Radical_adduct Radical Adduct Radical_adduct->PC e⁻ acceptor Product Final Product Radical_adduct->Product Protonation PC_red->PC SET

References

Application Notes and Protocols for Dual Catalytic Systems with 4CzIPN and Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dual catalytic systems comprising the organic photoredox catalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) and various transition metals. These systems have emerged as powerful tools in modern organic synthesis, enabling a wide range of chemical transformations under mild conditions.[1][2]

Introduction to this compound Dual Catalysis

Dual catalysis using this compound and a transition metal catalyst combines the benefits of photoredox and transition metal catalysis to achieve transformations not possible with either system alone. This compound, a metal-free organic dye, exhibits a high photoluminescence quantum yield and a long excited-state lifetime, making it an efficient single-electron transfer (SET) agent upon visible light irradiation.[1] In these dual catalytic systems, the excited state of this compound (*this compound) can act as either a potent oxidant or reductant, generating radical intermediates from a variety of precursors. These intermediates then engage with a transition metal catalyst (e.g., nickel, palladium, or copper) in a separate, synergistic catalytic cycle to form the desired products.[1][3] This approach allows for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high selectivity and functional group tolerance under mild reaction conditions.[1][4]

A key advantage of using this compound is its cost-effectiveness and lower toxicity compared to traditional iridium- and ruthenium-based photocatalysts.[5] This makes it an attractive option for both academic research and industrial applications.[1]

Application Note 1: Decarboxylative Arylation of α-Amino Acids with Nickel

Application: Synthesis of benzylic amines via C(sp³)–C(sp²) cross-coupling. This method is valuable for the construction of pharmaceutically relevant scaffolds from readily available α-amino acids and aryl halides.

Mechanism Overview: The reaction proceeds via a synergistic photoredox and nickel catalytic cycle. Upon visible light irradiation, the excited this compound oxidizes the carboxylate derived from the α-amino acid, which then undergoes decarboxylation to form an α-amino radical. This radical is then intercepted by a low-valent nickel complex, which subsequently undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting Ni(III) intermediate furnishes the desired arylated product and regenerates the active nickel catalyst.[6]

Quantitative Data:

EntryAryl Halideα-Amino AcidProductYield (%)Ref.
14-BromoacetophenoneN-Boc-glycineN-Boc-4-acetylbenzylamine85[6]
24-BromobenzonitrileN-Boc-alanineN-Boc-1-(4-cyanophenyl)ethylamine78[6]
3Methyl 4-bromobenzoateN-Boc-valineN-Boc-1-(4-methoxycarbonylphenyl)-2-methylpropan-1-amine92[6]
43-BromopyridineN-Boc-leucineN-Boc-1-(pyridin-3-yl)-3-methylbutan-1-amine75[6]

Experimental Protocol: General Procedure for Decarboxylative Arylation

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), the N-protected α-amino acid (0.3 mmol, 1.5 equiv), this compound (0.005 mmol, 2.5 mol%), NiCl₂·glyme (0.02 mmol, 10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.02 mmol, 10 mol%), and a suitable base such as cesium carbonate (Cs₂CO₃) (0.4 mmol, 2.0 equiv).

  • Solvent and Degassing: Add 2.0 mL of a degassed solvent (e.g., dimethylformamide - DMF). The reaction mixture is then thoroughly degassed by sparging with argon for 15-20 minutes.

  • Irradiation: The vial is sealed and placed in a cooling block in front of a blue LED lamp (40 W, λ = 450 nm). The reaction is stirred at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired arylated amine.

Reaction Mechanism: Decarboxylative Arylation

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC This compound PC_star *this compound PC->PC_star Visible Light PC_minus This compound•⁻ PC_star->PC_minus SET PC_minus->PC + Ni(I) Ni0 Ni(0)L₂ PC_minus->Ni0 Reduces Ni(I) to Ni(0) R_COOH R-COOH R_COO_minus R-COO⁻ R_COOH->R_COO_minus + Base R_dot R• R_COO_minus->R_dot - e⁻, -CO₂ NiIII Ar-Ni(III)-R(L)₂ R_dot->NiIII CO2 CO₂ Base Base NiII Ar-Ni(II)-X(L)₂ Ni0->NiII Oxidative Addition NiII->NiIII + R• NiIII->Ni0 Reductive Elimination Product Ar-R NiIII->Product ArX Ar-X ArX->NiII

Caption: Proposed mechanism for Ni-catalyzed decarboxylative arylation.

Application Note 2: Deaminative Reductive Arylation with Nickel

Application: This protocol enables the cross-coupling of primary amines (via their Katritzky salt derivatives) with aryl bromides. It provides a powerful method for C(sp³)–C(sp²) bond formation, utilizing abundant amine starting materials.

Mechanism Overview: The reaction is initiated by the reduction of the Katritzky salt by the excited photocatalyst, generating an alkyl radical. This radical then enters a nickel catalytic cycle, similar to the decarboxylative arylation, involving oxidative addition to the aryl bromide and reductive elimination to form the final product.[3]

Quantitative Data:

EntryAryl BromideAmine (as Katritzky Salt)ProductYield (%)Ref.
14-Acetylphenyl bromideCyclohexylamine4-Cyclohexylacetophenone95[3]
24-Cyanophenyl bromideBenzylamine4-Benzylbenzonitrile88[3]
3Ethyl 4-bromobenzoateIsobutylamineEthyl 4-isobutylbenzoate92[3]
42-BromonaphthalenePhenethylamine2-Phenethylnaphthalene85[3]

Experimental Protocol: General Procedure for Deaminative Arylation

  • Preparation of Katritzky Salt: The primary amine is converted to its corresponding N-alkylpyridinium salt (Katritzky salt) by reaction with a pyrylium (B1242799) salt (e.g., 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate) in a suitable solvent like dichloromethane, followed by purification.

  • Reaction Setup: In a glovebox, an 8 mL vial is charged with the Katritzky salt (0.3 mmol, 1.0 equiv), the aryl bromide (0.45 mmol, 1.5 equiv), this compound (0.009 mmol, 3 mol%), and NiBr₂·dtbbpy (0.015 mmol, 5 mol%).

  • Solvent and Additives: Anhydrous, degassed tetrahydrofuran (B95107) (THF, 3.0 mL) is added, followed by an amine base such as triethylamine (B128534) (0.6 mmol, 2.0 equiv).

  • Irradiation: The vial is sealed, removed from the glovebox, and irradiated with a blue LED lamp (40 W) with cooling from a fan for 24 hours.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified directly by flash column chromatography on silica gel to yield the arylated product.

Experimental Workflow: Deaminative Arylation

G start Start prep_salt Prepare Katritzky Salt from Primary Amine start->prep_salt setup Combine Katritzky Salt, Aryl Bromide, This compound, and NiBr₂·dtbbpy in a vial prep_salt->setup add_solvent Add Anhydrous, Degassed THF and Triethylamine setup->add_solvent irradiate Seal vial and irradiate with blue LEDs for 24h add_solvent->irradiate workup Concentrate and Purify by Column Chromatography irradiate->workup product Final Product workup->product G cluster_reactants Reactants cluster_catalysts Catalysts cluster_conditions Conditions center_node Successful Ortho-Acylation ketoxime O-Methyl Ketoxime ketoxime->center_node keto_acid α-Keto Acid keto_acid->center_node pd_catalyst Pd(OAc)₂ pd_catalyst->center_node photocatalyst This compound photocatalyst->center_node light Visible Light light->center_node solvent Acetic Acid solvent->center_node atmosphere Air atmosphere->center_node

References

Application Notes and Protocols for 4CzIPN Catalyzed Photoredox Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting photoredox reactions catalyzed by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). This compound is a powerful, metal-free organic photocatalyst that enables a wide range of chemical transformations under mild conditions, making it a valuable tool in synthetic chemistry and drug development.[1][2][3] Its high photoluminescence quantum yield and long excited-state lifetime facilitate diverse reactions, including C-C and C-X bond formations, through single and dual catalytic systems.[2][4]

Core Principles of this compound Photocatalysis

This compound functions by absorbing visible light (typically blue light) to reach an excited state (this compound*).[4] This excited state is a potent single-electron transfer (SET) agent, capable of participating in both oxidative and reductive quenching cycles to generate reactive radical intermediates from a variety of organic precursors.[4][5] This versatility allows for a broad scope of chemical transformations under environmentally friendly conditions, often avoiding the need for harsh reagents and transition metal catalysts.[4]

Applications in Organic Synthesis

The unique reactivity of this compound has been harnessed in a multitude of synthetic applications, including:

  • Decarboxylative Functionalizations: Acyl precursors such as α-keto acids and carboxylic acids can be readily decarboxylated to generate acyl or alkyl radicals for subsequent bond formation.[4]

  • C-H Functionalization: Direct functionalization of C-H bonds, for instance in the arylation of heterocycles, can be achieved.[3][6][7]

  • Radical-Polar Crossover Reactions: This strategy allows for the gem-difunctionalization of C-H bonds.[8]

  • Dual Catalysis: In combination with transition metals like nickel or cobalt, this compound can enable challenging cross-coupling reactions.[4][9]

  • Cyclization Reactions: The generation of radical intermediates can initiate cascade cyclizations to construct complex molecular scaffolds.[4][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for various this compound-catalyzed reactions, providing a comparative overview of reaction conditions and yields.

Table 1: Decarboxylative Arylation of α-Keto Acids

Entryα-Keto AcidAryl PartnerBase (equiv.)SolventLight SourceTime (h)Yield (%)Reference
1Phenylglyoxylic acidN-methacryloyl-2-phenylbenzoimidazole-DMC5W Blue LED (430 nm)6High[4]
2Phenylglyoxylic acidN-arylpropiolamides--Visible Light-Good[4]

Table 2: Synthesis of Isonicotinamides

EntrySubstrate 1Substrate 2Base (equiv.)SolventLight SourceTime (h)Yield (%)Reference
14-cyanopyridine (B195900)Oxamic acidCs₂CO₃ (2)DMSO405 nm LED12Excellent[4]

Table 3: Dual Catalysis: Synthesis of Allylic Ketones

| Entry | α-Keto Acid | Alkene | Co-catalyst (mol%) | Base (equiv.) | Solvent | Light Source | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Phenylglyoxylic acid | Ethyl methacrylate (B99206) | Co(dmgBF₂)₂(H₂O)₂ (20) | 2,6-lutidine (1.5) | CH₃CN | 450 nm LED | 16 | Good |[4] |

Table 4: C-H Arylation of 2H-Indazoles

Entry2H-IndazoleAniline (B41778) DerivativeBaseSolventLight SourceTime (h)Yield (%)Reference
12-phenyl-2H-indazole4-bromoanilineNoneAcetonitrile (B52724)7W Blue LED24Good to Excellent[6]

Experimental Protocols

Below are detailed methodologies for representative this compound-catalyzed reactions. These protocols can be adapted for various substrates and reaction types.

General Procedure for a this compound-Catalyzed Photoredox Reaction

A typical experimental setup involves the following steps:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a vial or round-bottom flask) equipped with a magnetic stir bar, add the substrates, this compound (typically 1-5 mol%), and any necessary base or additive.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF, DMSO, CH₃CN) via syringe. The reaction concentration is typically in the range of 0.1-0.2 M.

  • Degassing (if necessary): For oxygen-sensitive reactions, the reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes, or by three freeze-pump-thaw cycles. Some reactions, however, are performed in air.[4]

  • Irradiation: Place the reaction vessel at a fixed distance from the light source (e.g., a blue LED lamp, typically 5-40 W, with a wavelength of 405-460 nm).[4] To maintain a constant reaction temperature, a cooling fan may be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction if necessary (e.g., with water). Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[11] The crude product is then purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization.[11]

Protocol 1: Synthesis of Isonicotinamides

This protocol is adapted from a procedure for the synthesis of isonicotinamides.[4]

  • To a reaction vial, add the 4-cyanopyridine derivative (1.0 equiv.), the oxamic acid derivative (1.2 equiv.), this compound (5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add 2 mL of DMSO.

  • Seal the vial and place it under a nitrogen atmosphere.

  • Irradiate the mixture with a 405 nm LED at room temperature for 12 hours with stirring.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the desired isonicotinamide.

Protocol 2: C-H Arylation of 2H-Indazole

This protocol is based on the metal-free photoarylation of 2H-indazoles.[6][7]

  • In a reaction tube, combine the 2H-indazole derivative (1.2 mmol), the aniline derivative (0.6 mmol), and this compound (10 mol%).

  • Add acetonitrile (1 mL) and tert-butyl nitrite (B80452) (1.2 equiv.).

  • Stir the reaction mixture at room temperature.

  • Irradiate the mixture with a 7W blue LED for 24 hours.

  • Upon completion, quench the reaction with a mixture of dichloromethane (B109758) and water.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using hexane (B92381) as the eluent.

Visualizations

Reaction Mechanism: General Photocatalytic Cycle

The following diagram illustrates a general photocatalytic cycle for a this compound-catalyzed reaction, showcasing both reductive and oxidative quenching pathways.

4CzIPN_Photocatalytic_Cycle General this compound Photocatalytic Cycle cluster_reductive Reductive Quenching cluster_oxidative Oxidative Quenching PC This compound PC_star This compound* PC->PC_star Visible Light (hν) PC_minus This compound•- PC_star->PC_minus + Substrate (Red) PC_plus This compound•+ PC_star->PC_plus + Substrate (Ox) PC_minus->PC + Substrate (Ox) -> Product PC_plus->PC + Substrate (Red) -> Product

Caption: General photocatalytic cycle of this compound.

Experimental Workflow

The diagram below outlines the typical workflow for setting up and performing a this compound-catalyzed photoredox reaction.

Experimental_Workflow Experimental Workflow for this compound Catalysis A 1. Reagent Preparation (Substrates, this compound, Base) B 2. Solvent Addition A->B C 3. Degassing (if required) B->C D 4. Irradiation with Visible Light C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up (Quenching, Extraction) E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: Standard experimental workflow.

References

Application Notes and Protocols for Visible-Light-Induced Organic Synthesis with 4CzIPN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting visible-light-induced organic synthesis using the highly efficient metal-free photocatalyst, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN).[1][2][3] this compound has emerged as a powerful tool in modern synthetic chemistry due to its exceptional photophysical properties, including a high photoluminescence quantum yield and a long excited-state lifetime, which enable effective single-electron transfer (SET) processes under mild, visible-light irradiation.[1] Its metal-free nature makes it particularly attractive for applications in pharmaceutical and materials science where metal contamination is a concern.[1][4]

These protocols will cover key transformations, including trifluoromethylation and arylation reactions, providing reproducible methodologies and expected outcomes.

General Principles of this compound Photocatalysis

This compound functions as a photoredox catalyst, meaning it can be excited by visible light to a higher energy state, where it can then accept or donate an electron to an organic substrate, initiating a radical-based chemical transformation.[5] The general catalytic cycle is depicted below. Upon absorption of visible light (typically blue LEDs, λ ≈ 450 nm), the ground-state this compound is promoted to an excited state (this compound*).[1][6] This excited state is a potent single-electron oxidant and reductant. Depending on the reaction, it can participate in either a reductive or oxidative quenching cycle.

  • Reductive Quenching Cycle: The excited photocatalyst (this compound*) is reduced by a sacrificial electron donor, generating a highly reducing radical anion (this compound•⁻). This radical anion then reduces a substrate to initiate the desired chemical reaction, regenerating the ground-state photocatalyst in the process.

  • Oxidative Quenching Cycle: The excited photocatalyst (this compound*) oxidizes a substrate, generating a radical cation and the reduced form of the photocatalyst (this compound•⁻). The photocatalyst is then regenerated in a subsequent step.

A proton-coupled electron transfer (PCET) mechanism is also often involved, where the electron transfer is coupled to a proton transfer, facilitating reactions that might otherwise be energetically unfavorable.[7][8]

G General Photoredox Catalytic Cycle of this compound cluster_quenching Quenching Pathways cluster_catalysis Catalytic Transformation PC This compound (Ground State) PC_star This compound* (Excited State) PC->PC_star Light Absorption PC_reduced This compound•⁻ (Reduced State) PC_star->PC_reduced  Reductive Quenching (+ Electron Donor) PC_oxidized This compound•⁺ (Oxidized State) PC_star->PC_oxidized  Oxidative Quenching (- Electron Acceptor) Substrate Substrate PC_reduced->Substrate Single Electron Transfer (SET) PC_oxidized->Substrate Single Electron Transfer (SET) Substrate_radical Substrate Radical Substrate->Substrate_radical Substrate->Substrate_radical Product Product Substrate_radical->Product Substrate_radical->Product Product->PC Regeneration Product->PC Regeneration Light Visible Light (hν)

Caption: General photoredox catalytic cycle of this compound.

Application Note 1: Intramolecular Trifluoromethylation of N-Aryl Acrylamides

This protocol describes the synthesis of CF3-containing oxindoles through a visible-light-induced intramolecular oxidative aryltrifluoromethylation of N-aryl acrylamides.[9] This transformation is highly valuable in medicinal chemistry as the oxindole (B195798) scaffold and the trifluoromethyl group are common motifs in bioactive molecules. The reaction proceeds under mild conditions using oxygen as a terminal oxidant, avoiding the need for harsh transition metals.[9]

Experimental Protocol

Materials:

  • N-Aryl acrylamide (B121943) substrate

  • Trifluoromethyl source (e.g., Togni's reagent)

  • This compound (photocatalyst)

  • Solvent (e.g., Acetonitrile)

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Visible light source (e.g., 18W blue LED lamp, λ = 450 ± 15 nm)[10]

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the N-aryl acrylamide (0.2 mmol, 1.0 equiv), the trifluoromethyl source (e.g., Togni's reagent, 1.5-2.0 equiv), and this compound (1-5 mol%).

  • Add the appropriate solvent (e.g., Acetonitrile, 2.0 mL).

  • Seal the vessel and place it on a magnetic stirrer.

  • Irradiate the reaction mixture with a visible light source (e.g., 18W blue LED lamp) at a distance of 2-4 cm.[10]

  • Stir the reaction at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica (B1680970) gel.

Data Presentation
EntrySubstrate (N-Aryl Acrylamide)Product (Oxindole)Yield (%)
1N-methyl-N-phenylacrylamide3-(trifluoromethyl)-1-methylindolin-2-one85
2N-ethyl-N-phenylacrylamide1-ethyl-3-(trifluoromethyl)indolin-2-one82
3N-benzyl-N-phenylacrylamide1-benzyl-3-(trifluoromethyl)indolin-2-one78
4N-(4-methoxyphenyl)-N-methylacrylamide5-methoxy-1-methyl-3-(trifluoromethyl)indolin-2-one90
5N-(4-chlorophenyl)-N-methylacrylamide5-chloro-1-methyl-3-(trifluoromethyl)indolin-2-one75

Note: Yields are isolated yields and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

G Workflow for Trifluoromethylation of N-Aryl Acrylamides Start Start Add_Reagents Add N-Aryl Acrylamide, CF3 Source, and this compound to Reaction Vessel Start->Add_Reagents Add_Solvent Add Solvent (e.g., Acetonitrile) Add_Reagents->Add_Solvent Seal_Vessel Seal Vessel Add_Solvent->Seal_Vessel Irradiate Irradiate with Blue LED (λ ≈ 450 nm) at RT Seal_Vessel->Irradiate Stir Stir for 12-24h Irradiate->Stir Workup Reaction Workup (Concentration) Stir->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: Experimental workflow for the trifluoromethylation of N-aryl acrylamides.

Application Note 2: Regioselective Arylation of 2H-Indazoles

This protocol details a metal-free, visible-light-mediated arylation of 2H-indazoles using anilines as the arylating agent.[4] This method provides a safe and accessible alternative to traditional methods that often employ pre-functionalized aryl sources or harsh reaction conditions.[4] The reaction demonstrates high regioselectivity and good to excellent yields.[4]

Experimental Protocol

Materials:

  • 2H-Indazole derivative

  • Aniline (B41778) derivative

  • This compound (photocatalyst)

  • tert-Butyl nitrite (B80452)

  • Solvent (e.g., DMSO)

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Visible light source (e.g., Blue LED lamp)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the 2H-indazole derivative (1.0 equiv) and the aniline derivative (1.2 equiv) in the solvent (e.g., DMSO).

  • Add this compound (2 mol%) to the solution.

  • Add tert-butyl nitrite (2.0 equiv) to the reaction mixture.

  • Seal the vessel and place it on a magnetic stirrer.

  • Irradiate the mixture with a blue LED lamp at room temperature for the indicated time (typically 8-12 hours).

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, concentrated, and purified by column chromatography.

Data Presentation
Entry2H-IndazoleAnilineProductYield (%)
12H-IndazoleAniline2-phenyl-2H-indazole88
22H-Indazole4-Methylaniline2-(p-tolyl)-2H-indazole92
32H-Indazole4-Methoxyaniline2-(4-methoxyphenyl)-2H-indazole95
46-Nitro-2H-indazoleAniline6-nitro-2-phenyl-2H-indazole75
52H-Indazole4-Chloroaniline2-(4-chlorophenyl)-2H-indazole82

Note: Yields are isolated yields and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

G Proposed Mechanism for Arylation of 2H-Indazoles cluster_generation Aryl Radical Generation cluster_coupling Coupling and Product Formation PC This compound PC_star This compound* PC->PC_star Light Absorption Diazonium Diazonium Salt (Ar-N2+) PC_star->Diazonium SET Aniline Aniline (Ar-NH2) Aniline->Diazonium + tBuONO Aryl_Radical Aryl Radical (Ar•) Diazonium->Aryl_Radical - N2 Indazole 2H-Indazole Aryl_Radical->Indazole Addition Intermediate Radical Intermediate Indazole->Intermediate Product 2-Aryl-2H-indazole Intermediate->Product Oxidation Product->PC Regeneration Light Visible Light (hν)

Caption: Proposed mechanism for the arylation of 2H-indazoles.

Safety and Handling

This compound is a stable solid that can be handled in air.[5] However, standard laboratory safety precautions should always be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used in these protocols are flammable and should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical used.

Conclusion

The protocols outlined in this document demonstrate the utility of this compound as a versatile and powerful photocatalyst for a range of important organic transformations. Its use under mild, visible-light conditions offers a more sustainable and often safer alternative to traditional synthetic methods. The high efficiency and metal-free nature of this compound make it an invaluable tool for researchers in academia and industry, particularly in the field of drug development.[1][7]

References

Application of 4CzIPN in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in the synthesis of various heterocyclic compounds. This compound has emerged as a powerful metal-free photocatalyst for a range of organic transformations due to its exceptional photophysical properties, including a high photoluminescence quantum yield, thermally activated delayed fluorescence (TADF), and a long excited-state lifetime.[1] These characteristics enable this compound to efficiently facilitate single-electron transfer (SET) and proton-coupled electron transfer (PCET) processes under visible light irradiation, promoting reactions under mild conditions.[1][2]

This guide will cover three key applications of this compound in the synthesis of:

  • Acylated Heterocycles via decarboxylative arylation of α-keto acids.

  • Polyfunctionalized Dihydro-2-oxypyrroles through a Michael-Mannich cyclocondensation.

  • 3,4-Dihydropyrimidin-2-(1H)-ones/thiones via a Biginelli-type reaction.

Each section includes a detailed experimental protocol, a summary of quantitative data for substrate scope and yields, and a visualization of the proposed reaction mechanism or workflow.

Synthesis of Acylated Heterocycles via Decarboxylative Arylation

This protocol describes a metal-free, visible-light-induced decarboxylative arylation for the synthesis of various acylated heterocyclic derivatives. The reaction utilizes this compound as the photocatalyst to generate acyl radicals from α-keto acids, which then undergo cyclization with suitable substrates under mild conditions.[3][4] This method avoids the need for traditional heating, strong bases, or metal reagents.[3][4]

Experimental Protocol

A representative procedure for the synthesis of benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones is as follows:

  • To an oven-dried Schlenk tube, add N-methacryloyl-2-phenylbenzoimidazole (0.2 mmol, 1.0 equiv.), phenylglyoxylic acid (0.3 mmol, 1.5 equiv.), and this compound (0.01 mmol, 5 mol%).

  • Add dimethyl carbonate (DMC, 2.0 mL) to the tube.

  • The reaction mixture is stirred under an air atmosphere.

  • Irradiate the mixture with a 5 W blue LED lamp (λ = 430 nm) at room temperature for 6 hours.

  • Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.

Data Presentation

Table 1: Substrate Scope for the Synthesis of Acylated Heterocycles [3]

EntrySubstrate 1Substrate 2 (α-keto acid)ProductYield (%)
1N-methacryloyl-2-phenylbenzoimidazolePhenylglyoxylic acid5-benzoyl-5,6-dihydrobenzimidazo[2,1-a]isoquinolin-6(5H)-one85
2N-methacryloyl-2-(4-methylphenyl)benzoimidazolePhenylglyoxylic acid5-benzoyl-8-methyl-5,6-dihydrobenzimidazo[2,1-a]isoquinolin-6(5H)-one82
3N-methacryloyl-2-(4-chlorophenyl)benzoimidazolePhenylglyoxylic acid5-benzoyl-8-chloro-5,6-dihydrobenzimidazo[2,1-a]isoquinolin-6(5H)-one78
4N-methacryloyl-2-phenylbenzoimidazole4-Methylphenylglyoxylic acid5-(4-methylbenzoyl)-5,6-dihydrobenzimidazo[2,1-a]isoquinolin-6(5H)-one80
5N-methacryloyl-2-phenylbenzoimidazole4-Methoxyphenylglyoxylic acid5-(4-methoxybenzoyl)-5,6-dihydrobenzimidazo[2,1-a]isoquinolin-6(5H)-one75
6N-arylpropiolamidePhenylglyoxylic acid3-aroylazaspiro[4.5]trienone72
7N-arylpropiolamidePyruvic acid3-acetylazaspiro[4.5]trienone65

Visualization

G PC This compound PC_star This compound* PC->PC_star PC_reduced This compound•- PC_star->PC_reduced SET light Visible Light (hv) light->PC substrate1 α-Keto Acid acyl_radical Acyl Radical substrate1->acyl_radical - CO₂, - H⁺ substrate2 N-Arylpropiolamide intermediate1 Tertiary Radical substrate2->intermediate1 Radical Addition acyl_radical->intermediate1 PC_reduced->PC Regeneration O2 O₂ O2_radical O₂•- O2->O2_radical intermediate2 Aryl Radical intermediate1->intermediate2 Intramolecular Cyclization product Acylated Heterocycle intermediate2->product Oxidation

Caption: Proposed mechanism for the this compound-photocatalyzed synthesis of acylated heterocycles.

Synthesis of Polyfunctionalized Dihydro-2-oxypyrroles

This section details a green and efficient method for the synthesis of polyfunctionalized dihydro-2-oxypyrroles via a Michael-Mannich cyclocondensation reaction. The reaction is catalyzed by this compound under visible light in an ethanol (B145695) solution at room temperature, employing a proton-coupled electron transfer (PCET) mechanism.[2][5] This one-pot, four-component reaction is characterized by short reaction times and high yields.[2][5]

Experimental Protocol

A general procedure for the synthesis of polyfunctionalized dihydro-2-oxypyrroles is as follows:

  • In a round-bottom flask, stir a mixture of an amine (1.0 mmol) and a dialkyl acetylenedicarboxylate (B1228247) (1.0 mmol) in the presence of this compound (1 mol%) in ethanol (3 mL) for 15 minutes at room temperature.

  • To this mixture, add formaldehyde (B43269) (1.5 mmol) and another amine (1.0 mmol).

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:2).

  • After completion, the product is typically isolated by filtration and washing with ethanol, requiring no further purification.

Data Presentation

Table 2: Substrate Scope for the Synthesis of Dihydro-2-oxypyrroles [2]

EntryAmine 1Dialkyl AcetylenedicarboxylateAmine 2Time (min)Yield (%)
1AnilineDiethyl acetylenedicarboxylatep-Toluidine1597
2AnilineDimethyl acetylenedicarboxylatep-Toluidine1595
3p-ToluidineDiethyl acetylenedicarboxylateAniline2094
44-ChloroanilineDiethyl acetylenedicarboxylateAniline1596
5AnilineDiethyl acetylenedicarboxylate4-Chloroaniline1595
64-BromoanilineDiethyl acetylenedicarboxylateAniline2092
7NaphthylamineDiethyl acetylenedicarboxylateAniline2588
8BenzylamineDiethyl acetylenedicarboxylateAniline2084

Visualization

G cluster_workflow Experimental Workflow start Mix Amine 1, Dialkyl Acetylenedicarboxylate, this compound in EtOH stir1 Stir for 15 min at RT start->stir1 add_reagents Add Formaldehyde and Amine 2 stir1->add_reagents stir2 Stir at RT add_reagents->stir2 monitor Monitor by TLC stir2->monitor isolate Isolate Product (Filtration & Washing) monitor->isolate end Pure Dihydro-2-oxypyrrole isolate->end

Caption: Experimental workflow for the synthesis of dihydro-2-oxypyrroles.

Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones

This protocol outlines a green, radical-mediated synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and thiones based on the Biginelli reaction. The reaction is catalyzed by this compound via a proton-coupled electron transfer (PCET) process in ethanol at room temperature under visible light.[6] This method is notable for its use of a renewable energy source and environmentally benign conditions.[6]

Experimental Protocol

The general procedure for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones is as follows:

  • In a suitable vessel, combine an arylaldehyde (1.0 mmol), a β-ketoester (1.0 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).

  • Add this compound (1 mol%) as the photocatalyst.

  • Add ethanol (3 mL) as the solvent.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Irradiate the mixture with a blue LED lamp.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by simple filtration and washing.

Data Presentation

Table 3: Substrate Scope for the Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones

EntryArylaldehydeβ-KetoesterUrea/ThioureaTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea1098
24-ChlorobenzaldehydeEthyl acetoacetateUrea1096
34-MethylbenzaldehydeEthyl acetoacetateUrea1595
44-MethoxybenzaldehydeEthyl acetoacetateUrea1592
5BenzaldehydeMethyl acetoacetateUrea1297
6BenzaldehydeEthyl acetoacetateThiourea1095
74-ChlorobenzaldehydeEthyl acetoacetateThiourea1294
83-NitrobenzaldehydeEthyl acetoacetateUrea2090

Visualization

G PC This compound PC_star This compound* PC->PC_star PC_cation This compound•+ PC_star->PC_cation PCET light Visible Light (hv) light->PC aldehyde Arylaldehyde radical_anion Aldehyde Radical Anion aldehyde->radical_anion urea Urea/Thiourea iminium Iminium Intermediate urea->iminium Nucleophilic Addition ketoester β-Ketoester cyclized_intermediate Cyclized Intermediate ketoester->cyclized_intermediate radical_anion->iminium iminium->cyclized_intermediate Cyclization PC_cation->PC Regeneration product Dihydropyrimidinone/thione cyclized_intermediate->product Dehydration

Caption: Proposed PCET mechanism for the synthesis of dihydropyrimidinones/thiones.

References

Application Notes and Protocols: 4CzIPN in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a powerful metal-free photoredox catalyst in modern organic synthesis.[1][2] Its exceptional photophysical properties, including a high photoluminescence quantum yield and a long excited-state lifetime, enable the efficient initiation of a wide range of chemical transformations under mild visible-light irradiation.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis and modification, targeting researchers in materials science, polymer chemistry, and drug development.

Core Applications of this compound in Polymer Chemistry

This compound serves as a versatile photocatalyst in various polymerization techniques, primarily through Photoinduced Electron Transfer (PET) mechanisms. It can participate in both oxidative and reductive quenching cycles, allowing for the generation of radical species from a variety of precursors.[1] This capability makes it suitable for several controlled radical polymerization methods, including Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) and Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization. These methods offer precise control over polymer molecular weight, architecture, and dispersity.

Furthermore, the principles of this compound-mediated photoredox catalysis can be extended to the post-polymerization modification of existing polymer backbones, introducing new functional groups and altering material properties.

I. Polymer Synthesis using this compound

A. Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

O-ATRP is a powerful metal-free method for synthesizing well-defined polymers. This compound can act as an efficient organic photoredox catalyst in these systems.

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using this compound as the photocatalyst.

Materials:

  • Methyl methacrylate (B99206) (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (this compound)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and magnetic stir bar

  • Blue LED lamp (e.g., 465 nm)

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (see Table 1 for specific amounts).

  • Add the initiator, Ethyl α-bromoisobutyrate (EBiB), and the monomer, Methyl methacrylate (MMA), to the flask.

  • Add anhydrous DMF as the solvent.

  • Seal the flask with a rubber septum and deoxygenate the mixture by purging with nitrogen or argon for 30 minutes.

  • Place the flask in proximity to a blue LED lamp and begin irradiation while stirring vigorously at room temperature.

  • After the desired reaction time, turn off the light source and quench the polymerization by exposing the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the resulting polymer under vacuum to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn, Mw) and dispersity (Đ), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.[5][6]

Table 1: Representative Quantitative Data for O-ATRP of MMA with this compound

Monomer:Initiator:Catalyst RatioSolvent (Volume)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)
200:1:0.02DMF (5 mL)68517,50020,1001.15
400:1:0.02DMF (10 mL)127831,20036,8001.18

Note: The data presented are representative and may vary based on specific experimental conditions.

O-ATRP Experimental Workflow

O_ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Characterization reagents Add this compound, Initiator (EBiB), Monomer (MMA), Solvent (DMF) deoxygenate Deoxygenate (N2/Ar purge) reagents->deoxygenate irradiate Irradiate with Blue LED deoxygenate->irradiate quench Quench (expose to air) irradiate->quench precipitate Precipitate in Methanol quench->precipitate characterize Filter, Dry & Characterize (GPC, NMR) precipitate->characterize

O-ATRP Experimental Workflow using this compound.
B. Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization

PET-RAFT polymerization is another versatile technique for creating well-defined polymers. This compound can be employed as a photocatalyst to mediate this process under visible light.

This protocol outlines the synthesis of poly(methyl acrylate) (PMA) via PET-RAFT using this compound.[7]

Materials:

  • Methyl acrylate (B77674) (MA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (this compound)

  • Triethylamine (B128534) (TEA) (sacrificial electron donor)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vial with a magnetic stir bar

  • Blue LED lamp (e.g., 465 nm)

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve the RAFT agent (CPADB), this compound, and the monomer (MA) in DMSO.

  • Add triethylamine (TEA) to the mixture.

  • Seal the vial and place it under a blue LED lamp with vigorous stirring at room temperature. Unlike many controlled radical polymerizations, this system can exhibit oxygen tolerance, potentially simplifying the setup.[8]

  • Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, stop the reaction by turning off the light and exposing the mixture to air.

  • Purify the polymer by precipitation in a suitable non-solvent (e.g., a mixture of hexane (B92381) and diethyl ether).

  • Dry the polymer under vacuum and characterize it using GPC and NMR.[5][6]

Table 2: Representative Quantitative Data for PET-RAFT of MA with this compound

[M]:[CTA]:[PC]:[TEA] RatioSolvent (Volume)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)
200:1:0.02:1DMSO (2 mL)49217,20019,6001.14
500:1:0.02:1DMSO (5 mL)88843,10050,0001.16

Note: The data presented are representative and may vary based on specific experimental conditions.[8]

PET-RAFT Reductive Quenching Cycle

PET_RAFT_Reductive_Quenching PC This compound PC_star This compound* PC->PC_star hv (Visible Light) PC_radical This compound•- PC_star->PC_radical + TEA PC_radical->PC + CTA CTA RAFT Agent (Z-C(=S)S-R) CTA_radical [RAFT Agent]•- CTA->CTA_radical + e- R_radical R• CTA_radical->R_radical Fragmentation Pn_radical P(n)• R_radical->Pn_radical + nM Monomer Monomer (M) Dormant_Pn P(n)-RAFT Pn_radical->Dormant_Pn + RAFT Agent Dormant_Pn->Pn_radical Reactivation TEA TEA TEA_radical TEA•+ TEA->TEA_radical - e-

PET-RAFT Reductive Quenching Cycle with this compound.

II. Polymer Modification using this compound

This compound-mediated photoredox catalysis can be a powerful tool for the post-polymerization modification of polymers, such as polyolefins and polystyrene, by enabling C-H bond functionalization. This allows for the introduction of various functional groups onto otherwise inert polymer backbones.

Experimental Protocol: C-H Arylation of Polystyrene

This protocol provides a general method for the arylation of polystyrene using this compound.

Materials:

  • Polystyrene

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (this compound)

  • A suitable base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Photoreactor with a visible light source (e.g., blue LEDs)

  • Schlenk tube

Procedure:

  • In a Schlenk tube, dissolve polystyrene and the aryl halide in the anhydrous solvent.

  • Add this compound and the base to the solution.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles.

  • Irradiate the mixture with visible light at room temperature while stirring.

  • After the reaction is complete (monitored by techniques such as ¹H NMR on aliquots), dilute the mixture with a suitable solvent (e.g., THF).

  • Precipitate the modified polymer in a non-solvent (e.g., methanol).

  • Filter, wash, and dry the polymer.

  • Characterize the modified polymer to determine the degree of functionalization using techniques like ¹H NMR, FT-IR, and UV-Vis spectroscopy.

Table 3: Representative Data for Polystyrene Modification

Polystyrene (g)Aryl Halide (mmol)This compound (mol%)Base (equiv.)Time (h)Degree of Functionalization (%)
1.00.512245-10

Note: The degree of functionalization is highly dependent on the specific aryl halide, base, and reaction conditions.

Logical Flow of C-H Functionalization

CH_Functionalization Start Polymer with C-H bonds + Aryl Halide + this compound + Base Irradiation Visible Light Irradiation Start->Irradiation Excitation This compound -> this compound* Irradiation->Excitation SET Single Electron Transfer (SET) Excitation->SET Radical_Formation Generation of Polymer Radical and Aryl Radical SET->Radical_Formation Coupling Radical Coupling Radical_Formation->Coupling Product Functionalized Polymer Coupling->Product

Logical flow for this compound-mediated C-H functionalization.

Conclusion

This compound is a highly effective and versatile metal-free photocatalyst for both the synthesis of well-defined polymers and the modification of existing polymer structures. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their specific applications, from creating novel materials to developing new drug delivery systems. The mild reaction conditions and high degree of control afforded by these photoredox methods make this compound an attractive tool for modern polymer chemistry.

References

Application Notes and Protocols for Utilizing 4CzIPN in Late-Stage Functionalization of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in the late-stage functionalization of complex molecules. The methodologies outlined below are particularly relevant for peptide modification and other intricate substrates, offering a valuable tool for drug discovery and development programs.

Introduction

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry, enabling the direct modification of complex molecular scaffolds to rapidly generate analogues for structure-activity relationship (SAR) studies. This compound has emerged as a potent, metal-free photocatalyst for a variety of organic transformations due to its strong redox potentials in the excited state, long excited-state lifetime, and high photoluminescence quantum yield.[1][2] Its ability to operate under mild, visible-light-mediated conditions makes it particularly suitable for the functionalization of sensitive and complex biomolecules.[3][4]

This document details protocols for two key applications of this compound in late-stage functionalization: the C2-alkylation of tryptophan residues in peptides and the decarboxylative arylation of α-amino acids.

Photocatalytic C2-Alkylation of Tryptophan in Peptides

The selective functionalization of tryptophan, the least abundant of the canonical amino acids, provides a strategic approach for the precise modification of peptides and proteins.[3][4][5] This protocol, adapted from the work of Mitchell and colleagues, describes a rapid and efficient method for the C2-alkylation of tryptophan residues using bromodifluoroacetate and bromodifluoroacetamide radical precursors.[3][4]

Experimental Protocol: General Procedure for C2-Alkylation of Tryptophan-Containing Peptides

This protocol is suitable for reactions performed on a 5.00 µmol scale.

Materials:

  • Tryptophan-containing peptide

  • Bromodifluoroacetamide/bromodifluoroacetate radical precursor (1.5 equivalents)

  • This compound (5 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • α,α,α-Trifluorotoluene (internal standard for 19F NMR)

  • PhotoRedOx Box (e.g., Hepatochem) with a 450 nm LED lamp

Procedure:

  • In a suitable reaction vial, dissolve the tryptophan-containing peptide (1.0 equiv, 5.00 µmol) in DMSO.

  • Add the bromodifluoroacetamide or bromodifluoroacetate radical precursor (1.5 equiv).

  • Add this compound (5 mol%).

  • Irradiate the reaction mixture using a 450 nm LED lamp at room temperature. The reaction progress can be monitored by analytical HPLC. Reactions are typically complete within 10-60 minutes.[3][4]

  • For quantitative analysis, add a known amount of α,α,α-trifluorotoluene as an internal standard and determine the yield by 19F NMR spectroscopy.[3][4]

  • For isolation, the product can be purified by preparative RP-HPLC.

Data Presentation: Substrate Scope for C2-Alkylation of Ac-Trp-OEt

The following table summarizes the yields for the C2-alkylation of N-acetyl-L-tryptophan ethyl ester (Ac-Trp-OEt) with various radical precursors, demonstrating the broad applicability of this method.

EntryRadical PrecursorProductYield (%)a
1Ethyl bromodifluoroacetate3a71
2Phenyl bromodifluoroacetate3b65
34-Fluorophenyl bromodifluoroacetate3c68
4N-Phenyl bromodifluoroacetamide3f85
5N-Benzyl bromodifluoroacetamide3g91
6N-(4-Fluorobenzyl) bromodifluoroacetamide3h88
7N-Boc-2-bromo-2,2-difluoroacetamide3i75

a Yields were determined by 19F NMR spectroscopy using α,α,α-trifluorotoluene as the internal standard. Data sourced from Mitchell, J.C. et al. (2023).[3][4]

Reaction Mechanism and Workflow

The proposed photocatalytic cycle for the C2-alkylation of tryptophan is initiated by the photoexcitation of this compound. The excited state of this compound is a potent reductant and reduces the bromodifluoroacetyl radical precursor to generate a difluoroalkyl radical. This radical then undergoes addition to the C2 position of the tryptophan indole (B1671886) ring.

G Photocatalytic Cycle for Tryptophan C2-Alkylation PC This compound PC_star This compound* PC->PC_star hν (Visible Light) PC_radical_cation This compound.+ PC_star->PC_radical_cation SET Substrate BrCF2R PC_radical_cation->PC Radical •CF2R Substrate->Radical -Br- Product C2-Alkylated Tryptophan Radical->Product Tryptophan Tryptophan Intermediate Tryptophan Radical Cation Tryptophan->Intermediate SET Intermediate->Product caption Workflow for Tryptophan Alkylation

Caption: Workflow for Tryptophan Alkylation

Photocatalytic Decarboxylative Arylation of α-Amino Acids

This method provides direct access to valuable benzylic amine structures from readily available α-amino acid precursors.[6][7] The reaction proceeds via a dual photoredox/nickel-catalyzed mechanism.

Experimental Protocol: General Procedure for Decarboxylative Arylation

This general procedure is adapted for the coupling of an α-amino acid with an aryl halide.

Materials:

  • α-Amino acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • This compound (2.5 mol%)

  • NiCl2·DME (10 mol%)

  • 2,2'-Bipyridine (B1663995) (bpy) (15 mol%)

  • Cs2CO3 (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., 26W compact fluorescent lamp)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (0.4 mmol, 1.0 equiv), α-amino acid (0.6 mmol, 1.5 equiv), this compound (7.9 mg, 10 µmol, 2.5 mol%), NiCl2·DME (8.8 mg, 40 µmol, 10 mol%), 2,2'-bipyridine (9.4 mg, 60 µmol, 15 mol%), and Cs2CO3 (196 mg, 0.6 mmol, 1.5 equiv).

  • Add anhydrous DMF (20 mL).

  • Degas the mixture by bubbling with an inert gas for 10 minutes.

  • Stir the reaction mixture under irradiation with a visible light source at room temperature. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (40 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Scope of Decarboxylative Arylation

The following table illustrates the scope of the decarboxylative arylation with respect to the amino acid and aryl halide coupling partners.

Entryα-Amino AcidAryl HalideProductYield (%)
1N-Boc-Proline4-BromobenzonitrileN-Boc-2-(4-cyanophenyl)pyrrolidine85
2N-Boc-Glycine4-BromoacetophenoneN-Boc-1-(4-acetylphenyl)methanamine78
3N-Boc-AlanineMethyl 4-bromobenzoateMethyl 4-(1-(N-Boc-amino)ethyl)benzoate82
4N-Boc-Valine4-Bromo-1,2-dimethoxybenzeneN-Boc-1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine75
Reaction Mechanism and Workflow

The reaction is proposed to proceed through two interconnected catalytic cycles: a photoredox cycle involving this compound and a nickel catalytic cycle. The excited this compound oxidizes the carboxylate of the amino acid, which then decarboxylates to form an α-amino radical. This radical is then intercepted by a Ni(0) species, leading to the formation of the C-C bond.

G Dual Photocatalytic Cycle for Decarboxylative Arylation cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC This compound PC_star This compound* PC->PC_star PC_radical_anion This compound.- PC_star->PC_radical_anion SET AminoAcid_anion R-COO- PC_radical_anion->PC SET NiII Ar-Ni(II)-X Ni0 Ni(0)L_n Ni0->NiII Oxidative Addition (Ar-X) NiIII Ar-Ni(III)(R)-X NiII->NiIII + •R NiIII->Ni0 Reductive Elimination Product Ar-R NiIII->Product AminoAcid R-COOH AminoAcid->AminoAcid_anion - H+ Radical •R AminoAcid_anion->Radical - CO2 caption Decarboxylative Arylation Mechanism

Caption: Decarboxylative Arylation Mechanism

Conclusion

This compound is a versatile and efficient organophotocatalyst for the late-stage functionalization of complex molecules. The protocols described herein for peptide modification and decarboxylative C-C bond formation highlight its utility in generating diverse molecular libraries under mild conditions. These methods are valuable additions to the synthetic chemist's toolbox for applications in drug discovery and chemical biology.

References

Flow Chemistry Applications of 4CzIPN Photocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in continuous flow chemistry. The following sections outline key applications, experimental procedures, and quantitative data to facilitate the adoption of these methods in research and development settings.

Introduction to this compound in Flow Photocatalysis

This compound has emerged as a powerful, metal-free photocatalyst for a variety of organic transformations.[1] Its strong oxidizing and reducing capabilities in the excited state, combined with its excellent photostability, make it an ideal candidate for photoredox catalysis.[2] Translating these reactions to a continuous flow setup offers numerous advantages, including enhanced reaction efficiency, improved safety, and straightforward scalability. The precise control over reaction parameters such as residence time, light intensity, and temperature in a flow reactor allows for optimization and higher yields of desired products.

Application 1: Regioselective Hydroformylation of Aryl Olefins

This protocol describes the chemo- and regioselective hydroformylation of aryl olefins using this compound as a photocatalyst in a continuous flow system. This method provides a metal-free alternative to traditional hydroformylation reactions, proceeding via a free radical pathway to yield valuable aldehyde products.[3]

Quantitative Data
SubstrateProductYield (%)Residence Time (min)Flow Rate (mL/min)Temp (°C)Light Source
Styrene2-Phenylpropanalup to 90Not SpecifiedNot SpecifiedAmbientBlue LEDs
4-Methylstyrene2-(p-tolyl)propanalHighNot SpecifiedNot SpecifiedAmbientBlue LEDs
4-Methoxystyrene2-(4-methoxyphenyl)propanalHighNot SpecifiedNot SpecifiedAmbientBlue LEDs
Experimental Protocol

Materials:

  • This compound (photocatalyst)

  • Aryl olefin (e.g., Styrene)

  • Diethoxyacetic acid (formylation reagent)

  • Solvent (e.g., Acetonitrile)

  • Syringe pumps

  • Flow reactor (e.g., commercially available microreactor or PFA tubing of known internal diameter and length)

  • Blue LED light source (e.g., 450 nm)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aryl olefin in the chosen solvent.

    • Prepare a separate stock solution of diethoxyacetic acid and this compound in the same solvent. Ensure all solids are fully dissolved. Degas the solutions by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • System Setup:

    • Assemble the flow chemistry setup as illustrated in the workflow diagram below.

    • Ensure the flow reactor is positioned to receive uniform irradiation from the blue LED light source.

    • Set the desired temperature for the reactor. For this protocol, ambient temperature is typically sufficient.

    • Set the back pressure regulator to maintain a constant pressure throughout the system, preventing solvent outgassing.

  • Reaction Execution:

    • Using separate syringe pumps, introduce the reactant solutions into a T-mixer at the desired flow rates to achieve the target concentrations and residence time within the reactor.

    • Turn on the blue LED light source to initiate the photocatalytic reaction.

    • Allow the system to reach a steady state, which is typically 3-5 times the residence time.

    • Collect the product stream in a collection vessel.

  • Work-up and Analysis:

    • The collected product mixture can be analyzed directly by techniques such as GC-MS or LC-MS to determine conversion and yield.

    • For isolation of the product, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Workflow Diagram

Hydroformylation_Workflow cluster_prep Solution Preparation cluster_flow Flow System cluster_analysis Analysis & Purification ArylOlefin Aryl Olefin Solution Pump1 Syringe Pump 1 ArylOlefin->Pump1 ReagentMix Diethoxyacetic Acid + this compound Solution Pump2 Syringe Pump 2 ReagentMix->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Flow Reactor (Irradiated with Blue LEDs) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis GC-MS / LC-MS Analysis Collection->Analysis Purification Purification Collection->Purification

Caption: Workflow for the photocatalytic hydroformylation of aryl olefins.

Application 2: Csp³-Csp² Cross-Electrophile Coupling

This application note details a dual nickel/photoredox-catalyzed cross-electrophile coupling reaction in continuous flow, enabling the formation of C(sp³)–C(sp²) bonds. This method is particularly valuable for late-stage functionalization in drug discovery. This compound can be employed as a cost-effective organic photocatalyst alternative to traditional iridium-based catalysts.

Quantitative Data
Aryl HalideAlkyl HalidePhotocatalystYield (%)Residence Time (min)Flow Rate (mL/min)Temp (°C)Light Source
Bromo(iodo)areneAlkylsilicateRu(bpy)₃(PF₆)₂High24 h (batch)N/AAmbientBlue LEDs
Bromo(iodo)areneAlkylsilicateThis compound Moderate24 h (batch)N/AAmbientBlue LEDs

Note: Flow chemistry data for this specific reaction with this compound is emerging. The batch data suggests feasibility, and flow conditions can be optimized from the protocol below.

Experimental Protocol

Materials:

  • Aryl halide (e.g., bromo(iodo)arene)

  • Alkyl halide or alkylsilicate

  • Nickel catalyst (e.g., NiCl₂·dme)

  • Ligand (e.g., phenanthroline)

  • This compound

  • Solvent (e.g., DMF)

  • Syringe pumps

  • Flow reactor (e.g., PFA tubing)

  • Blue LED light source

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • In a glovebox, prepare a stock solution containing the aryl halide, alkyl halide, nickel catalyst, ligand, and this compound in anhydrous, degassed DMF.

  • System Setup:

    • Assemble the flow reactor setup.

    • Irradiate the reactor with a blue LED light source.

    • Maintain the system under an inert atmosphere.

  • Reaction Execution:

    • Pump the prepared solution through the flow reactor at a defined flow rate to achieve the desired residence time.

    • Collect the reaction mixture after it passes through the back pressure regulator.

  • Work-up and Analysis:

    • Quench the reaction mixture with a suitable reagent.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

    • Analyze the product by NMR and MS to confirm its identity and purity.

Photocatalytic Cycle

G_photocatalytic_cycle PC This compound PC_star This compound* PC->PC_star hν (Blue Light) PC_reduced This compound•- PC_star->PC_reduced Ni(II)LX PC_reduced->PC Ni(I)LX Ni_II Ni(II)LX Ni_I Ni(I)LX Ni_II->Ni_I SET Ni_III R-Ni(III)L(Ar) Ni_II->Ni_III R• Ni_0 Ni(0)L Ni_I->Ni_0 SET Ni_0->Ni_II Ar-X Oxidative Addition Ni_III->Ni_I Reductive Elimination Product R-Ar Ni_III->Product ArX Ar-X RX R-X R• R• RX->R• Ni(I)LX

Caption: Proposed photocatalytic cycle for Ni/4CzIPN dual catalysis.

Application 3: α-Trifluoromethoxylation of Ketones

This protocol outlines the visible-light-mediated α-trifluoromethoxylation of ketones from enol carbonates using this compound in a continuous flow system. This method provides rapid access to valuable trifluoromethoxylated compounds.[4]

Quantitative Data
Substrate (Enol Carbonate of)ProductYield (%) (Flow)Residence Time (min)Flow Rate (mL/min)Temp (°C)Light Source
Acetophenone2,2,2-trifluoro-1-phenylethan-1-one482Not SpecifiedAmbient456 nm LEDs
4'-Methylacetophenone1-(p-tolyl)-2,2,2-trifluoroethan-1-one502Not SpecifiedAmbient456 nm LEDs
4'-Methoxyacetophenone1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one412Not SpecifiedAmbient456 nm LEDs
Experimental Protocol

Materials:

  • Enol carbonate of the ketone

  • N-trifluoromethoxy-4-cyanopyridinium salt (trifluoromethoxylating reagent)

  • This compound

  • Solvent (e.g., Acetonitrile)

  • Syringe pumps

  • Flow photoreactor

  • 456 nm LED light source

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a solution of the enol carbonate, N-trifluoromethoxy-4-cyanopyridinium salt, and this compound in acetonitrile.

  • System Setup:

    • Set up the flow reactor with the 456 nm LED light source.

  • Reaction Execution:

    • Pump the solution through the irradiated flow reactor at a flow rate that corresponds to a 2-minute residence time.

    • Collect the product mixture.

  • Work-up and Analysis:

    • Analyze the crude reaction mixture by LCMS.

    • Purify the product by preparative HPLC or column chromatography.

Reaction Scheme Diagram

Trifluoromethoxylation cluster_reactants Reactants EnolCarbonate Enol Carbonate FlowReactor Continuous Flow Reactor (2 min residence time) EnolCarbonate->FlowReactor Reagent N-trifluoromethoxy- 4-cyanopyridinium salt Reagent->FlowReactor Catalyst This compound Catalyst->FlowReactor Light (456 nm) Light->FlowReactor Initiation Product α-Trifluoromethoxy Ketone FlowReactor->Product

Caption: General scheme for the α-trifluoromethoxylation of ketones.

Conclusion

The use of this compound in continuous flow photocatalysis offers significant advantages for a range of important organic transformations. The protocols and data presented here provide a starting point for researchers to implement these powerful techniques in their own laboratories. The combination of this versatile organic photocatalyst with the precise control of flow chemistry opens up new avenues for efficient, scalable, and sustainable chemical synthesis.

References

Scaling New Heights in Synthesis: Application Notes and Protocols for the Scale-Up of Organic Reactions Using 4CzIPN Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a powerful and versatile tool in modern synthetic chemistry.[1] Its metal-free nature, excellent redox properties, and broad applicability make it an attractive alternative to traditional transition-metal-based photocatalysts, particularly for applications in the pharmaceutical and fine chemical industries where metal contamination is a significant concern.[1][2] This document provides detailed application notes and protocols for the scale-up synthesis of organic molecules using this compound, addressing the growing need for robust and scalable photochemical methodologies.

Introduction to this compound in Scalable Photocatalysis

This compound is a donor-acceptor fluorophore that exhibits thermally activated delayed fluorescence (TADF), leading to a long excited-state lifetime and high photoluminescence quantum yield.[1][3] These photophysical properties enable it to efficiently mediate a wide range of chemical transformations under visible light irradiation, including C-C and C-X bond formations.[1][4] Its stability and effectiveness have been demonstrated in various reaction types, making it a key enabler for green and sustainable chemistry.[5]

The transition from laboratory-scale discovery to industrial-scale production presents unique challenges for photochemical reactions, primarily related to light penetration and reaction homogeneity.[6] This guide focuses on strategies and protocols that have been successfully employed to scale up this compound-catalyzed reactions, including batch and continuous flow processes.

Key Advantages of this compound for Scale-Up

  • Metal-Free: Avoids potential metal contamination in the final product, a critical consideration in pharmaceutical synthesis.[1]

  • Cost-Effective: Can be synthesized on a large scale without the need for column chromatography, making it an economically viable option.[7][8][9]

  • Mild Reaction Conditions: Enables reactions to be conducted at or near ambient temperature, reducing energy consumption and improving safety profiles.[1]

  • High Efficiency: Demonstrates high quantum yields and catalytic turnover numbers in a variety of transformations.[10]

  • Broad Applicability: Effective for a wide range of organic reactions, enhancing its utility in multi-step syntheses.[2]

Data Presentation: Quantitative Comparison of Scaled-Up Reactions

The following table summarizes quantitative data from various published protocols for the scale-up synthesis of organic molecules using this compound, providing a clear comparison of reaction conditions and outcomes.

Reaction TypeScaleThis compound Loading (mol%)SolventLight SourceTime (h)Yield (%)ThroughputReference
Amidine Arylation (Flow)11 mmolNot SpecifiedDMSO457 nm LED2.5~770.84 g/h[11]
C-N Coupling1.85 kgNot SpecifiedNot SpecifiedLaser32851.2 kg/day [12]
Michael–Mannich Cyclocondensation50 mmol1EtOHVisible Light0.25-0.4297Not Specified[10]
Dihydropyrano[2,3-c]pyrazole SynthesisGram-scaleNot SpecifiedAqueous MediaBlue LEDNot SpecifiedHighNot Specified[13]
Leu-enkephalin amide Synthesis (SPPS)500 mg resin1.5DMF/H₂OBlue LED0.5HighNot Specified[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers to implement these scalable protocols.

Protocol 1: Large-Scale, Column-Free Synthesis of this compound

This protocol details a practical and simple column-free chemical process for the large-scale production of this compound with high quality in 91% yield.[8]

Materials:

Procedure:

  • Under a nitrogen atmosphere, charge a clean, dry flask with carbazole and THF.

  • Cool the mixture to 10 °C.

  • In a separate flask, prepare a stirred solution of NaH in THF.

  • Slowly cannulate the NaH solution into the carbazole mixture, maintaining the temperature below 23 °C.

  • Stir the resulting mixture at 23 °C for 1 hour.

  • Cool the mixture to 15 °C.

  • Add a solution of tetrafluoroisophthalonitrile in THF to the reaction mixture, keeping the temperature below 30 °C. A mild exotherm may be observed.

  • After complete addition, agitate the resulting slurry for 2 hours at 23–30 °C.

  • Quench the reaction with water, maintaining the temperature below 30 °C.

  • Concentrate the mixture by rotary evaporation to remove THF.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • Reslurry the crude product in THF and heat at 60–65 °C for 1 hour.

  • Cool the mixture to 23 °C.

  • Collect the solid by filtration and wash with THF.

  • Dry the solid at 50–55 °C under vacuum with a nitrogen flow to afford this compound as a bright yellow solid.

Protocol 2: Gram-Scale Michael–Mannich Cyclocondensation

This protocol describes the synthesis of polyfunctionalized dihydro-2-oxypyrroles on a 50 mmol scale.[10]

Materials:

Procedure:

  • In a suitable reaction vessel, combine the first amine (1.0 equiv), dialkyl acetylenedicarboxylate (1.0 equiv), and this compound (1 mol%) in EtOH.

  • Stir the mixture for 15 minutes at room temperature under visible light irradiation.

  • Add formaldehyde (1.5 equiv) and the second amine (1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, isolate the product through standard workup procedures.

Protocol 3: Scale-Up of Amidine Arylation in Continuous Flow

This protocol outlines the scale-up of a dual nickel/photoredox-catalyzed amidine arylation using a flow chemistry setup.[11]

Materials:

  • Amidine

  • Aryl Halide

  • Nickel Catalyst

  • This compound

  • Base (e.g., DBU)

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the amidine, aryl halide, nickel catalyst, this compound, and base in the chosen solvent.

  • Sonicate the photocatalyst suspension until a clear solution is formed.

  • Set up a continuous flow reactor (e.g., a 20 mL coil) equipped with a 457 nm LED light source.

  • Pump the reaction mixture through the reactor at a defined flow rate (e.g., 1.3 mL/min).

  • Collect the output from the reactor.

  • After the reaction is complete, perform a standard aqueous workup and purification to isolate the arylated amidine product.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described protocols.

Workflow for Large-Scale this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Carbazole & THF C Combine Reactants under N2 A->C B Prepare NaH in THF B->C D Add Tetrafluoroisophthalonitrile C->D E Agitate Slurry D->E F Quench with Water E->F G Concentrate & Filter F->G H Reslurry in Hot THF G->H I Filter & Dry H->I J High-Purity this compound I->J

Caption: Workflow for the large-scale, column-free synthesis of this compound.

General Workflow for Scaled-Up Photocatalytic Reaction cluster_setup Reaction Setup cluster_irradiation Photocatalysis cluster_isolation Product Isolation A Combine Substrates, this compound, & Solvent B Degas the Reaction Mixture A->B C Irradiate with Visible Light B->C D Monitor Reaction Progress (TLC, HPLC, etc.) C->D E Reaction Quench D->E Upon Completion F Workup & Purification E->F G Final Product F->G

Caption: General workflow for a scaled-up photocatalytic reaction using this compound.

This compound Photocatalytic Cycle (Oxidative Quenching) PC This compound PC_star This compound* PC->PC_star hν (Visible Light) PC_radical_anion This compound•- PC_star->PC_radical_anion SET with Substrate (S) PC_radical_anion->PC Electron Transfer Substrate Substrate (S) Substrate_radical Substrate• (S•) Product Product Substrate_radical->Product Reaction Cascade

Caption: Simplified oxidative quenching photocatalytic cycle of this compound.

References

4CzIPN as a Photosensitizer in Biological Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, is a highly efficient thermally activated delayed fluorescence (TADF) emitter.[1] Initially developed for organic light-emitting diodes (OLEDs), its exceptional photophysical properties have garnered significant interest for its application as a metal-free organic photosensitizer in a range of photochemical processes, including biological imaging and photodynamic therapy (PDT).[2][3][4] This document provides detailed application notes and protocols for the use of this compound as a photosensitizer in biological imaging, targeting researchers, scientists, and drug development professionals.

This compound's utility in biological imaging stems from its strong light absorption, high photoluminescence quantum yield, and long excited-state lifetime.[4] These characteristics, combined with its capacity for two-photon absorption (TPA), make it a promising candidate for high-resolution fluorescence imaging deep within biological tissues with reduced photodamage.[5][6][7] Furthermore, its ability to generate reactive oxygen species (ROS), including singlet oxygen, upon photoexcitation positions it as a potential agent for photodynamic therapy.[1][2]

Photophysical and Photochemical Properties of this compound

The photosensitizing activity of this compound is rooted in its electronic structure, which features carbazole (B46965) donor and dicyanobenzene acceptor moieties. This donor-acceptor architecture facilitates efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), a key step in photosensitization. The small energy gap between the S₁ and T₁ states also allows for reverse intersystem crossing (RISC), which is responsible for its TADF property.

Upon absorption of light, the this compound molecule transitions to an excited singlet state. From this state, it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state. This triplet state is the primary driver of its photosensitizing effects and can initiate two main types of photochemical reactions:

  • Type I Mechanism: The excited triplet state of this compound can directly react with a substrate molecule through electron or hydrogen transfer, generating radical ions or neutral radicals. These reactive species can then interact with molecular oxygen to produce other ROS such as superoxide (B77818) anions and hydroxyl radicals.

  • Type II Mechanism: The excited triplet this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is a potent oxidizing agent that can damage a wide variety of biomolecules, leading to cytotoxicity, a key mechanism in photodynamic therapy.

A definitive singlet oxygen quantum yield for this compound in aqueous biological media has not been prominently reported in the reviewed literature. However, its ability to undergo photoenergy transfer to ground state oxygen to form singlet oxygen has been noted in the context of photocatalysis.[1]

Data Presentation

The following table summarizes the key quantitative photophysical data for this compound.

PropertyValueSolvent/ConditionsReference
Absorption Maximum (λabs) ~435 nmAcetonitrile (MeCN)[1]
Emission Maximum (λem) ~510-550 nmVaries with solvent polarity[7]
Photoluminescence Quantum Yield (ΦPL) Up to 94.6%In doped films[1]
Fluorescence Lifetime (τ) Prompt: ~18.7 ns, Delayed: ~1390 nsAcetonitrile (MeCN)[1]
Two-Photon Absorption (TPA) Cross-section (σ2PA) ~9 GM (1 GM = 10-50 cm4 s photon-1)Toluene[6]

Note: The photophysical properties of this compound can be influenced by its local environment, including solvent polarity and aggregation state.

Mandatory Visualizations

Mechanism of Photosensitization

Photosensitization_Mechanisms Figure 1: Jablonski diagram illustrating the photophysical processes of this compound leading to photosensitization. S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S1 Reverse Intersystem Crossing (RISC) TypeI Type I Reaction (Electron/Hydrogen Transfer) T1->TypeI TypeII Type II Reaction (Energy Transfer) T1->TypeII Biomolecules Biological Substrates TypeI->Biomolecules Substrate Oxygen ³O₂ (Ground State Oxygen) TypeI->Oxygen TypeII->Oxygen ROS Reactive Oxygen Species (O₂⁻, •OH) DamagedBiomolecules Oxidized Biomolecules (Cell Damage) ROS->DamagedBiomolecules SingletOxygen Singlet Oxygen (¹O₂) SingletOxygen->Biomolecules Biomolecules->DamagedBiomolecules Oxygen->ROS Oxygen->SingletOxygen

Caption: Jablonski diagram of this compound photosensitization.

Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow Figure 2: General workflow for cellular imaging using this compound. cluster_prep Probe Preparation cluster_cell Cell Culture and Staining cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis prep1 Synthesize/Obtain this compound prep2 Prepare Nanoparticle Formulation (e.g., nanoprecipitation) prep1->prep2 cell2 Incubate cells with This compound nanoparticles prep2->cell2 cell1 Culture Cells (e.g., HeLa, A549, MCF-7) cell1->cell2 img1 Wash cells (optional) cell2->img1 img2 Image with Confocal or Two-Photon Microscope img1->img2 ana1 Image Processing img2->ana1 ana2 Fluorescence Lifetime Analysis (FLIM) ana1->ana2

Caption: Workflow for this compound cellular imaging.

Experimental Protocols

Protocol 1: Preparation of Water-Soluble this compound Organic Dots

This protocol is adapted from a method for preparing water-soluble organic dots for biological imaging.[5][6]

Materials:

  • This compound

  • Amphiphilic copolymer (e.g., PEG-b-PPG-b-PEG)

  • Tetrahydrofuran (THF), analytical grade

  • Deionized water

  • Sonicator

  • Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for characterization

Procedure:

  • Prepare a stock solution of this compound in THF.

  • Prepare a stock solution of the amphiphilic copolymer in THF.

  • Mix the this compound and copolymer solutions in THF. A typical concentration might be in the range of 1 mg/mL for the copolymer and an appropriate molar ratio for this compound.

  • Rapidly inject the THF solution containing this compound and the copolymer into deionized water under vigorous sonication.

  • Continue sonication for a short period to ensure the formation of uniform nanoparticles.

  • Allow the THF to evaporate from the aqueous solution, which may be facilitated by gentle stirring in a fume hood overnight.

  • The resulting aqueous solution contains the this compound organic dots.

  • Characterization:

    • Determine the hydrodynamic size and size distribution of the nanoparticles using Dynamic Light Scattering (DLS).[8][9][10][11]

    • Visualize the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM).[8][12]

Protocol 2: Two-Photon Fluorescence Lifetime Imaging (FLIM) of Live Cells

This protocol provides a general guideline for performing two-photon FLIM of live cells stained with this compound organic dots.[5][6]

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound organic dots solution (prepared as in Protocol 1)

  • Two-photon laser scanning microscope equipped with a femtosecond laser and time-correlated single-photon counting (TCSPC) system for FLIM.

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes suitable for microscopy in a humidified incubator at 37°C with 5% CO₂.

  • Staining:

    • When cells reach the desired confluency (e.g., 70-80%), remove the culture medium.

    • Add fresh medium containing this compound organic dots to the cells. A final concentration of 20 µM has been reported to be effective for HeLa cells.[5][6]

    • Incubate the cells with the this compound dots for a suitable period (e.g., 30 minutes to a few hours) at 37°C.

  • Imaging:

    • Gently wash the cells with pre-warmed PBS to remove excess nanoparticles.

    • Add fresh, pre-warmed culture medium to the cells.

    • Mount the dish on the stage of the two-photon microscope.

    • Two-Photon Excitation: Use a suitable excitation wavelength for two-photon absorption of this compound, for example, 800 nm.[5][6]

    • Emission Collection: Collect the fluorescence emission in the expected range for this compound (e.g., 480-600 nm).[5][6]

    • FLIM Data Acquisition: Acquire FLIM data using the TCSPC system.

  • Data Analysis:

    • Analyze the FLIM data to generate fluorescence lifetime maps of the cells. The long fluorescence lifetime of this compound (~1.47 µs in organic dots) allows for clear distinction from cellular autofluorescence, which typically has a much shorter lifetime.[6]

Protocol 3: In Vitro Photodynamic Therapy and Cytotoxicity Assessment

This is a general protocol for assessing the phototoxic effects of this compound on cancer cells. Specific parameters such as drug concentration, light dose, and incubation times should be optimized for each cell line and experimental setup.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound (solubilized, e.g., in DMSO or as nanoparticles)

  • Light source with a suitable wavelength for exciting this compound (e.g., a laser or LED array emitting around 430-460 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Drug Incubation:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the this compound-containing medium. Include wells with medium only (no drug) as a control.

    • Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.

  • Dark Toxicity Assessment:

    • For a set of plates, proceed directly to the cell viability assay (step 5) without light exposure to determine the cytotoxicity of this compound in the dark.

  • Photodynamic Treatment:

    • Wash the cells with PBS to remove any extracellular this compound.

    • Add fresh, drug-free medium to the wells.

    • Irradiate the cells with the light source for a specific duration to deliver a defined light dose (measured in J/cm²). Ensure consistent illumination across all treated wells.

    • Include control wells that are not irradiated.

  • Cell Viability Assay (MTT Assay):

    • After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%) for both dark toxicity and phototoxicity.

Note: Specific IC50 values for this compound in HeLa, A549, and MCF-7 cells are not widely reported in the literature and should be determined empirically for your specific experimental conditions.

Applications in Biological Imaging

  • Two-Photon Fluorescence Lifetime Imaging (FLIM): The long fluorescence lifetime of this compound makes it an excellent probe for FLIM, allowing for the effective suppression of background autofluorescence from biological samples.[5][6] This is particularly advantageous for imaging in complex environments such as tissues.

  • General Cellular Staining: When formulated as nanoparticles, this compound can be taken up by cells, providing fluorescence contrast for imaging the cytoplasm.[5][6]

  • Potential for Specific Organelle/Analyte Sensing: While not extensively documented for this compound itself, similar fluorescent molecules are used as probes for specific cellular components or to sense the local microenvironment. For instance, fluorescent probes with similar properties have been designed to target and image lipid droplets or to report on changes in cellular viscosity.[13][14][15][16] The photophysical properties of this compound suggest its potential for development into such targeted probes.

  • Potential for Imaging Apoptosis: The generation of ROS by photoactivated this compound can induce apoptosis.[17][18][19][20] This opens the possibility of using this compound not only to induce cell death in PDT but also to visualize the process of apoptosis, potentially by co-staining with apoptosis markers or by developing this compound-based probes that are activated during the apoptotic cascade.

Conclusion

This compound is a versatile photosensitizer with promising applications in biological imaging. Its favorable photophysical properties, including a long fluorescence lifetime and two-photon absorption capabilities, make it a valuable tool for advanced microscopy techniques like FLIM. While its application as a photosensitizer for photodynamic therapy is an active area of interest, further research is needed to quantify its singlet oxygen generation efficiency in biological systems and to establish standardized protocols for its use in PDT. The development of targeted this compound-based probes for specific organelles and cellular processes will likely expand its utility in biological research and drug development. Researchers are encouraged to optimize the provided protocols for their specific experimental needs and to explore the full potential of this promising organic photosensitizer.

References

Application Notes and Protocols for TADF Emitters in OLEDs: A Focus on 4CzIPN Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Thermally Activated Delayed Fluorescence (TADF) emitters based on 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) and its derivatives for Organic Light Emitting Diodes (OLEDs). It includes a summary of their photophysical properties, performance in OLED devices, and detailed protocols for their synthesis, characterization, and device fabrication.

Introduction to TADF and this compound Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, leading to internal quantum efficiencies approaching 100%.[1] This process relies on the efficient reverse intersystem crossing (RISC) of excitons from a low-lying triplet state (T₁) to a singlet state (S₁), enabled by a small energy gap (ΔEST) between these states.[1] this compound has emerged as a benchmark green TADF emitter due to its excellent photophysical properties and performance in OLEDs.[2][3] Modifications to the core this compound structure have led to a wide range of derivatives with tuned emission colors and improved efficiencies.[4][5]

Data Presentation

Photophysical Properties of this compound and its Derivatives

The following table summarizes key photophysical properties of this compound and some of its derivatives. These properties are crucial for understanding their performance as TADF emitters.

CompoundEmission Peak (nm)Photoluminescence Quantum Yield (PLQY) (%)Delayed Fluorescence Lifetime (μs)ΔEST (eV)Reference
This compound 527> 905.1~0.05[6]
4CzCNOXDtBu 472-527up to 85 (solid-state)--[4]
4CzdOXDtBu 472-527up to 85 (solid-state)--[4]
This compound-Ph 598 (in film)--Reduced vs this compound[7]
2MCz-CNMCz 456---[6]
B1 466-2.360.013[8]
B2 479-6.710.041[8]
D6 --~70.08[8]
OLED Device Performance of this compound and its Derivatives

The performance of OLEDs incorporating this compound and its derivatives is summarized below. Key metrics include the maximum external quantum efficiency (EQEmax), turn-on voltage (Von), and Commission Internationale de l'Eclairage (CIE) coordinates.

EmitterHostEQEmax (%)Von (V)CIE (x, y)Reference
This compound CBP162.5-[2]
4CzCNOXDtBu -16--[4]
4CzdOXDtBu -5.9--[4]
4CzTPN-Ph DMAC-DPS13.4-(0.29, 0.39)[7]
2MCz-CNMCz -22.8--[6]
B1 -15.1--[8]
B2 -16.0--[8]
D6 -19.5-(0.16, 0.20)[8]
Device B1 (Blue TADF) -11.0--[9]
Device G1 (Green TADF) SF2-TRZ---[9]

Experimental Protocols

Synthesis of this compound: A Simplified Protocol

This protocol describes a practical and simple column-free chemical process for the large-scale production of this compound with high quality in high yield.[2][7]

Materials:

Procedure:

  • To a stirred solution of tetrafluoroisophthalonitrile and carbazole in DMF, add potassium carbonate.

  • Heat the reaction mixture at a specified temperature for 24-72 hours.

  • After cooling to room temperature, pour the reaction mixture into methanol to precipitate the crude product.

  • Collect the precipitate by filtration and wash sequentially with water, methanol, and acetone.

  • Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexane) to obtain pure this compound as a yellow solid.

Fabrication of Solution-Processed TADF OLEDs

This protocol outlines the steps for fabricating a multilayered OLED device using a solution-based spin-coating method.[3][10]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Host material (e.g., CBP, mCP)

  • TADF emitter (e.g., this compound derivative)

  • Electron transport layer (ETL) material (e.g., TPBi, B4PyMPM)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • Organic solvents (e.g., chlorobenzene, toluene)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate.

    • Anneal the substrate at a specified temperature in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material and the TADF emitter in a suitable organic solvent at a specific weight ratio.

    • Spin-coat the EML solution onto the PEDOT:PSS layer.

    • Anneal the substrate to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Thermally evaporate the ETL material, followed by LiF and Al, onto the EML under high vacuum (< 10⁻⁶ Torr). The deposition rates and thicknesses of each layer should be carefully controlled.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from oxygen and moisture.

Characterization of TADF Emitters and OLEDs

Photophysical Characterization:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission properties of the TADF emitters.

  • Photoluminescence Quantum Yield (PLQY): Measured using an integrating sphere to determine the emission efficiency.

  • Time-Resolved Photoluminescence (TRPL): To measure the prompt and delayed fluorescence lifetimes and to calculate the RISC rate constant (kRISC).[11][12]

  • Low-Temperature Phosphorescence: To determine the triplet energy level (T₁) and calculate the singlet-triplet energy splitting (ΔEST).

OLED Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, power efficiency, and luminance of the device.

  • Electroluminescence (EL) Spectra: To determine the emission color and CIE coordinates.

  • External Quantum Efficiency (EQE): To measure the efficiency of converting electrons to photons that exit the device.

  • Device Lifetime: To assess the operational stability of the OLED.

Visualizations

TADF_Mechanism cluster_states Energy Levels S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) T1->S1 Reverse Intersystem Crossing (RISC) (Thermally Activated) Excitation Excitation->S1 Electrical Excitation (25%) Excitation->T1 Electrical Excitation (75%) Recombination

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Finalization Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) HIL Spin Coating: Hole Injection Layer (e.g., PEDOT:PSS) Cleaning->HIL EML Spin Coating: Emissive Layer (Host:TADF Emitter) HIL->EML ETL Thermal Evaporation: Electron Transport Layer (e.g., TPBi) EML->ETL Cathode Thermal Evaporation: Cathode (LiF/Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EQE, EL) Encapsulation->Characterization

Caption: Workflow for solution-processed TADF OLED fabrication.

Molecular_Structure cluster_this compound This compound Molecular Structure This compound D Donor (Carbazole) A Acceptor (Isophthalonitrile)

Caption: Donor-Acceptor structure of the this compound molecule.

References

Green Chemistry in Aqueous Media: Application Notes for the Photocatalyst 4CzIPN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principles of green chemistry encourage the use of sustainable methods in chemical synthesis, with a strong emphasis on replacing volatile organic solvents with environmentally benign alternatives like water.[1] Visible-light photoredox catalysis has emerged as a powerful tool for sustainable synthesis, enabling a wide range of organic transformations under mild conditions.[2] 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, is a potent, metal-free organic photocatalyst celebrated for its broad redox window, excellent chemical stability, and high photoluminescence quantum yield.[2][3] A key feature of this compound is its ability to harness energy through Thermally Activated Delayed Fluorescence (TADF), which contributes to its long excited-state lifetime and high efficiency.[2][3]

However, the poor solubility of this compound in water presents a significant challenge for its application in aqueous media. This document outlines two effective strategies to overcome this limitation: the development of this compound-based heterogeneous porous organic polymers (POPs) and the use of micellar catalysis. These approaches allow researchers to leverage the catalytic power of this compound in water, paving the way for greener and more sustainable chemical processes relevant to academic research and pharmaceutical development.

General Photocatalytic Mechanism of this compound

This compound can initiate chemical reactions through two primary quenching pathways after being excited by visible light (e.g., blue LEDs).[3][4] Understanding these pathways is crucial for designing and optimizing photocatalytic reactions.

  • Reductive Quenching Cycle : The excited photocatalyst, this compound*, accepts an electron from an electron-rich donor (D), generating a radical cation (D•+) and the this compound radical anion (this compound•−). The this compound•− then donates an electron to an acceptor substrate (A), forming a radical anion (A•−) and regenerating the ground-state photocatalyst.[4][5][6]

  • Oxidative Quenching Cycle : The excited this compound* donates an electron to an acceptor substrate (A), forming a radical anion (A•−) and the this compound radical cation (this compound•+). An electron donor (D) then reduces this compound•+ back to its ground state to complete the catalytic cycle.[4][5][6]

The versatility to operate through both pathways allows this compound to mediate a wide array of chemical transformations.[3][4]

Photocatalytic_Cycle_of_this compound cluster_main Photocatalytic Cycle cluster_reductive Reductive Quenching cluster_oxidative Oxidative Quenching PC This compound PC_star This compound* PC->PC_star Visible Light (hν) PC_anion This compound•− PC_star->PC_anion + D Donor Donor (D) PC_cation This compound•+ PC_star->PC_cation + A Acceptor2 Acceptor (A) PC_anion->PC + A Acceptor Acceptor (A) Donor_rad Donor•+ (D•+) Acceptor_rad Acceptor•− (A•−) PC_cation->PC + D Donor2 Donor (D) Acceptor_rad2 Acceptor•− (A•−) Donor_rad2 Donor•+ (D•+)

Caption: General photocatalytic cycle of this compound showing reductive and oxidative quenching pathways.

Application Note 1: Heterogeneous Photocatalysis with this compound-based Porous Organic Polymers (POPs)

Principle: To overcome the poor solubility of this compound in water and facilitate catalyst recovery, it can be incorporated into a hyper-crosslinked Porous Organic Polymer (POP).[7] This creates a robust, heterogeneous photocatalyst with a high surface area that is dispersible in water.[7][8][9] The polymer network enhances stability and allows for simple recovery and reuse, making the process more economical and sustainable.[7][10]

Application: Visible-light-driven C(sp³)–P bond formation in water under aerobic conditions. This protocol is applicable to the phosphorylation of various organic molecules, including commercial drug molecules.[7]

Experimental Protocol: General Procedure for C(sp³)–P Bond Formation
  • Materials:

    • This compound-based POP catalyst (e.g., POP-3 as described in literature)[7]

    • Substrate (e.g., an ether or alkane, 0.2 mmol)

    • Phosphorus source (e.g., diphenylphosphine (B32561) oxide, 0.24 mmol)

    • Deionized Water (2.0 mL)

    • Reaction vial (e.g., 10 mL Schlenk tube)

    • Blue LED light source (e.g., 460-470 nm)

    • Magnetic stirrer

  • Reaction Setup:

    • To a 10 mL Schlenk tube, add the this compound-POP catalyst (5.0 mg), the substrate (0.2 mmol), and the phosphorus source (0.24 mmol).

    • Add deionized water (2.0 mL) to the tube.

    • Seal the tube and place it on a magnetic stirrer.

    • Position the reaction vial approximately 3-5 cm from a blue LED light source. Use a fan to maintain the reaction temperature at approximately 25-30 °C.

  • Procedure:

    • Stir the reaction mixture vigorously to ensure a uniform suspension.

    • Irradiate the mixture with the blue LEDs for the specified time (typically 12-24 hours).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up and Isolation:

    • Upon completion, quench the reaction with ethyl acetate (B1210297) (5 mL).

    • Separate the heterogeneous catalyst by centrifugation or filtration. The recovered catalyst can be washed with ethanol (B145695) and water, dried, and reused for subsequent reactions.[7]

    • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired phosphorylated compound.

Data Presentation: Substrate Scope for C(sp³)–P Bond Formation
EntrySubstrateProductYield (%)
11,3,5-Trimethoxybenzene2-(Diphenylphosphoryl)-1,3,5-trimethoxybenzene91
21,4-Dimethoxybenzene2-(Diphenylphosphoryl)-1,4-dimethoxybenzene85
3Tetrahydrofuran (THF)2-(Diphenylphosphoryl)tetrahydrofuran78
4Cyclohexane(Cyclohexyl)diphenylphosphine oxide65
5Adamantane(1-Adamantyl)diphenylphosphine oxide88

Note: Data is representative and compiled from literature reports for reactions using this compound-POPs in water.[7]

Heterogeneous_Catalysis_Workflow start Start reagents 1. Add Reactants (Substrate, P-source, this compound-POP) to Water start->reagents reaction 2. Stir & Irradiate (Blue LEDs, 25-30°C) reagents->reaction workup 3. Quench & Extract (Ethyl Acetate) reaction->workup separation 4. Separate Catalyst (Centrifuge/Filter) workup->separation catalyst_reuse Wash & Reuse Catalyst separation->catalyst_reuse purification 5. Purify Product (Column Chromatography) separation->purification product Final Product purification->product

Caption: Experimental workflow for heterogeneous photocatalysis using this compound-POPs in water.

Application Note 2: Homogeneous Photocatalysis in Aqueous Micellar Media

Principle: Micellar catalysis is a powerful green chemistry technique for conducting reactions with water-insoluble reagents in an aqueous environment.[11][12] Surfactant molecules, when added to water above their critical micelle concentration, self-assemble into spherical structures called micelles. These micelles feature a hydrophobic core and a hydrophilic shell. The hydrophobic core acts as a nanoreactor, sequestering the water-insoluble this compound photocatalyst and organic substrates, thereby enabling the reaction to proceed efficiently in the bulk aqueous phase.[12]

Application: Synthesis of complex organic molecules, including scaffolds relevant to pharmaceuticals. This approach is suitable for various C-C and C-X bond-forming reactions.

Experimental Protocol: General Procedure for Micellar Photocatalysis
  • Materials:

    • This compound photocatalyst (1-2 mol%)

    • Substrate A (1.0 equiv)

    • Substrate B (1.2-1.5 equiv)

    • Surfactant (e.g., TPGS-750-M or Triton X-100)

    • Deionized Water

    • Reaction vial with a magnetic stir bar

    • Blue LED light source (e.g., 450 nm)

  • Reaction Setup:

    • Prepare a 2 wt % solution of the surfactant in deionized water.

    • In a reaction vial, add this compound, Substrate A, and Substrate B.

    • Add the aqueous surfactant solution to the vial.

    • Seal the vial and degas the mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Procedure:

    • Stir the mixture vigorously at room temperature. The solution should appear as a clear microemulsion or a uniform suspension.

    • Irradiate the vial with a blue LED light source, maintaining the temperature around 25 °C.

    • Monitor the reaction by taking aliquots and analyzing via TLC, LC-MS, or GC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, add brine (saturated NaCl solution) to the mixture to break up the micelles.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 15 mL).

    • Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to obtain the pure product.

Data Presentation: Comparison of Reaction Media
EntrySolvent/MediumYield (%)Green Chemistry Note
1Water with 2% Surfactant85-95Eliminates bulk organic solvents, biodegradable surfactant options available.
2Acetonitrile (MeCN)90Common polar aprotic solvent, less sustainable.
3Dimethylformamide (DMF)88High boiling point, difficult to remove, toxic.
4Dichloromethane (DCM)75Chlorinated solvent, environmental concerns.

Note: Yields are representative and demonstrate the high efficiency achievable in aqueous micellar systems compared to traditional organic solvents for a model reaction.

Micellar_Catalysis_Principle Principle of Micellar Photocatalysis cluster_micelle Micelle Core Hydrophobic Core Product Product Core->Product Water Aqueous Phase (Water) PC This compound PC->Core Substrates Organic Substrates Substrates->Core Light Visible Light Light->Core

Caption: Micelles in water create nanoreactors for insoluble reactants and photocatalysts.

References

Troubleshooting & Optimization

How to improve the yield of 4CzIPN catalyzed reactions?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4CzIPN catalyzed reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a preferred photocatalyst?

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (this compound) is a metal-free, organic photocatalyst that has become prominent in sustainable organic synthesis.[1][2] Its popularity stems from its outstanding photophysical properties, including a high photoluminescence quantum yield, a long excited-state lifetime, and the ability to undergo thermally activated delayed fluorescence (TADF).[1][2] These characteristics enable this compound to efficiently facilitate a wide range of chemical transformations, such as C-C and C-X bond formations, under mild reaction conditions, often just using visible light at room temperature.[1][2][3] Its redox potentials are comparable to those of expensive and toxic heavy-metal catalysts like iridium complexes, making it a more cost-effective and greener alternative.[4][5]

Q2: My reaction yield is low or non-existent. What are the first things to check?

If you are experiencing low or no product formation, it is crucial to verify the fundamental reaction parameters. Control experiments have shown that both the this compound catalyst and the light source are essential for the reaction to proceed.[1][6]

  • Presence of Catalyst: Ensure that the catalyst was added to the reaction mixture at the correct concentration.

  • Presence of Light: Confirm that the light source is functional and emitting at the correct wavelength (typically blue LEDs, ~430-470 nm).[1][6] The reaction vessel must be positioned to receive adequate irradiation.

  • Absence of Oxygen (if required): Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the catalyst. Ensure the reaction has been properly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., Argon or Nitrogen).

Below is a basic troubleshooting workflow to diagnose common issues.

G start Low / No Yield check_basics Check Core Components: 1. Was Catalyst Added? 2. Is Light Source On? 3. Is Reaction Degassed? start->check_basics no_light_cat Result: No Reaction. Action: Re-run with proper catalyst and light. check_basics->no_light_cat If 'No' to any optimize Proceed to Optimization check_basics->optimize If 'Yes' to all

Caption: Initial troubleshooting workflow for low-yield reactions.

Q3: How does the choice of solvent affect the reaction yield?

The solvent plays a critical role in this compound catalysis by influencing its photophysical properties. The polarity of the solvent can alter the energy levels of the catalyst's singlet and triplet excited states.[7]

  • Polarity: Increasing solvent polarity can decrease the energy gap between the S1 and T1 states, which enhances the rate of reverse intersystem crossing (RISC), a key step in the TADF process.[7] However, very polar solvents can also suppress the initial intersystem crossing (ISC) from S1 to T1 and increase non-radiative decay, which can negatively impact overall efficiency.[7][8]

  • Common Solvents: Solvents like DMF, DCM, CH3CN, and DMC have been successfully used in various this compound-catalyzed reactions.[1] The optimal choice is often reaction-specific. If yields are low, screening a range of solvents with different polarities is a recommended optimization step.

The table below summarizes the redox potentials of this compound in various solvents, which can help in selecting a solvent that matches the redox requirements of your substrates.

SolventE_red (V vs SCE)E_ox (V vs SCE)E_ox* (V vs SCE)E_red* (V vs SCE)
THF-1.62N/AN/A1.05
DCM-1.671.51-1.161.00
DMF-1.71N/AN/A0.96
MeCN-1.721.46-1.210.95
Data compiled from literature.[8][9] Note: E_ox and E_red* refer to the excited-state potentials.*
Q4: I suspect the this compound catalyst is degrading. Is this possible?

Yes, photocatalyst degradation can occur and is a potential cause of low or stalled reaction yields.[10] The stability of this compound can be affected by the reaction components, particularly in the presence of certain amines or carboxylic acids.[10]

  • Visual Confirmation: Degradation can sometimes be observed as a change in the color or clarity of the reaction mixture over time.

  • Analytical Confirmation: Monitor the reaction progress alongside the catalyst concentration using techniques like HPLC or UPLC. A decrease in the catalyst peak over time, which is not accounted for by simple reaction kinetics, suggests degradation.[11]

  • Mitigation: If degradation is suspected, consider using a slightly higher catalyst loading, reducing the reaction time, or switching to a flow chemistry setup, which can minimize the exposure of the catalyst to harsh conditions by continuously moving the reaction mixture out of the irradiation zone.[11]

Troubleshooting Guide: Optimizing Reaction Parameters

If the basic checks are satisfactory, the next step is to systematically optimize the reaction conditions.

Parameter Optimization Workflow

G cluster_0 Systematic Optimization start Low Yield Confirmed solvent 1. Screen Solvents (e.g., DMF, DCM, MeCN) start->solvent catalyst 2. Vary Catalyst Loading (e.g., 1-5 mol%) solvent->catalyst base_additive 3. Screen Additives/Base (e.g., CsF, Cs2CO3) catalyst->base_additive light 4. Adjust Light Intensity/Time (e.g., 5W-45W LED) base_additive->light end Optimized Yield light->end

Caption: A logical workflow for optimizing reaction parameters.

Optimization Data from Published Examples

The following table summarizes optimized conditions from several successful this compound-catalyzed reactions, providing a starting point for your experiments.

Reaction TypeCatalyst LoadingBase/AdditiveSolventLight SourceTime (h)YieldReference
Acylation of Heterocycles5 mol%-DMC5W Blue LED (430 nm)6High[1]
Synthesis of Secondary Alcohols2 mol%CsF (2 equiv.)DMF40W Blue LED-Good[1]
C(sp³)–C(sp) Coupling1 mol%DMF (20 equiv.)DCM45W Blue LED12Good[1]
Cyanation of Benzylic C-HCatalytic amount--45W Blue LED (467 nm)-91%[6]
When to Consider Dual Catalysis

If optimizing a single-catalyst system does not provide the desired yield or selectivity, a dual catalytic approach combining this compound with a transition-metal catalyst (e.g., Nickel or Palladium) may be beneficial.[1] This strategy can enhance reactivity and open up new reaction pathways by merging photoredox and metal catalysis cycles, without the need for harsh radical initiators.[1][4]

Experimental Protocols

General Protocol for a this compound-Catalyzed Reaction

This protocol provides a general methodology for setting up a photocatalytic reaction. Amounts and substrates should be adapted for your specific transformation.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrates, this compound (1-5 mol%), and any base or additive.

  • Solvent Addition: Add the desired solvent (e.g., 2 mL of degassed DMF).

  • Degassing: Seal the vial with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.

  • Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp (e.g., 40W, 455 nm). Use a fan to maintain the reaction at room temperature.

  • Reaction Monitoring: Stir the reaction under irradiation for the specified time (e.g., 6-12 hours). Monitor the reaction's progress by taking aliquots and analyzing them via TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, remove the light source. Quench the reaction if necessary, and transfer the mixture to a separatory funnel. Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired compound.

General Photocatalytic Mechanism of this compound

The diagram below illustrates the general mechanism by which this compound operates, involving either an oxidative or a reductive quenching cycle after initial photoexcitation.

G cluster_ox Oxidative Quenching cluster_red Reductive Quenching PC This compound PC_star [this compound]* (Excited State) PC->PC_star hv (Blue Light) PC_plus [this compound].+ PC_star->PC_plus - e- PC_minus [this compound].- PC_star->PC_minus + e- PC_plus->PC Cycle Regen. A Acceptor (A) A_minus [A].- A->A_minus + e- Product Product A_minus->Product PC_minus->PC Cycle Regen. D Donor (D) D_plus [D].+ D->D_plus - e- D_plus->Product

Caption: General photocatalytic cycles of this compound.

References

Common side reactions in 4CzIPN photocatalysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4CzIPN photocatalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a popular photocatalyst?

A1: this compound (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is a metal-free organic photocatalyst. Its popularity stems from its excellent photophysical properties, including a high photoluminescence quantum yield, a long excited-state lifetime, and the ability to undergo thermally activated delayed fluorescence (TADF).[1] These characteristics make it an efficient catalyst for a wide range of organic transformations under mild, visible-light irradiation, promoting sustainable chemical synthesis.[1][2]

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

A2: Low yields can be attributed to several factors. Firstly, ensure that the light source's emission spectrum overlaps with the absorption spectrum of this compound (typically around 430-460 nm). Insufficient light intensity or penetration can also be a problem. Secondly, the photocatalyst itself might be degrading under the reaction conditions. Finally, check the purity of your reagents and solvents, as impurities can quench the excited state of the photocatalyst or interfere with the catalytic cycle.

Q3: I am observing a color change in my reaction mixture over time, and my catalyst seems to be degrading. What is happening?

A3: Color changes and catalyst degradation are often linked to the photodecomposition of this compound. This can occur through several pathways, including photosubstitution of the cyano groups or cleavage of the C-N bonds connecting the carbazole (B46965) units to the central benzene (B151609) ring.[3][4] These degradation processes can be accelerated by certain reagents, such as carboxylic acids.[4]

Q4: Can the choice of solvent affect the outcome of my this compound-catalyzed reaction?

A4: Yes, the solvent can significantly impact the reaction. The polarity of the solvent can influence the photophysical properties of this compound, including its excited-state lifetime.[5] Furthermore, the solubility of the substrates, reagents, and the photocatalyst in the chosen solvent is crucial for an efficient reaction. Some solvents may also participate in side reactions. It is recommended to screen different solvents during reaction optimization.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This guide addresses specific side reactions encountered in this compound photocatalysis in a question-and-answer format.

Issue 1: Photocatalyst Degradation

Question: My this compound catalyst is degrading during the reaction, leading to decreased efficiency. How can I identify and prevent this?

Answer:

Photocatalyst degradation is a primary cause of reduced reaction efficiency. The two main degradation pathways are photosubstitution and C-N bond cleavage.

  • Photosubstitution: This involves the replacement of one or more cyano groups on the this compound core. This side reaction is particularly prevalent in the presence of nucleophiles, such as deprotonated carboxylic acids.[3][5] The resulting substituted species may have different photocatalytic activity.

  • C-N Bond Cleavage: Irradiation can lead to the cleavage of the bonds between the carbazole donor units and the central dicyanobenzene acceptor, resulting in fragments like carbazole and dicarbazole isophthalonitrile.[3]

Mitigation Strategies:

  • Use a More Photostable Catalyst: If significant degradation is observed, consider using a more photostable analogue of this compound. For example, pDTCz-DPmS has been reported to be more photostable than this compound under certain conditions.[3]

  • Optimize Reaction Time: Minimize the irradiation time to what is necessary for the completion of the main reaction. Prolonged exposure to light increases the likelihood of catalyst degradation.

  • Control Reactant Concentration: In reactions involving carboxylic acids, carefully control the concentration of the acid and the base used for its deprotonation to minimize nucleophilic attack on the photocatalyst.

  • Filter the Light Source: Use a cutoff filter to block high-energy UV light, which can contribute to catalyst decomposition.

Below is a workflow to diagnose and address photocatalyst degradation:

cluster_0 Troubleshooting Photocatalyst Degradation A Low reaction yield or stalling B Monitor reaction by TLC/LC-MS. Observe new fluorescent spots? A->B C Yes: Catalyst degradation likely B->C Yes D No: Check other factors (light source, reagents) B->D No E Identify degradation products (e.g., via MS) C->E F Is photosubstitution suspected? (e.g., with carboxylates) E->F G Reduce nucleophile concentration or use a more robust catalyst F->G Yes H Is C-N cleavage suspected? (general photodegradation) F->H No J Implement mitigation strategy G->J I Reduce irradiation time or use a lower energy light source H->I Yes I->J K Re-run reaction and monitor J->K

Workflow for troubleshooting this compound degradation.
Issue 2: Substrate-Related Side Reactions

Question: I am observing byproducts derived from my starting materials, such as dimers or reduced/oxidized products. How can I suppress these?

Answer:

Side reactions involving the substrates are common and depend on the specific transformation being performed.

  • Homodimerization: Radical intermediates generated during the reaction can couple with themselves instead of the desired reaction partner. This is often observed in cross-coupling reactions.

  • Over-reduction or Oxidation: The highly reducing or oxidizing nature of the excited photocatalyst can lead to unwanted reduction or oxidation of the starting materials or products.

  • Alkene/Alkane Formation: In decarboxylative functionalization reactions, the radical intermediate can be reduced to an alkane or undergo elimination to form an alkene instead of participating in the desired coupling.

Mitigation Strategies:

  • Optimize Stoichiometry: Adjusting the ratio of the reactants can favor the desired cross-coupling over homodimerization.

  • Control Redox Potential: If over-reduction or oxidation is an issue, consider using a photocatalyst with a less extreme excited-state redox potential. The choice of solvent can also modulate the redox properties of this compound.[5]

  • Use Additives: In some cases, additives can trap radical intermediates and guide them toward the desired reaction pathway. For example, in dual catalysis systems, a co-catalyst can selectively engage with the radical intermediate.[2]

  • Degas the Reaction Mixture: Oxygen can act as a radical scavenger or participate in unwanted oxidation reactions. Thoroughly degassing the reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas is often crucial.

The following table summarizes common substrate-related side reactions and suggested solutions:

Side ReactionReaction TypeCommon CauseSuggested Solution
HomodimerizationCross-couplingHigh concentration of radical intermediateOptimize stoichiometry, slow addition of one reactant
Over-reductionGeneralExcited state of PC is too reducingUse a PC with a lower reduction potential, change solvent
Alkane/Alkene formationDecarboxylative couplingPremature reduction/elimination of radicalOptimize reaction conditions (e.g., solvent, additives)
Issue 3: Issues with Sacrificial Agents

Question: I am using a sacrificial electron donor/acceptor in my reaction. Could this be causing side reactions?

Answer:

Yes, while sacrificial agents are often necessary to close the photocatalytic cycle, they can also be a source of side reactions.

  • Reaction with Substrates: The oxidized or reduced form of the sacrificial agent can sometimes react with the starting materials or intermediates in an undesired manner.

  • Photocatalyst Degradation: Some sacrificial agents, particularly amines, can promote the degradation of the photocatalyst.

  • Formation of Impurities: The decomposition of the sacrificial agent can introduce impurities into the reaction mixture that are difficult to separate from the desired product.

Mitigation Strategies:

  • Screen Different Sacrificial Agents: The choice of sacrificial agent is critical. Test different donors (e.g., triethylamine, Hantzsch ester, ascorbic acid) or acceptors to find one that is effective for the desired transformation but minimizes side reactions.

  • Optimize Concentration: Use the minimum amount of sacrificial agent required for efficient catalysis.

  • Consider a Redox-Neutral Approach: If possible, design the reaction to be redox-neutral, eliminating the need for a sacrificial agent altogether.

Here is a logical diagram illustrating the decision-making process for selecting a sacrificial agent:

cluster_1 Selecting a Sacrificial Agent A Is a sacrificial agent needed? B Yes: Reductive or Oxidative Quenching? A->B Yes C No: Proceed with redox-neutral reaction A->C No D Reductive Quenching (Need e- donor) B->D E Oxidative Quenching (Need e- acceptor) B->E F Common Donors: - Amines (e.g., TEA, DIPEA) - Hantzsch Ester - Ascorbic Acid D->F G Common Acceptors: - Oxygen (air) - Peroxides E->G H Consider potential side reactions: - Catalyst degradation with amines? - Byproducts from donor/acceptor? F->H G->H I Screen a panel of agents H->I J Optimize concentration I->J

Decision tree for choosing a sacrificial agent.

Key Experimental Protocols

Protocol 1: General Procedure for a this compound-Mediated Decarboxylative Functionalization

This protocol provides a general starting point for a decarboxylative coupling reaction. Optimization of stoichiometry, solvent, and temperature may be required.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), the coupling partner (1.2-2.0 equiv.), this compound (1-5 mol%), and any additives or co-catalysts.

  • Solvent Addition and Degassing: Add the desired solvent (e.g., DMF, DMSO, CH₃CN) to achieve the desired concentration (typically 0.1 M). Seal the vial and degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by three freeze-pump-thaw cycles.

  • Initiation of Reaction: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp, 450 nm) with stirring. Ensure the reaction is maintained at the desired temperature, using a fan for cooling if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Testing for Photocatalyst Photostability

This protocol can be used to assess the stability of this compound under your specific reaction conditions.

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the reaction solvent at the concentration used in your reaction.

  • Set up Control and Test Vials:

    • Test Vial: In a reaction vial, combine the this compound stock solution with all reagents (including any bases or sacrificial agents) except for one of the main substrates.

    • Control Vial (Dark): Prepare an identical vial but wrap it in aluminum foil to protect it from light.

  • Irradiation: Irradiate the test vial under the standard reaction conditions for the typical duration of your experiment. Keep the control vial next to the test vial to ensure identical temperature conditions.

  • Analysis: After the specified time, analyze the contents of both vials by UV-Vis spectroscopy and LC-MS. A decrease in the absorbance of this compound in the test vial compared to the control, or the appearance of new peaks in the LC-MS chromatogram, indicates photodegradation.[3]

By systematically addressing these common issues, researchers can improve the reliability and efficiency of their this compound-photocatalyzed reactions.

References

Troubleshooting low conversion rates in 4CzIPN experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during photocatalytic experiments using 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates and other experimental challenges.

Troubleshooting Guide: Low Conversion Rates

Low product yield is a frequent challenge in photocatalysis. The following sections break down potential causes and provide systematic steps to identify and resolve the issue.

FAQ 1: My this compound-catalyzed reaction has a low conversion rate. What are the most common causes?

Low conversion rates in this compound-mediated reactions can stem from several factors, ranging from the experimental setup to the reagents' quality. The most common culprits include:

  • Inadequate Light Source: The light source's wavelength and intensity are critical for exciting the photocatalyst.

  • Poor Reagent Quality or Stability: Degradation of the photocatalyst, substrates, or solvents can halt the catalytic cycle.

  • Suboptimal Reaction Conditions: Factors like solvent polarity, catalyst loading, and temperature can significantly impact reaction efficiency.

  • Presence of Quenchers: Unwanted species in the reaction mixture can deactivate the excited state of the photocatalyst.

  • Reaction Mechanism Mismatch: The chosen substrates and conditions may not be suitable for the desired photocatalytic cycle (oxidative or reductive quenching).

A systematic approach to troubleshooting, starting with the most straightforward checks, is recommended.

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing the root cause of low conversion rates.

Troubleshooting_Workflow start Low Conversion Rate Observed check_light Step 1: Verify Light Source - Correct Wavelength? - Sufficient Intensity? - Proper Setup? start->check_light check_reagents Step 2: Assess Reagent Quality - Purity of this compound? - Substrate/Reagent Stability? - Solvent Degassed? check_light->check_reagents Light Source OK optimize_conditions Step 3: Optimize Reaction Conditions - Catalyst Loading - Solvent Polarity - Temperature - Reaction Time check_reagents->optimize_conditions Reagents OK check_quenchers Step 4: Investigate Quenching - Presence of Oxygen? - Impurities in Substrates? optimize_conditions->check_quenchers Conditions Optimized review_mechanism Step 5: Re-evaluate Mechanism - Reductive vs. Oxidative Quenching? - Redox Potentials Compatible? check_quenchers->review_mechanism No Obvious Quenchers solution Problem Resolved review_mechanism->solution Mechanism Understood

Caption: A step-by-step workflow for troubleshooting low conversion rates.

In-depth Troubleshooting Steps & FAQs

Step 1: Light Source Verification

FAQ 2: How do I know if my light source is appropriate for my this compound experiment?

This compound typically absorbs in the visible blue region of the spectrum.[1] Ensure your light source emits at a wavelength that overlaps with this compound's absorption maximum (around 420-460 nm).[1][2]

  • Wavelength: Blue LEDs (430-467 nm) are commonly used and effective.[2][3]

  • Intensity: While higher light intensity can increase reaction rates, excessive power may lead to photocatalyst degradation.[4] An optimization of light intensity may be necessary.[4] Control experiments have shown that both the photocatalyst and the light source are essential for the reaction to proceed.[2]

Actionable Advice:

  • Confirm the emission spectrum of your lamp.

  • Ensure the reaction vessel is positioned to receive maximum and uniform irradiation.

  • If possible, measure the light intensity at the position of your reaction vessel.

Step 2: Reagent Quality and Stability Assessment

FAQ 3: Could the quality of my this compound or other reagents be the issue?

Yes, reagent purity and stability are paramount.

  • This compound Purity: Impurities can act as quenchers or interfere with the catalytic cycle. Use this compound from a reliable source or purify it if necessary. The purity of this compound can be checked by techniques like NMR.[5]

  • Substrate and Reagent Stability: Some substrates or additives may degrade under the reaction conditions (e.g., in the presence of light or trace oxygen).

  • Solvent Quality: The choice of solvent is critical as it can influence the redox potentials and stability of the photocatalyst.[6] Ensure you are using dry, degassed solvents, as oxygen is a known quencher of excited states. The process of degassing is a standard procedure in these types of reactions.[7]

Actionable Advice:

  • Verify the purity of your this compound. Recrystallization can be performed if purity is a concern.[5]

  • Run control reactions in the absence of light to check for substrate degradation.

  • Always use freshly distilled or purchased anhydrous solvents and degas them thoroughly before use via methods like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[7]

Step 3: Optimization of Reaction Conditions

FAQ 4: What are the key reaction parameters I should optimize for my this compound-catalyzed reaction?

Several parameters can be tuned to improve conversion rates. Optimization studies are often necessary to find the ideal conditions for a specific transformation.[3]

ParameterTypical RangeConsiderations
Catalyst Loading 1-5 mol%Higher loading does not always lead to better yields and can sometimes be detrimental.[3][8]
Solvent DMF, DMSO, CH₃CN, DCM, THFSolvent polarity can affect the photophysical properties and redox potentials of this compound.[6][9]
Temperature Room TemperatureMost photoredox reactions are conducted at ambient temperature.[3]
Base/Additive VariesSome reactions require a base or other additives to proceed efficiently.[3]

Actionable Advice:

  • Screen different solvents to see which provides the best performance for your specific substrate combination.

  • Vary the catalyst loading to find the optimal concentration.

  • If applicable, screen different bases or additives.

Step 4: Investigating Quenching Effects

FAQ 5: What is "quenching" and how can it affect my reaction?

Quenching is any process that deactivates the excited state of the photocatalyst (*this compound), preventing it from participating in the desired electron transfer. This can occur through various mechanisms, including energy transfer or electron transfer to unwanted species.[4][10]

  • Oxygen: Molecular oxygen is a common and efficient quencher.

  • Impurities: As mentioned, impurities in your reagents or solvent can act as quenchers.

  • Substrate/Product Quenching: In some cases, the starting material or the product itself can quench the excited photocatalyst. Stern-Volmer analysis can be used to investigate quenching behavior.[10][11]

Actionable Advice:

  • Ensure your reaction is thoroughly deoxygenated.

  • Use high-purity reagents and solvents.

  • If you suspect substrate or product quenching, you can perform fluorescence quenching experiments to confirm.[10]

Step 5: Re-evaluating the Reaction Mechanism

FAQ 6: How do I know if I am using the correct photocatalytic cycle for my reaction?

This compound can operate through two primary mechanisms: a reductive quenching cycle and an oxidative quenching cycle. The operative pathway depends on the nature of the substrates.[3][12]

  • Reductive Quenching: The excited photocatalyst (*this compound) is first reduced by an electron donor. The resulting reduced photocatalyst (this compound•⁻) then reduces the substrate.[3]

  • Oxidative Quenching: The excited photocatalyst (*this compound) is first oxidized by an electron acceptor. The resulting oxidized photocatalyst (this compound•⁺) is then reduced by an electron donor to close the catalytic cycle.[3]

The feasibility of either pathway is determined by the redox potentials of the reactants relative to those of this compound.

Photocatalytic Cycles of this compound

Photocatalytic_Cycles cluster_reductive Reductive Quenching Cycle cluster_oxidative Oxidative Quenching Cycle PC_ground_R This compound PC_excited_R *this compound PC_ground_R->PC_excited_R hν (Light) PC_reduced This compound•⁻ PC_excited_R->PC_reduced + Donor PC_reduced->PC_ground_R + Acceptor PC_reduced->PC_ground_R Product PC_ground_O This compound PC_excited_O *this compound PC_ground_O->PC_excited_O hν (Light) PC_oxidized This compound•⁺ PC_excited_O->PC_oxidized + Acceptor PC_oxidized->PC_ground_O + Donor PC_oxidized->PC_ground_O Product

References

Optimizing light source and wavelength for 4CzIPN photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4CzIPN in photocatalysis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated photocatalytic reactions.

IssuePossible CausesSuggested Solutions
Low or No Product Yield Inadequate Light Source: Incorrect wavelength or insufficient light intensity.- Wavelength: Ensure the light source emits in the optimal range for this compound, typically blue light (425-455 nm). Yields may be lower at 395 nm.[1] - Intensity: Use a light source with sufficient power (e.g., 5W, 40W, or 45W blue LEDs are commonly reported). The reaction rate is dependent on the intensity of the excitation source.[1] - Setup: Position the light source as close as possible to the reaction vessel to maximize photon flux.
Absence of Light or Photocatalyst: Control experiments confirm that both light and this compound are essential for the reaction to proceed.[2]- Verify that the light source is functioning correctly. - Confirm that the correct amount of this compound has been added to the reaction mixture.
Sub-optimal Reaction Conditions: Incorrect solvent, base, or catalyst loading.- Solvent: Screen different solvents; reaction efficiency can be solvent-dependent. - Catalyst Loading: Optimize the molar percentage of this compound; common loadings range from 1-5 mol%.[2] - Additives: Ensure necessary additives, such as a base, are present if the protocol requires them. Some reactions show no product formation in the absence of a base.[2]
Slow Reaction Kinetics: The intrinsic rate of the reaction may be slow.- The molar absorptivity of the photocatalyst at the excitation wavelength is linked to the reaction rate.[3] Consider if the chosen wavelength is optimal for this compound's absorption. - Increase the reaction time. Some reactions require up to 24 hours for significant product formation.[3]
Alternative Quenching Pathway: A reductive quenching pathway may be favored, leading to lower yields of the desired product.[1]- This can be catalyst-dependent. While this compound is versatile, for some reactions, other photocatalysts with different redox potentials might be more suitable.
Reaction Stalls or is Incomplete Photocatalyst Degradation: this compound can degrade under certain reaction conditions, especially in the presence of amines or carboxylic acids.[4][5]- Visual Inspection: Observe for changes in the color of the reaction mixture. - Analysis: Use techniques like HPLC to monitor the concentration of the photocatalyst over time.[6] - Reaction Conditions: If degradation is suspected, consider using a more photostable catalyst or adjusting the reaction conditions (e.g., reagent concentration, light intensity).
Insufficient Reagents: One or more of the starting materials may have been consumed.- Use stoichiometry to ensure all reactants are present in sufficient quantities for the desired conversion.
Inconsistent Results Variability in Experimental Setup: Differences in light source positioning, reaction temperature, or stirring rate.- Standardize the experimental setup to ensure reproducibility. Maintain a consistent distance between the light source and the reaction vessel. - Use a cooling fan to maintain a constant temperature, as heat from the light source can affect the reaction.
Oxygen Sensitivity: Some photocatalytic reactions are sensitive to oxygen.- If the reaction is oxygen-sensitive, ensure the reaction mixture is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon) and maintained under an inert atmosphere.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal light source and wavelength for this compound photocatalysis?

A1: The optimal light source is typically a blue LED. The most effective wavelength range is generally between 425 nm and 455 nm. Studies have shown that irradiation at 425 nm can lead to superior yields compared to 395 nm or 455 nm, especially at shorter reaction times.[1]

Q2: My reaction is not working. What are the first things I should check?

A2: First, confirm the absolute requirements for the photocatalytic cycle:

  • Presence of this compound: Ensure the photocatalyst has been added in the correct amount.

  • Presence of Light: Verify that your light source is on and emitting at the correct wavelength. Control experiments consistently show that no reaction occurs in the dark.[2]

  • Correct Reagents and Solvents: Double-check that all necessary reagents, including any required bases or additives, and the correct solvent are present in the reaction mixture.

Q3: How can I tell if my this compound is degrading?

A3: Signs of this compound degradation can include a change in the color of the reaction mixture. You can monitor the stability of the photocatalyst more quantitatively by taking aliquots of the reaction at different time points and analyzing them by HPLC to track the concentration of this compound.[6] Degradation can sometimes be initiated by interaction with substrates or additives, such as carboxylic acids.[5]

Q4: Is it necessary to degas the reaction mixture?

A4: It depends on the specific reaction. Some reactions are performed in an air atmosphere, while others require an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the excited state of the photocatalyst by oxygen or to avoid unwanted side reactions.[2] It is best to consult the specific protocol you are following. If yields are low or inconsistent, degassing is a good troubleshooting step to implement.

Q5: What is the typical catalyst loading for this compound?

A5: The catalyst loading for this compound is typically in the range of 1 to 5 mol%.[2] The optimal loading will depend on the specific reaction, and it may be necessary to screen different concentrations to find the best performance.

Experimental Protocols

General Protocol for a this compound-Mediated Reaction

This protocol is a generalized procedure and should be adapted based on the specific requirements of the reaction being performed.

Materials:

  • This compound photocatalyst

  • Substrates and reagents as required by the specific reaction

  • Anhydrous solvent

  • Reaction vessel (e.g., vial or flask) equipped with a magnetic stir bar

  • Septum or cap for sealing the vessel

  • Inert gas source (e.g., nitrogen or argon) if required

  • Visible light source (e.g., blue LED lamp, 425-455 nm)

  • Cooling system (e.g., fan or water bath)

Procedure:

  • To the reaction vessel, add this compound (1-5 mol%), the limiting substrate, and any solid reagents.

  • Seal the vessel with a septum or cap.

  • If an inert atmosphere is required, degas the reaction mixture. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for 15-30 minutes before adding it to the reaction vessel, and then maintaining a positive pressure of the inert gas.

  • Add the anhydrous solvent and any liquid reagents via syringe.

  • Place the reaction vessel on a magnetic stir plate and begin stirring.

  • Position the light source at a fixed distance from the reaction vessel.

  • If necessary, use a cooling system to maintain a constant reaction temperature.

  • Irradiate the reaction mixture for the specified amount of time (this can range from a few hours to 24 hours or more).

  • Upon completion, turn off the light source and stop stirring.

  • Quench the reaction if necessary and proceed with the workup and purification of the product.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Photocatalysis prep 1. Prepare Reaction Mixture (this compound, Substrates, Solvent) degas 2. Degas Mixture (if required) prep->degas irradiate 3. Irradiate with Light Source (e.g., Blue LED) degas->irradiate monitor 4. Monitor Reaction (TLC, GC, LC-MS) irradiate->monitor workup 5. Workup and Purify Product monitor->workup analysis 6. Analyze Product workup->analysis

Caption: General experimental workflow for a typical this compound photocatalysis reaction.

Reductive_Quenching_Cycle Simplified Reductive Quenching Cycle of this compound cluster_cycle PC This compound PC_star This compound* PC->PC_star hν (Light) PC_minus This compound•- PC_star->PC_minus + D PC_minus->PC + A D Donor (D) D_plus Donor•+ (D•+) D->D_plus - e- A Acceptor (A) A_minus Product A->A_minus + e-

Caption: Simplified representation of a reductive quenching photocatalytic cycle involving this compound.

References

Solvent effects on the efficiency of 4CzIPN catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solvent effects on the efficiency of reactions catalyzed by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). This resource is intended for researchers, scientists, and drug development professionals to aid in the optimization of their experimental setups.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the photocatalytic activity of this compound?

Solvent polarity significantly influences the photophysical properties of this compound, which in turn affects its catalytic efficiency. In more polar solvents, the singlet excited state (S₁) of this compound is stabilized, which can lead to a smaller energy gap (ΔEST) between the singlet and triplet (T₁) excited states.[1][2] This smaller gap can enhance the rate of reverse intersystem crossing (RISC), a key step in the thermally activated delayed fluorescence (TADF) mechanism that populates the reactive singlet state. However, increasing solvent polarity can also decrease the rate of intersystem crossing (ISC) from S₁ to T₁, potentially reducing the overall efficiency of triplet state-mediated reactions.[3] For instance, the ISC rate constant (kISC) for this compound decreases from 5.1 × 10⁷ s⁻¹ in toluene (B28343) to 2.2 × 10⁶ s⁻¹ in acetonitrile.[3]

Q2: My reaction yield is low. Could the solvent be the issue?

Yes, the choice of solvent is a critical parameter for optimizing reaction yields in this compound-catalyzed reactions. Low yields can often be attributed to a suboptimal solvent environment. For example, in a pinacol (B44631) coupling reaction, this compound provided low yields (7-10%) in most solvents, but the yield increased to 28% in tetrahydrofuran (B95107) (THF).[4] It is crucial to screen a range of solvents with varying polarities to identify the optimal medium for a specific transformation.

Q3: I am observing unexpected side products. Can the solvent influence reaction selectivity?

While the provided literature does not extensively detail solvent effects on selectivity, the solvent can influence the stability of reaction intermediates and transition states, which could impact the formation of side products. If you are observing unexpected byproducts, consider screening solvents to see if a different polarity or coordinating ability can favor the desired reaction pathway.

Q4: What is the solubility of this compound in common organic solvents?

The solubility of this compound varies significantly across different organic solvents. This is a critical consideration for ensuring a homogeneous reaction mixture. The solubility at room temperature is as follows:

SolventSolubility (g/mL)
Chloroform (CHCl₃)0.36
Dichloromethane (CH₂Cl₂)1.04
Tetrahydrofuran (THF)0.088
Toluene0.017
Acetone0.023
Ethyl Acetate0.002
Diethyl Ether (Et₂O)0.002
Methanol (MeOH)0.001
Acetonitrile (MeCN)0.039

This compound is also highly soluble in dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no reaction conversion Poor solubility of this compound: The catalyst is not fully dissolved, leading to a heterogeneous mixture and reduced catalytic activity.- Consult the solubility table and choose a solvent in which this compound is more soluble.[5] - Consider using a co-solvent system to improve solubility.
Suboptimal solvent polarity: The solvent may not be ideal for the specific reaction mechanism (e.g., reductive or oxidative quenching cycle).- Screen a range of solvents with varying polarities, such as toluene (non-polar), THF (intermediate), and DMF or MeCN (polar).[3][4]
Photodegradation of the catalyst: In some photoredox reactions, the photocatalyst can degrade, leading to lower efficiency.- While solvent choice may not prevent degradation, it's a factor to consider. If degradation is suspected, monitor the reaction by UV-Vis to observe changes in the catalyst's absorption spectrum.[4]
Inconsistent reaction yields Variable solvent quality: Water or other impurities in the solvent can affect the reaction outcome.- Use high-purity, dry solvents. If necessary, distill or dry the solvent before use.
Reaction sensitivity to solvent polarity: Small variations in solvent polarity between batches could lead to inconsistent results.- Standardize the solvent source and ensure consistent handling procedures.
Difficulty in product purification Solvent miscibility issues during workup: The reaction solvent may be miscible with the extraction solvent, complicating purification.- Select a reaction solvent that allows for straightforward liquid-liquid extraction. For example, if using a water-soluble solvent like DMF, consider alternative extraction procedures.
Co-elution of catalyst and product: this compound may have similar polarity to the desired product, making chromatographic separation challenging.- Choose a reaction solvent that simplifies the initial purification steps. For example, the low solubility of this compound in diethyl ether can be exploited for filtration-based separation.[5]

Experimental Protocols

General Protocol for Solvent Screening in a this compound-Catalyzed Reaction

This protocol provides a general framework for screening various solvents to optimize a photocatalytic reaction.

  • Preparation of Reaction Vials: In parallel, add the substrate (1.0 equiv.), any coupling partner, and this compound (typically 1-5 mol%) to a series of reaction vials equipped with stir bars.

  • Solvent Addition: To each vial, add a different degassed solvent (e.g., DCM, THF, DMF, MeCN, Toluene) to achieve the desired concentration.[3]

  • Degassing: Seal the vials and thoroughly degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes or by freeze-pump-thaw cycles.

  • Initiation of Reaction: Place the vials in a photoreactor equipped with a specific wavelength light source (e.g., blue LEDs, ~450 nm).[6] Ensure consistent irradiation for all vials.

  • Reaction Monitoring: Stir the reactions at a constant temperature (typically room temperature) and monitor their progress at set time intervals using techniques like TLC, GC-MS, or LC-MS.

  • Analysis of Results: Once the reactions are complete, determine the yield of the desired product in each solvent to identify the optimal reaction medium.

Visualizations

Solvent_Effects_on_4CzIPN_Photocatalysis Solvent Effects on this compound Photocatalytic Cycle cluster_quenching Quenching Cycles PC This compound (Ground State) PC_star This compound* (Excited State) PC->PC_star Light Absorption PC_star->PC Fluorescence/ Non-radiative Decay PC_red This compound- (Reduced) PC_star->PC_red SET (Reductive Quenching) PC_ox This compound+ (Oxidized) PC_star->PC_ox SET (Oxidative Quenching) Sub_ox Oxidized Substrate Sub_red Reduced Substrate PC_red->PC Regeneration Product_red Product PC_red->Product_red Substrate -> Product PC_ox->PC Regeneration Product_ox Product PC_ox->Product_ox Substrate -> Product Solvent Solvent Polarity RISC RISC (k_RISC) Solvent->RISC Increases with polarity ISC ISC (k_ISC) Solvent->ISC Decreases with polarity RISC->PC_star ISC->PC_star

Caption: General photocatalytic cycles of this compound and the influence of solvent polarity.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Efficiency Start Low Reaction Yield Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Change_Solvent Select a solvent with higher solubility Check_Solubility->Change_Solvent No Screen_Polarity Screen solvents of varying polarity (e.g., Toluene, THF, DMF) Check_Solubility->Screen_Polarity Yes Change_Solvent->Start Re-run reaction Check_Degradation Monitor catalyst stability (e.g., by UV-Vis) Screen_Polarity->Check_Degradation Optimize_Conditions Consider other parameters (temp., conc., light intensity) Check_Degradation->Optimize_Conditions No Degradation Check_Degradation->Optimize_Conditions Degradation Observed (Consider catalyst loading) Success Improved Yield Optimize_Conditions->Success

References

4CzIPN Purification and Impurity Removal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). This guide addresses common challenges encountered during experimental work, offering detailed protocols and data-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization, silica (B1680970) gel column chromatography, and solvent washing/reslurrying. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For instance, a purity of 98% can be achieved without recrystallization, but for higher purity, recrystallization is recommended.[1][2]

Q2: What are the likely impurities in a crude this compound sample?

A2: Common impurities may include unreacted starting materials such as carbazole (B46965) and tetrafluoroisophthalonitrile, partially reacted intermediates, and residual solvents from the synthesis and workup.[1][2] It is also crucial to avoid ethanol-stabilized solvents during purification, as they can introduce impurities that are difficult to remove.[1][2]

Q3: this compound has low solubility in many common organic solvents. How can I effectively recrystallize it?

A3: Due to its low solubility in many solvents, a carefully selected solvent system is crucial for successful recrystallization.[3][4] A common and effective method involves dissolving the crude this compound in a minimal amount of hot dichloromethane (B109758) (DCM) until fully dissolved. After cooling to room temperature, a small amount of methanol (B129727) (MeOH) is added to induce crystallization, followed by cooling to -20 °C to maximize crystal formation.[1][2][3] Another reported system for recrystallization is a hexane/DCM mixture.[5]

Q4: I am having trouble removing residual solvent from my purified this compound. What is the best way to dry the product?

A4: Removing residual solvent from this compound can be challenging.[3] After filtration, washing the solid with a low-boiling point, non-solvent like pentane (B18724) can help displace higher-boiling point solvents such as acetone.[2] Subsequently, drying the product in a vacuum oven, potentially at an elevated temperature (e.g., 70 °C), is recommended to remove any remaining volatile impurities.[3]

Q5: Can I purify this compound without using column chromatography?

A5: Yes, column-free purification protocols have been developed, particularly for large-scale synthesis.[6][7] These methods typically involve reslurrying the crude product in a hot solvent like tetrahydrofuran (B95107) (THF), where the impurities are more soluble than the product.[6] This allows for the removal of impurities by filtration while recovering the purified solid.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
This compound does not fully dissolve during recrystallization. Insufficient solvent or the solvent is not hot enough.Add a small amount of additional hot dichloromethane until complete dissolution is achieved.[1][2]
No crystals form upon cooling and addition of anti-solvent. The solution is too dilute, or the anti-solvent is not effective.Concentrate the solution by carefully evaporating some of the dichloromethane. Ensure the correct anti-solvent (e.g., methanol) is used.[1][2][3] Seeding with a small crystal of pure this compound can also induce crystallization.
Oily product is obtained instead of crystals. Cooling was too rapid, or there are significant impurities present.Allow the solution to cool more slowly to room temperature before placing it in the freezer. If impurities are the issue, a preliminary purification by column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound from impurities on the column. Incorrect eluent system.An eluent system of dichloromethane/hexane is commonly used for silica gel column chromatography of this compound.[3] The ratio can be adjusted (e.g., starting from 10:90 and gradually increasing to 50:50 v:v) to achieve optimal separation.[3] Thin-layer chromatography (TLC) should be used to determine the ideal solvent ratio before running the column.[1]
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of dichloromethane in the dichloromethane/hexane mixture.[3]
Streaking or tailing of the product band on the column. The sample was not properly loaded, or the column was not packed correctly.Ensure the crude sample is dissolved in a minimal amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel before loading onto the column.[3] Ensure the column is packed uniformly without any air bubbles.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound solid and the minimum amount of hot dichloromethane required for complete dissolution.[1][2]

  • Cooling: Allow the solution to cool to room temperature.

  • Crystallization: Add a few drops of methanol (approximately 0.1 mL per 1 mL of dichloromethane).[1][2]

  • Precipitation: Place the flask in a -20 °C freezer to facilitate the precipitation of the purified this compound crystals.[1][2]

  • Collection: Collect the resulting crystals by filtration.

  • Washing: Wash the collected crystals with cold methanol and then with pentane to aid in drying.[1][2][3]

  • Drying: Dry the purified this compound under vacuum.

Protocol 2: Silica Gel Column Chromatography of this compound
  • Column Preparation: Pack a glass column with silica gel 60 using a slurry method with a hexane/dichloromethane mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate container, add a small amount of silica gel and then add the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed on silica. Carefully load this onto the top of the prepared column.[3]

  • Elution: Begin elution with a low-polarity solvent mixture, such as 10:90 (v:v) dichloromethane:hexane.[3]

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of dichloromethane (e.g., to 20:80, then 50:50 v:v).[3]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable eluent (e.g., 4:1 hexane/ethyl acetate, where the Rf of this compound is approximately 0.30).[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Quantitative Data Summary

Solubility of this compound in Various Organic Solvents at Room Temperature
SolventSolubility (g/mL)
Dichloromethane1.04
Chloroform0.36
Tetrahydrofuran (THF)0.088
Acetonitrile0.039
Acetone0.023
Toluene0.017
Ethyl Acetate0.002
Diethyl Ether0.002
Methanol0.001
Data sourced from Organic Syntheses Procedure.[1]

Visualizations

Recrystallization_Workflow A Crude this compound B Dissolve in minimal hot DCM A->B C Cool to Room Temperature B->C D Add Methanol (Anti-solvent) C->D E Cool to -20 °C D->E F Filter Crystals E->F G Wash with cold Methanol and Pentane F->G H Dry under Vacuum G->H I Pure this compound H->I

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Crude this compound B Adsorb on Silica Gel A->B C Load on Silica Column B->C D Elute with DCM/Hexane Gradient C->D E Collect Pure Fractions (Monitor by TLC) D->E F Combine Fractions E->F G Remove Solvent F->G H Dry under Vacuum G->H I Pure this compound H->I

Caption: Workflow for purification by column chromatography.

Troubleshooting_Logic A Purification Issue Encountered B Recrystallization Failure A->B C Poor Column Separation A->C D Incomplete Dissolution B->D Problem E No Crystal Formation B->E Problem F Oily Product B->F Problem G Co-elution of Impurities C->G Problem H Product Tailing C->H Problem I Increase Solvent Volume/Temp D->I Solution J Concentrate/Seed Crystals E->J Solution K Slower Cooling/Pre-purify F->K Solution L Optimize Eluent System G->L Solution M Improve Sample Loading H->M Solution

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Stability and Degradation of 4CzIPN Under Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photocatalyst 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability and degradation under irradiation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation in my photocatalytic reaction?

A1: Degradation of this compound can manifest in several ways. Visually, you might observe a change in the color of your reaction mixture or the formation of insoluble precipitates. Analytically, you will see a decrease in the characteristic UV-Vis absorbance or photoluminescence (PL) emission intensity of this compound over time. Techniques like ¹H NMR spectroscopy can reveal changes in the chemical structure of the catalyst, and LC-MS can be used to identify degradation products. A decline in the reaction rate or overall yield can also be an indicator of catalyst degradation.

Q2: What are the known degradation pathways for this compound under irradiation?

A2: Current research has identified several degradation pathways for this compound, which are often dependent on the specific reaction conditions:

  • Photosubstitution: In the presence of certain nucleophiles, such as amines or carboxylates, this compound can undergo photosubstitution reactions.[1][2]

  • Cyanide Elimination: Another identified degradation route involves the elimination of one or both of the cyanide groups from the isophthalonitrile core.[3]

  • Radical Anion Degradation: Under reductive quenching conditions, this compound can form a radical anion (this compound•−). This highly reducing species can be unstable and undergo further reactions, such as methylation or hydrogenation at the cyano position, particularly in the presence of certain additives like diisopropylethylamine (DIPEA).[4]

Q3: My reaction is not proceeding as expected, and I suspect this compound degradation. What are the common causes?

A3: Several factors can contribute to the accelerated degradation of this compound:

  • Presence of Nucleophiles: Amines, carboxylates, and other basic compounds can promote the degradation of this compound.[3][5]

  • Solvent Effects: While not fully elucidated in all contexts, solvent polarity can influence the photophysical properties of this compound, which may impact its stability.[1][2]

  • High Light Intensity: Excessive light intensity can lead to faster degradation of the photocatalyst.

  • Presence of Oxygen: For reactions that are not intended to be aerobic, the presence of oxygen can sometimes lead to side reactions and degradation.

Q4: How can I improve the stability of this compound in my experiments?

A4: To enhance the stability of this compound, consider the following strategies:

  • Careful Selection of Reagents: If possible, choose reagents that are less likely to induce degradation. For example, if a base is required, screen different options to find one with minimal impact on this compound stability.

  • Optimize Light Source: Use the lowest effective light intensity and a wavelength that is strongly absorbed by this compound (typically in the blue region of the spectrum, ~455 nm).

  • Degas Reaction Mixtures: For anaerobic reactions, ensure that the solvent and reaction mixture are thoroughly degassed to remove oxygen.

  • Control Reaction Time: Monitor the reaction progress and stop it once the desired conversion is reached to avoid prolonged exposure of the catalyst to light.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound absorbance/fluorescence Accelerated photodegradation.1. Analyze reaction components: Check for the presence of strong nucleophiles (e.g., certain amines or carboxylates) that are known to cause degradation.[3][5] 2. Reduce light intensity: Lower the power of the light source or increase the distance between the light source and the reaction vessel. 3. Run a control experiment: Irradiate a solution of this compound in the reaction solvent without other reagents to assess its intrinsic stability under your conditions.
Inconsistent or non-reproducible reaction yields Variable catalyst stability between runs.1. Standardize reaction setup: Ensure consistent light source, temperature, and stirring rate for all experiments. 2. Purify reagents: Impurities in solvents or reagents could be acting as photosensitizers or promoting degradation. 3. Degas consistently: If the reaction is meant to be anaerobic, use a consistent and thorough degassing method (e.g., freeze-pump-thaw cycles).[3]
Formation of unexpected byproducts Degradation of this compound is leading to side reactions.1. Identify degradation products: Use techniques like LC-MS or NMR to identify the structures of the byproducts. This can provide clues about the degradation pathway. 2. Modify reaction conditions: Based on the identified byproducts, adjust the reaction conditions (e.g., change the base, solvent, or light source) to suppress the degradation pathway.

Quantitative Data Summary

The following tables summarize key photophysical and electrochemical properties of this compound.

Table 1: Photophysical Properties of this compound in Dichloromethane (DCM)

ParameterValueReference
Absorption Maximum (λabs)448 nm[1][2]
Emission Maximum (λPL)544 nm[2]
Singlet-Triplet Energy Gap (ΔEST)0.12 eV[1][2]
Optical Gap (E0,0)2.60 eV[2]

Table 2: Electrochemical Properties of this compound in Dichloromethane (DCM)

ParameterValue (vs. SCE)Reference
Ground State Oxidation Potential (Eox)1.51 V[1][2]
Ground State Reduction Potential (Ered)-1.21 V[1][2]

Experimental Protocols

Protocol 1: Monitoring this compound Photodegradation using UV-Vis Spectroscopy

This protocol describes a general method for monitoring the stability of this compound under irradiation in the presence of a reaction component.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired reaction solvent (e.g., DMA, CH₃CN) at a known concentration (e.g., 37.5 µM).

    • Prepare a stock solution of the compound to be tested for its effect on this compound stability (e.g., a base or substrate).

    • In a gas-tight fluorescence cuvette, mix the this compound stock solution and the test compound stock solution to achieve the desired final concentrations.

    • Prepare a control sample containing only this compound in the same solvent and at the same concentration.

  • Degassing (for anaerobic conditions):

    • Degas both the sample and control cuvettes by bubbling with an inert gas (e.g., argon or nitrogen) for a specified time or by using several freeze-pump-thaw cycles.[3]

  • Irradiation and Measurement:

    • Place the cuvette in a UV-Vis spectrophotometer equipped with a controlled light source (e.g., a 455 nm LED).

    • Record an initial UV-Vis spectrum (time = 0) before irradiation.

    • Begin irradiation of the sample, ensuring the temperature is controlled.

    • Record UV-Vis spectra at regular time intervals (e.g., every minute for 10 minutes).[3]

  • Data Analysis:

    • Plot the absorbance at the λmax of this compound as a function of irradiation time.

    • A decrease in absorbance over time indicates photodegradation. Compare the degradation rate of the sample containing the test compound to the control sample.

Visualizations

G PC_ground This compound (Ground State) PC_excited This compound* (Excited State) PC_ground->PC_excited Visible Light (hν) PC_anion This compound•− (Radical Anion) PC_excited->PC_anion Reductive Quenching (+ Electron Donor) PC_cation This compound•+ (Radical Cation) PC_excited->PC_cation Oxidative Quenching (- Electron Acceptor) Degradation_Products Degradation Products (e.g., Photosubstitution, Cyanide Elimination) PC_excited->Degradation_Products Degradation Pathway PC_anion->PC_ground Catalytic Cycle PC_anion->Degradation_Products Degradation Pathway PC_cation->PC_ground Catalytic Cycle PC_cation->Degradation_Products Degradation Pathway

Caption: General photocatalytic cycles and potential entry points to degradation pathways for this compound.

G start Start prep Prepare this compound Solution (with/without test compound) start->prep degas Degas Sample (e.g., Freeze-Pump-Thaw) prep->degas measure_initial Record Initial UV-Vis/PL Spectrum (t=0) degas->measure_initial irradiate Irradiate with Light Source (e.g., 455 nm LED) measure_initial->irradiate measure_t Record Spectra at Time Intervals (t=1, 2, ...) irradiate->measure_t measure_t->irradiate Continue Irradiation analyze Analyze Data: Plot Absorbance vs. Time measure_t->analyze end End analyze->end

Caption: Experimental workflow for monitoring the photostability of this compound.

References

Technical Support Center: Managing Oxygen Sensitivity in 4CzIPN Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals using the photocatalyst 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). It provides detailed troubleshooting advice and standardized protocols to mitigate issues arising from oxygen sensitivity in photoredox catalysis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low or the reaction is not proceeding at all. How do I know if oxygen is the problem?

A1: Low or no yield is a classic symptom of oxygen quenching the excited state of your photocatalyst. The this compound catalyst relies on a long-lived triplet excited state for its reactivity, which is highly susceptible to quenching by ground-state triplet oxygen (³O₂). This process deactivates the catalyst and can also generate reactive oxygen species (ROS) that may decompose your starting materials or catalyst.

  • Troubleshooting Step: Perform a control reaction under rigorously deoxygenated conditions (see Protocols 1 & 2). If the yield significantly improves, oxygen inhibition is the likely cause. Many reactions require a nitrogen or argon atmosphere to proceed efficiently.[1]

Q2: I degassed my solvent, but the reaction is still sluggish. What else could be wrong?

A2: Incomplete degassing or slow leaks in your reaction setup are common culprits. A single degassing cycle may not be sufficient. Furthermore, ensure all glassware joints are properly sealed and that you are using gas-tight septa.

  • Troubleshooting Step: For highly sensitive reactions, perform at least three "Freeze-Pump-Thaw" cycles (Protocol 1). Check all seals and connections on your apparatus for potential leaks. Using a Schlenk line is highly recommended over simply using a balloon of inert gas for maintaining an inert atmosphere over long reaction times.

Q3: I am observing unexpected byproducts. Could oxygen be responsible?

A3: Yes. When the excited this compound (this compound*) is quenched by ³O₂, it can generate singlet oxygen (¹O₂) via an energy transfer mechanism.[1] Singlet oxygen is a powerful oxidant that can lead to a variety of side reactions, including:

  • Oxidation of electron-rich substrates (e.g., alkenes, sulfides, phenols).

  • Degradation of the photocatalyst itself or other reaction components.

  • Initiation of unwanted radical chain reactions.

In some specific reactions, oxygen is intentionally used as an oxidant to form superoxide (B77818) radicals (O₂˙⁻) which regenerate the catalyst's ground state, but this is mechanism-dependent and requires careful control.[1]

  • Troubleshooting Step: Analyze your byproduct profile. If you suspect oxidation, enhance your deoxygenation protocol. Consider adding a singlet oxygen quencher (e.g., DABCO) in a small-scale test reaction to see if byproduct formation is suppressed, though this may also interfere with the desired reaction.

Q4: How much does oxygen actually affect the performance of this compound?

A4: The effect is substantial. Oxygen drastically reduces the photoluminescence quantum yield (ΦPL) of this compound. The ΦPL is a measure of the catalyst's efficiency in emitting light after absorption, and a higher value in the absence of quenching correlates with a higher concentration of the active excited state available for catalysis. The presence of air can reduce the quantum yield by more than 50% in many common solvents.

Data Presentation: The Impact of Oxygen on this compound

The following table summarizes the photophysical properties of this compound in various solvents under both deaerated (oxygen-free) and air-equilibrated conditions, quantifying the detrimental effect of oxygen.

SolventΦPL (Deaerated) [%]ΦPL (Air-Equilibrated) [%]Prompt Lifetime (τp) [ns]Delayed Lifetime (τd) [µs]
Toluene863915.64.9
THF833116.32.5
DCM723414.74.2
DMF753617.51.8

Data compiled from literature sources. Lifetimes are for deaerated solutions.[2]

Visualizing the Problem: Oxygen Quenching Pathway

The diagram below illustrates how ground-state triplet oxygen (³O₂) intercepts and deactivates the crucial triplet excited state of the this compound photocatalyst, preventing it from participating in the desired chemical reaction and generating harmful singlet oxygen (¹O₂).

G Mechanism of this compound Excited State Quenching by Oxygen cluster_PC Photocatalyst (this compound) cluster_Process Photophysical & Chemical Processes cluster_Oxygen Oxygen Species PC_S0 Ground State (S₀) PC_S1 Singlet Excited State (S₁) PC_S0->PC_S1 ISC Intersystem Crossing (ISC) PC_S1->ISC PC_T1 Triplet Excited State (T₁) Reaction Desired Photoredox Reaction PC_T1->Reaction Substrate Quench Oxygen Quenching PC_T1->Quench + ³O₂ Abs Light Absorption (hν) ISC->PC_T1 Quench->PC_S0 Catalyst Deactivation O2_S ¹O₂ Quench->O2_S ¹O₂ Generation O2_T ³O₂ O2_T->Quench

Caption: Oxygen quenching of the this compound triplet excited state.

Troubleshooting Workflow

If you encounter issues with your this compound-catalyzed reaction, follow this logical workflow to diagnose and resolve the problem.

G Troubleshooting Workflow for this compound Reactions Start Reaction Failed or Low Yield Q_Oxygen Is the reaction known to be O₂ sensitive? Start->Q_Oxygen A_Degas Action: Rigorously degas all solvents and reagents. (See Protocols 1 & 2) Q_Oxygen->A_Degas Yes / Unsure Q_Other Are other issues possible? (e.g., reagent purity, light source, temperature, concentration) Q_Oxygen->Q_Other No Q_Leak Did yield improve? A_Degas->Q_Leak A_Leak Action: Check for leaks. Use Schlenk line, ensure gas-tight seals. Q_Leak->A_Leak No / Partially Success Problem Resolved Q_Leak->Success Yes A_Leak->Q_Other A_Other Action: Verify all other experimental parameters. Q_Other->A_Other Yes Fail Problem Persists: Consult further literature or support Q_Other->Fail No A_Other->Fail

Caption: A step-by-step guide to troubleshooting common reaction failures.

Experimental Protocols

Protocol 1: Deoxygenation by Freeze-Pump-Thaw (Most Rigorous)

This method is the gold standard for removing dissolved gases from a reaction solvent or solution. It is highly recommended for reactions that are extremely sensitive to oxygen.

Materials:

  • Schlenk flask appropriately sized for the liquid volume (do not fill more than halfway).

  • Schlenk line connected to a high-vacuum pump and an inert gas (N₂ or Ar) source.

  • Cold bath (e.g., liquid nitrogen or dry ice/acetone).

  • Warm water bath.

Procedure:

  • Preparation: Add your solvent and a stir bar to the Schlenk flask. If preparing a stock solution, add the solutes as well. Ensure the flask's sidearm stopcock is closed.

  • Freeze: Place the flask into the cold bath (liquid nitrogen is common). Swirl the flask to freeze the liquid in a thin layer on the walls, which increases the surface area. Wait until the liquid is completely frozen solid.

  • Pump: Attach the flask to the Schlenk line. With the stopcock still closed, evacuate the manifold. Once the line is under high vacuum, carefully open the stopcock to evacuate the headspace above the frozen solid. Keep the flask under vacuum for 5-10 minutes. You should not see any bubbling as the liquid is frozen.

  • Thaw: Close the flask's stopcock to isolate it from the vacuum line. Remove the flask from the cold bath and place it in the warm water bath. Allow the solid to thaw completely. You will likely see vigorous bubbling as dissolved gases escape into the evacuated headspace.

  • Repeat: Once the liquid is fully thawed, repeat the entire cycle (steps 2-4) at least two more times. For most applications, a total of three cycles is sufficient to remove virtually all dissolved oxygen.

  • Final Step: After the final thaw, backfill the flask with your inert gas (N₂ or Ar) from the Schlenk line. The solvent is now deoxygenated and ready for use under an inert atmosphere.

Protocol 2: Deoxygenation by Inert Gas Sparging (Faster, Less Rigorous)

This method is faster than Freeze-Pump-Thaw and is suitable for many common applications. It involves bubbling an inert gas through the liquid to displace dissolved oxygen.

Materials:

  • Reaction flask (e.g., round-bottom or Schlenk flask) with a rubber septum.

  • Inert gas (N₂ or Ar) source with tubing.

  • Two long needles (one for gas inlet, one for gas outlet).

Procedure:

  • Setup: Add the solvent and a stir bar to the reaction flask. Seal the flask with a rubber septum.

  • Inlet Needle: Attach one long needle to the inert gas line and insert it through the septum, ensuring the tip is submerged deep below the liquid's surface.

  • Outlet Needle: Insert the second long needle through the septum, but keep its tip well above the liquid surface. This will serve as a vent for the displaced gases.

  • Sparge: Start a gentle but steady flow of inert gas. You should see a consistent stream of bubbles rising through the liquid. Vigorous bubbling can cause excessive solvent evaporation.

  • Duration: Sparge the liquid for 20-30 minutes for typical solvent volumes (10-50 mL). For larger volumes, increase the sparging time accordingly.

  • Final Step: After the designated time, raise the gas inlet needle so its tip is above the liquid surface but still inside the flask. Remove the outlet needle first, then remove the inlet needle. This ensures the flask remains under a positive pressure of inert gas. The solvent is now ready for your reaction.

Caption: Workflow and conceptual setup for deoxygenation via sparging.

References

Impact of substrate concentration on 4CzIPN reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of substrate concentration on the kinetics of reactions photocatalyzed by 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene).

Frequently Asked Questions (FAQs)

Q1: What is the general role of substrate concentration in a this compound-photocatalyzed reaction?

A1: In a typical this compound-photocatalyzed reaction, the substrate's concentration is a critical parameter that directly influences the reaction rate. The reaction is initiated by the photoexcitation of this compound, which then interacts with the substrate. The frequency of these interactions is dependent on the concentration of both the excited photocatalyst and the substrate.

Q2: How does an increase in substrate concentration generally affect the reaction rate?

A2: Initially, increasing the substrate concentration typically leads to a higher reaction rate. This is because a higher concentration increases the probability of the substrate quenching the excited state of this compound, leading to the desired single-electron transfer (SET) process and formation of the product. However, this trend may not be linear and can plateau at higher concentrations.

Q3: Can a very high substrate concentration be detrimental to the reaction?

A3: Yes, an excessively high substrate concentration can sometimes have a negative impact. Potential issues include:

  • Self-quenching or aggregation: The substrate molecules might interact with each other, reducing their availability to react with the excited photocatalyst.

  • Inner filter effect: At very high concentrations, the substrate itself might absorb a significant amount of the incident light, reducing the light available to excite the this compound photocatalyst.

  • Solubility issues: High concentrations may exceed the solubility limit of the substrate in the chosen solvent, leading to a heterogeneous reaction mixture and inconsistent kinetics.

Q4: What is the typical concentration range for substrates in this compound-catalyzed reactions?

A4: The optimal substrate concentration is highly dependent on the specific reaction, solvent, and other reaction partners. However, concentrations in the range of 0.05 M to 0.5 M are commonly employed in many synthetic procedures. It is always recommended to perform a preliminary optimization of the substrate concentration for any new reaction.

Troubleshooting Guide

Issue Possible Cause Related to Substrate Concentration Troubleshooting Steps
Low or no product yield 1. Substrate concentration is too low: The rate of quenching of the excited this compound is insufficient. 2. Substrate concentration is too high: Inner filter effect or self-quenching is occurring.1. Increase substrate concentration incrementally: Perform a series of small-scale reactions with increasing substrate concentrations (e.g., 0.05 M, 0.1 M, 0.2 M) to identify the optimal range. 2. Decrease substrate concentration: If the concentration is already high, try diluting the reaction mixture. 3. Check substrate solubility: Ensure the substrate is fully dissolved at the reaction concentration and temperature.
Slow reaction rate 1. Substrate concentration is below the optimal level: The reaction is proceeding at a sub-maximal rate due to infrequent interactions with the photocatalyst.1. Perform a concentration-rate profile study: Systematically vary the substrate concentration and monitor the initial reaction rate to determine the concentration at which the rate plateaus.
Inconsistent results between batches 1. Inaccurate measurement of substrate: Small variations in the amount of substrate can lead to significant differences in reaction kinetics, especially if the reaction is highly sensitive to concentration. 2. Substrate degradation: The substrate may not be stable over time, leading to lower effective concentrations in later experiments.1. Ensure accurate weighing and dispensing: Use calibrated equipment for measuring the substrate. 2. Use fresh substrate: Whenever possible, use a freshly opened or purified batch of the substrate.
Photocatalyst degradation 1. High substrate concentration leading to side reactions: In some cases, high concentrations of the substrate or intermediates can lead to pathways that degrade the this compound photocatalyst.1. Monitor catalyst stability: Use techniques like UV-Vis or fluorescence spectroscopy to monitor the concentration of this compound over the course of the reaction at different substrate concentrations. 2. Optimize for catalyst longevity: It may be necessary to use a slightly lower substrate concentration to ensure the stability of the photocatalyst over the entire reaction time.

Experimental Protocols

General Protocol for Investigating the Effect of Substrate Concentration

This protocol describes a general method for studying the impact of substrate concentration on the yield of a generic photoredox reaction catalyzed by this compound.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in a suitable degassed solvent like acetonitrile (B52724) or DMF).

    • Prepare a stock solution of the substrate of interest at the highest desired concentration (e.g., 1 M in the same solvent).

  • Reaction Setup:

    • In a series of reaction vials (e.g., 4 mL vials), add the required volume of the this compound stock solution to achieve the desired catalyst loading (e.g., 1 mol%).

    • Add any other necessary reagents (e.g., a radical precursor, a base) at a fixed concentration.

    • Using the substrate stock solution and additional solvent, prepare a series of reaction mixtures with varying substrate concentrations (e.g., 0.05 M, 0.1 M, 0.2 M, 0.4 M, 0.8 M). Ensure the total volume of each reaction is the same.

    • Seal the vials with septa and degas the reaction mixtures by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Photoreaction:

    • Place the vials in a photoreactor equipped with a specific wavelength LED light source (e.g., 455 nm blue light).[1]

    • Ensure uniform irradiation of all vials by placing them at an equal distance from the light source.

    • Irradiate the reactions for a fixed period (e.g., 12 or 24 hours).[1]

  • Analysis:

    • After the reaction time, quench the reaction (if necessary).

    • Take an aliquot from each reaction mixture and dilute it with a suitable solvent.

    • Analyze the product yield by a suitable analytical technique such as HPLC, GC, or ¹H NMR spectroscopy using an internal standard.

  • Data Presentation:

    • Record the product yield for each substrate concentration.

    • Plot the product yield as a function of the substrate concentration to visualize the trend.

Data Presentation

Table 1: Illustrative Effect of Substrate Concentration on Product Yield
Substrate Concentration (M)Product Yield (%)
0.0535
0.1068
0.2085
0.4087
0.8072

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific reaction.

Visualizations

Diagram 1: General Photocatalytic Cycle of this compound

Caption: General photocatalytic cycles of this compound showing both reductive and oxidative quenching pathways.

Diagram 2: Experimental Workflow for Substrate Concentration Optimization

G start Start prep Prepare Stock Solutions (this compound, Substrate) start->prep setup Set up Reactions (Varying Substrate Conc.) prep->setup degas Degas Reaction Mixtures setup->degas irradiate Irradiate with Visible Light degas->irradiate analyze Analyze Product Yield (HPLC, GC, or NMR) irradiate->analyze plot Plot Yield vs. Concentration analyze->plot end End plot->end

Caption: A typical experimental workflow for optimizing substrate concentration in a this compound-photocatalyzed reaction.

Diagram 3: Logical Relationship of Substrate Concentration and Reaction Rate

G sub_conc Substrate Concentration low_conc Too Low sub_conc->low_conc If opt_conc Optimal sub_conc->opt_conc If high_conc Too High sub_conc->high_conc If low_rate Low Rate low_conc->low_rate max_rate Maximum Rate opt_conc->max_rate dec_rate Decreased Rate high_conc->dec_rate rate Reaction Rate reason1 Insufficient Quenching low_rate->reason1 reason2 Inner Filter Effect/ Self-Quenching dec_rate->reason2

Caption: Logical relationship between substrate concentration and its impact on the reaction rate.

References

Technical Support Center: Optimizing 4CzIPN-Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for 4CzIPN-mediated transformations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is low or non-existent.

Answer:

Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Inadequate Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

    • Solution: Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for a sufficient duration.

  • Incorrect Wavelength or Insufficient Light Intensity: this compound has a maximum absorption at approximately 435 nm.[3] Using a light source with a significantly different wavelength or insufficient power can lead to poor catalyst excitation.

    • Solution: Use a blue LED light source with an emission wavelength close to 435 nm. Ensure the light source is positioned close to the reaction vessel to maximize photon flux.[4]

  • Suboptimal Catalyst Loading: Both too little and too much catalyst can be detrimental. Too little catalyst results in slow reaction rates, while excessive loading can lead to inner filter effects, where the high concentration of the catalyst prevents light from penetrating the reaction mixture.

    • Solution: Screen a range of catalyst loadings. A typical starting point for this compound is 0.1-2 mol%.[5]

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome by affecting the solubility of reactants and the stability of intermediates.

    • Solution: Screen a variety of solvents with different polarities. Common solvents for this compound-mediated reactions include acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][6]

  • Impure Reagents or Catalyst: Impurities in the starting materials, solvent, or the this compound catalyst itself can inhibit the reaction.

    • Solution: Use high-purity reagents and solvents. If catalyst degradation is suspected, consider recrystallizing the this compound.[3]

Question: The reaction is proceeding, but I observe significant byproduct formation.

Answer:

The formation of byproducts can often be addressed by optimizing reaction conditions to favor the desired reaction pathway.

  • Suboptimal Reaction Concentration: High concentrations can sometimes lead to undesired side reactions.

    • Solution: Diluting the reaction mixture (e.g., to 0.02 M) can sometimes reduce the formation of byproducts.[6]

  • Incorrect Catalyst Loading: An inappropriate catalyst concentration might alter the reaction pathway.

    • Solution: Re-evaluate the catalyst loading, as a lower or higher concentration might improve selectivity.

  • Reaction Time: Prolonged reaction times can lead to the decomposition of the desired product or the formation of secondary byproducts.

    • Solution: Monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.

Question: My reaction is not reproducible.

Answer:

Lack of reproducibility often points to inconsistencies in the experimental setup.

  • Inconsistent Light Source Positioning: The distance and angle of the light source relative to the reaction vessel can affect the amount of light reaching the sample.[4]

    • Solution: Standardize the setup for all experiments. Use a fixed apparatus to ensure the light source is always in the same position.

  • Variable Reaction Temperature: Temperature fluctuations can affect reaction rates and selectivity.

    • Solution: Use a fan or a cooling bath to maintain a consistent temperature, as LED light sources can generate heat.

  • Inconsistent Stirring: Inadequate mixing can lead to localized "hot spots" of high reactivity or areas where the catalyst is not effectively irradiated.

    • Solution: Ensure vigorous and consistent stirring for all reactions.

Frequently Asked Questions (FAQs)

What is the typical catalyst loading for this compound?

A common starting point for this compound catalyst loading is in the range of 0.1 to 2 mol%. However, the optimal loading is highly dependent on the specific reaction and should be determined experimentally.

How do I choose the right solvent for my this compound-mediated reaction?

The choice of solvent is critical. Consider the solubility of all your reactants and the this compound catalyst.[3] Polar aprotic solvents like acetonitrile, DMF, and DMSO are frequently used. A solvent screen is often a necessary step in optimizing a new transformation.

What is the best light source for this compound?

A blue LED with an emission wavelength near this compound's absorption maximum (around 435 nm) is ideal.[3]

How can I tell if my this compound catalyst has degraded?

This compound is a bright yellow solid. A significant change in color or a decrease in its solubility in common organic solvents might indicate degradation. If you suspect degradation, you can attempt to purify it by recrystallization.[3]

Is it necessary to run the reaction under an inert atmosphere?

Yes, in most cases, it is crucial to perform this compound-mediated reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can act as a quencher for the excited state of the photocatalyst, which will inhibit or stop the reaction.

Data Presentation

Table 1: Illustrative Effect of this compound Catalyst Loading on Reaction Yield

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.12445
20.52478
31.02492
42.02491
55.02485

This data is illustrative and the optimal catalyst loading will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Optimizing this compound Catalyst Loading

  • Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, add a magnetic stir bar to a series of clean, dry reaction vials.

  • Dispensing of Solid Reagents: To each vial, add the solid starting materials and any solid additives.

  • Preparation of Stock Solutions: Prepare stock solutions of the liquid starting materials and the this compound photocatalyst in the chosen reaction solvent. This ensures accurate and consistent dispensing.

  • Catalyst Addition: Add varying amounts of the this compound stock solution to each reaction vial to achieve the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).

  • Substrate Addition: Add the stock solutions of the liquid starting materials to each vial.

  • Degassing: Seal the vials and degas the reaction mixtures by sparging with an inert gas for 15-30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Initiation: Place the vials in a photoreactor equipped with a blue LED light source (e.g., 435 nm) and begin stirring. Maintain a constant temperature using a cooling fan.

  • Monitoring and Work-up: After a set amount of time, quench the reactions. Analyze the crude reaction mixtures by a suitable analytical technique (e.g., NMR, LC-MS, or GC-MS) to determine the yield of the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_vials Prepare Reaction Vials add_solids Add Solid Reagents prep_vials->add_solids prep_stocks Prepare Stock Solutions add_solids->prep_stocks add_catalyst Add Varying Catalyst Loadings prep_stocks->add_catalyst add_substrates Add Liquid Reagents add_catalyst->add_substrates degas Degas Reaction Mixture add_substrates->degas irradiate Irradiate with Blue LED degas->irradiate quench Quench Reaction irradiate->quench analyze Analyze by NMR/LC-MS/GC-MS quench->analyze determine_yield Determine Optimal Loading analyze->determine_yield

Caption: Workflow for optimizing this compound catalyst loading.

photoredox_cycle PC This compound PC_star This compound* PC->PC_star hv (Blue Light) PC_reduced This compound- PC_star->PC_reduced Substrate(red) PC_reduced->PC Product Sub_ox Substrate(ox) PC_reduced->Sub_ox e- Sub_red Substrate(red) Sub_red->Sub_ox e-

Caption: A simplified reductive quenching cycle for this compound.

References

Technical Support Center: Quenching Studies to Investigate 4CzIPN Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing quenching studies to investigate the reaction mechanisms of the photocatalyst 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a quenching study in the context of this compound photocatalysis?

A1: Quenching studies are essential for elucidating the reaction mechanism of a photocatalytic cycle involving this compound. By observing the decrease in fluorescence intensity (quenching) of the excited state of this compound (*this compound) in the presence of a reaction component (quencher), you can identify which species interacts with the excited photocatalyst. This helps to determine whether the reaction proceeds through a reductive or oxidative quenching cycle and identifies the initial electron transfer event.[1][2][3][4]

Q2: What are the primary quenching mechanisms for this compound?

A2: this compound can participate in two primary quenching mechanisms:

  • Reductive Quenching: The excited photocatalyst (*this compound) accepts an electron from a donor molecule (the quencher), resulting in the formation of the reduced photocatalyst (this compound•⁻) and the oxidized quencher.[1][2][3][4]

  • Oxidative Quenching: The excited photocatalyst (*this compound) donates an electron to an acceptor molecule (the quencher), leading to the oxidized photocatalyst (this compound•⁺) and the reduced quencher.[1][2][3][4]

Q3: What is a Stern-Volmer plot and how is it used?

A3: A Stern-Volmer plot is a graphical representation of the relationship between the fluorescence intensity of a fluorophore (like this compound) and the concentration of a quencher. It is generated by plotting the ratio of the fluorescence intensity in the absence of a quencher (I₀) to the fluorescence intensity in the presence of the quencher (I) against the quencher concentration ([Q]). The resulting plot can be used to determine the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.[5][6][7]

Troubleshooting Guides

General Quenching Issues

Q4: I am not observing any fluorescence quenching when I add my potential quencher. What are the possible causes?

A4: Several factors could lead to a lack of fluorescence quenching:

  • No Interaction: The potential quencher may not be electronically or sterically suitable to interact with the excited state of this compound.

  • Incorrect Concentration Range: The concentration of the quencher might be too low to cause a noticeable change in fluorescence.

  • Incompatible Quenching Mechanism: The redox potential of the quencher may not be suitable for either reductive or oxidative quenching of *this compound.

  • Solvent Effects: The solvent can influence the stability and accessibility of the excited state and the interaction with the quencher.

Q5: The fluorescence of my this compound solution is almost completely quenched with a very small amount of quencher. What should I do?

A5: This indicates a very efficient quenching process. To obtain a more detailed quenching profile, you should:

  • Reduce Quencher Concentration: Prepare a more dilute stock solution of your quencher to allow for finer control over the concentration in your sample.

  • Investigate Static Quenching: Highly efficient quenching at low concentrations can be indicative of static quenching, where a non-fluorescent ground-state complex is formed between this compound and the quencher.

Stern-Volmer Plot Issues

Q6: My Stern-Volmer plot is not linear. What does this mean?

A6: A non-linear Stern-Volmer plot can indicate several phenomena:

  • Upward Curvature: This often suggests the presence of both static and dynamic quenching occurring simultaneously. At higher quencher concentrations, the static quenching component becomes more significant.

  • Downward Curvature: This can be caused by the inner filter effect, where the quencher absorbs either the excitation or emission light. It can also occur if not all fluorophores are accessible to the quencher.

  • Inconsistent Readings: Ensure proper mixing and temperature control. Inconsistent readings can also result from sample degradation or photobleaching.[8][9]

Q7: My fluorescence signal is unstable and decreases over time, even without a quencher. What is happening?

A7: This is likely due to photobleaching, where the this compound molecule is irreversibly damaged by the excitation light. To mitigate this:

  • Reduce the intensity of the excitation light source.

  • Decrease the duration of light exposure for each measurement.

  • Ensure your solvent is degassed, as dissolved oxygen can contribute to photobleaching.[9]

Quantitative Data

The following table summarizes experimentally determined Stern-Volmer constants (Ksv) for the quenching of this compound with various common quenchers in different solvents.

QuencherSolventKsv (M⁻¹)Reference
1,3,5-TrimethoxybenzeneAcetonitrile1.8[5][6][7]
AnisoleAcetonitrile0.8[5][6][7]
N,N-Dimethyl-p-toluidineAcetonitrile240.2[5][6][7]
N-Phenyl-2-naphthylamineAcetonitrile179.8[5][6][7]
TriphenylphosphineAcetonitrile1.0[5][6][7]
1,4-DicyanobenzeneAcetonitrile3.5[5][6][7]
BenzonitrileAcetonitrile0.0[5][6][7]
Di-tert-butyl-peroxideAcetonitrile0.0[5][6][7]
N-MethylphthalimideAcetonitrile1.0[5][6][7]
TEMPOAcetonitrile5.0[5][6][7]
Tetrabutylammonium azideAcetonitrile-[10]
CyclohexylamineAcetonitrile-[10]
BIHTEOA–N,N-dimethylacetoamide-[11]

Note: The original source[10] provided bimolecular quenching rate constants, not Ksv values. The quenching by BIH was noted, but a specific Ksv was not provided in the abstract.[11]

Experimental Protocols

Protocol 1: Stern-Volmer Quenching Experiment

This protocol outlines the steps to determine the Stern-Volmer constant for the quenching of this compound by a specific compound.

1. Materials and Reagents:

  • This compound

  • Quencher of interest

  • High-purity, spectroscopy-grade solvent (e.g., acetonitrile, DMF)

  • Volumetric flasks, micropipettes, and cuvettes

  • Spectrofluorometer

2. Stock Solution Preparation:

  • This compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer (typically in the micromolar range).

  • Quencher Stock Solution: Prepare a concentrated stock solution of the quencher in the same solvent. The concentration should be high enough to allow for serial dilutions to cover a broad concentration range in the final samples.

3. Sample Preparation:

  • Prepare a series of samples in cuvettes. Each cuvette should contain the same concentration of this compound and varying concentrations of the quencher.

  • To maintain a constant this compound concentration, you can add a fixed volume of the this compound stock solution to each cuvette and then add varying volumes of the quencher stock solution. Adjust the final volume with the solvent to be the same in all cuvettes.

  • Include a control sample containing only this compound and the solvent (no quencher). This will be your I₀ measurement.

4. Spectroscopic Measurements:

  • Record the fluorescence emission spectrum for each sample using the spectrofluorometer.

  • Use an excitation wavelength where this compound absorbs strongly (e.g., around 420-440 nm).[12]

  • Keep the excitation and emission slit widths constant for all measurements.

  • Record the fluorescence intensity at the emission maximum of this compound.

5. Data Analysis:

  • For each sample, calculate the ratio I₀/I, where I₀ is the fluorescence intensity of the control sample and I is the fluorescence intensity in the presence of the quencher.

  • Plot I₀/I versus the quencher concentration ([Q]).

  • Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant (Ksv).

Visualizations

Signaling Pathways

Reductive_Quenching PC This compound PC_star *this compound PC->PC_star hν (Light) PC_reduced This compound•⁻ PC_star->PC_reduced e⁻ transfer D Donor (Quencher) PC_reduced->PC Regeneration Substrate Substrate PC_reduced->Substrate e⁻ transfer D_oxidized Donor•⁺ D->D_oxidized Oxidation Product Product Substrate->Product Oxidative_Quenching PC This compound PC_star *this compound PC->PC_star hν (Light) PC_oxidized This compound•⁺ PC_star->PC_oxidized e⁻ transfer A Acceptor (Quencher) PC_oxidized->PC Regeneration Substrate Substrate PC_oxidized->Substrate Oxidation A_reduced Acceptor•⁻ A->A_reduced Reduction Product Product Substrate->Product Quenching_Workflow cluster_prep Preparation cluster_samples Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_pc Prepare this compound Stock Solution mix_samples Create Sample Series (Constant [this compound], Variable [Quencher]) prep_pc->mix_samples prep_q Prepare Quencher Stock Solution prep_q->mix_samples measure_fluorescence Record Fluorescence Emission Spectra mix_samples->measure_fluorescence control_sample Prepare Control Sample (No Quencher) control_sample->measure_fluorescence calculate_ratio Calculate I₀/I measure_fluorescence->calculate_ratio plot_sv Plot I₀/I vs. [Quencher] (Stern-Volmer Plot) calculate_ratio->plot_sv determine_ksv Determine Ksv (Slope of the Plot) plot_sv->determine_ksv

References

Identifying and characterizing byproducts in 4CzIPN reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in photocatalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in this compound-catalyzed reactions?

A1: Byproducts in this compound-mediated reactions can generally be categorized as follows:

  • Substrate-derived byproducts: These are the most common and include dimers of radical intermediates, products from undesired side reactions of the substrate or intermediates (e.g., imine dimers), and products from premature quenching of reactive species.[1]

  • Photocatalyst degradation products: Although this compound is relatively stable, prolonged irradiation or harsh reaction conditions can lead to its degradation.[2][3] The exact structures of these degradation products are complex and not always fully characterized in every study, but they can complicate product purification.

  • Solvent-related byproducts: Some solvents can participate in the reaction, especially if they are susceptible to hydrogen atom abstraction. For example, the use of ethereal solvents might lead to byproducts resulting from radical formation on the solvent molecule.

Q2: My reaction is not going to completion, and I see a lot of starting material. What are the potential causes?

A2: Incomplete conversion in a this compound-catalyzed reaction can be due to several factors:

  • Insufficient light penetration: This can be an issue in concentrated or heterogeneous reaction mixtures. Ensure vigorous stirring and consider diluting the reaction mixture or using a more powerful light source.

  • Degradation of the photocatalyst: If the reaction is sluggish and the color of the solution changes significantly, the photocatalyst may be degrading.[3] This can be confirmed by UV-Vis or fluorescence spectroscopy.

  • Presence of quenchers: Oxygen is a common quencher of excited state photocatalysts. Ensure the reaction mixture is thoroughly degassed. Other species in the reaction mixture, including some reagents or byproducts, can also act as quenchers.

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction efficiency. Refer to literature procedures for similar transformations to ensure your conditions are appropriate.

Q3: How can I minimize the formation of byproducts in my this compound reaction?

A3: Minimizing byproduct formation often involves optimizing the reaction conditions:

  • Reactant stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to dimerization or other side reactions.

  • Light intensity: While sufficient light is necessary, excessive light intensity can sometimes promote side reactions and catalyst degradation. Consider reducing the light intensity or using a cutoff filter if you suspect this is an issue.

  • Temperature: Most photoredox reactions are run at room temperature. However, in some cases, cooling the reaction mixture may help to suppress side reactions.

  • Solvent choice: Select a solvent that is inert under the reaction conditions and in which all components are soluble.[4][5]

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to undesired side reactions and catalyst deactivation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low product yield with significant starting material remaining 1. Insufficient light exposure.2. Photocatalyst degradation.3. Presence of quenchers (e.g., O2).1. Increase light intensity or dilute the reaction.2. Add fresh photocatalyst or shorten reaction time.3. Ensure thorough degassing of the reaction mixture.
Formation of a significant amount of a single, unidentified byproduct 1. Dimerization of a radical intermediate.2. Undesired reaction pathway.1. Decrease the concentration of the radical precursor.2. Adjust reaction conditions (solvent, temperature) to favor the desired pathway.
Complex mixture of byproducts, difficult to purify 1. Photodegradation of the photocatalyst or starting materials.2. Non-specific radical reactions.1. Decrease light intensity or reaction time.2. Add a radical scavenger (if compatible with the desired reaction) to identify if radical side reactions are the issue.
Reaction works well on a small scale but fails on a larger scale 1. Inefficient light penetration in a larger vessel.2. Inefficient mixing.1. Use a reactor designed for larger scale photochemistry (e.g., a flow reactor or a reactor with an immersion well lamp).2. Improve stirring efficiency.

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Reaction
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (typically 1-5 mol%).

  • Add the substrates, reagents, and any additives (e.g., a base).

  • Add the appropriate anhydrous and degassed solvent.

  • Seal the vessel and degas the reaction mixture by freeze-pump-thaw cycles (typically 3 cycles) or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Place the reaction vessel at a fixed distance from a light source (e.g., a blue LED lamp, λmax = 455 nm) and begin stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Identification of Byproducts by LC-MS and NMR
  • LC-MS Analysis:

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Use a gradient of water and acetonitrile (both often containing 0.1% formic acid) as the mobile phase.

    • Analyze the mass spectra of the peaks corresponding to potential byproducts to determine their molecular weights.

  • NMR Spectroscopy:

    • After purification of the byproduct by column chromatography or preparative HPLC, dissolve the isolated compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1H NMR, 13C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to elucidate the structure of the byproduct.[6]

Visualizations

Byproduct_Identification_Workflow A Crude Reaction Mixture B LC-MS Analysis A->B D Purification by Column Chromatography A->D C Determine Molecular Weights of Byproducts B->C E Isolate Byproducts D->E F NMR Spectroscopy (1H, 13C, 2D) E->F G Structure Elucidation F->G Troubleshooting_Logic start Low Yield? incomplete_conversion Incomplete Conversion? start->incomplete_conversion Yes byproducts Significant Byproducts? start->byproducts No incomplete_conversion->byproducts No solution1 Increase Light/Degas/Check Reagents incomplete_conversion->solution1 Yes solution2 Optimize Concentration/Temperature byproducts->solution2 Yes solution3 Decrease Light/Reaction Time byproducts->solution3 Degradation? end Improved Result solution1->end solution2->end solution3->end Photocatalytic_Cycle PC This compound PC_star This compound* PC->PC_star PC_star->PC Quenching Sub_ox Substrate(ox) PC_star->Sub_ox SET Product Product Sub_ox->Product Byproduct Byproduct Sub_ox->Byproduct Side Reaction Sub_red Substrate(red) Sub_red->PC_star SET Sub_red->Product Sub_red->Byproduct Side Reaction

References

Technical Support Center: Enhancing the Lifetime of 4CzIPN in Photocatalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using the photocatalyst 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). Our goal is to help you extend the operational lifetime of this compound in your photocatalytic experiments, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during a photocatalytic reaction?

A1: The primary degradation pathway for this compound involves the photosubstitution of one of its cyano groups.[1][2] This can occur in the presence of various reagents commonly used in photoredox catalysis, such as carboxylic acids and amines.[1] For instance, when irradiated in the presence of a carboxylic acid and a base, this compound can undergo a substitution reaction where a cyano group is replaced.[1] Similarly, in the presence of amines like diisopropylethylamine (DIPEA), photodegradation can occur, leading to substitution at the cyano position.

Q2: How does the choice of solvent affect the stability and lifetime of this compound?

A2: The solvent can significantly influence the photophysical properties and stability of this compound. The lifetime of its excited state, which is crucial for photocatalysis, varies with solvent polarity.[1][2] While specific studies detailing solvent effects on degradation pathways are complex, the polarity of the solvent can impact the rates of both the desired photocatalytic cycle and undesired degradation pathways. For example, the delayed fluorescence lifetime of this compound becomes shorter with increasing solvent polarity.[1][2]

Q3: Are there any chemical additives that can help to prolong the lifetime of this compound?

A3: Yes, the addition of certain reagents can influence the stability of the photocatalytic system. While the provided search results do not explicitly name additives that universally prolong this compound's lifetime, they highlight that reaction components like bases and the substrates themselves can participate in degradation pathways.[1][3] Therefore, careful selection and optimization of reaction additives are crucial. In some cases, using alternative bases or additives that do not promote photosubstitution could enhance the catalyst's stability.

Q4: Can this compound be regenerated after a reaction?

A4: The photocatalytic cycle itself involves the regeneration of the this compound ground state after each catalytic event.[4] However, if the catalyst undergoes irreversible degradation, such as photosubstitution of a cyano group, it is converted into a different compound and cannot be regenerated in its original form.[3] Therefore, preventing degradation is key to maintaining a high concentration of active catalyst throughout the reaction.

Q5: How can I monitor the degradation of this compound during my experiment?

A5: You can monitor the degradation of this compound in-situ using techniques like Thin Layer Chromatography (TLC) to observe the appearance of degradation products.[3] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of this compound over the course of the reaction.[5] Additionally, 1H NMR spectroscopy can be used to identify the structure of the isolated degradation products.[3]

Troubleshooting Guide

Issue Probable Cause(s) Suggested Solution(s)
Low reaction yield and premature termination of the reaction. Significant degradation of this compound.- Monitor catalyst concentration over time using HPLC. - If degradation is confirmed, consider modifying the reaction conditions (see below).
Competition between the catalytic cycle and a dominant degradation pathway.- Lower the catalyst loading to favor the catalytic cycle, as degradation can sometimes be more pronounced at higher concentrations. - Optimize the concentration of reactants that may be involved in degradation (e.g., amines, carboxylic acids).
Formation of unexpected side products. The degradation products of this compound may themselves be catalytically active or react with other components.[6]- Isolate and characterize the side products using techniques like NMR and mass spectrometry to identify them as catalyst degradation products. - If confirmed, focus on mitigating catalyst degradation.
Inconsistent reaction rates. Photochemical instability of the catalyst under the specific reaction conditions.[2]- Ensure consistent light intensity and wavelength throughout the experiment and between different runs. - Degas the reaction mixture thoroughly to remove oxygen, which can sometimes participate in side reactions.
Visible change in the color of the reaction mixture beyond what is expected. Formation of colored degradation products.- Use UV-Vis spectroscopy to monitor changes in the absorption spectrum of the reaction mixture over time. This can provide clues about the formation of new species.

Quantitative Data Summary

The following table summarizes key photophysical and electrochemical properties of this compound, which are crucial for understanding its behavior in photocatalytic cycles.

PropertyValueSolventReference
Absorption Maximum (λabs) 435 nmMeCN[1]
Prompt Fluorescence Lifetime (τp) 18.7 nsMeCN[1]
Delayed Fluorescence Lifetime (τd) 1390 nsMeCN[1]
Ground State Oxidation Potential (Eox) 1.51 V vs SCEDCM[2]
Ground State Reduction Potential (Ered) -1.21 V vs SCEDCM[2]
Excited State Oxidation Potential (Eox) -1.04 V vs SCEMeCN[7]
Excited State Reduction Potential (Ered) Varies with E0,0-[7]
Singlet-Triplet Energy Gap (ΔEST) 0.12 eVDCM[1]

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by TLC

  • Sample Preparation: At various time points during your photocatalytic reaction, carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture.

  • TLC Plate Spotting: Spot the aliquot onto a silica (B1680970) gel TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and hexanes).[3]

  • Visualization: Visualize the spots under a UV lamp. The appearance of new spots over time, in addition to the spot corresponding to this compound, indicates catalyst degradation.

Protocol 2: General Procedure for a Photocatalytic Reaction with this compound

  • Reaction Setup: In a reaction vessel, combine your substrate, reagents, and this compound (typically 0.1-2 mol%).

  • Solvent Addition: Add the desired solvent (e.g., acetonitrile, DMF, DMSO).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Initiation: Place the reaction vessel in front of a light source (e.g., blue LEDs, 455 nm) and begin stirring.[4]

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, LC-MS, NMR).

Visualizations

Photocatalytic_Cycle PC This compound (PC) PC_star This compound* (PC*) PC->PC_star hv (Visible Light) PC_red PC•⁻ PC_star->PC_red SET (Reductive Quenching) Substrate Substrate (S) Radical_Intermediate Radical Intermediate (S•) Substrate:s->Radical_Intermediate:n Product Product (P) Radical_Intermediate:s->Product:n PC_red->PC SET

Caption: Reductive quenching photocatalytic cycle of this compound.

Degradation_Pathway PC This compound PC_star This compound* PC->PC_star hv Degradation_Product Substituted Product (e.g., 4DP-Me-BN) PC_star->Degradation_Product Photosubstitution Reagent Amine or Carboxylic Acid Reagent->Degradation_Product

Caption: A common degradation pathway of this compound via photosubstitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization A Assemble Reaction (Substrate, Reagents, this compound) B Add Solvent A->B C Degas Mixture B->C D Irradiate with Visible Light C->D E Monitor Reaction Progress (TLC, HPLC, NMR) D->E F Monitor Catalyst Stability (HPLC) D->F G Analyze Yield and Purity E->G H If Degradation is High, Optimize Conditions F->H G->H Low Yield I Successful Reaction G->I High Yield

Caption: Experimental workflow for enhancing this compound lifetime.

References

Technical Support Center: Recyclability and Reuse of 4CzIPN Photocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recyclability and reuse of the 4CzIPN photocatalyst. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and performance data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Is the this compound photocatalyst recyclable?

A1: Yes, this compound (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is known for its good chemical and photostability, which allows for its recovery and reuse in multiple photocatalytic cycles.[1][2] However, the efficiency of recycling depends on the reaction conditions, recovery method, and the potential for degradation in the presence of certain reagents.

Q2: What are the common methods for recovering this compound after a reaction?

A2: As a solid, this compound can typically be recovered using physical methods such as filtration or centrifugation if it is used as a suspension.[3] If it is dissolved in the reaction media, recovery often involves precipitation by adding a non-solvent, followed by filtration. The choice of solvent and non-solvent is critical and depends on the solubility of this compound and the other components of the reaction mixture.[4] Another effective method is to concentrate the reaction mixture by rotary evaporation and then wash the resulting solid with a solvent in which this compound has low solubility to remove residual reactants and products.[4]

Q3: How many times can this compound be reused?

A3: The number of times this compound can be reused without a significant loss of activity depends on the specific reaction and the efficiency of the recovery process. While some studies on other photocatalysts have shown successful reuse for more than five cycles, the performance of recycled this compound should be evaluated on a case-by-case basis.[3] Monitoring the catalyst's performance in terms of reaction yield or conversion rate over several cycles is recommended.

Q4: Can this compound be immobilized to simplify recycling?

A4: Yes, immobilizing this compound on a solid support (e.g., polymers, resins, or magnetic nanoparticles) is an excellent strategy to facilitate its recovery and reuse.[5][6][7][8][9] Immobilization can prevent catalyst agglomeration and simplifies separation from the reaction mixture, often allowing for simple filtration or magnetic separation.[5][10]

Q5: What are the known degradation pathways for this compound?

A5: While generally stable, this compound can undergo degradation under certain conditions. For instance, it has been reported to interact with carboxylic acids and amines, which can lead to its degradation.[11] Photosubstitution reactions are also a possibility.[12][13] Understanding the components of your reaction mixture is crucial to mitigating potential degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the recycling and reuse of this compound.

Issue Potential Cause Recommended Solution
Decreased Catalytic Activity in Recycled this compound 1. Physical Loss of Catalyst: Incomplete recovery during filtration, centrifugation, or washing steps.- Optimize the recovery protocol. Use finer filter paper or increase centrifugation time/speed. - Minimize the number of transfer steps.
2. Chemical Degradation: Interaction with reaction components (e.g., strong nucleophiles, acids).- Review the compatibility of all reagents with this compound.[11] - Consider performing a stability test of this compound under the reaction conditions without the substrate.
3. Photodegradation/Photosubstitution: Prolonged exposure to high-energy light or reaction with photogenerated intermediates.- Reduce the reaction time if possible. - Use a light source with a wavelength appropriate for the absorption of this compound to avoid high-energy UV light. - Characterize the recovered catalyst (e.g., by NMR or UV-Vis spectroscopy) to check for structural changes.[12][14]
4. Contamination: Residual reactants, products, or byproducts adsorbed on the catalyst surface.- Improve the washing procedure for the recovered catalyst. Use a solvent that effectively dissolves impurities but not this compound.[4] - Consider a recrystallization step for the recovered catalyst if purity is a major concern.[4]
Change in Reaction Selectivity 1. Formation of Active Degradation Products: Degradation of this compound may produce new species that catalyze alternative reaction pathways.- Characterize the recovered catalyst to identify any new species. - Re-evaluate the reaction mechanism with the potential involvement of degradation products.
Difficulty in Recovering this compound 1. High Solubility in the Reaction Mixture: this compound remains dissolved after the reaction.- Add a non-solvent to precipitate the catalyst. Refer to solubility data to select an appropriate non-solvent.[4] - If applicable, consider switching to a solvent system where this compound has lower solubility at the end of the reaction (e.g., by cooling).
2. Fine Particle Size: The catalyst forms a very fine suspension that is difficult to filter.- Use a membrane filter with a smaller pore size. - Employ centrifugation at higher speeds. - Consider immobilization of the catalyst for future experiments.
Leaching of Immobilized this compound 1. Weak Catalyst-Support Interaction: The linkage between this compound and the solid support is not stable under the reaction conditions.- Choose a more robust immobilization strategy (e.g., covalent bonding over physical adsorption).[7] - Perform a leaching test by running the reaction for a shorter period, removing the immobilized catalyst, and allowing the filtrate to continue reacting to see if any catalytic activity remains in the solution.[15][16]

Quantitative Data on Recyclability

The following table provides an illustrative example of the performance of recycled this compound in a hypothetical photocatalytic reaction. Actual results may vary depending on the specific experimental conditions.

Recycle Run Reaction Yield (%) Catalyst Recovery (%) Observations
19598Bright yellow catalyst recovered.
29397No significant change in catalyst appearance.
39196Slight decrease in yield, catalyst color remains consistent.
48895Noticeable decrease in yield.
58294Further decrease in activity, potential for catalyst degradation or accumulation of impurities.

Experimental Protocols

Protocol 1: Recovery and Reuse of this compound (Precipitation Method)
  • Reaction Completion: Once the reaction is complete (as determined by a suitable analytical technique like TLC or GC-MS), stop the irradiation.

  • Catalyst Precipitation: If this compound is dissolved in the reaction solvent (e.g., THF, Dichloromethane), add a non-solvent (e.g., Methanol, Hexane) in which this compound has poor solubility until a precipitate is observed.[4] The choice of non-solvent should be one in which the product and remaining starting materials are soluble.

  • Isolation: Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the recovered catalyst on the filter paper with the non-solvent used for precipitation to remove any adsorbed impurities. A final wash with a low-boiling-point solvent like pentane (B18724) can facilitate drying.[4]

  • Drying: Dry the recovered this compound under vacuum to remove residual solvents.

  • Characterization (Optional but Recommended): Characterize the recovered catalyst by techniques such as ¹H NMR, UV-Vis spectroscopy, or mass spectrometry to assess its purity and structural integrity.

  • Reuse: Use the recovered and dried this compound in a subsequent catalytic run under identical conditions.

  • Performance Evaluation: Determine the reaction yield or conversion for each cycle to evaluate the recyclability of the catalyst.

Protocol 2: Leaching Test for Immobilized this compound
  • Reaction Setup: Set up the photocatalytic reaction using the immobilized this compound under the desired conditions.

  • Mid-reaction Sampling: After a certain period (e.g., 30-50% of the usual reaction time), stop the irradiation and rapidly separate the immobilized catalyst from the reaction mixture by filtration or magnetic decantation.

  • Continued Reaction of Filtrate: Transfer the filtrate (which is now free of the immobilized catalyst) to a new reaction vessel and continue to irradiate it under the same conditions for the remainder of the reaction time.

  • Analysis: Analyze the final reaction mixture of the filtrate. If the reaction continues to proceed, it indicates that some of the catalytically active species have leached from the solid support into the solution.[15][16]

  • Control Experiment: In parallel, run a control experiment where the immobilized catalyst is stirred in the reaction solvent without the substrate under irradiation to check for solvent-induced leaching.

Visualizations

experimental_workflow cluster_reaction Photocatalytic Reaction cluster_recovery Catalyst Recovery cluster_analysis Analysis & Reuse A 1. Setup Reaction with this compound B 2. Irradiate and Monitor Progress A->B C 3. Reaction Completion B->C D 4. Precipitate/Filter Catalyst C->D E 5. Wash Catalyst D->E F 6. Dry Catalyst E->F G 7. Characterize Recovered Catalyst (Optional) F->G H 8. Reuse in a New Reaction G->H H->A Recycle I 9. Evaluate Performance H->I

Caption: Experimental workflow for the recycling of this compound photocatalyst.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions Start Decreased Activity of Recycled this compound Cause1 Physical Loss? Start->Cause1 Cause2 Chemical Degradation? Start->Cause2 Cause3 Contamination? Start->Cause3 Sol1 Optimize Recovery Protocol (Filtration/Centrifugation) Cause1->Sol1 Yes Sol2 Check Reagent Compatibility & Characterize Catalyst Cause2->Sol2 Yes Sol3 Improve Washing Protocol or Recrystallize Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for decreased this compound activity.

References

Validation & Comparative

A Comparative Guide to 4CzIPN and Ruthenium Photocatalysts: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photocatalyst is a critical decision that can significantly impact the efficiency, sustainability, and overall success of a chemical transformation. This guide provides a detailed comparison of the performance of the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) and traditional ruthenium-based photocatalysts, supported by experimental data and methodologies.

This comparison will delve into key performance metrics, typical reaction mechanisms, and the advantages and disadvantages of each catalyst class, enabling informed decisions for your research and development endeavors.

At a Glance: Key Performance Metrics

The efficacy of a photocatalyst is determined by a combination of its photophysical and electrochemical properties. The following tables summarize the key performance indicators for this compound and a representative ruthenium photocatalyst, Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), to provide a clear quantitative comparison.

Photophysical Properties This compound [Ru(bpy)₃]²⁺
Photoluminescence Quantum Yield (Φ) Up to 94.6%[1]~9.5%
Excited-State Lifetime (τ) Prompt: 3-7 ns; Delayed: several μs[2][3]~1100 ns in acetonitrile[4][5]
Absorption Maximum (λₘₐₓ) ~448 nm (in DCM)[6]~452 nm
Molar Extinction Coefficient (ε) HighModerate
Electrochemical Properties (vs SCE in DCM) This compound [Ru(bpy)₃]²⁺
Ground State Oxidation Potential (Eₒₓ) +1.51 V[2][6]+1.29 V
Ground State Reduction Potential (EᵣₑᏧ) -1.21 V[2][6]-1.33 V[4]
Excited State Oxidation Potential (Eₒₓ) -1.09 V[2][3]-0.81 V
Excited State Reduction Potential (EᵣₑᏧ) +1.39 V[2][3]+0.77 V[4]

Delving Deeper: A Comparative Analysis

This compound: The Metal-Free Powerhouse

This compound has emerged as a leading metal-free, organic photocatalyst, largely due to its unique photophysical properties.[1][7] Its high photoluminescence quantum yield is a result of its ability to harness both singlet and triplet excited states through a process called Thermally Activated Delayed Fluorescence (TADF).[1][7] This leads to a long excited-state lifetime, providing ample opportunity for the catalyst to engage in single electron transfer (SET) processes with substrates.[1]

The carbazole (B46965) donor units and the dicyanobenzene acceptor core of this compound allow for facile tuning of its redox properties.[8] As indicated in the table, this compound possesses a wide redox window in its excited state, making it a versatile catalyst capable of both oxidizing and reducing a broad range of substrates. Its strong oxidizing power in the excited state is particularly noteworthy.

Ruthenium Complexes: The Established Standard

Ruthenium-based photocatalysts, particularly [Ru(bpy)₃]²⁺ and its derivatives, have been the workhorses of photoredox catalysis for decades.[2][9] Their popularity stems from their well-understood photophysical properties, including a long-lived metal-to-ligand charge transfer (MLCT) excited state and tunable redox potentials achieved through ligand modification.[2][10]

Upon photoexcitation, these d⁶ metal complexes can readily participate in both oxidative and reductive quenching cycles.[10] While their quantum yields are generally lower than that of this compound, their robust nature and predictable reactivity have made them indispensable tools in organic synthesis.

Reaction Mechanisms: A Visual Guide

The general mechanisms through which these photocatalysts operate involve either an oxidative or a reductive quenching cycle. The choice of cycle depends on the relative redox potentials of the photocatalyst and the substrate.

oxidative_quenching_cycle cluster_quenching Quenching cluster_regeneration Regeneration PC PC PC_star PC* PC->PC_star PC_plus PC+ PC_star->PC_plus + D PC_star->PC_plus PC_plus->PC + A PC_plus->PC D Donor (D) D_plus D•+ A Acceptor (A) A_minus A•-

Caption: Oxidative Quenching Cycle.

In an oxidative quenching cycle, the excited photocatalyst (PC*) is quenched by an electron donor (D), resulting in an oxidized donor (D•+) and the reduced photocatalyst. The photocatalyst is then regenerated by transferring an electron to an acceptor (A).

reductive_quenching_cycle cluster_quenching Quenching cluster_regeneration Regeneration PC PC PC_star PC* PC->PC_star PC_minus PC- PC_star->PC_minus + A PC_star->PC_minus PC_minus->PC + D PC_minus->PC A Acceptor (A) A_minus A•- D Donor (D) D_plus D•+

Caption: Reductive Quenching Cycle.

Conversely, in a reductive quenching cycle, the excited photocatalyst (PC*) is quenched by an electron acceptor (A), generating a reduced acceptor (A•-) and the oxidized photocatalyst. A subsequent electron transfer from a donor (D) regenerates the ground-state photocatalyst.

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible assessment of photocatalyst performance, a standardized experimental protocol is crucial. The following methodology outlines the key steps for evaluating the photocatalytic degradation of a model pollutant, such as an organic dye or a persistent organic pollutant.

1. Materials and Reagents:

  • Photocatalyst: this compound or Ruthenium complex.

  • Model Pollutant: A stock solution of a known concentration (e.g., 10 ppm of Rhodamine B or 20 ppm of tetracycline).[11]

  • Solvent: High-purity deionized water or an appropriate organic solvent.

  • pH Adjustment: Dilute solutions of acid (e.g., HCl) and base (e.g., NaOH).

  • Internal Standard: For quantitative analysis using techniques like HPLC or GC.

2. Photocatalytic Reactor Setup:

  • Reaction Vessel: A quartz or borosilicate glass vessel transparent to the irradiation wavelength.

  • Light Source: A lamp with a specific wavelength output (e.g., 455 nm blue LED for this compound or a broad-spectrum visible light source for ruthenium complexes).[1] The light intensity should be controlled and measured.

  • Stirring: A magnetic stirrer to ensure a homogeneous suspension of the photocatalyst.

  • Temperature Control: A water jacket or cooling fan to maintain a constant reaction temperature.

  • Atmosphere Control: A means to sparge the solution with a specific gas (e.g., nitrogen for deoxygenation or air/oxygen as an electron scavenger).

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_reaction Photoreaction cluster_analysis Analysis A Prepare Pollutant Solution B Add Photocatalyst A->B C Adjust pH B->C D Stir in Dark (Adsorption-Desorption Equilibrium) C->D E Irradiate with Light Source D->E F Collect Aliquots at Time Intervals E->F G Filter to Remove Catalyst F->G H Analyze Pollutant Concentration (e.g., UV-Vis, HPLC) G->H

Caption: Photocatalytic Performance Evaluation Workflow.

3. Experimental Procedure:

  • Catalyst Dispersion: Disperse a specific amount of the photocatalyst in the model pollutant solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for the establishment of an adsorption-desorption equilibrium between the pollutant and the catalyst surface.[12] This is a critical step to differentiate between removal by adsorption and photocatalytic degradation.

  • Initiation of Photocatalysis: Turn on the light source to initiate the reaction.

  • Sampling: Collect aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[12]

  • Sample Preparation: Immediately filter the collected aliquots through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and quench the reaction.[12]

4. Data Analysis:

  • Quantification: Analyze the concentration of the model pollutant in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Calculation of Degradation Efficiency: Calculate the degradation efficiency (%) at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • Kinetic Analysis: Determine the reaction kinetics by plotting the concentration data versus time. Often, photocatalytic degradation follows pseudo-first-order kinetics, where a plot of ln(C₀/Cₜ) versus time yields a straight line. The slope of this line represents the apparent rate constant (kₐₚₚ).

  • Quantum Yield Determination: For a more rigorous comparison, the quantum yield (Φ) of the reaction should be determined. This is the ratio of the number of molecules reacted to the number of photons absorbed by the photocatalyst.

Conclusion: Choosing the Right Catalyst for Your Needs

The choice between this compound and ruthenium-based photocatalysts depends heavily on the specific requirements of the chemical transformation.

This compound is an excellent choice when:

  • Metal-free conditions are desired, particularly in pharmaceutical and materials science applications where metal contamination is a concern.

  • High quantum efficiency is paramount for maximizing reaction rates and product yield.

  • A highly oxidizing or reducing excited state is required to drive challenging redox reactions.

Ruthenium photocatalysts remain a strong option for:

  • Well-established and predictable reactivity in a wide range of organic transformations.

  • Robustness and stability under various reaction conditions.

  • Fine-tuning of redox potentials through a vast library of available ligands.

By carefully considering the performance data, mechanistic pathways, and experimental protocols outlined in this guide, researchers can make a more informed decision in selecting the optimal photocatalyst to accelerate their scientific discoveries and streamline their drug development processes.

References

4CzIPN: A Superior Metal-Free Alternative to Traditional Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photochemistry, photosensitizers are pivotal molecules that absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions. For decades, this field has been dominated by metal-based photosensitizers, particularly those containing heavy metals like ruthenium and iridium. However, the emergence of purely organic photosensitizers, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), is shifting the paradigm. This guide provides a comprehensive comparison of the advantages of this compound over traditional metal-based photosensitizers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Key Performance Indicators: A Side-by-Side Comparison

The efficacy of a photosensitizer is determined by several key photophysical parameters. The following tables summarize the quantitative data for this compound and representative traditional metal-based photosensitizers.

ParameterThis compoundRuthenium (II) Complexes (e.g., [Ru(bpy)₃]²⁺)Porphyrin-based (e.g., Photofrin®)
Singlet Oxygen Quantum Yield (ΦΔ) ~0.61 - 0.95~0.22 - 0.87[1][2]~0.44 - 0.85[3]
Photoluminescence Quantum Yield (ΦPL) > 90%Low (due to efficient intersystem crossing)Variable, generally lower than this compound
Excited-State Lifetime (τ) 5.1 µs[4]0.1 - 10 µs[5]Nanoseconds to microseconds
Molar Extinction Coefficient (ε) High in the visible regionHigh in the visible regionVery high in the Soret band (~400 nm), weaker in the Q bands (visible region)
Redox Potential Excellent redox windowTunable redox potentialsReadily undergoes oxidation and reduction
Photostability Good chemical stability[6]Can be prone to photobleaching[5]Susceptible to photodegradation[7]
Toxicity Metal-free, lower intrinsic toxicity[8]Potential for heavy metal toxicity[9]Can cause prolonged skin photosensitivity[10]
Cost & Availability Relatively inexpensive and accessible[11]Often expensive due to precious metals[9]Can be costly to produce and purify[7]

Delving into the Mechanisms and Advantages

The superiority of this compound stems from its unique molecular structure and photophysical properties, which translate into tangible advantages in various applications.

Photodynamic Therapy (PDT)

In PDT, a photosensitizer is administered and subsequently activated by light of a specific wavelength to generate reactive oxygen species (ROS), such as singlet oxygen, which induce cell death in cancerous tissues.

PDT_Mechanism cluster_0 Photosensitizer Excitation cluster_1 ROS Generation cluster_2 Cellular Effect PS Photosensitizer (PS) PS_S1 Singlet Excited State (¹PS) PS->PS_S1 Absorption Light Light (hν) Light->PS PS_T1 Triplet Excited State (³PS) PS_S1->PS_T1 Intersystem Crossing (ISC) O2 ³O₂ (Ground State Oxygen) PS_T1->O2 Energy Transfer (Type II) Substrate Substrate (e.g., Biomolecule) PS_T1->Substrate Electron Transfer (Type I) O2_S ¹O₂ (Singlet Oxygen) O2->O2_S Oxidized_Substrate Oxidized Substrate O2_S->Oxidized_Substrate Oxidation Substrate->Oxidized_Substrate Radicals Radical Species Substrate->Radicals Cell_Death Cell Death (Apoptosis, Necrosis) Oxidized_Substrate->Cell_Death Radicals->Oxidized_Substrate Reaction with O₂ SOQY_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_PS Prepare solutions of photosensitizer (sample and reference) Mix Mix photosensitizer and probe solutions in a cuvette Prep_PS->Mix Prep_Probe Prepare solution of singlet oxygen probe (e.g., DPBF) Prep_Probe->Mix Irradiate Irradiate the sample with a specific wavelength of light Mix->Irradiate Monitor Monitor the decrease in probe absorbance/fluorescence over time Irradiate->Monitor Plot Plot probe signal vs. irradiation time Monitor->Plot Calculate Calculate the rate of probe degradation Plot->Calculate Compare Compare the rate with a reference photosensitizer of known ΦΔ Calculate->Compare Final_SOQY Determine ΦΔ of the sample Compare->Final_SOQY

References

4CzIPN vs. other TADF photocatalysts: a comparative study.

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of photoredox catalysis, organic photocatalysts exhibiting Thermally Activated Delayed Fluorescence (TADF) have emerged as a compelling alternative to traditional iridium and ruthenium-based complexes.[1][2] Among these, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, commonly known as 4CzIPN, has garnered significant attention since 2016 for its exceptional photophysical properties and broad applicability in organic synthesis.[3][4] This guide provides a comprehensive comparison of this compound with other notable TADF photocatalysts, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal catalyst for their specific applications.

Overview of this compound

This compound is a donor-acceptor fluorophore composed of four carbazole (B46965) electron donor units attached to an isophthalonitrile acceptor core.[3][5] This structure gives rise to its remarkable properties, including strong absorption in the visible light spectrum, a high photoluminescence quantum yield (PLQY), and a long excited-state lifetime.[6][7] These characteristics are comparable to the widely used iridium complex [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.[2][3] The excellent redox window and chemical stability of this compound further contribute to its versatility in a wide range of organic transformations.[4]

Comparative Performance Data

The following tables summarize the key photophysical and electrochemical properties of this compound in comparison to other TADF photocatalysts and a standard iridium complex.

Table 1: Photophysical Properties of Selected Photocatalysts

Photocatalystλabs (nm)λem (nm)PLQY (ΦPL)τp (ns)τd (μs)ΔEST (eV)Triplet Energy (ET) (eV)
This compound 435 (in MeCN)[3]520 (in DCM)[3]> 90%[7]18.7 (in MeCN)[3]1.39 (in MeCN)[3]0.12 (in DCM)[3]-
pDTCz-DPmS 363 (in DCM)[5]495 (in DCM)[3]-3-7 (in various solvents)[3]Becomes shorter with increasing solvent polarity[3]0.27 (in DCM)[3]Higher than this compound[5]
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 -------

Note: λabs = Absorption Maximum, λem = Emission Maximum, PLQY = Photoluminescence Quantum Yield, τp = Prompt Fluorescence Lifetime, τd = Delayed Fluorescence Lifetime, ΔEST = Singlet-Triplet Energy Gap. Data is presented as reported in the cited literature; solvent conditions are specified where available.

Table 2: Electrochemical Properties of Selected Photocatalysts

PhotocatalystEox (V vs SCE)Ered (V vs SCE)Eox* (V vs SCE)Ered* (V vs SCE)
This compound +1.49[8]-1.24[8]-1.11[9]+1.36[9]
pDTCz-DPmS Similar to this compound[3]More negative than this compound[3]Similar to this compound[3]More positive than this compound[3]
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 +1.29-1.37-1.31+1.23

Note: Eox = Ground State Oxidation Potential, Ered = Ground State Reduction Potential, Eox = Excited State Oxidation Potential, Ered* = Excited State Reduction Potential. The excited state potentials are calculated using the equations: Eox* = Eox - E0,0 and Ered* = Ered + E0,0, where E0,0 is the zero-zero excitation energy.[2][9]*

Key Advantages of this compound and Alternatives

This compound stands out due to its:

  • High Quantum Yield: Ensures efficient utilization of light energy.[7]

  • Long Excited-State Lifetime: The microsecond-range delayed fluorescence provides a sufficient window for bimolecular reactions to occur.[3]

  • Versatile Redox Potentials: Enables it to participate in both oxidative and reductive quenching cycles, making it suitable for a broad scope of chemical transformations.[7]

  • Metal-Free Nature: Offers a more sustainable and cost-effective alternative to precious metal catalysts.[1]

pDTCz-DPmS , a pyrimidyl sulfone-based TADF photocatalyst, presents some advantages over this compound:

  • Better Ground State Reducing Agent: Its more negative ground state reduction potential makes it a stronger photoreductant.[3][9]

  • Increased Photostability: Exhibits higher stability under irradiation compared to this compound.[5]

  • Higher Triplet Energy: This can be beneficial for energy transfer processes.[5]

  • More Intense Light Absorption: The increased conjugation in pDTCz-DPmS leads to a more intense charge-transfer band in the UV-vis absorption spectrum.[3][9]

Experimental Protocols

Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY of a TADF photocatalyst is a critical measure of its emission efficiency. A common method for its determination is as follows:

  • Sample Preparation: Prepare a dilute solution of the photocatalyst in a suitable solvent (e.g., toluene, DCM, or MeCN). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Instrumentation: Utilize a calibrated integrating sphere coupled to a spectrofluorometer.

  • Measurement:

    • Record the emission spectrum of the sample upon excitation at a specific wavelength (e.g., 370 nm or 420 nm).[10]

    • Record the scattering profile of the pure solvent (blank).

    • Record the spectrum of the excitation light passing through the blank.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. Modern spectrofluorometer software often performs this calculation automatically.

Determination of Excited-State Lifetimes

The prompt and delayed fluorescence lifetimes are determined using time-resolved photoluminescence spectroscopy:

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system or a multi-channel scaler (MCS) setup is typically used. A pulsed laser or LED is used as the excitation source.

  • Measurement:

    • The sample is excited with a short pulse of light.

    • The decay of the subsequent emission is recorded over time.

  • Data Analysis: The resulting decay curve is fitted to a multi-exponential decay model to extract the lifetimes of the prompt (nanosecond scale) and delayed (microsecond to millisecond scale) fluorescence components.[3]

Electrochemical Measurements (Cyclic Voltammetry)

Cyclic voltammetry is employed to determine the ground state oxidation and reduction potentials:

  • Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The photocatalyst is dissolved in a suitable solvent (e.g., DCM or MeCN) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potentials at which oxidation and reduction peaks occur are recorded.

  • Referencing: The measured potentials are often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

Visualizing the Mechanism and Workflow

To better understand the processes involved in TADF photocatalysis, the following diagrams illustrate the general mechanism and a typical experimental workflow.

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Prompt Fluorescence (kPF) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (kISC) PC_star PC* S1->PC_star SET or EnT T1->S0 Phosphorescence (kPh) T1->S1 Reverse Intersystem Crossing (kRISC) (Thermal Energy) T1->PC_star SET or EnT Product Product PC_star->Product Reaction Substrate Substrate

Caption: General Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_analysis Analysis & Purification Reactants Reactants & Solvent Catalyst Photocatalyst (e.g., this compound) Reactants->Catalyst Degas Degas Mixture (e.g., N₂ sparging) Catalyst->Degas Irradiation Irradiate with Light Source (e.g., Blue LED) Degas->Irradiation Stirring Stir at Room Temperature Irradiation->Stirring TLC_GCMS Monitor Reaction Progress (TLC, GC-MS) Stirring->TLC_GCMS Workup Aqueous Workup TLC_GCMS->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization

Caption: A typical experimental workflow for a photocatalytic organic transformation using a TADF catalyst.

Conclusion

This compound has established itself as a powerful and versatile metal-free photocatalyst for a wide array of organic reactions. Its favorable photophysical and electrochemical properties often match or exceed those of traditional metal-based catalysts. However, the field of TADF photocatalysis is continually advancing, with new catalysts like pDTCz-DPmS offering potential advantages in specific contexts, such as enhanced reducing power and photostability. The choice of photocatalyst will ultimately depend on the specific requirements of the reaction, including the redox potentials of the substrates and the desired reaction pathway. This guide provides the fundamental data and methodologies to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Photocatalysts: Benchmarking 4CzIPN Against Eosin Y and Other Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photocatalyst is a critical decision that influences the efficiency, selectivity, and sustainability of a chemical transformation. This guide provides an objective comparison of the thermally activated delayed fluorescence (TADF) photocatalyst 4CzIPN against the classic organic dye Eosin (B541160) Y and other common photosensitizers. The comparison is supported by experimental data and detailed protocols to aid in practical application.

Introduction to Photosensitizers

Photocatalysts are substances that, upon absorbing light, facilitate chemical reactions without being consumed in the process. Organic dyes have emerged as cost-effective and environmentally benign alternatives to traditional transition-metal-based catalysts, such as those containing iridium and ruthenium.[1][2][3]

  • This compound (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is a powerful, metal-free organophotocatalyst known for its high photoluminescence quantum yield (PLQY) and long excited-state lifetime, which are attributed to its TADF properties.[4][5] These characteristics make it a highly effective single-electron transfer (SET) agent under visible light.[5]

  • Eosin Y is a widely used xanthene dye that is inexpensive, readily available, and possesses favorable photophysical properties.[6] It absorbs green light and, through intersystem crossing, forms a long-lived triplet excited state that is both a potent oxidant and reductant, enabling it to participate in a broad range of organic transformations.[6][7]

  • Other notable photosensitizers included in this comparison are Rose Bengal and Methylene Blue, which are common organic dyes, as well as representative Iridium and Ruthenium complexes, which are benchmarks in the field of photoredox catalysis.[8][9][10]

Quantitative Data Presentation

The performance of a photocatalyst is dictated by its photophysical and electrochemical properties. The following tables summarize key data for this compound, Eosin Y, and other selected photosensitizers to facilitate a direct comparison.

Table 1: Photophysical Properties of Selected Photosensitizers

Photocatalystλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Photoluminescence Quantum Yield (Φ)Excited State Lifetime (τ)Solvent
This compound 365, 435[4][11]551[4]-> 90%[4][12]τp = 18.7 ns, τd = 1.39 µs[11][13]Acetonitrile
Eosin Y 525, 539[14][15]560[16]60,803 - 112,000[14][15]0.2 - 0.67[16][17]24 µs (triplet)[7][14]Various
Rose Bengal 548[18]----Aqueous
Methylene Blue 664[19]--Low[8]-Aqueous
[Ru(bpy)3]2+ ~450~610~14,000~0.06~1.1 µsAcetonitrile
fac-Ir(ppy)3 ~375, ~460~510~50,000~1.0~1.9 µsToluene

Note: Photophysical properties can be highly solvent-dependent. The values presented are representative and may vary under different experimental conditions. τp and τd for this compound refer to the prompt and delayed fluorescence lifetimes, respectively.

Table 2: Electrochemical Properties of Selected Photosensitizers

PhotocatalystEox (V vs SCE)Ered (V vs SCE)Eox (V vs SCE)Ered (V vs SCE)Triplet Energy (ET) (eV)
This compound +1.51[13]-1.21[13]-1.09[11]+1.39[11]2.60[11]
Eosin Y +0.78 to +0.83[1][14]-1.06 to -1.10[1][14]-1.08+0.761.84
[Ru(bpy)3]2+ +1.29-1.33-0.81+0.772.12
fac-Ir(ppy)3 +0.77-2.14-1.73+0.312.42

Note: Potentials are reported versus the Saturated Calomel Electrode (SCE). E represents the excited state potential, which is a key indicator of the catalyst's redox power upon photoexcitation.*

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in photocatalysis is crucial for understanding and optimizing reactions.

Photoredox Catalytic Cycle

A photocatalyst (PC) can operate through two primary quenching cycles: oxidative and reductive. In the oxidative quenching cycle , the excited photocatalyst (PC) is oxidized by an electron acceptor. In the reductive quenching cycle , the PC is reduced by an electron donor. The choice of cycle depends on the specific substrates and reaction conditions.

Photoredox_Cycle cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC_ox PC PC_star_ox PC* PC_ox->PC_star_ox PC_plus PC+ PC_star_ox->PC_plus -e- (to A) PC_plus->PC_ox +e- (from D) PC_minus_ox PC- A Acceptor (A) A_minus A- D_ox Donor (D) D_plus_ox D+ PC_red PC PC_star_red PC* PC_red->PC_star_red PC_minus_red PC- PC_star_red->PC_minus_red +e- (from D) PC_minus_red->PC_red -e- (to A) PC_plus_red PC+ D_red Donor (D) D_plus_red D+ A_red Acceptor (A) A_minus_red A-

Caption: General photoredox catalytic cycles.

Energy Level Diagram

The relative redox potentials of the photocatalysts in their ground and excited states determine their suitability for a given transformation. This diagram compares the potentials of this compound, Eosin Y, and common metal-based catalysts.

Energy_Levels axis_start axis_end axis_start->axis_end Potential (V vs SCE) Cz_GS_ox This compound Cz_ES_red Cz_GS_ox->Cz_ES_red Cz_GS_red Cz_ES_ox This compound* EY_GS_ox Eosin Y EY_ES_red EY_GS_ox->EY_ES_red EY_GS_red EY_ES_ox Eosin Y* Ru_GS_ox [Ru]2+ Ru_ES_red Ru_GS_ox->Ru_ES_red Ru_GS_red Ru_ES_ox [Ru]2+* Ir_GS_ox [Ir] Ir_ES_red Ir_GS_ox->Ir_ES_red Ir_GS_red Ir_ES_ox [Ir]*

Caption: Ground and excited state redox potentials.

Experimental Protocols

Providing standardized protocols is essential for reproducibility and comparison of results across different laboratories.

General Protocol for a Photocatalytic Reaction using Eosin Y

This protocol is adapted for a generic C-H arylation of furan (B31954).[1][6]

Materials:

  • Reaction Vessel (e.g., 5 mL vial or Schlenk tube)

  • Magnetic stirrer and stir bar

  • Light Source (e.g., green LEDs, ~530 nm)

  • Furan

  • Aryl diazonium tetrafluoroborate (B81430) salt

  • Eosin Y (as photocatalyst, e.g., 2-5 mol%)

  • Solvent (e.g., dry DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To the reaction vessel equipped with a magnetic stir bar, add Eosin Y (e.g., 0.02 equivalents) and the aryl diazonium tetrafluoroborate salt (1 equivalent).

  • Add the dry solvent (e.g., 2.6 mL of DMSO).

  • Degas the resulting mixture by purging with an inert gas for 15-30 minutes. For more rigorous degassing, use "pump-freeze-thaw" cycles.[1]

  • Add furan (e.g., 20 equivalents) to the reaction mixture under the inert atmosphere.

  • Seal the vessel and place it in the photoreactor, ensuring it is positioned for uniform irradiation.

  • Irradiate the mixture with the green LED light source at room temperature with continuous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, quench the reaction (e.g., with water) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to isolate the crude product.

  • Purify the product using column chromatography.

Experimental_Workflow A 1. Reagent Addition (Catalyst, Substrates, Solvent) B 2. Degassing (Inert Gas Purge) A->B C 3. Irradiation (Visible Light, Stirring) B->C D 4. Reaction Monitoring (TLC, GC-MS, NMR) C->D E 5. Workup (Quench, Extraction, Drying) D->E F 6. Purification (Column Chromatography) E->F

Caption: General experimental workflow for photocatalysis.

Considerations for using this compound

While the general workflow is similar, reactions with this compound typically use a blue LED light source (~435-455 nm) to match its absorption maximum.[5][11] Due to its different redox properties, this compound may be better suited for reactions requiring a stronger excited-state reducing or oxidizing agent compared to Eosin Y.[11]

Comparative Performance Analysis

  • Redox Potential: this compound possesses a wider excited-state redox window compared to Eosin Y.[11] Specifically, this compound is a stronger photoreductant (Eox = -1.09 V) and a stronger photo-oxidant (Ered = +1.39 V) than Eosin Y (Eox = -1.08 V, Ered = +0.76 V). This makes this compound suitable for activating a broader range of substrates that are inaccessible to Eosin Y.

  • Quantum Yield and Lifetime: this compound exhibits a significantly higher photoluminescence quantum yield (>90%) compared to Eosin Y (~20-67%).[4][12][16][17] The long excited-state lifetime of this compound, a result of its TADF mechanism, allows for more efficient single-electron transfer processes, often leading to higher reaction yields and faster reaction times.[5][11]

  • Cost and Availability: Eosin Y is significantly less expensive and more readily available than this compound, making it a more practical choice for large-scale synthesis and initial methodology development.[6]

  • Solubility and Stability: this compound has limited solubility in many common aromatic solvents but is processable in solvents like dichloromethane.[4] Eosin Y is soluble in a wider range of polar solvents. The photostability of the catalyst can also be a factor, with some studies suggesting that TADF compounds like this compound can offer advantages in this regard.[11]

Both this compound and Eosin Y are powerful photocatalysts with distinct advantages. Eosin Y remains an excellent choice for a wide variety of transformations due to its low cost, ease of use, and well-established reactivity. However, for challenging reactions that require higher redox potentials and greater quantum efficiency, this compound presents a superior, albeit more expensive, alternative. The choice of catalyst should be guided by the specific electrochemical requirements of the desired transformation, cost considerations, and the desired reaction conditions. The data and protocols provided in this guide serve as a starting point for researchers to make informed decisions in the design and execution of their photocatalytic experiments.

References

A Comparative Guide to the Quantum Yield of 4CzIPN and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photoluminescence quantum yield (PLQY) of the prominent thermally activated delayed fluorescence (TADF) emitter, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and its derivatives. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental methodologies.

Performance Comparison of this compound and its Derivatives

This compound is a well-established metal-free organic photocatalyst and TADF emitter, renowned for its high photoluminescence quantum yield, which can reach up to 94.6%.[1] Its unique donor-acceptor structure, featuring four carbazole (B46965) donor units and a dicyanobenzene acceptor core, facilitates efficient harvesting of triplet excitons through reverse intersystem crossing (RISC), leading to its characteristic delayed fluorescence.[1] The quantum yield of these materials is a critical parameter, directly influencing their efficiency in applications ranging from organic light-emitting diodes (OLEDs) to photocatalysis.

The substitution on the carbazole moieties of this compound can modulate its photophysical properties. The following table summarizes the quantum yield and other relevant photophysical data for this compound and some of its derivatives.

CompoundSubstituent on CarbazolePhotoluminescence Quantum Yield (ΦPL) [%]Emission Maximum (λem) [nm]Solvent
This compound None94.6551Acetonitrile
This compound-Me Methyl85560Toluene
This compound-tBu tert-Butyl92563Toluene
This compound-Ph Phenyl78589Toluene

Note: The photophysical properties of these compounds can be solvent-dependent.

Experimental Protocols

The determination of the photoluminescence quantum yield is a critical aspect of characterizing TADF emitters. The following is a generalized experimental protocol for measuring the absolute PLQY using an integrating sphere, a common method for such compounds.

Objective: To determine the absolute photoluminescence quantum yield of this compound and its derivatives in solution.

Materials and Equipment:

  • Fluorometer equipped with an integrating sphere (e.g., Hamamatsu Quantaurus-QY)

  • Xenon lamp as the excitation source

  • Monochromator for wavelength selection

  • Cuvettes (quartz, 10 mm path length)

  • Spectroscopic grade solvents (e.g., toluene, acetonitrile)

  • This compound and its derivatives

Procedure:

  • Sample Preparation:

    • Prepare dilute solutions of the sample compounds in the desired spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize re-absorption effects.

    • Prepare a blank sample containing only the solvent.

  • Measurement of the Blank Sample:

    • Place the cuvette with the blank solvent in the integrating sphere.

    • Excite the blank sample at the chosen wavelength.

    • Record the spectrum of the scattered excitation light from the blank sample. This serves as the reference.

  • Measurement of the Sample:

    • Place the cuvette with the sample solution in the integrating sphere.

    • Excite the sample at the same wavelength used for the blank.

    • Record the emission spectrum of the sample. This will include the scattered excitation light and the photoluminescence from the sample.

  • Data Analysis:

    • The instrument's software calculates the absolute PLQY by comparing the number of photons emitted by the sample to the number of photons absorbed.

    • The number of absorbed photons is determined by the difference in the intensity of the scattered excitation light between the blank and the sample measurements.

    • The number of emitted photons is determined by integrating the area of the sample's emission spectrum.

    The quantum yield (Φ) is calculated using the following formula:

    Φ = (Number of emitted photons) / (Number of absorbed photons)

Visualizing the Photophysical Process and Experimental Workflow

To better understand the underlying photophysics of this compound and the experimental procedures, the following diagrams are provided.

TADF_Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (very slow) T1->S1 Reverse Intersystem Crossing (RISC) dummy1 Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_sample Prepare dilute sample solution (Abs < 0.1) measure_sample Measure emission and scattering from sample in integrating sphere prep_sample->measure_sample prep_blank Prepare blank solvent sample measure_blank Measure scattering from blank in integrating sphere prep_blank->measure_blank calc_absorption Calculate absorbed photons measure_blank->calc_absorption measure_sample->calc_absorption calc_emission Calculate emitted photons measure_sample->calc_emission calc_qy Calculate Quantum Yield (Φ) calc_absorption->calc_qy calc_emission->calc_qy

References

Electrochemical properties of 4CzIPN compared to other organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Electrochemical Properties of 4CzIPN and Other Organocatalysts

Introduction

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as this compound, has become a prominent metal-free photocatalyst in sustainable organic synthesis.[1][2] Its widespread adoption is attributed to its exceptional photophysical properties, including a high photoluminescence quantum yield, thermally activated delayed fluorescence (TADF), and a long excited-state lifetime.[2] These characteristics make this compound an effective single-electron transfer (SET) agent under visible light irradiation.[2] This guide provides an objective comparison of the electrochemical and photophysical properties of this compound with other organocatalysts, supported by experimental data and detailed methodologies. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate photocatalyst for their specific applications.

Electrochemical and Photophysical Properties: A Comparative Analysis

The efficacy of a photocatalyst is largely determined by its electrochemical and photophysical properties. These include its ability to absorb light, the energy and lifetime of its excited state, and its redox potentials in both the ground and excited states. The following table summarizes these key parameters for this compound and a comparable organocatalyst, 9,9'-(sulfonylbis(pyrimidine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) (pDTCz-DPmS), in various solvents.[3][4]

CatalystPropertyValueSolvent
This compound λabs (nm)448Dichloromethane (DCM)
λem (nm)544Dichloromethane (DCM)
E0,0 (eV)2.60Dichloromethane (DCM)
ΦPL (%)>90Degassed Toluene
τp (ns)3-7Toluene, THF, DCM, DMF
τd (µs)1.39Acetonitrile (B52724) (MeCN)
Eox (V vs SCE)+1.51Dichloromethane (DCM)
Ered (V vs SCE)-1.21Dichloromethane (DCM)
Eox (V vs SCE)-1.09Dichloromethane (DCM)
Ered (V vs SCE)+1.39Dichloromethane (DCM)
pDTCz-DPmS λabs (nm)363Dichloromethane (DCM)
λem (nm)524Dichloromethane (DCM)
E0,0 (eV)3.01Dichloromethane (DCM)
ΦPL (%)42Toluene
τp (ns)3-7Toluene, THF, DCM, DMF
τd (µs)Varies with solvent polarityToluene, THF, DCM, DMF
Eox (V vs SCE)+1.57Dichloromethane (DCM)
Ered (V vs SCE)-1.67Dichloromethane (DCM)
Eox (V vs SCE)-1.44Dichloromethane (DCM)
Ered (V vs SCE)+1.34Dichloromethane (DCM)
  • λabs : Wavelength of maximum absorption.

  • λem : Wavelength of maximum emission.

  • E0,0 : Zero-zero spectroscopic energy, an estimate of the excited state energy.

  • ΦPL : Photoluminescence quantum yield.

  • τp : Prompt fluorescence lifetime.

  • τd : Delayed fluorescence lifetime.

  • Eox : Ground state oxidation potential.

  • Ered : Ground state reduction potential.

  • E*ox : Excited state oxidation potential.

  • E*red : Excited state reduction potential.

From the data, it is evident that while this compound and pDTCz-DPmS have similar ground state oxidation potentials, pDTCz-DPmS is a stronger reducing agent in both its ground and excited states.[3][4] However, this compound possesses a higher photoluminescence quantum yield.[5] The choice between these catalysts would therefore depend on the specific redox requirements of the desired chemical transformation.

Experimental Protocols

The data presented above are typically acquired through a combination of electrochemical and photophysical techniques. The following are detailed methodologies for these key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a substance.[6]

Objective: To measure the ground state oxidation (Eox) and reduction (Ered) potentials of the organocatalyst.

Methodology:

  • Preparation of the Electrolyte Solution: A stock solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu4NPF6) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane).[7]

  • Preparation of the Analyte Solution: A solution of the organocatalyst (typically 1-5 mM) is prepared in the electrolyte solution.[7]

  • Electrochemical Cell Setup: A three-electrode system is assembled in an electrochemical cell containing the analyte solution.[8] This consists of:

    • A working electrode (e.g., glassy carbon or platinum).

    • A reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE).

    • A counter electrode (e.g., a platinum wire).

  • Deaeration: The solution is purged with an inert gas (e.g., argon or nitrogen) for a period of time to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a vertex potential, and then the scan is reversed back to the initial potential. The current response is measured as a function of the applied potential. This process is typically repeated for several cycles.[9]

  • Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) is analyzed to determine the peak potentials corresponding to the oxidation and reduction events. These are then reported relative to the reference electrode used. The excited state redox potentials are calculated from the ground state potentials and the excited state energy (E0,0).

Photophysical Measurements

Photophysical measurements are used to characterize the light-absorbing and emitting properties of a photocatalyst.[10]

Objective: To determine the absorption and emission spectra, photoluminescence quantum yield (ΦPL), and excited-state lifetime (τ) of the organocatalyst.

Methodology:

  • UV-Visible Absorption Spectroscopy:

    • A dilute solution of the organocatalyst is prepared in a suitable spectroscopic-grade solvent.

    • The absorption spectrum is recorded using a UV-Vis spectrophotometer.

    • The wavelength of maximum absorption (λabs) is determined from the spectrum.

  • Photoluminescence Spectroscopy:

    • The same solution is used in a spectrofluorometer.

    • The sample is excited at a wavelength where it absorbs strongly (often λabs).

    • The emission spectrum is recorded, and the wavelength of maximum emission (λem) is identified.

    • The zero-zero spectroscopic energy (E0,0) can be estimated from the intersection of the normalized absorption and emission spectra.[4]

  • Photoluminescence Quantum Yield (ΦPL) Measurement:

    • The ΦPL is determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.

    • An integrating sphere can also be used for an absolute measurement of the ΦPL.

  • Excited-State Lifetime (τ) Measurement:

    • Time-resolved photoluminescence spectroscopy is used to measure the decay of the emission intensity over time after excitation with a short pulse of light.

    • For TADF materials like this compound, the decay profile is often biexponential, allowing for the determination of both the prompt (τp) and delayed (τd) fluorescence lifetimes.[11]

Visualizing Photocatalytic Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental photocatalytic cycles and a typical experimental workflow for catalyst characterization.

G cluster_0 Photocatalytic Cycles cluster_1 Reductive Quenching cluster_2 Oxidative Quenching PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star hν (Light) D Donor (D) PC_minus PC- PC_star->PC_minus +e- A2 Acceptor (A) PC_plus PC+ PC_star->PC_plus -e- D_plus D+ D->D_plus -e- PC_minus->PC -e- A Acceptor (A) A_minus A- A->A_minus +e- A2_minus A- A2->A2_minus +e- PC_plus->PC +e- D2 Donor (D) D2_plus D+ D2->D2_plus -e-

Caption: General photocatalytic cycles of an organocatalyst (PC).

G cluster_0 Experimental Workflow for Photocatalyst Characterization synthesis Catalyst Synthesis & Purification uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis pl Photoluminescence Spectroscopy synthesis->pl cv Cyclic Voltammetry synthesis->cv data_analysis Data Analysis & Property Calculation uv_vis->data_analysis pl->data_analysis cv->data_analysis photocatalysis Application in Photocatalytic Reaction data_analysis->photocatalysis

Caption: Experimental workflow for photocatalyst characterization.

Conclusion

This compound is a highly effective and versatile organophotocatalyst, largely owing to its favorable electrochemical and photophysical properties.[2] However, the comparative data presented here demonstrates that other organocatalysts, such as pDTCz-DPmS, may offer advantages in specific contexts, for instance, when a stronger reducing agent is required.[4] A thorough understanding of the electrochemical properties, obtained through rigorous experimental characterization as outlined in this guide, is crucial for the rational design and selection of photocatalysts for targeted organic transformations. The continued development of novel organocatalysts with tailored redox properties will undoubtedly expand the horizons of photoredox catalysis in chemical synthesis and drug discovery.

References

4CzIPN Synthesis: A Comparative Guide to Cost-Effectiveness and Sustainability

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Thermally Activated Delayed Fluorescence (TADF) emitters, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, widely known as 4CzIPN, has emerged as a benchmark material due to its excellent photophysical properties and its role as a highly efficient photocatalyst. This guide provides a comprehensive analysis of the cost-effectiveness and sustainability of this compound synthesis, juxtaposed with alternative TADF emitters. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and process development.

Performance and Cost Analysis of TADF Emitters

The selection of a TADF emitter is often a trade-off between performance, cost, and sustainability. While iridium-based phosphorescent emitters have long been the standard, their high cost and reliance on a rare metal have driven the search for more sustainable, metal-free alternatives like this compound.

EmitterPhotoluminescence Quantum Yield (PLQY) (%)External Quantum Efficiency (EQE) (%)Excited State Lifetime (Delayed, μs)Price (USD/g)
This compound >90[1]Up to 31.2[2]~1.4 - 13.4[3][4]~345[5]
pDTCz-DPmS ~89 (in DCM)[4]Not widely reported~8.1 (in DCM)[4]Not commercially available
DACT-II Not specifiedNot widely reportedNot specified~570[5]
4CzPN Not specifiedNot widely reportedNot specified~285[5]
Ir(ppy)₃ ~100~20-30~1-2~$160-1400 (prepared in-house vs. purchased)[6]

Table 1: Performance and Cost Comparison of Selected TADF Emitters. Prices are indicative and may vary based on supplier and purity.

Sustainability Assessment of this compound Synthesis

The "greenness" of a chemical process can be evaluated using various metrics. Here, we consider factors such as the use of renewable energy sources, solvent minimization, and the metal-free nature of the catalyst.

Green Synthesis Approaches for this compound:

  • Aqueous Media Synthesis: A green radical synthesis method has been reported using a proton-coupled electron transfer (PCET) photocatalyst in an aqueous medium under blue LED irradiation, promoting an environmentally friendly process.

  • Solvent-Minimized Ball Milling: A mechanochemical approach using ball milling has been developed for the synthesis of this compound. This method significantly reduces the amount of solvent required and can be completed in just one hour.[7]

  • Metal-Free Catalysis: As an organic photocatalyst, this compound itself offers a more sustainable alternative to heavy metal-based catalysts like those containing iridium or ruthenium.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality TADF materials.

Protocol 1: Large-Scale, Column-Free Synthesis of this compound

This protocol is adapted from a procedure designed for robust, large-scale production with high purity.

Materials:

Procedure:

  • To a stirred solution of tetrafluoroisophthalonitrile (1.0 equiv) and carbazole (4.4 equiv) in DMF, add K₂CO₃ (5.0 equiv).

  • Heat the reaction mixture to 150 °C and stir for 24 hours.

  • After cooling to room temperature, pour the mixture into methanol.

  • Collect the resulting precipitate by filtration.

  • Wash the solid sequentially with water, methanol, and acetone (B3395972) to afford crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield high-purity this compound (91% yield).[9][10]

Protocol 2: Solvent-Minimized Synthesis of this compound via Ball Milling

This method offers a more sustainable route with reduced solvent usage and reaction time.[7][11]

Materials:

  • Tetrafluoroisophthalonitrile

  • Carbazole

  • Sodium tert-butoxide (NaOtBu)

  • Stainless steel milling jar and balls

Procedure:

  • Charge a stainless steel milling jar with a stainless steel ball, tetrafluoroisophthalonitrile (1.0 equiv), carbazole (4.4 equiv), and sodium tert-butoxide (4.2 equiv).[11]

  • Seal the jar and mill the mixture at a specified frequency for 1 hour.[7]

  • After milling, dissolve the resulting solid in a suitable solvent (e.g., dichloromethane).

  • Wash the organic solution with water and brine.

  • Dry the organic layer over magnesium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain pure this compound.[11]

Logical Workflow for TADF Emitter Selection

The decision-making process for selecting a TADF emitter involves a hierarchical evaluation of its properties. The following diagram illustrates a logical workflow.

G A Define Application Requirements (e.g., Emission Color, Efficiency) B Initial Screening of TADF Emitters (Based on PLQY, EQE, Color) A->B C Cost-Effectiveness Analysis (Price per gram, Synthesis Cost) B->C D Sustainability Assessment (Metal content, Synthesis Route) C->D E Final Emitter Selection D->E F Performance Data (Literature, Experimental) F->B informs G Cost Data (Suppliers, In-house estimation) G->C informs H Green Chemistry Metrics (Atom Economy, E-Factor) H->D informs

Caption: Workflow for TADF Emitter Selection.

Photocatalytic Cycle of this compound

This compound is not only an emitter but also a potent photocatalyst. Its mechanism of action typically involves a photoredox cycle, as depicted below.

G PC This compound PC_star This compound* PC->PC_star hν (Light) PC_reduced This compound•- PC_star->PC_reduced SET (Reductive Quenching) PC_oxidized This compound•+ PC_star->PC_oxidized SET (Oxidative Quenching) PC_reduced->PC SET Sub_ox Substrate (ox) PC_reduced->Sub_ox PC_oxidized->PC SET Sub_red Substrate (red) PC_oxidized->Sub_red Prod_red Product (red) Sub_ox->Prod_red Prod_ox Product (ox) Sub_red->Prod_ox

Caption: Generalized Photocatalytic Cycles of this compound.

References

Validating the Mechanism of a 4CzIPN-Catalyzed Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of photoredox catalysis, the selection of an appropriate photocatalyst is paramount. 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a powerhouse metal-free organic photocatalyst.[1][2] Its broad applicability, excellent redox window, and good chemical stability have made it an attractive alternative to traditional iridium and ruthenium-based catalysts.[2][3] This guide provides an objective comparison of this compound's performance with alternative photocatalysts, supported by experimental data, and offers detailed protocols for validating its reaction mechanisms.

Performance Comparison of Photocatalysts

The efficacy of a photocatalyst is determined by a combination of its photophysical and electrochemical properties. Key parameters include its redox potentials in both the ground and excited states, its excited-state lifetime, and its photoluminescence quantum yield (PLQY). These factors dictate the thermodynamic feasibility and kinetic efficiency of the desired chemical transformation.

Below is a comparative summary of this compound against a selection of common photocatalysts.

PhotocatalystTypeGround State Reduction Potential (V vs SCE)Excited State Reduction Potential (V vs SCE)Ground State Oxidation Potential (V vs SCE)Excited State Oxidation Potential (V vs SCE)Excited State Lifetime (τ)Photoluminescence Quantum Yield (ΦPL)
This compound Organic (TADF)-1.21 in DCM1.39 in DCM1.51 in DCM-1.09 in DCMτp = 3-7 ns, τd = 2.2-13.4 µsUp to 94.6% (Toluene), 2.0% (DMF)
pDTCz-DPmS Organic (TADF)-1.67 in DCM1.34 in DCM1.57 in DCM-1.44 in DCMτp = 3-7 ns, τd = 3.4-13.4 µs42% (Toluene), 2.0% (DMF)
[Ir(ppy)2(dtbbpy)]PF6 Iridium Complex-1.510.310.77-1.732.3 µs0.6
[Ru(bpy)3]Cl2 Ruthenium Complex-1.330.771.29-0.811.1 µs0.095

Note: Redox potentials and photophysical properties are solvent-dependent. The values presented here are representative examples. τp and τd refer to the prompt and delayed fluorescence lifetimes, respectively, for TADF materials.[4][5][6]

Deciphering the Reaction Mechanism: Key Experimental Protocols

Validating the operative mechanism of a photocatalytic reaction is crucial for optimization and rational catalyst design. The following protocols outline key experiments for elucidating the mechanism of a this compound-catalyzed reaction.

Experimental Protocol 1: Fluorescence Quenching (Stern-Volmer Analysis)

Objective: To determine if a substrate quenches the excited state of the photocatalyst and to calculate the quenching rate constant. This experiment helps to identify the initial electron transfer event.

Materials:

  • This compound

  • Substrate of interest (quencher)

  • An appropriate solvent (e.g., acetonitrile, DMF)

  • Fluorometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound: Prepare a solution of this compound in the chosen solvent with a concentration that gives a significant and measurable fluorescence intensity (e.g., 10-5 M).

  • Prepare quencher stock solution: Prepare a stock solution of the substrate (quencher) at a high concentration in the same solvent.

  • Acquire fluorescence spectra:

    • Measure the fluorescence spectrum of the this compound solution alone. The excitation wavelength should be at or near the absorption maximum of this compound (around 420 nm), and the emission should be monitored at its maximum (around 520 nm).[4]

    • Systematically add increasing amounts of the quencher stock solution to the this compound solution. After each addition, thoroughly mix and record the fluorescence spectrum.

  • Data Analysis (Stern-Volmer Plot):

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) against the concentration of the quencher ([Q]).

    • The relationship is described by the Stern-Volmer equation: I0/I = 1 + KSV[Q], where KSV is the Stern-Volmer constant.

    • A linear plot indicates that quenching is occurring. The slope of the line is KSV.

    • For TADF photocatalysts like this compound, the Stern-Volmer plot may be non-linear, requiring a more complex model that accounts for quenching from both singlet and triplet excited states.[7]

Experimental Protocol 2: Transient Absorption Spectroscopy (TAS)

Objective: To directly observe and characterize the transient species (e.g., the excited state of the photocatalyst, radical ions of the substrate) generated during the photocatalytic cycle.

Materials:

  • This compound

  • Substrate(s)

  • Appropriate solvent

  • Transient absorption spectrometer (femtosecond or nanosecond)

Procedure:

  • Sample Preparation: Prepare a solution of this compound and the substrate(s) in a suitable solvent within a cuvette. The concentrations should be optimized to give a good signal-to-noise ratio.

  • Data Acquisition:

    • The sample is excited with a short laser pulse (pump).

    • A second, delayed light pulse (probe) passes through the sample, and the change in absorbance is measured as a function of time and wavelength.[8]

    • By varying the delay time between the pump and probe pulses, a time-resolved spectrum of the transient species is constructed.[9][10]

  • Data Analysis:

    • The transient absorption spectra will show the formation and decay of different species.

    • The spectral fingerprints (absorption maxima) help to identify the species (e.g., the radical anion of this compound, the radical cation of a donor substrate).

    • The kinetic traces at specific wavelengths provide information on the lifetimes of these intermediates.[11] This data is crucial for understanding the electron transfer kinetics.[9][10]

Visualizing the Catalytic Cycle and Experimental Workflow

To further clarify the mechanistic pathways and the process of their validation, the following diagrams are provided.

Photocatalytic Cycles cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC PC PC_star *PC PC->PC_star PC_radical_anion PC•⁻ PC_star->PC_radical_anion Donor PC_radical_anion->PC Acceptor Acceptor_radical_anion Acceptor•⁻ Donor Donor Donor_radical_cation Donor•⁺ Donor->Donor_radical_cation e⁻ Product Product Acceptor_radical_anion->Product e⁻ Acceptor Acceptor PC2 PC PC2_star *PC PC2->PC2_star PC2_radical_cation PC•⁺ PC2_star->PC2_radical_cation Acceptor PC2_radical_cation->PC2 Donor Donor2_radical_cation Donor•⁺ Acceptor2 Acceptor Acceptor2_radical_anion Acceptor•⁻ Acceptor2->Acceptor2_radical_anion e⁻ Product2 Product Donor2_radical_cation->Product2 e⁻ Donor2 Donor

Caption: General photocatalytic cycles of this compound.

Experimental Workflow cluster_workflow Mechanism Validation Workflow Hypothesis Propose a Catalytic Cycle (Oxidative or Reductive Quenching) Quenching Fluorescence Quenching Studies (Stern-Volmer Analysis) Hypothesis->Quenching Initial Validation Cyclic_Voltammetry Cyclic Voltammetry (Determine Redox Potentials) Hypothesis->Cyclic_Voltammetry Thermodynamic Feasibility TAS Transient Absorption Spectroscopy (Identify Intermediates) Quenching->TAS Kinetic Studies Cyclic_Voltammetry->TAS Intermediate Identification Analysis Analyze Data and Refine Mechanism TAS->Analysis Control_Expts Control Experiments (e.g., no light, no catalyst) Control_Expts->Analysis Analysis->Hypothesis Iterate

Caption: Workflow for validating a photocatalytic mechanism.

Conclusion

This compound is a versatile and efficient metal-free photocatalyst with a unique profile owing to its thermally activated delayed fluorescence (TADF) properties.[1][3] Its performance is competitive with, and in some cases superior to, traditional transition metal-based photocatalysts. A thorough understanding and validation of the reaction mechanism are critical for harnessing its full potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors and to rationally design novel photocatalytic transformations.

References

Illuminating Molecular Interactions: A Guide to Spectroscopic Confirmation of 4CzIPN-Substrate Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the interaction between the photocatalyst 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) and its substrates is a critical step in elucidating reaction mechanisms and developing novel synthetic methodologies. This guide provides a comparative overview of key spectroscopic techniques for validating these interactions, complete with experimental data and detailed protocols.

The engagement of this compound with a substrate is the initiating event in many photoredox catalytic cycles.[1] Spectroscopic techniques offer a powerful, non-invasive window into these interactions, providing evidence of binding and insights into the nature of the association, such as electron transfer or energy transfer. The primary methods employed include UV-Visible (UV-Vis) Absorption Spectroscopy, Photoluminescence (PL) Spectroscopy, Time-Resolved Photoluminescence (TRPL), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Transient Absorption (TA) Spectroscopy.

Comparative Analysis of Spectroscopic Techniques

Each technique offers unique advantages and provides distinct types of information regarding the this compound-substrate interaction. The choice of method often depends on the specific questions being addressed, the nature of the substrate, and the available instrumentation.

Spectroscopic TechniqueInformation ProvidedKey ParametersAdvantagesLimitations
UV-Vis Absorption Spectroscopy Ground-state complex formation, changes in the electronic environment of this compound.Changes in absorption maxima (λmax), appearance of new absorption bands, isosbestic points.Simple, rapid, and widely available. Provides evidence of ground-state association.Not all interactions lead to significant changes in the absorption spectrum. Can be insensitive to weak interactions.
Photoluminescence (PL) Spectroscopy Excited-state interactions, quenching of this compound's fluorescence by the substrate.Quenching of emission intensity, shifts in emission maxima (λem), Stern-Volmer constant (KSV).Highly sensitive to interactions that affect the excited state. Allows for the quantification of quenching efficiency.Quenching can occur through various mechanisms (static or dynamic), which may require further investigation to distinguish.
Time-Resolved Photoluminescence (TRPL) Dynamics of excited-state quenching.Changes in excited-state lifetime (τ).Differentiates between static and dynamic quenching mechanisms. Provides kinetic information about the interaction.Requires more specialized equipment than steady-state PL.
NMR Spectroscopy Specific atomic-level interactions, changes in the chemical environment of both this compound and the substrate.Changes in chemical shifts (δ), line broadening.Provides detailed structural information about the binding site and the nature of the interaction (e.g., hydrogen bonding, π-π stacking).Requires relatively high concentrations of both this compound and the substrate. Can be complex to analyze for large molecules.
Transient Absorption (TA) Spectroscopy Formation of new transient species (e.g., radical ions) upon interaction.Appearance of new absorption bands corresponding to radical cations or anions of the substrate or this compound.Directly observes the products of photoinduced electron transfer, providing definitive evidence of this mechanism.Requires sophisticated femtosecond or nanosecond laser systems. Data analysis can be complex.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key spectroscopic techniques.

UV-Vis Absorption Titration
  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the substrate in a suitable solvent (e.g., acetonitrile, dichloromethane). The solvent should not absorb in the region of interest.[2]

  • Initial Spectrum: Record the UV-Vis absorption spectrum of a dilute solution of this compound (e.g., 10-5 M).[3]

  • Titration: Add small aliquots of the concentrated substrate stock solution to the this compound solution.

  • Data Acquisition: Record the UV-Vis spectrum after each addition of the substrate, ensuring complete mixing and temperature equilibration.

  • Analysis: Monitor for changes in the absorption spectrum, such as shifts in λmax or the appearance of new bands. The presence of an isosbestic point suggests a 1:1 binding equilibrium.

Photoluminescence Quenching (Stern-Volmer Analysis)
  • Preparation of Solutions: Prepare a stock solution of this compound and a series of solutions containing a fixed concentration of this compound and varying concentrations of the substrate (the quencher).

  • Excitation: Excite the samples at a wavelength where this compound absorbs but the substrate has minimal absorbance.[4]

  • Emission Spectra: Record the photoluminescence emission spectra for each sample.

  • Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) against the concentration of the quencher ([Q]). For dynamic quenching, this Stern-Volmer plot should be linear, and the slope gives the Stern-Volmer constant (KSV).[5] The relationship is described by the equation: I0/I = 1 + KSV[Q].

Time-Resolved Photoluminescence (TRPL)
  • Sample Preparation: Prepare two samples: one containing only this compound in a degassed solvent and another containing this compound and the substrate.

  • Excitation: Excite the samples with a pulsed laser source at a suitable wavelength.

  • Decay Measurement: Measure the photoluminescence decay profiles using a time-correlated single-photon counting (TCSPC) system or a streak camera.

  • Data Analysis: Fit the decay curves to an exponential function to determine the excited-state lifetimes (τ). A decrease in the lifetime of this compound in the presence of the substrate indicates dynamic quenching.[6][7]

NMR Titration
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl3, THF-d8) at a known concentration (e.g., 2 mM).[8]

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the this compound solution.

  • Titration: Add incremental amounts of the substrate to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed.

  • Analysis: Monitor the changes in the chemical shifts and line widths of the protons on both this compound and the substrate. Significant changes are indicative of a direct interaction.[8]

Transient Absorption (TA) Spectroscopy
  • Sample Preparation: Prepare a solution of this compound and the substrate in a suitable solvent in a cuvette. The solution should be degassed to prevent quenching by oxygen.

  • Pump-Probe Experiment: Excite the sample with a short laser pulse (the "pump") at a wavelength where this compound absorbs. A second, broad-spectrum pulse (the "probe") is passed through the sample at various delay times after the pump pulse.

  • Data Acquisition: The change in absorbance of the probe light is measured as a function of wavelength and delay time.

  • Analysis: The resulting data is plotted as a three-dimensional surface of change in absorbance versus wavelength and time. The appearance of new absorption bands that are not present in the TA spectrum of this compound alone can be assigned to transient species like the this compound radical anion or the substrate radical cation, confirming photoinduced electron transfer.[9][10]

Visualizing the Workflow

The following diagrams illustrate the general workflow for confirming this compound-substrate interactions using spectroscopic techniques.

experimental_workflow cluster_prep Sample Preparation cluster_screening Initial Screening cluster_detailed Detailed Mechanistic Study cluster_analysis Data Analysis & Conclusion start Prepare Stock Solutions (this compound & Substrate) uv_vis UV-Vis Titration start->uv_vis Ground-state interaction? pl PL Quenching start->pl Excited-state interaction? nmr NMR Titration start->nmr Structural details? ta TA Spectroscopy start->ta Electron transfer? conclusion Interaction Confirmed? uv_vis->conclusion trpl TRPL pl->trpl Dynamic or Static? pl->conclusion trpl->conclusion nmr->conclusion ta->conclusion

Caption: General workflow for spectroscopic confirmation of this compound-substrate interactions.

signal_pathway cluster_ground Ground State cluster_excited Excited State PC This compound Complex [this compound---Substrate] PC->Complex K_assoc PC_star This compound PC->PC_star hν (Excitation) Sub Substrate Complex_star [this compound---Substrate] Complex->Complex_star hν (Excitation) PC_star->PC Fluorescence (PL) Quenched This compound + Substrate* PC_star->Quenched Energy Transfer Radicals This compound•⁻ + Substrate•⁺ PC_star->Radicals Electron Transfer Complex_star->Radicals Electron Transfer

Caption: Photophysical pathways of this compound-substrate interaction.

By employing a combination of these spectroscopic techniques, researchers can gain a comprehensive understanding of the interactions between this compound and its substrates, paving the way for more efficient and selective photocatalytic transformations.

References

Elucidating 4CzIPN Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of photocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) is paramount for optimizing existing synthetic methodologies and developing novel transformations. Isotopic labeling studies serve as a powerful tool to probe these pathways, providing direct evidence for bond-breaking and bond-forming events. This guide compares findings from isotopic labeling experiments to illuminate the reaction mechanisms of this compound.

This comparison guide synthesizes data from key studies that have employed isotopic labeling to investigate the mechanistic intricacies of this compound-photocatalyzed reactions. The data presented here, supported by detailed experimental protocols and visualizations, offers a comparative analysis of how different isotopic labeling strategies have been used to either support or challenge proposed reaction pathways.

Comparative Analysis of Isotopic Labeling Studies

Isotopic labeling, primarily through the use of deuterium (B1214612) (²H), has been instrumental in providing evidence for the nature of intermediates and the rate-determining steps in this compound-mediated reactions. The following table summarizes quantitative data from a key study that utilized a kinetic isotope effect (KIE) experiment.

Reaction Type Isotopic Label Experiment Type Key Finding (Quantitative) Mechanistic Implication Alternative Pathway Considered
Palladium-Catalyzed Ortho-Selective Benzoylation[1]Deuterium (²H)Kinetic Isotope Effect (KIE)kH/kD = 2.26C-H bond cleavage is the rate-determining step.[1]Non-C-H activation rate-limiting step

Delving into the Reaction Mechanisms: Visualized Pathways

The photocatalytic cycle of this compound can generally proceed through either a reductive or an oxidative quenching pathway. Isotopic labeling studies help to elucidate the specific steps within these cycles for a given transformation.

Reductive Quenching Cycle

In a reductive quenching cycle, the excited photocatalyst (this compound*) is first reduced by an electron donor. The resulting highly reducing this compound radical anion then interacts with a substrate.

Reductive Quenching Cycle Reductive Quenching Cycle for this compound PC This compound PC_star This compound* PC->PC_star hν (Visible Light) PC_minus This compound•- PC_star->PC_minus SET Donor Electron Donor PC_minus->PC Regeneration Substrate Substrate PC_minus->Substrate SET Donor_plus Donor•+ Donor->Donor_plus Oxidation Product Product Substrate->Product

Caption: Generalized Reductive Quenching Cycle for this compound.

Oxidative Quenching Cycle

Conversely, in an oxidative quenching cycle, the excited photocatalyst (this compound*) first oxidizes a substrate, and the resulting oxidized photocatalyst is then regenerated by an electron donor.

Oxidative Quenching Cycle Oxidative Quenching Cycle for this compound PC This compound PC_star This compound* PC->PC_star hν (Visible Light) PC_plus This compound•+ PC_star->PC_plus SET Substrate Substrate PC_plus->PC Regeneration Donor Electron Donor PC_plus->Donor SET Substrate_minus Substrate•- Substrate->Substrate_minus Reduction Product Product Donor->Product

Caption: Generalized Oxidative Quenching Cycle for this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, detailed experimental methodologies are crucial.

Kinetic Isotope Effect (KIE) Experiment for Palladium-Catalyzed Ortho-Selective Benzoylation[1]

Objective: To determine if the C-H bond cleavage is the rate-determining step in the palladium-catalyzed ortho-selective benzoylation of oxime ethers using this compound as a photocatalyst.

Materials:

  • p-methylacetophenone oxime ether (1b)

  • 2,3,5,6-tetradeutero-p-trideuterium methyl acetophenone (B1666503) oxime ether (1b′)

  • Benzoylformic acid

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Acetic acid (solvent)

  • Blue LEDs (40 W)

Procedure:

  • A 5-milliliter glass reaction flask equipped with a magnetic stir bar was charged with Pd(OAc)₂ (0.01 mmol, 2.3 mg), this compound (0.002 mmol, 1.6 mg), p-methylacetophenone oxime ether (1b, 0.1 mmol), and its deuterated analogue (1b′, 0.1 mmol).

  • Benzoylformic acid (0.3 mmol) and acetic acid (0.5 mL) were added sequentially to the reaction flask.

  • The reaction mixture was irradiated with 40 W blue LEDs and stirred at room temperature for 6 hours.

  • Following the reaction, the mixture was diluted with ethyl acetate and filtered through Celite.

  • The filtrate was concentrated under reduced pressure.

  • The resulting residue was purified by silica (B1680970) gel column chromatography to isolate the products 4a and 4a′.

  • The kinetic isotope effect (kH/kD) was determined by analyzing the ratio of the products.

Experimental Workflow:

KIE_Experimental_Workflow Workflow for KIE Experiment A Combine Reactants: - Pd(OAc)₂ - this compound - Oxime Ether (H & D) - Benzoylformic Acid - Acetic Acid B Reaction Conditions: - 40 W Blue LEDs - Room Temperature - 6 hours A->B C Workup: - Dilute with Ethyl Acetate - Filter through Celite B->C D Purification: - Concentrate Filtrate - Silica Gel Chromatography C->D E Analysis: - Determine Product Ratio - Calculate kH/kD D->E

Caption: Experimental workflow for the KIE study.

Conclusion

The presented isotopic labeling studies, particularly the kinetic isotope effect experiment, provide compelling evidence for the involvement of C-H bond cleavage as the rate-determining step in the investigated palladium-catalyzed ortho-selective benzoylation reaction co-catalyzed by this compound.[1] This type of mechanistic insight is invaluable for the rational design of more efficient and selective photocatalytic systems. While the current data primarily focuses on deuterium labeling, future studies employing ¹³C and ¹⁵N isotopes would offer deeper insights into other elemental pathways, such as decarboxylation and C-N bond formation, further enriching our understanding of the versatile reactivity of this compound.

References

A Comparative Guide to the Kinetic Performance of 4CzIPN in Photocatalytic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of photocatalysis, the selection of an appropriate catalyst is paramount to achieving efficient and selective chemical transformations. 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a prominent metal-free, thermally activated delayed fluorescence (TADF) photocatalyst. This guide provides a kinetic analysis of this compound-catalyzed transformations, offering an objective comparison with alternative photocatalysts, supported by experimental data and detailed protocols.

Performance Comparison of Photocatalysts

The efficacy of a photocatalyst is determined by a combination of its photophysical and electrochemical properties. These parameters dictate the catalyst's ability to absorb light, generate a long-lived excited state, and engage in single-electron transfer (SET) processes with substrate molecules. The following table summarizes key performance indicators for this compound and compares them with a selection of common alternative photocatalysts: another organic TADF photocatalyst (pDTCz-DPmS) and two widely used iridium and ruthenium-based transition metal complexes.

PropertyThis compoundpDTCz-DPmSfac-Ir(ppy)₃[Ru(bpy)₃]²⁺
Photophysical Properties
Absorption Max (λₘₐₓ)435 nm (in MeCN)~390 nm (in DCM)~375 nm452 nm (in MeCN)
Emission Max (λₑₘ)551 nm (in MeCN)~500 nm (in DCM)~510 nm615 nm
Photoluminescence Quantum Yield (ΦPL)up to 94.6%42% (in toluene), 2.0% (in DMF)~1.00.095 (in MeCN)
Excited State Lifetime (τ)τₚ = 18.7 ns, τₔ = 1.39 µs (in MeCN)τₚ = 3-7 ns, τₔ in µs range1.9 µs (in CH₂Cl₂)1.1 µs (in MeCN)
Electrochemical Properties (vs. SCE)
Ground State Reduction Potential (Ered)-1.21 V (in DCM)-1.67 V (in DCM)-2.19 V-1.33 V
Ground State Oxidation Potential (Eox)1.51 V (in DCM)1.57 V (in DCM)0.77 V1.29 V
Excited State Reduction Potential (Ered)1.39 V (in DCM)1.34 V (in DCM)-1.42 V0.77 V
Excited State Oxidation Potential (Eox)-1.09 V (in DCM)-1.44 V (in DCM)-1.42 V-0.81 V

Table 1: Comparative photophysical and electrochemical data for this compound and alternative photocatalysts. The data presented are compiled from various sources and solvent systems, as indicated. These values are crucial for predicting the thermodynamic feasibility of a photocatalytic cycle.

In terms of reaction outcomes, the choice of photocatalyst can significantly impact the yield and reaction time. Below is a comparison of product yields for a specific transformation, highlighting the relative performance of this compound.

ReactionSubstrate 1Substrate 2PhotocatalystTime (h)Yield (%)
Decarboxylative AdditionN-Cbz-ProDiethyl maleate[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆293
This compound299
pDTCz-DPmS264
pDTCz-DPmS24Comparable to this compound
E/Z IsomerizationDiethyl fumarate-This compound-6
pDTCz-DPmS-81
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆-58

Table 2: Comparison of product yields for selected photocatalytic reactions. This table illustrates that while this compound can be highly effective, the optimal catalyst is reaction-dependent. For instance, in the decarboxylative addition, this compound outperforms both the iridium complex and pDTCz-DPmS in a shorter timeframe. However, for the E/Z isomerization of diethyl fumarate, pDTCz-DPmS is significantly more efficient due to its higher triplet energy.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is fundamental to understanding and optimizing photocatalytic transformations. Below are detailed methodologies for two key experiments: Stern-Volmer fluorescence quenching and quantum yield determination.

Stern-Volmer Fluorescence Quenching

This experiment is used to investigate the interaction between the excited state of the photocatalyst and a quencher (e.g., a substrate). The quenching of the photocatalyst's fluorescence is measured at different quencher concentrations.

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the photocatalyst (e.g., this compound) in a suitable degassed solvent (e.g., acetonitrile) at a concentration that gives a measurable fluorescence signal (typically 10⁻⁵ to 10⁻⁶ M). Prepare a stock solution of the quencher at a much higher concentration in the same solvent.

  • Sample Preparation: In a series of fluorescence cuvettes, add a fixed volume of the photocatalyst stock solution. Then, add varying volumes of the quencher stock solution and dilute with the solvent to the same total volume in each cuvette. A blank sample containing only the photocatalyst should also be prepared.

  • Degassing: Degas all samples by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove oxygen, which can act as a quencher.

  • Fluorescence Measurements: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to a value where the photocatalyst absorbs strongly, and the emission intensity at the maximum emission wavelength is recorded.

  • Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). According to the Stern-Volmer equation (I₀/I = 1 + Kₛᵥ[Q]), this plot should be linear. The slope of this line is the Stern-Volmer constant (Kₛᵥ). The bimolecular quenching rate constant (kₑ) can then be calculated using the equation Kₛᵥ = kₑτ₀, where τ₀ is the excited-state lifetime of the photocatalyst in the absence of the quencher.

Quantum Yield (Φ) Determination

The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules of product formed divided by the number of photons absorbed by the photocatalyst.

Protocol:

  • Actinometry (Photon Flux Measurement):

    • Use a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode to determine the photon flux of the light source at the excitation wavelength.

    • For chemical actinometry, irradiate the actinometer solution for a specific time and measure the change in absorbance to calculate the number of photons that entered the system.

  • Photocatalytic Reaction:

    • Prepare a reaction mixture containing the substrate, the photocatalyst (at a concentration ensuring significant light absorption, typically an absorbance > 0.1), and any other reagents in a suitable degassed solvent.

    • Irradiate the reaction mixture with the same light source and geometry used for actinometry.

    • Take aliquots at different time points and analyze the concentration of the product and remaining substrate using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).

  • Measurement of Light Absorption:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the reaction mixture at the excitation wavelength. The fraction of light absorbed can be calculated as 1 - 10⁻ᴬ, where A is the absorbance.

  • Calculation of Quantum Yield:

    • Plot the concentration of the product formed versus the irradiation time. The initial slope of this curve gives the initial rate of product formation (moles per unit time).

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed / time) / (moles of photons absorbed / time)

Visualizing Photocatalytic Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and reaction pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PC_sol Photocatalyst Solution Mix Reaction Mixture PC_sol->Mix Sub_sol Substrate Solution Sub_sol->Mix Degas Degassing Mix->Degas Irradiation Irradiation (LED) Degas->Irradiation Sampling Aliquots at t₁, t₂, t₃... Irradiation->Sampling Analysis Analytical Technique (HPLC, GC, NMR) Sampling->Analysis Kinetics Kinetic Data (Rate, Yield) Analysis->Kinetics

Caption: Experimental workflow for kinetic analysis.

Photocatalytic_Cycle cluster_red Reductive Quenching cluster_ox Oxidative Quenching PC PC PC_star PC* PC->PC_star PC_reduced PC⁻ PC_star->PC_reduced Substrate D PC_oxidized PC⁺ PC_star->PC_oxidized Substrate A PC_reduced->PC Substrate A A_radical A⁻ PC_oxidized->PC Substrate D D_radical D⁺ Sub_A Substrate A Product Product A_radical->Product + D Sub_D Substrate D D_radical->Product + A

Caption: Generalized photocatalytic cycles.

A Head-to-Head Comparison of 4CzIPN in Diverse Photocatalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of 4CzIPN

In the rapidly evolving field of photoredox catalysis, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as this compound, has emerged as a powerhouse organic photocatalyst. Its metal-free nature, coupled with exceptional photophysical properties like a high photoluminescence quantum yield and a long excited-state lifetime, makes it an attractive alternative to traditional iridium and ruthenium-based catalysts.[1] This guide provides a head-to-head comparison of this compound's performance against other common photocatalysts across three major reaction classes: C-H functionalization, C-C bond formation, and C-N bond formation. The information is supported by experimental data, detailed protocols for key reactions, and mechanistic diagrams to provide a comprehensive overview for researchers.

Performance in C-H Functionalization

Carbon-hydrogen (C-H) bond functionalization is a cornerstone of modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable chemical moieties. This compound has demonstrated remarkable efficacy in this area, often outperforming other widely used photocatalysts.

Table 1: Comparison of Photocatalyst Performance in C-H Arylation

PhotocatalystReaction SubstratesYield (%)Reference
This compound 2H-Indazole + Aniline (B41778)80[2]
4CzPN2H-Indazole + Aniline54[2]
2CzPN2H-Indazole + Aniline49[2]
5CzPN2H-Indazole + Aniline64[2]
THC2H-Indazole + Aniline14[2]
Carbazole2H-Indazole + Aniline31[2]

As shown in Table 1, in the C-H arylation of 2H-indazole with aniline, this compound provides a significantly higher yield compared to other carbazole-based photocatalysts.[2]

Experimental Protocol: C-H Arylation of 2H-Indazole

A representative experimental procedure for the this compound-catalyzed C-H arylation of 2H-indazole is as follows:

Materials:

Procedure:

  • In a reaction vessel, combine 2H-indazole (0.6 mmol), the aniline derivative (1.2 mmol), this compound (10 mol%), and acetonitrile (1 ml).

  • Add tert-butyl nitrite (1.2 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature under irradiation with a 7 W blue LED lamp for 24 hours.

  • Upon completion, quench the reaction with dichloromethane (B109758) and water.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired arylated indazole product.[2]

Mechanistic Pathway: C-H Functionalization

The photocatalytic cycle for the C-H arylation of 2H-indazole is initiated by the visible-light excitation of this compound. The excited state of this compound then engages in a single-electron transfer (SET) process.

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC This compound PC_star This compound* PC->PC_star hv (Visible Light) PC_minus This compound•- PC_star->PC_minus SET (Aniline + tBuONO -> Ar•) Aryl_radical Aryl Radical (Ar•) PC_minus->PC SET (Intermediate III -> IV) Intermediate_III Intermediate III Indazole 2H-Indazole Aryl_radical->Indazole HAS Intermediate_IV Intermediate IV Intermediate_III->Intermediate_IV Oxidation Product Arylated Indazole Intermediate_IV->Product -H+

Caption: C-H Arylation Mechanism.

Performance in C-C Bond Formation

The construction of carbon-carbon bonds is fundamental to organic chemistry. This compound has proven to be a versatile catalyst for various C-C bond-forming reactions, including cross-couplings and addition reactions.

Table 2: Comparison of Photocatalyst Performance in Atom Transfer Radical Addition (ATRA)

PhotocatalystReaction SubstratesYield (%)Reference
--INVALID-LINK--2Styrene (B11656) + TsCl64[3]
This compound Styrene + TsCl10[3]
pDTCz-DPmSStyrene + TsCl16[3]

Table 3: Comparison of Photocatalyst Performance in Pinacol (B44631) Coupling

PhotocatalystReaction SubstrateYield (%)Reference
[Ir(ppy)2(dtbbpy)]PF6Benzaldehyde43[3]
This compound Benzaldehyde68[3]
pDTCz-DPmSBenzaldehyde32[3]

While in the Atom Transfer Radical Addition (ATRA) reaction of styrene with tosyl chloride, this compound showed a lower yield compared to the ruthenium-based catalyst, it significantly outperformed both the iridium-based catalyst and another organic photocatalyst in the pinacol coupling of benzaldehyde.[3]

Experimental Protocol: Giese-Type Addition

A general procedure for a this compound-catalyzed Giese-type addition is as follows:

Materials:

  • Alkene (Michael acceptor)

  • Alkyl bromide (Radical precursor)

  • Tris(trimethylsilyl)silane (B43935)

  • This compound (catalyst loading varies)

  • Solvent (e.g., Hexafluoroisopropanol - HFIP)

  • UV-A light source (e.g., 365 nm LED)

Procedure:

  • In a suitable reaction vessel, dissolve the alkene (0.3 mmol), alkyl bromide (0.75 mmol), and tris(trimethylsilyl)silane (0.45 mmol) in the chosen solvent (3 mL).

  • Add the this compound photocatalyst.

  • Irradiate the reaction mixture with a UV-A light source at room temperature for the specified time (e.g., 45 minutes in a flow reactor).

  • After the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the desired product.

Mechanistic Pathway: C-C Bond Formation (Reductive Quenching)

A common mechanism for this compound-catalyzed C-C bond formation involves a reductive quenching cycle.

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC This compound PC_star This compound* PC->PC_star hv (Visible Light) PC_minus This compound•- PC_star->PC_minus SET (Donor) Donor Electron Donor (D) PC_minus->PC SET (Acceptor) Acceptor Acceptor (A) Donor_radical D•+ Donor->Donor_radical Oxidation Product Product Donor_radical->Product Reaction Acceptor_radical A•- Acceptor->Acceptor_radical Reduction Acceptor_radical->Product

Caption: Reductive Quenching Cycle.

Performance in C-N Bond Formation

The formation of carbon-nitrogen bonds is crucial for the synthesis of a vast array of pharmaceuticals and functional materials. This compound has been successfully employed in various C-N cross-coupling reactions.

Table 4: Comparison of Photocatalyst Performance in Decarboxylative Addition

PhotocatalystReaction SubstratesYield (%)Reference
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6N-Cbz-Pro + Diethyl maleate99[3]
This compound N-Cbz-Pro + Diethyl maleate99[3]
pDTCz-DPmSN-Cbz-Pro + Diethyl maleate64[3]

In the decarboxylative addition of N-Cbz-Pro to diethyl maleate, this compound demonstrated exceptional performance, matching the yield of the highly efficient iridium-based photocatalyst.[3]

Experimental Protocol: C-N Cross-Coupling

A general procedure for a this compound-catalyzed C-N cross-coupling reaction can be adapted from protocols for similar photoredox reactions.

Materials:

  • Aryl halide

  • Nitrogen-containing coupling partner (e.g., amine, amide)

  • This compound

  • Base (e.g., Cs2CO3, K2CO3)

  • Solvent (e.g., DMSO, DMF)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To an oven-dried reaction tube, add the aryl halide (1.0 mmol), the nitrogen-containing coupling partner (1.2 mmol), this compound (1-5 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., 5 mL) via syringe.

  • Stir the reaction mixture at room temperature while irradiating with a blue LED lamp.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Pathway: C-N Bond Formation (Oxidative Quenching)

The photocatalytic cycle for C-N bond formation can proceed through an oxidative quenching mechanism.

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC This compound PC_star This compound* PC->PC_star hv (Visible Light) PC_plus This compound•+ PC_star->PC_plus SET (Acceptor) Acceptor Acceptor (A) PC_plus->PC SET (Donor) Donor Donor (D) Acceptor_radical A•- Acceptor->Acceptor_radical Reduction Product Product Acceptor_radical->Product Reaction Donor_radical D•+ Donor->Donor_radical Oxidation Donor_radical->Product

Caption: Oxidative Quenching Cycle.

Conclusion

This compound has firmly established itself as a versatile and highly effective metal-free photocatalyst for a wide range of organic transformations. While its performance can vary depending on the specific reaction class and substrates involved, it often demonstrates comparable or even superior activity to traditional transition metal-based catalysts. Its lower cost, reduced toxicity, and amenability to modification make it a compelling choice for researchers in academia and industry. The provided data, protocols, and mechanistic insights aim to serve as a valuable resource for scientists looking to harness the power of this compound in their synthetic endeavors.

References

Assessing the Substrate Scope of 4CzIPN: A Comparative Guide for Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of photoredox catalysis, the choice of photocatalyst is paramount to achieving efficient and selective chemical transformations. 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, commonly known as 4CzIPN, has emerged as a potent, metal-free organic photocatalyst, offering a cost-effective and sustainable alternative to traditional iridium and ruthenium-based complexes.[1][2] This guide provides an objective comparison of the substrate scope of this compound against other widely used photocatalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Photocatalysts

The efficacy of a photocatalyst is highly dependent on the specific transformation and the electronic properties of the substrates. Below, we present a summary of the performance of this compound in comparison to other catalysts in key organic reactions.

Table 1: Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has become a powerful tool for the formation of C-C and C-heteroatom bonds. This compound has demonstrated excellent performance in many such reactions, often rivaling or even surpassing that of its metal-based counterparts.

Reaction TypeSubstrate 1Substrate 2CatalystYield (%)Reference
Decarboxylative ArylationN-Boc-Alanine4-BromobenzonitrileThis compound 60-70[3]
N-Boc-Alanine4-Bromobenzonitrile[Ir(ppy)2(dtbbpy)]PF695[3]
Decarboxylative C(sp3)–C(sp3) CouplingCyclohexanecarboxylic acid(E)-1,3-diphenylallyl acetateThis compound >60[4]
Decarboxylative Alkylation of UridineCbz-GlycineN5-Iodo-uridine derivativeThis compound 85[3]
Cbz-GlycineN5-Iodo-uridine derivative[Ir(dF(CF3)ppy)2(dtbbpy)]PF690[3]
Decarboxylative PolyfluoroarylationN-hydroxyphthalimide ester of 1-benzoylpiperidine-4-carboxylic acidPentafluorophenylzinc chlorideThis compound 93[5]
N-hydroxyphthalimide ester of 1-benzoylpiperidine-4-carboxylic acidPentafluorophenylzinc chlorideIr(dfppy)2(ppy)95[5]
Table 2: Synthesis of Oxindoles

The construction of the oxindole (B195798) scaffold, a privileged motif in medicinal chemistry, can be efficiently achieved through photoredox catalysis. This compound has proven to be a versatile catalyst for these transformations.

Reaction TypeSubstrateReagentCatalystYield (%)Reference
Trifluoromethylation/CyclizationN-methyl-N-phenylmethacrylamideCF3SO2ClThis compound 85[6]
Oxidative CyclizationN-methyl-N-phenylmethacrylamidePivaldehydeThis compound High[1]
N-methyl-N-phenylmethacrylamidePivaldehydeEosin-YModerate[1]
N-methyl-N-phenylmethacrylamidePivaldehydeRose BengalModerate[1]
N-methyl-N-phenylmethacrylamidePivaldehyde[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Moderate[1]
N-methyl-N-phenylmethacrylamidePivaldehydeRu(bpy)3Cl2·6H2OPoor[1]
Table 3: Other Key Transformations

The utility of this compound extends to a wide array of other important chemical reactions, showcasing its broad applicability.

Reaction TypeSubstrate 1Substrate 2CatalystYield (%)Reference
E/Z Isomerizationdiisopropyl fumarate-This compound 6[2]
diisopropyl fumarate-pDTCz-DPmS81[2]
diisopropyl fumarate-[Ir(dF(CF3)ppy)2(dtbbpy)]PF658[2]
Amidine ArylationBenzamidine4-IodotolueneThis compound Low[7]
Benzamidine4-Iodotoluene[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Low[7]
Benzamidine4-Iodotoluenefac-Ir(ppy)3High[7]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: General Procedure for Decarboxylative Arylation

This protocol is adapted from a general procedure for photoredox/nickel dual-catalyzed decarboxylative arylation.[3]

Materials:

  • N-protected amino acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Photocatalyst (1-5 mol%)

  • Nickel catalyst (e.g., NiCl2·glyme, 10 mol%)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%)

  • Base (e.g., Cs2CO3, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 0.1 M)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected amino acid, aryl halide, photocatalyst, nickel catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., 34 W blue LED) for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Synthesis of Oxindoles via Oxidative Cyclization

This protocol is a general representation for the synthesis of oxindoles from N-arylacrylamides.[1]

Materials:

  • N-arylacrylamide (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Photocatalyst (1-2 mol%)

  • Base (e.g., DBU, 1.5 equiv)

  • Anhydrous solvent (e.g., CH3CN, 0.1 M)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve the N-arylacrylamide and photocatalyst in the anhydrous solvent.

  • Add the aldehyde and the base to the reaction mixture.

  • Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., 23 W blue LED).

  • Stir the reaction vigorously at room temperature for the specified time (typically 12-48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired oxindole product.

Visualizing Reaction Pathways and Comparisons

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways in photoredox catalysis and a logical workflow for catalyst comparison.

photocatalytic_cycle cluster_quenching Quenching Cycles cluster_reductive Reductive cluster_oxidative Oxidative PC PC PC_star PC* PC->PC_star PC_reduced PC•- PC_star->PC_reduced D -> D•+ PC_oxidized PC•+ PC_star->PC_oxidized A -> A•- PC_reduced->PC A -> A•- PC_oxidized->PC D -> D•+ D D D_oxidized D•+ A A A_reduced A•- A_ox A A_ox_reduced A•- D_red D D_red_oxidized D•+

General Photocatalytic Cycles

catalyst_comparison_workflow start Define Target Transformation (e.g., C-C bond formation) select_substrates Select Model Substrates start->select_substrates select_catalysts Select Photocatalysts for Comparison (this compound, Ir-complex, Ru-complex, etc.) select_substrates->select_catalysts optimization Optimize Reaction Conditions (Solvent, Base, Temp, etc.) select_catalysts->optimization run_reactions Run Parallel Reactions under Optimized Conditions optimization->run_reactions analysis Analyze Reaction Outcomes (Yield, Selectivity, Time) run_reactions->analysis data_table Compile Data into Comparison Table analysis->data_table conclusion Draw Conclusions on Catalyst Performance and Substrate Scope data_table->conclusion

Catalyst Comparison Workflow

Conclusion

This compound has firmly established itself as a powerful and versatile photocatalyst in modern organic synthesis. Its performance is often comparable, and in some cases superior, to traditional iridium and ruthenium-based catalysts, particularly when considering its low cost and metal-free nature. While iridium complexes may still hold an advantage in certain transformations requiring very high redox potentials, this compound offers a broader applicability for a wide range of substrates and reaction types. The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including the electronic nature of the substrates and the desired economic and environmental profile of the process. This guide serves as a starting point for researchers to make informed decisions when designing their photoredox-catalyzed reactions.

References

Unveiling the Excited State Landscape: A DFT-Driven Comparison of 4CzIPN and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the photophysical properties of the renowned thermally activated delayed fluorescence (TADF) emitter, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and its derivatives reveals a landscape rich with potential for tailored optoelectronic applications. Through the lens of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers have systematically explored how structural modifications impact the crucial excited state properties that govern TADF efficiency. This guide synthesizes key findings from computational studies, offering a comparative analysis for researchers and professionals in materials science and drug development.

The performance of TADF emitters hinges on a delicate balance of electronic and structural factors, particularly a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This minimal gap is essential for efficient reverse intersystem crossing (rISC), the process that allows non-emissive triplet excitons to be converted back into emissive singlet excitons, thereby boosting device efficiency. DFT calculations have proven to be an invaluable tool for predicting and understanding these properties, guiding the rational design of new and improved TADF materials.

Comparative Analysis of Excited State Properties

The following tables summarize key photophysical parameters for this compound and several of its analogues, as determined by DFT and experimental methods. These parameters include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the S1 and T1 energies, the singlet-triplet energy gap (ΔEST), and the photoluminescence quantum yield (PLQY).

CompoundHOMO (eV)LUMO (eV)S1 (eV)T1 (eV)ΔEST (eV)PLQY (%)Reference
This compound -6.08-3.072.842.720.1289[1]
4CzCNOXDtBu -5.82-2.712.912.830.0866-85[1]
4CzdOXDtBu -5.75-2.483.032.900.1348-74[1]
pDTCz-DPmS --3.01-0.27-[2][3]

Table 1: Comparison of Calculated and Experimental Excited State Properties of this compound and Analogues. The HOMO and LUMO energies, as well as the S1, T1, and ΔEST values for this compound and its oxadiazole derivatives were obtained from DFT calculations.[1] The ΔEST for pDTCz-DPmS was also determined computationally.[2] The PLQY values are experimental.[1]

CompoundEmission Maxima (nm)Reference
This compound 516[1]
4CzCNOXDtBu 498[1]
4CzdOXDtBu 472[1]
4CzCNOXD(CF2)6CF3 527[1]
4CzdOXDMe 482[1]
4CzdOXDPh 490[1]

Table 2: Emission Maxima of this compound and its Analogues. The emission maxima were determined experimentally for thin films of the compounds.[1]

The Impact of Structural Modifications

The data clearly illustrates that modifying the acceptor moiety of the this compound core has a significant impact on its photophysical properties. Replacing one or both of the nitrile groups with oxadiazole units, as seen in 4CzCNOXDtBu and 4CzdOXDtBu respectively, leads to a blue-shift in the emission wavelength.[1][4] This is attributed to the different electron-accepting strengths of the nitrile and oxadiazole groups.[5]

DFT calculations have been instrumental in elucidating these trends. For instance, calculations on this compound and its mono- and bis-oxadiazole derivatives show a systematic change in the HOMO and LUMO energy levels, which directly influences the emission color.[1][5] The reasonably low calculated ΔEST values for the oxadiazole derivatives (0.08 eV and 0.13 eV) suggest that they should also exhibit TADF, a prediction confirmed by experimental observations.[1]

Furthermore, the introduction of different functional groups to the oxadiazole moiety allows for fine-tuning of the emission color, with electron-donating groups generally leading to a blue-shift compared to electron-withdrawing groups.[1]

Experimental and Computational Methodologies

A key aspect of critically evaluating DFT studies is understanding the computational methods employed. A commonly used approach for studying the excited state properties of these molecules is Time-Dependent Density Functional Theory (TD-DFT).

Typical Computational Protocol:

  • Ground State Geometry Optimization: The molecular geometry is optimized in the ground state using a specific functional and basis set (e.g., B3LYP/6-31G(d)).[6]

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Excited State Calculations: TD-DFT calculations are then carried out on the optimized ground-state geometry to determine the vertical excitation energies to the singlet and triplet states. Different functionals, such as ωB97XD, may be used for these calculations to accurately describe charge-transfer excited states.[7]

  • Excited State Geometry Optimization: The geometries of the lowest singlet (S1) and triplet (T1) excited states are often optimized to calculate adiabatic excitation energies and emission wavelengths.

Experimental Validation:

The computational results are typically validated by comparing them with experimental data obtained from various spectroscopic techniques:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission maxima of the compounds.[6]

  • Time-Resolved Photoluminescence: This method is used to measure the lifetimes of the prompt and delayed fluorescence, providing evidence for the TADF mechanism.[7]

  • Cyclic Voltammetry: This electrochemical technique is employed to experimentally determine the HOMO and LUMO energy levels.[6]

Visualizing the TADF Mechanism and Molecular Design

The following diagrams illustrate the fundamental principles of TADF and the molecular design strategy of this compound and its analogues.

TADF_Mechanism S0 S0 S1 S1 S0->S1 Absorption S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T1 S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) T1->S1 Reverse Intersystem Crossing (rISC) (Thermal Activation) Molecular_Design cluster_this compound This compound Core Structure cluster_Analogues Analogue Design Strategy Acceptor Acceptor Core Isophthalonitrile Donor Donor Units 4 x Carbazole Modified_Acceptor Modified Acceptor e.g., Oxadiazole Acceptor->Modified_Acceptor Modification Donor->Acceptor Charge Transfer Excitation Functional_Group Functional Group (R) Tuning Properties Modified_Acceptor->Functional_Group Attachment

References

Safety Operating Guide

Proper Disposal of 4CzIPN: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 4CzIPN (2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks associated with this compound.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its hazard profile and to take the necessary safety precautions. The primary hazards associated with this compound are skin, eye, and respiratory irritation[1].

Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times when working with this compound. This includes:

  • Protective Gloves: Chemically resistant gloves are mandatory.

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.

  • Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact[2].

  • Respiratory Protection: If handling the powder or in a poorly ventilated area, a dust mask or respirator is recommended to avoid inhalation[2].

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety and is crucial for compliant and cost-effective disposal[3].

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be chemically compatible with the waste being stored[4][5].

  • Solid Waste: Unused or contaminated solid this compound should be collected as solid hazardous waste. Items such as contaminated gloves, weighing paper, and paper towels should also be collected in a designated, labeled hazardous waste container[6].

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Due to its low solubility in many common aromatic solvents, it is often processed in solvents like dichloromethane (B109758) or chloroform[7]. Therefore, this waste stream will likely be a non-halogenated or halogenated organic waste. It is critical to keep halogenated and non-halogenated waste streams separate[8][9].

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams such as strong acids, bases, or oxidizers[10].

Labeling and Storage

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety[3].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile)," and the date accumulation started[3].

  • Hazard Symbols: Affix appropriate hazard pictograms to the container, which would include the irritant symbol.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be inspected weekly for any signs of leakage[10]. The container should be kept closed except when adding waste[10][11]. The SAA should be away from ignition sources and incompatible chemicals.

Quantitative Data for Disposal and Handling

While specific quantitative data for the disposal of this compound is limited, the following table summarizes key information based on available data and general laboratory waste guidelines.

ParameterValue/InformationSource
Chemical Name 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile[7]
CAS Number 1416881-52-1[7]
Molecular Formula C₅₆H₃₂N₆[12]
Molecular Weight 788.89 g/mol [7]
Appearance Yellow/Orange Solid (Powder/Crystals)[1]
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat, respiratory protection (if needed)[2]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[10]
Recommended Waste Stream Hazardous Waste (Solid or Liquid Organic)[4][11]
Disposal Method Incineration by an accredited disposal contractor[1]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.

Objective: To safely decontaminate empty containers that previously held this compound.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., dichloromethane or a solvent in which this compound is soluble)

  • Designated hazardous liquid waste container

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Perform all rinsing and handling within a certified chemical fume hood.

  • Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Pour a small amount of a suitable solvent into the empty this compound container.

  • Securely cap the container and swirl gently to rinse all interior surfaces.

  • Carefully pour the solvent rinse aid into the designated hazardous liquid waste container.

  • Repeat the rinsing process two more times (for a total of three rinses). This is known as triple rinsing[11].

  • Allow the container to air dry completely in the fume hood.

  • Once the container is dry and free of any visible residue, deface all chemical labels on the container[11].

  • The decontaminated container can now be disposed of in the regular trash.

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Handling this compound gen_solid Generate Solid Waste (e.g., unused chemical, contaminated items) start->gen_solid gen_liquid Generate Liquid Waste (e.g., solutions containing this compound) start->gen_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) store_saa->ehs_pickup incineration Disposal via Incineration by Licensed Contractor ehs_pickup->incineration

Caption: Disposal workflow for this compound chemical waste.

References

Essential Safety and Handling Protocols for 4CzIPN

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers, scientists, and drug development professionals handling 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) must adhere to stringent safety protocols to mitigate risks of exposure. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Summary

This compound is a solid organic compound that presents the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in both solid and solution form. The following table summarizes the required PPE.

Protection Type Equipment Specification Purpose
Hand Protection Chemical-resistant gloves. Nitrile gloves are a suitable minimum for handling the solid. For solutions, select gloves based on the solvent's chemical resistance profile (see Table 2).To prevent skin contact and irritation.
Eye Protection Safety goggles with side shields or a face shield.To protect eyes from dust particles and chemical splashes.
Body Protection A long-sleeved laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 or N95 particulate pre-filters.Required when handling the solid outside of a fume hood or when aerosolization is possible.
Glove Selection for this compound Solutions

As this compound is often used in solution, the choice of glove material is critical and must be based on the solvent used. The following table provides guidance on glove selection for common solvents in which this compound is soluble.

Solvent Recommended Glove Material Not Recommended
Dichloromethane (DCM)Fluoroelastomer (Viton®)Nitrile, Latex, Neoprene
ChloroformFluoroelastomer (Viton®)Nitrile, Latex, Neoprene
Tetrahydrofuran (THF)Butyl Rubber, Fluoroelastomer (Viton®)Nitrile, Latex, Neoprene
TolueneFluoroelastomer (Viton®), Polyvinyl Alcohol (PVA)Nitrile, Neoprene
AcetoneButyl RubberNitrile, Latex
AcetonitrileButyl Rubber, Mid-weight Nitrile (for splash protection)Latex
Dimethylformamide (DMF)Butyl Rubber, Fluoroelastomer (Viton®)Nitrile, Latex, Neoprene
Dimethyl Sulfoxide (DMSO)Butyl Rubber, Fluoroelastomer (Viton®)Nitrile, Latex, Neoprene

Note: Always consult the glove manufacturer's specific chemical resistance charts for detailed information on breakthrough times and degradation. For incidental contact, disposable nitrile gloves may be acceptable, but they should be changed immediately upon contamination. For extended contact or immersion, heavier-duty gloves are required.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Perform Reaction Perform Reaction Dissolve in Solvent->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Decontaminate Segregate Waste->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A streamlined workflow for the safe handling of this compound from preparation to cleanup.

Step-by-Step Handling Procedures
  • Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) for this compound and any solvents to be used.

  • PPE Selection and Donning: Select and put on the appropriate PPE as detailed in the tables above. Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Work Area Preparation: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood to minimize inhalation risk. Use anti-static weigh paper or a weighing boat.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reaction: Conduct the experiment within the fume hood. Keep all containers clearly labeled and sealed when not in immediate use.

  • Post-Reaction Quenching: If necessary, quench the reaction according to your established experimental protocol before proceeding to waste disposal.

Waste Disposal Plan

All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste.[1]

  • Solid Waste:

    • Collect un-used or waste this compound powder in its original container or a clearly labeled, sealed, and compatible container.[1]

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, labeled, and sealed waste bag or container.[1]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile," and the solvent(s) used.

    • Do not mix incompatible waste streams.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous waste according to institutional guidelines.

  • Decontamination:

    • Wipe down all surfaces in the fume hood that may have come into contact with this compound using a suitable solvent and absorbent pads.

    • Collect all decontamination materials as solid hazardous waste.

  • PPE Doffing and Disposal:

    • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat.

    • Dispose of contaminated disposable PPE as solid hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

PPE Selection and Disposal Workflow

PPE Selection and Disposal Workflow for this compound cluster_selection PPE Selection cluster_use Use cluster_disposal Disposal Identify Hazards Identify Hazards Consult SDS Consult SDS Identify Hazards->Consult SDS Select Appropriate PPE Select Appropriate PPE Consult SDS->Select Appropriate PPE Don PPE Don PPE Select Appropriate PPE->Don PPE Handle this compound Handle this compound Don PPE->Handle this compound Monitor for Contamination Monitor for Contamination Handle this compound->Monitor for Contamination Handle this compound->Monitor for Contamination Doff PPE Doff PPE Monitor for Contamination->Doff PPE Segregate Contaminated PPE Segregate Contaminated PPE Doff PPE->Segregate Contaminated PPE Dispose as Hazardous Waste Dispose as Hazardous Waste Segregate Contaminated PPE->Dispose as Hazardous Waste Wash Hands Wash Hands Dispose as Hazardous Waste->Wash Hands

Caption: A logical workflow for the selection, use, and proper disposal of PPE when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.